Product packaging for Dihydroxylysinonorleucine(Cat. No.:CAS No. 21895-67-0)

Dihydroxylysinonorleucine

Cat. No.: B1204878
CAS No.: 21895-67-0
M. Wt: 291.34 g/mol
InChI Key: SWTKBYSXMULFHZ-SMILAEQMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

delta-Hydroxylysylnorleucine (CAS 21895-67-0) is a biochemical compound with the molecular formula C12H25N3O5 and a molecular weight of 291.35 g/mol . As a derivative of the amino acids lysine and norleucine, it is characterized by the presence of hydroxyl groups, a structure that often plays a role in molecular stability and cross-linking in biological systems. While specific research on this compound is not extensively detailed in the literature, compounds of this class are frequently of interest in biochemical research areas, including the study of protein interactions, collagen cross-links, and metabolic pathways. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3O5 B1204878 Dihydroxylysinonorleucine CAS No. 21895-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21895-67-0

Molecular Formula

C12H25N3O5

Molecular Weight

291.34 g/mol

IUPAC Name

(2S,5S)-2-amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid

InChI

InChI=1S/C12H25N3O5/c13-9(11(17)18)3-1-2-6-15-7-8(16)4-5-10(14)12(19)20/h8-10,15-16H,1-7,13-14H2,(H,17,18)(H,19,20)/t8-,9?,10-/m0/s1

InChI Key

SWTKBYSXMULFHZ-SMILAEQMSA-N

Isomeric SMILES

C(CCNC[C@H](CC[C@@H](C(=O)O)N)O)CC(C(=O)O)N

Canonical SMILES

C(CCNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N

Synonyms

5-hydroxylysinonorleucine
5-hydroxylysylnorleucine
delta-hydroxy-Lys-Nle
delta-hydroxylysylnorleucine
delta-hydroxylysylnorleucine, (L)-(2S)-isomer
HLNL
hydroxylysinonorleucine

Origin of Product

United States

Foundational & Exploratory

The Integral Role of Dihydroxylysinonorleucine in Collagen Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, is the principal structural element of the extracellular matrix (ECM), providing tensile strength and integrity to connective tissues. The maturation of collagen involves a series of post-translational modifications, culminating in the formation of intermolecular cross-links that stabilize the collagen fibrils. Among the initial, crucial cross-links formed is dihydroxylysinonorleucine (DHLNL), a reducible divalent cross-link. This technical guide provides an in-depth exploration of the pivotal role of DHLNL in collagen maturation, its biochemical formation, its significance as a biomarker, and detailed methodologies for its analysis.

The Biochemical Pathway of this compound Formation

The formation of DHLNL is a sophisticated enzymatic cascade that occurs in the extracellular space, transforming soluble procollagen (B1174764) molecules into a stable, cross-linked fibrillar network. This process is primarily mediated by two key enzymes: lysyl hydroxylase and lysyl oxidase.

The initial step is the hydroxylation of specific lysine (B10760008) residues in the telopeptide and helical domains of procollagen by lysyl hydroxylases. Subsequently, lysyl oxidase catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues located in the telopeptide regions of collagen molecules. This reaction results in the formation of highly reactive aldehyde residues, known as allysine (B42369) and hydroxyallysine.

The formation of the immature, reducible cross-link dehydro-dihydroxylysinonorleucine (deH-DHLNL) occurs when a hydroxyallysine residue on one collagen molecule condenses with a hydroxylysine residue on an adjacent molecule.[1] This Schiff base intermediate can be stabilized by reduction for analytical purposes. In vivo, these immature cross-links undergo further reactions to form more stable, mature trivalent cross-links, such as pyridinoline (B42742) (PYD).[2][3] The ratio of DHLNL to its mature counterparts is therefore indicative of the rate of collagen turnover and tissue remodeling.[4]

Dihydroxylysinonorleucine_Formation_Pathway cluster_collagen_synthesis Intracellular Events cluster_extracellular_matrix Extracellular Matrix Procollagen Procollagen Chains Lysine_Residues Lysine Residues Procollagen->Lysine_Residues contain Hydroxylysine Hydroxylysine Residues Lysine_Residues->Hydroxylysine Lysyl Hydroxylase Hydroxyallysine Hydroxyallysine (Aldehyde) Hydroxylysine->Hydroxyallysine Lysyl Oxidase (LOX) deH_DHLNL dehydro-DHLNL (Immature Cross-link) Hydroxyallysine->deH_DHLNL Condensation with Hydroxylysine DHLNL This compound (DHLNL) (Reduced Form) deH_DHLNL->DHLNL Reduction (for analysis) Pyridinoline Pyridinoline (PYD) (Mature Cross-link) deH_DHLNL->Pyridinoline Maturation

Biochemical pathway of this compound (DHLNL) formation.

Quantitative Analysis of this compound

The quantification of DHLNL provides valuable insights into the dynamics of collagen metabolism. Its levels are often altered in physiological processes such as growth and aging, as well as in pathological conditions characterized by aberrant tissue remodeling, including fibrosis and osteoarthritis. The tables below summarize the quantitative data on DHLNL and related cross-links in various human tissues.

Table 1: this compound (DHLNL) Content in Human Tissues

TissueConditionDHLNL Content (moles/mole of collagen)Reference
Bone (Trabecular) Normal (Adult)~0.1 - 0.3[1]
OsteoporoticDecreased by ~30% compared to age-matched controls[1]
Lung Normal (Control)Baseline levels[4]
Acute Respiratory Distress Syndrome (ARDS)Significantly elevated DHLNL:HLNL ratio[4]
Interstitial Lung Disease (ILD - Chronic)Increased mature cross-links (OHP)[4]
Articular Cartilage Normal (Adult)Low to undetectable in mature cartilage[5]
FetalHigher levels of reducible cross-links[6]

Table 2: Ratio of Immature to Mature Collagen Cross-links

TissueConditionRatio (e.g., DHLNL/Pyridinoline)SignificanceReference
Bone YoungHigher ratio of reducible to mature cross-linksHigh bone turnover[5]
AdultLower ratio, mature cross-links predominateStable bone turnover[5]
Cartilage YoungReducible cross-links presentActive growth and matrix deposition[5]
AdultMature cross-links (hydroxypyridinium) are dominantMature, stable matrix[5]
Lung Acute Fibrosis (ARDS)Increased DHLNL:HLNL ratioMarker of acute fibrotic episode[4]
Chronic Fibrosis (ILD)Decreased immature/mature ratioPredominance of mature, stable cross-links[4]

Experimental Protocols

Accurate quantification of DHLNL requires specific and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.

Sample Preparation: Hydrolysis of Collagenous Tissues
  • Tissue Preparation: Obtain tissue samples (5-50 mg wet weight) and immediately snap-freeze in liquid nitrogen. Lyophilize the samples to determine the dry weight.

  • Reduction: To stabilize the immature Schiff base cross-links, reduce the tissue samples with a freshly prepared solution of sodium borohydride (B1222165) (NaBH₄) in a phosphate (B84403) buffer (pH 7.4) at 4°C.[2]

  • Acid Hydrolysis: After reduction, thoroughly wash the tissue pellet to remove excess reagents. Hydrolyze the pellet in 6 M HCl at 110°C for 18-24 hours in a sealed, nitrogen-flushed tube.[2]

  • Solid-Phase Extraction (SPE) Cleanup: After hydrolysis, dry the hydrolysate to remove the acid. Reconstitute the sample and perform SPE using a cellulose (B213188) (e.g., CF1) or mixed-mode cation exchange cartridge to enrich the cross-link fraction and remove interfering substances. Elute the cross-links and dry the eluate.

Experimental_Workflow_DHLNL_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Tissue_Sample Tissue Sample (5-50 mg) Reduction Reduction with NaBH₄ Tissue_Sample->Reduction Acid_Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Reduction->Acid_Hydrolysis SPE_Cleanup Solid-Phase Extraction (SPE) Acid_Hydrolysis->SPE_Cleanup HPLC HPLC with Fluorescence Detection SPE_Cleanup->HPLC Derivatization (OPA) LC_MSMS LC-MS/MS (MRM) SPE_Cleanup->LC_MSMS Quantification Quantification (moles/mole of collagen) HPLC->Quantification LC_MSMS->Quantification

Experimental workflow for the analysis of DHLNL.
HPLC with Fluorescence Detection

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a sodium citrate (B86180) buffer containing an organic modifier like ethanol.[7]

  • Derivatization: Post-column derivatization with o-phthalaldehyde (B127526) (OPA) is required to render the non-fluorescent DHLNL detectable.[7]

  • Detection: Excite the OPA-derivatized cross-links at approximately 340 nm and measure the emission at around 455 nm.

  • Quantification: Use a standard curve generated from purified DHLNL standards for quantification.

LC-MS/MS with Multiple Reaction Monitoring (MRM)
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier such as formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DHLNL and a suitable internal standard. The exact m/z values will depend on the specific adducts formed.

  • Quantification: Use a stable isotope-labeled internal standard and a calibration curve for accurate quantification.

Logical Relationships in Collagen Cross-link Maturation

The maturation of collagen cross-links is a hierarchical process where the initial, reducible cross-links like DHLNL are precursors to the more stable, mature forms. This progression is a key aspect of tissue development and aging.

Collagen_Crosslink_Maturation Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Proteolytic Cleavage Fibril_Assembly Fibril Assembly Tropocollagen->Fibril_Assembly Self-Assembly Immature_Crosslinks Immature Reducible Cross-links (e.g., deH-DHLNL) Fibril_Assembly->Immature_Crosslinks Lysyl Oxidase Action & Condensation Mature_Crosslinks Mature Non-reducible Cross-links (e.g., Pyridinoline) Immature_Crosslinks->Mature_Crosslinks Spontaneous Maturation Tissue_Stability Tissue Stability and Mechanical Strength Mature_Crosslinks->Tissue_Stability Provides

Logical relationship of collagen cross-link maturation.

Conclusion

This compound is a critical intermediate in the maturation of collagen, playing a fundamental role in the initial stabilization of collagen fibrils. As an immature cross-link, its quantification relative to mature cross-links provides a dynamic window into tissue remodeling processes. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for accurate measurement of DHLNL, making it a valuable biomarker for researchers and clinicians in the fields of connective tissue biology, fibrosis, and osteoarthritis. Further investigation into the regulation of DHLNL formation and its role in various disease states holds significant promise for the development of novel diagnostic and therapeutic strategies.

References

The Formation of a Key Collagen Cross-link: A Technical Guide to Dihydroxylysinonorleucine (DHLNL) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway for the synthesis of dihydroxylysinonorleucine (DHLNL), a critical immature cross-link in collagen. Understanding this pathway is crucial for research into tissue remodeling, fibrosis, and the development of novel therapeutics targeting these processes. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols for analysis, and provides visual representations of the pathway and associated workflows.

Introduction to this compound

This compound is a difunctional, reducible cross-link formed during the maturation of collagen, the most abundant protein in the extracellular matrix (ECM).[1] The formation of covalent cross-links is the final and a critical step in collagen biosynthesis, ensuring the stability and mechanical strength of tissues.[2] DHLNL is an intermediate in the formation of more stable, mature trivalent cross-links such as pyridinoline.[1] Consequently, the abundance of DHLNL is indicative of newly synthesized and actively cross-linking collagen, making it a valuable biomarker for active tissue remodeling in physiological and pathological processes like wound healing and fibrosis.[1]

The Biochemical Pathway of DHLNL Synthesis

The synthesis of DHLNL is a multi-step enzymatic process that occurs in the extracellular space, primarily involving the action of two key enzyme families: lysyl hydroxylases (LHs) and lysyl oxidases (LOXs).

Step 1: Lysyl Hydroxylation

The initial step is the hydroxylation of specific lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) molecules. This reaction is catalyzed by lysyl hydroxylase 2 (LH2) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2).[1] LH2 specifically hydroxylates lysine residues in the non-helical telopeptides of collagen.[3] This hydroxylation is a critical post-translational modification that dictates the type of cross-link that will be formed.[4]

The reaction requires Fe²⁺ and ascorbate (B8700270) as cofactors.[5]

Reaction: Procollagen-L-lysine + 2-oxoglutarate + O₂ → Procollagen-5-hydroxy-L-lysine + succinate (B1194679) + CO₂[5]

Step 2: Oxidative Deamination

Following hydroxylation, the newly formed hydroxylysine residues in the telopeptides are oxidatively deaminated by lysyl oxidase (LOX) , a copper-dependent enzyme.[1][6] This reaction converts the ε-amino group of the hydroxylysine side chain into a reactive aldehyde group, forming hydroxyallysine.[4]

Reaction: Peptidyl-hydroxylysine + O₂ + H₂O → Peptidyl-allysine + NH₃ + H₂O₂

Step 3: Spontaneous Condensation

The final step in the formation of the immature DHLNL cross-link is the spontaneous condensation of two hydroxyallysine residues on adjacent collagen molecules.[1] This reaction forms an aldol (B89426) condensation product, the stable, reducible this compound cross-link.

This immature cross-link can be stabilized by reduction for analytical purposes. In vivo, it can undergo further reactions to form mature, trivalent cross-links.[1]

Quantitative Data

The following tables summarize key quantitative data related to the DHLNL synthesis pathway.

Table 1: Enzyme Kinetic Properties

EnzymeSubstrateKmkcatSource
Lysyl Oxidase-Like 2 (LOXL2)1,5-diaminopentane~1 mM~0.02 s⁻¹[7]
Lysyl Oxidase-Like 2 (LOXL2)Spermine~1 mM~0.02 s⁻¹[7]
Lysyl Hydroxylase (general)α-ketoglutarate~4 times that of prolyl 4-hydroxylase-[8]

Table 2: Hydroxylysine Content in Collagen of Various Tissues

TissueRelative Hydroxylysine Content (% of Wild Type in LH1 Knock-out Mice)Source
Skin22%[9]
Aorta28% (hydroxylysylpyridinoline)[9]
Cornea33% (hydroxylysylpyridinoline)[9]
Femur47% (hydroxylysylpyridinoline)[9]
Tendon59% (hydroxylysylpyridinoline)[9]
Lung86%[9]

Note: This table indicates the relative contribution of LH1 to total hydroxylysine content. The remaining hydroxylysine is synthesized by other LH isoenzymes, including LH2.

Table 3: Collagen Cross-link Ratios in Fibrotic Lung Disease

ConditionDHLNL:HLNL RatioSignificanceSource
Acute Respiratory Distress Syndrome (ARDS)Significantly elevatedMarker of an acute fibrotic episode[1]
Interstitial Lung Disease (ILD)-Increased mature cross-links (OHP)[1]
Idiopathic Pulmonary Fibrosis (IPF)Increased DHLNLIndicates active fibrogenesis[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DHLNL synthesis pathway.

Protocol for Quantification of this compound by LC-MS/MS

This protocol is adapted from methodologies for quantifying collagen cross-links.[4][10]

1. Sample Preparation and Hydrolysis: a. Obtain tissue samples (e.g., lung, skin) and weigh them. b. Homogenize the tissue in a suitable buffer. c. To stabilize the immature cross-links, reduce the samples with sodium borohydride (B1222165) (NaBH₄).[10] d. Perform acid hydrolysis of the reduced tissue pellet using 6 M HCl at 110°C for 16-24 hours. e. Dry the hydrolysates under vacuum. f. Reconstitute the dried samples in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: i. Use a C18 column for reverse-phase separation.[4] ii. Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[4] iii. A typical gradient could be: initial, 3% B; 2 min, 40% B; 3 min, 97% B; 4 min, 3% B; 5 min, 3% B, with a total run time of 5-10 minutes.[4] b. Mass Spectrometry: i. Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. ii. Optimize the MRM transitions for DHLNL and an appropriate internal standard. iii. Generate a standard curve using a purified DHLNL standard.

3. Data Analysis: a. Quantify the amount of DHLNL in the samples by comparing the peak areas to the standard curve. b. Normalize the results to the tissue weight or collagen content (determined by hydroxyproline (B1673980) assay).

Protocol for Lysyl Oxidase (LOX) Activity Assay (Fluorometric)

This protocol is based on commercially available kits.[1][2][10]

1. Reagent Preparation: a. Prepare LOX Assay Buffer, LOX Substrate, LOX Developer, and LOX Probe as per the kit instructions. b. Prepare a standard curve using the provided LOX standard.

2. Sample Preparation: a. Prepare samples (e.g., cell culture media, purified enzyme) in a 96-well black plate. b. Include positive controls (recombinant LOX) and negative controls (with LOX inhibitor).

3. Reaction and Measurement: a. Prepare a Reaction Mix containing LOX Substrate, LOX Developer, and LOX Probe in LOX Assay Buffer. b. Add the Reaction Mix to each well. c. Incubate the plate at 37°C, protected from light, for 10-40 minutes. d. Measure the fluorescence intensity at Ex/Em = 535-570/590-600 nm in a fluorescence microplate reader.

4. Data Analysis: a. Subtract the background fluorescence from the sample readings. b. Determine the LOX activity in the samples by comparing the fluorescence to the standard curve.

Visualizations

The following diagrams illustrate the biochemical pathway of DHLNL synthesis and a typical experimental workflow for its quantification.

Dihydroxylysinonorleucine_Synthesis_Pathway cluster_collagen Procollagen Molecule cluster_enzymes Enzymatic Reactions cluster_intermediates Intermediate Products cluster_crosslink Cross-link Formation Lysine Lysine Residue (in Telopeptide) LH2 Lysyl Hydroxylase 2 (LH2) (PLOD2) Hydroxylysine Hydroxylysine Residue LH2->Hydroxylysine + O2, α-KG, Fe2+, Ascorbate - Succinate, CO2 LOX Lysyl Oxidase (LOX) Hydroxyallysine Hydroxyallysine Residue LOX->Hydroxyallysine + O2, H2O - NH3, H2O2 DHLNL This compound (DHLNL) (Immature Cross-link) Hydroxyallysine->DHLNL Spontaneous Condensation (with another Hydroxyallysine)

Caption: Biochemical pathway of this compound (DHLNL) synthesis.

DHLNL_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Reduction Reduction with NaBH4 Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Drying Drying Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification (vs. Standard Curve) LC_MSMS->Quantification Normalization Normalization (to tissue weight or collagen content) Quantification->Normalization Result Final DHLNL Concentration Normalization->Result

Caption: Experimental workflow for DHLNL quantification by LC-MS/MS.

References

The Crossroads of Collagen: A Technical Guide to Dihydroxylysinonorleucine's Role in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant global health burden, contributing to a substantial portion of mortality in the industrialized world. A key event in the progression of fibrosis is the stabilization of collagen fibers through enzymatic cross-linking, a process that renders the fibrotic tissue stiff and resistant to degradation. Dihydroxylysinonorleucine (DHLNL) is a crucial divalent collagen cross-link that has emerged as a key player in the pathophysiology of fibrosis. This technical guide provides an in-depth exploration of DHLNL's involvement in fibrotic diseases, detailing its biochemical formation, the signaling pathways that regulate its synthesis, and its quantification in various fibrotic conditions. We present a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of the core biological and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.

Introduction: The Molecular Scaffolding of Fibrosis

Fibrosis is the pathological outcome of a dysregulated wound-healing response to chronic tissue injury. It is characterized by the excessive deposition of ECM components, particularly fibrillar collagens, leading to the distortion of tissue architecture and organ dysfunction. The mechanical stability and insolubility of this fibrotic matrix are largely conferred by a series of post-translational modifications of collagen, most notably the formation of covalent intermolecular cross-links.

This compound (DHLNL) is an immature, divalent collagen cross-link that plays a fundamental role in the initial stabilization of newly synthesized collagen fibrils.[1] Its formation is a critical step in the maturation of the ECM, and its levels are often altered in pathological conditions, including a variety of fibrotic diseases.[1] An increase in the ratio of DHLNL to its less hydroxylated counterpart, hydroxylysinonorleucine (HLNL), is considered a hallmark of a more fibrotic and less reversible ECM.[1][2] This guide will delve into the intricate mechanisms of DHLNL formation and its profound implications in the progression of fibrotic diseases.

The Biochemical Pathway of DHLNL Formation

The synthesis of DHLNL is a multi-step enzymatic cascade that begins within the cell and culminates in the extracellular space. The process is initiated by the hydroxylation of specific lysine (B10760008) residues within the collagen pro-alpha chains, followed by the oxidative deamination of lysine or hydroxylysine residues in the telopeptide regions of collagen molecules.

The formation of DHLNL can be summarized in the following key steps:

  • Lysyl Hydroxylation: Specific lysine residues in the Y-position of the Gly-X-Y repeating sequence of the collagen triple helix and in the telopeptide regions are hydroxylated by lysyl hydroxylases (LHs), particularly the isoform LH2 (encoded by the PLOD2 gene).[1] This hydroxylation is a critical regulatory point, as the degree of lysine hydroxylation dictates the type of cross-link that will be formed.[3]

  • Oxidative Deamination: In the extracellular space, the enzyme lysyl oxidase (LOX) or a member of the lysyl oxidase-like (LOXL) family, particularly LOXL2, catalyzes the oxidative deamination of the ε-amino group of a lysine or hydroxylysine residue located in the telopeptide of a collagen molecule.[4][5] This reaction forms a reactive aldehyde, known as allysine (B42369) (from lysine) or hydroxyallysine (from hydroxylysine).

  • Condensation Reaction: A hydroxyallysine residue on one collagen molecule then spontaneously reacts with a hydroxylysine residue on an adjacent collagen molecule to form a Schiff base intermediate.[1]

  • Amadori Rearrangement: This unstable Schiff base undergoes an Amadori rearrangement to form a more stable keto-amine intermediate, hydroxylysino-5-oxonorleucine.[3]

  • Reduction to DHLNL: The final step is the in vivo reduction of this keto-amine intermediate to form the stable, non-reducible cross-link, this compound.[3]

This intricate process underscores the importance of the enzymatic machinery, particularly LH2 and the LOX family, in modulating the properties of the ECM.

DHLNL_Formation_Pathway cluster_intracellular Intracellular cluster_extracellular Extracellular Lysine Lysine Residue (in pro-collagen) Hydroxylysine Hydroxylysine Residue Lysine->Hydroxylysine Hydroxylation SchiffBase Schiff Base Intermediate Hydroxylysine->SchiffBase Condensation Hydroxylysine_telo Telopeptide Hydroxylysine Hydroxyallysine Hydroxyallysine Hydroxylysine_telo->Hydroxyallysine Oxidative Deamination Hydroxyallysine->SchiffBase KetoAmine Keto-Amine (Hydroxylysino-5-oxonorleucine) SchiffBase->KetoAmine Amadori Rearrangement DHLNL This compound (DHLNL) KetoAmine->DHLNL Reduction LH2 Lysyl Hydroxylase 2 (LH2/PLOD2) LH2->Lysine LOXL2 Lysyl Oxidase-Like 2 (LOXL2) LOXL2->Hydroxylysine_telo

Biochemical pathway of this compound (DHLNL) formation.

Signaling Pathways Regulating DHLNL Formation in Fibrosis

The expression and activity of the key enzymes involved in DHLNL synthesis are tightly regulated by pro-fibrotic signaling pathways. The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis and plays a central role in upregulating the machinery for collagen cross-linking.

Upon binding of TGF-β1 to its receptor, the canonical SMAD signaling cascade is activated, leading to the phosphorylation and nuclear translocation of SMAD2/3. In the nucleus, SMAD2/3 complexes with SMAD4 to regulate the transcription of target genes, including PLOD2 (encoding LH2) and LOXL2.[1][6]

Hypoxia, a common feature of fibrotic tissues, can also stimulate the expression of these enzymes through the hypoxia-inducible factor-1 alpha (HIF-1α) pathway.[1] This creates a feed-forward loop where the initial fibrotic response leads to tissue hypoxia, which in turn further promotes collagen cross-linking and matrix stiffening.

The stiffened ECM itself can also perpetuate the fibrotic response through mechanotransduction. Integrins, which are cell surface receptors that bind to the ECM, sense the increased matrix stiffness and activate intracellular signaling pathways, such as the focal adhesion kinase (FAK)/Src and Rho/ROCK pathways.[6] This can lead to further activation of fibroblasts into myofibroblasts and sustained production of ECM components and cross-linking enzymes.[6]

Signaling_Pathways_in_Fibrosis TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a StiffECM Stiff ECM Integrins Integrins StiffECM->Integrins Fibrosis Fibrosis StiffECM->Fibrosis SMAD SMAD 2/3 TGFBR->SMAD PLOD2 PLOD2 (LH2) Gene HIF1a->PLOD2 LOXL2_gene LOXL2 Gene HIF1a->LOXL2_gene FAK_Src FAK/Src Integrins->FAK_Src Rho_ROCK Rho/ROCK Integrins->Rho_ROCK SMAD->PLOD2 SMAD->LOXL2_gene Collagen_gene Collagen Gene SMAD->Collagen_gene Fibroblast_activation Myofibroblast Activation & Proliferation FAK_Src->Fibroblast_activation Rho_ROCK->Fibroblast_activation DHLNL_formation Increased DHLNL Formation PLOD2->DHLNL_formation LOXL2_gene->DHLNL_formation ECM_production Increased ECM Production Collagen_gene->ECM_production Fibroblast_activation->ECM_production ECM_production->StiffECM DHLNL_formation->StiffECM

Signaling pathways regulating DHLNL formation in fibrosis.

Quantitative Analysis of DHLNL in Fibrotic Diseases

The quantification of DHLNL in biological tissues is a powerful tool for assessing the degree of collagen cross-linking and the severity of fibrosis. Several studies have demonstrated elevated levels of DHLNL or an increased DHLNL/HLNL ratio in various fibrotic conditions.

Disease Model/ConditionTissueParameterControl/HealthyFibroticFold Change/RatioReference
Idiopathic Pulmonary Fibrosis (IPF)LungDHLNL Concentration (pmol/mg tissue)~1.5~3.5~2.3[6]
Adult Respiratory Distress Syndrome (ARDS)LungDHLNL/HLNL RatioNot specifiedSignificantly elevated-[2][7]
Bleomycin-induced Pulmonary Fibrosis (Rat)LungDHLNL/HLNL Ratio2.3 ± 0.517.1 ± 4.8~7.4[8]
Silica-induced Pulmonary Fibrosis (Rat)LungDHLNL/HLNL Ratio2.3 ± 0.515.5 ± 4.8~6.7[8]
Carbon Tetrachloride (CCl4)-induced Liver Fibrosis (Mouse)LiverPyridinoline Cross-linksNot specifiedIncreased-[9]
Alport Syndrome (Mouse Model of Kidney Fibrosis)KidneyPro-fibrotic gene expression (MMP-2, MMP-9, TGF-β1, TNF-α)Not specifiedSignificantly reduced with LOXL2 inhibition-[10]

Note: Quantitative data for DHLNL in liver and kidney fibrosis is less directly reported in terms of absolute concentrations, with many studies focusing on the expression of upstream enzymes or mature cross-links. However, the underlying principle of increased hydroxylation and cross-linking is a common theme.

Experimental Protocols for DHLNL Quantification

The gold standard for the accurate and sensitive quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized workflow for this analysis.[6][11][12]

Sample Preparation
  • Tissue Homogenization: Frozen tissue samples are pulverized under liquid nitrogen and then homogenized in a suitable buffer.

  • Acid Hydrolysis: The homogenized tissue is subjected to strong acid hydrolysis (typically 6 M HCl) at elevated temperatures (e.g., 110°C) for an extended period (18-24 hours) to break down the collagen into its constituent amino acids and cross-links.

  • Solid-Phase Extraction (SPE): The acid hydrolysate is then subjected to solid-phase extraction to remove interfering substances such as salts and other highly polar compounds.[11]

  • Derivatization (Optional but common): To improve chromatographic separation and mass spectrometric detection, the amino acids and cross-links in the cleaned-up sample may be derivatized.

  • Reconstitution: The final sample is dried and reconstituted in a mobile phase compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate DHLNL from other components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. DHLNL is typically detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13][14]

  • Quantification: The concentration of DHLNL is determined by comparing the signal intensity of the analyte in the sample to a standard curve generated from known concentrations of a purified DHLNL standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[11]

Experimental_Workflow_DHLNL_Quantification TissueSample 1. Tissue Sample (e.g., Lung, Liver, Kidney) Homogenization 2. Homogenization TissueSample->Homogenization AcidHydrolysis 3. Acid Hydrolysis (6M HCl, 110°C, 24h) Homogenization->AcidHydrolysis SPE 4. Solid-Phase Extraction (Cleanup) AcidHydrolysis->SPE Derivatization 5. Derivatization (Optional) SPE->Derivatization Reconstitution 6. Reconstitution Derivatization->Reconstitution LC_Separation 7. Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection 8. Tandem Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection DataAnalysis 9. Data Analysis and Quantification MS_Detection->DataAnalysis

Experimental workflow for DHLNL quantification by LC-MS/MS.

Therapeutic Implications and Future Directions

The central role of DHLNL and its enzymatic regulators in the pathogenesis of fibrosis makes them attractive targets for therapeutic intervention. The development of specific inhibitors targeting LOXL2 and LH2 is an active area of research for the treatment of fibrotic diseases.[1][4] By blocking the formation of stable collagen cross-links, these inhibitors aim to render the fibrotic matrix more susceptible to degradation and remodeling, thereby potentially reversing or halting the progression of fibrosis.

Furthermore, the quantification of DHLNL and other collagen cross-links in biological fluids and tissues holds great promise for the development of sensitive and specific biomarkers for:

  • Early diagnosis of fibrotic diseases.

  • Prognostication and risk stratification of patients.

  • Monitoring disease progression and response to therapy.

Future research should focus on further elucidating the specific roles of different LOX and LH isoforms in various fibrotic diseases, which will be crucial for the development of targeted and effective anti-fibrotic therapies. Additionally, refining and standardizing analytical methods for DHLNL quantification will be essential for its validation and implementation as a robust clinical biomarker.

Conclusion

This compound is a key molecular player in the stiffening and stabilization of the fibrotic extracellular matrix. Its formation, tightly regulated by pro-fibrotic signaling pathways, represents a critical step in the progression of a wide range of fibrotic diseases. A thorough understanding of the biochemistry of DHLNL, the pathways that control its synthesis, and the methods for its precise quantification is paramount for the development of novel anti-fibrotic therapies and diagnostic tools. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of fibrosis and to translate this knowledge into effective treatments for patients suffering from these debilitating conditions.

References

The Enzymatic Formation of Dihydroxylysinonorleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic process leading to the formation of dihydroxylysinonorleucine (DHLNL), a key cross-linking amino acid in collagen. It details the roles of lysyl hydroxylase 3 (LH3) and lysyl oxidase-like 2 (LOXL2), summarizes their kinetic properties, and presents detailed experimental protocols for their analysis. Furthermore, this guide explores the intricate signaling pathways that regulate the expression and activity of these enzymes, including the TGF-β, HIF-1α, Wnt, and SIRT1 pathways. Visualizations of these pathways and experimental workflows are provided to facilitate a deeper understanding of this critical post-translational modification in collagen biosynthesis.

Introduction

The structural integrity and biomechanical properties of collagenous tissues are heavily reliant on the formation of covalent intermolecular cross-links. This compound (DHLNL) is a stable, mature cross-link derived from the condensation of two hydroxylysine residues. Its formation is a multi-step enzymatic process that is critical for the proper assembly and function of the extracellular matrix (ECM). Dysregulation of this process is implicated in a variety of fibrotic diseases and cancer metastasis, making the enzymes involved attractive targets for therapeutic intervention.

This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the enzymatic cascade leading to DHLNL formation, the methodologies to study this process, and the signaling networks that govern its regulation.

The Enzymatic Pathway of this compound Formation

The biosynthesis of DHLNL is a two-step enzymatic process involving the sequential action of lysyl hydroxylase and lysyl oxidase.

Step 1: Lysyl Hydroxylation

The initial step is the hydroxylation of specific lysine (B10760008) residues within the collagen polypeptide chain to form hydroxylysine. This reaction is catalyzed by lysyl hydroxylases, with lysyl hydroxylase 3 (LH3) being a key multifunctional enzyme in this process. LH3 is a member of the 2-oxoglutarate-dependent dioxygenase family and requires Fe²⁺ and ascorbate (B8700270) as cofactors.[1] In addition to its hydroxylase activity, LH3 also possesses galactosyltransferase and glucosyltransferase activities, which are involved in the glycosylation of hydroxylysine residues.[2][3]

Step 2: Oxidative Deamination

Following hydroxylation, the ε-amino group of both lysine and hydroxylysine residues is oxidatively deaminated by a member of the lysyl oxidase family of enzymes, such as lysyl oxidase-like 2 (LOXL2).[4][5] This reaction produces highly reactive aldehyde residues, allysine (B42369) and hydroxyallysine.

Step 3: Spontaneous Cross-link Formation

The newly formed aldehyde groups then spontaneously condense with the ε-amino group of other lysine or hydroxylysine residues on adjacent collagen molecules to form immature divalent cross-links. The condensation of two hydroxyallysine residues ultimately leads to the formation of a Schiff base, which then undergoes an Amadori rearrangement to form the stable, mature this compound cross-link.

Enzymatic_Pathway Lysine Lysine Residue (in procollagen) Hydroxylysine Hydroxylysine Residue Lysine->Hydroxylysine Lysyl Hydroxylase 3 (LH3) + O2, Fe2+, Ascorbate, α-KG Hydroxyallysine Hydroxyallysine Residue Hydroxylysine->Hydroxyallysine Lysyl Oxidase-Like 2 (LOXL2) + O2, Cu2+ DHLNL This compound (DHLNL) Hydroxyallysine->DHLNL Spontaneous Condensation with another Hydroxylysine

Figure 1: Enzymatic pathway of DHLNL formation.

Quantitative Data on Key Enzymes

Understanding the kinetic properties of the enzymes involved in DHLNL formation is crucial for developing targeted inhibitors. The following table summarizes the available quantitative data for lysyl hydroxylase 3 and lysyl oxidase-like 2. It is important to note that kinetic parameters can vary significantly depending on the substrate and assay conditions.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)Reference(s)
Lysyl Oxidase-Like 2 (LOXL2) 1,5-Diaminopentane~1~0.028.037[4]
Spermine~1~0.028.037[4]
Lysyl Hydroxylase 3 (LH3) Procollagen (B1174764) (general)N/AN/A~7.837[1]

N/A: Data not available for specific collagenous substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the enzymatic formation of DHLNL.

In Vitro Lysyl Hydroxylase 3 (LH3) Activity Assay

This protocol is adapted from methods using synthetic peptide substrates and can be modified for use with purified collagen.[6]

Materials:

  • Recombinant human LH3

  • Collagenous peptide substrate (e.g., (Pro-Pro-Gly)₁₀) or purified type I collagen

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM KCl, 100 µM DTT

  • Cofactor Solution: 2 mM Ascorbic acid, 200 µM FeSO₄, 4 mM α-ketoglutarate in Assay Buffer

  • Quenching Solution: 1 M HCl

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the collagenous substrate (at a desired concentration, e.g., 1 mg/mL) with 40 µL of Assay Buffer.

  • Enzyme Addition: Add 10 µL of recombinant LH3 (e.g., 1 µg/µL) to initiate the reaction. A control reaction without the enzyme should be prepared.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. The supernatant contains the reaction products.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the hydroxylated product. The elution of the hydroxylated peptide/amino acid will be earlier than the non-hydroxylated substrate.

LH3_Assay_Workflow A Prepare Reaction Mixture (Substrate, Buffer, Cofactors) B Add Recombinant LH3 A->B C Incubate at 37°C B->C D Quench Reaction with HCl C->D E Centrifuge and Collect Supernatant D->E F Analyze by RP-HPLC E->F

Figure 2: Workflow for the in vitro LH3 activity assay.

In Vitro Lysyl Oxidase-Like 2 (LOXL2) Activity Assay

This protocol utilizes a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination reaction. This method is adapted from commercially available kits.[7]

Materials:

  • Recombinant human LOXL2

  • Fibrillar type I collagen substrate

  • Assay Buffer: 50 mM Sodium Borate, pH 8.2

  • Amplex™ Red reagent (or similar H₂O₂ detection reagent)

  • Horseradish peroxidase (HRP)

  • β-aminopropionitrile (BAPN) - an inhibitor for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a suspension of fibrillar type I collagen in Assay Buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a 100 µL reaction mixture containing:

    • 50 µL of collagen substrate suspension

    • 10 µL of Amplex™ Red reagent (e.g., 10 mM stock)

    • 5 µL of HRP (e.g., 10 U/mL stock)

    • 25 µL of Assay Buffer

  • Enzyme Addition: Add 10 µL of recombinant LOXL2 (at a desired concentration) to each well to start the reaction. For a negative control, add BAPN to a final concentration of 100 µM before adding the enzyme.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the LOXL2 activity.

LOXL2_Assay_Workflow A Prepare Collagen Substrate and Reaction Mixture in 96-well Plate B Add Recombinant LOXL2 A->B C Incubate at 37°C in Plate Reader B->C D Measure Fluorescence over Time C->D E Calculate Rate of Reaction D->E

Figure 3: Workflow for the in vitro LOXL2 activity assay.

Quantification of this compound by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of DHLNL in tissue hydrolysates.[8]

Materials:

  • Collagen-rich tissue sample

  • 6 M HCl

  • SpeedVac concentrator

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • DHLNL standard

  • Stable isotope-labeled internal standard for DHLNL (if available)

Procedure:

  • Acid Hydrolysis:

    • Weigh a small amount of lyophilized tissue (e.g., 1-5 mg) into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.

  • Sample Drying:

    • After hydrolysis, open the tube and dry the sample completely using a SpeedVac concentrator.

  • Reconstitution:

    • Reconstitute the dried hydrolysate in a known volume of Mobile Phase A (e.g., 1 mL).

    • If using an internal standard, add it at this stage.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

    • LC Separation: Use a gradient of Mobile Phase B to elute the analytes from the C18 column. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-15 min: 2-50% B

      • 15-17 min: 50-95% B

      • 17-20 min: 95% B

      • 20-22 min: 95-2% B

      • 22-30 min: 2% B

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode to detect DHLNL. The specific precursor and product ion transitions for DHLNL will need to be determined empirically on the instrument used, but a common transition is m/z 380.2 -> 84.1.

  • Quantification:

    • Generate a standard curve using known concentrations of the DHLNL standard.

    • Quantify the amount of DHLNL in the sample by comparing its peak area to the standard curve.

DHLNL_Quantification_Workflow A Acid Hydrolysis of Tissue B Drying of Hydrolysate A->B C Reconstitution in Mobile Phase B->C D LC-MS/MS Analysis (MRM) C->D E Quantification using Standard Curve D->E

Figure 4: Workflow for DHLNL quantification by LC-MS/MS.

Signaling Pathways Regulating DHLNL Formation

The enzymatic machinery responsible for DHLNL formation is tightly regulated by a complex network of signaling pathways. Understanding these pathways is critical for identifying potential therapeutic targets to modulate collagen cross-linking.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent profibrotic cytokine that plays a central role in stimulating the expression of both lysyl hydroxylases and lysyl oxidases. TGF-β signaling is known to upregulate the expression of PLOD2 (the gene encoding LH2) and various LOX family members.[9] This upregulation is a key driver of the excessive collagen deposition and cross-linking observed in fibrotic diseases.

TGFb_Signaling TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor SMAD SMAD Complex Receptor->SMAD Nucleus Nucleus SMAD->Nucleus Translocation PLOD2 PLOD2 Gene Nucleus->PLOD2 Increased Transcription LOX LOX Family Genes Nucleus->LOX Increased Transcription Increased_Crosslinking Increased Collagen Cross-linking PLOD2->Increased_Crosslinking LOX->Increased_Crosslinking

Figure 5: TGF-β signaling pathway regulating collagen cross-linking.

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and fibrotic tissues. HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in adaptation to low oxygen. HIF-1α has been shown to directly regulate the expression of PLOD2 and LOX family genes.[10] This provides a mechanism by which the hypoxic microenvironment can promote collagen deposition and cross-linking, contributing to tumor progression and fibrosis.

HIF1a_Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nucleus HIF1a->Nucleus Translocation PLOD2 PLOD2 Gene Nucleus->PLOD2 Increased Transcription LOX LOX Family Genes Nucleus->LOX Increased Transcription Increased_Crosslinking Increased Collagen Cross-linking PLOD2->Increased_Crosslinking LOX->Increased_Crosslinking

Figure 6: HIF-1α signaling pathway in response to hypoxia.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Recent studies have implicated Wnt signaling in the regulation of collagen cross-linking enzymes.[11] Activation of the Wnt pathway can lead to the upregulation of PLOD and LOX family genes, thereby influencing ECM remodeling.

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled bCatenin β-catenin Stabilization Frizzled->bCatenin Nucleus Nucleus bCatenin->Nucleus Translocation PLOD PLOD Genes Nucleus->PLOD Increased Transcription LOX LOX Family Genes Nucleus->LOX Increased Transcription ECM_Remodeling ECM Remodeling PLOD->ECM_Remodeling LOX->ECM_Remodeling

Figure 7: Wnt/β-catenin signaling pathway and its impact on ECM.

SIRT1 Signaling

Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a key role in cellular metabolism and stress responses. Emerging evidence suggests that SIRT1 can regulate the expression of lysyl oxidase. SIRT1 can deacetylate and thereby inhibit the activity of transcription factors such as NF-κB, which is known to promote the expression of certain LOX isoforms.[12] Therefore, activation of SIRT1 may lead to a reduction in LOX expression and a subsequent decrease in collagen cross-linking.

SIRT1_Signaling SIRT1 SIRT1 NFkB NF-κB SIRT1->NFkB Deacetylation (Inhibition) LOX LOX Gene Expression NFkB->LOX Transcription Crosslinking Collagen Cross-linking LOX->Crosslinking

Figure 8: SIRT1-mediated regulation of lysyl oxidase expression.

Conclusion

The enzymatic formation of this compound is a fundamental process in collagen biology, with significant implications for tissue health and disease. This technical guide has provided a detailed overview of the key enzymes, their kinetics, and the experimental methodologies used to study them. Furthermore, the elucidation of the signaling pathways that regulate this process opens up new avenues for the development of targeted therapies for a range of pathological conditions characterized by aberrant collagen cross-linking. Continued research in this area will undoubtedly lead to a deeper understanding of ECM dynamics and provide novel strategies for therapeutic intervention.

References

An In-depth Technical Guide to the Structure of Dihydroxylysinonorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a crucial immature divalent cross-link essential for the structural integrity and mechanical stability of collagen, the most abundant protein in mammals. The formation and maturation of these cross-links are vital for tissue development, homeostasis, and repair. Dysregulation in the levels of DHLNL is implicated in various pathologies, including fibrosis, skeletal disorders, and the progression of cancer, marking it as a significant biomarker and therapeutic target in drug development.[1] This guide provides a comprehensive overview of the structure, biosynthesis, and analysis of DHLNL, tailored for professionals in the field of biomedical research.

Core Structure and Chemical Properties

DHLNL is formed from the condensation of a hydroxyallysine residue on one collagen molecule with a hydroxylysine residue on an adjacent molecule.[1][2] This enzymatic cross-linking process is initiated by the copper-dependent enzyme lysyl oxidase.[2]

Chemical Structure

The fundamental structure of DHLNL arises from the covalent linkage of two modified lysine (B10760008) residues. The IUPAC name is (2S,5R)-6-amino-2-[2-[[(1S,4R)-5-amino-1-carboxy-4-hydroxypentyl]amino]-2-[(1S)-1-carboxypentyl]hydrazinyl]-5-hydroxyhexanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC18H37N5O8PubChem[3]
Molecular Weight451.5 g/mol PubChem[3]
Exact Mass451.26421316 DaPubChem[3]
XLogP3-AA-8.1PubChem[3]
Hydrogen Bond Donor Count9PubChem[3]
Hydrogen Bond Acceptor Count13PubChem[3]
Rotatable Bond Count19PubChem[3]
Topological Polar Surface Area232 ŲPubChem[3]

Biosynthesis and Signaling Pathways

The formation of DHLNL is a highly regulated enzymatic process involving the post-translational modification of lysine residues in collagen. This process is primarily controlled by the enzymes lysyl hydroxylase and lysyl oxidase.

Enzymatic Formation of this compound

The biosynthesis of DHLNL can be summarized in the following key steps:

  • Hydroxylation of Lysine: Specific lysine residues within the collagen polypeptide chains are hydroxylated by lysyl hydroxylases to form hydroxylysine.

  • Oxidative Deamination: The ε-amino group of a hydroxylysine residue in the telopeptide region of a collagen molecule is oxidatively deaminated by lysyl oxidase, forming a reactive aldehyde group (hydroxyallysine).

  • Condensation Reaction: This aldehyde group then spontaneously reacts with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule, forming a Schiff base, which results in the immature cross-link, this compound.

This initial divalent cross-link can further mature into more stable, complex trivalent cross-links, such as pyridinoline.[1] The ratio of DHLNL to other cross-links can provide insights into the rate of new collagen deposition and tissue remodeling.[2]

Signaling Pathways Regulating DHLNL Formation

The expression and activity of lysyl oxidase and lysyl hydroxylases are regulated by a complex network of signaling pathways. Understanding these pathways is critical for developing therapeutic interventions that target collagen cross-linking.

Lysyl_Oxidase_Regulation Regulation of Lysyl Oxidase (LOX) Expression and Activity TGF_beta TGF-β LOX_Gene LOX Gene (Transcription) TGF_beta->LOX_Gene stimulates PDGF PDGF PDGF->LOX_Gene stimulates FGF FGF FGF->LOX_Gene stimulates Angiotensin_II Angiotensin II Angiotensin_II->LOX_Gene stimulates Hypoxia Hypoxia HIFs HIFs Hypoxia->HIFs stabilizes HIFs->LOX_Gene activates LOX_mRNA LOX mRNA LOX_Gene->LOX_mRNA transcription Pro_LOX Pro-LOX (inactive) LOX_mRNA->Pro_LOX translation Active_LOX Active LOX Pro_LOX->Active_LOX proteolytic cleavage Collagen_Crosslinking Collagen Cross-linking (DHLNL formation) Active_LOX->Collagen_Crosslinking catalyzes

Regulation of Lysyl Oxidase (LOX) for DHLNL formation.

Lysyl_Hydroxylase_Regulation Regulation of Lysyl Hydroxylase (LH) Activity Ascorbate Ascorbate (Vitamin C) LH_Enzyme Lysyl Hydroxylase (LH) Ascorbate->LH_Enzyme cofactor Iron Fe²⁺ Iron->LH_Enzyme cofactor Alpha_KG α-ketoglutarate Alpha_KG->LH_Enzyme co-substrate Oxygen O₂ Oxygen->LH_Enzyme co-substrate Lysine_Residue Lysine residue in Collagen LH_Enzyme->Lysine_Residue hydroxylates Hydroxylysine_Residue Hydroxylysine residue

Cofactors and co-substrates for Lysyl Hydroxylase activity.

Experimental Protocols for this compound Analysis

The quantification of DHLNL in biological samples is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The gold standard for sensitive and specific quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Collagen Extraction and Hydrolysis

This protocol outlines the general steps for preparing collagenous tissue for DHLNL analysis.

Materials:

  • Collagen-rich tissue (e.g., tendon, skin, cartilage)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)

  • 6 M Hydrochloric acid (HCl)

  • SpeedVac concentrator

  • Hydrolysis vials

Procedure:

  • Tissue Homogenization:

    • Excise the tissue of interest and wash thoroughly with ice-cold PBS to remove contaminants.

    • Mince the tissue into small pieces and homogenize in PBS.

    • Lyophilize the homogenate to determine the dry weight.

  • Reduction of Immature Cross-links:

    • Resuspend the lyophilized tissue in PBS.

    • Add freshly prepared sodium borohydride solution to a final concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature with gentle agitation to reduce the immature Schiff base cross-links to a stable form.

    • Quench the reaction by the dropwise addition of glacial acetic acid until bubbling ceases.

    • Wash the reduced tissue pellet extensively with water by repeated centrifugation and resuspension to remove excess reagents.

  • Acid Hydrolysis:

    • Transfer a known amount of the reduced, washed tissue to a hydrolysis vial.

    • Add 6 M HCl to the vial.

    • Seal the vial under vacuum or flush with nitrogen to prevent oxidation.

    • Hydrolyze at 110°C for 18-24 hours.

    • After hydrolysis, cool the vials and open them carefully.

    • Dry the hydrolysate completely using a SpeedVac concentrator.

  • Reconstitution:

    • Reconstitute the dried hydrolysate in a suitable mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a general workflow for the quantification of DHLNL using LC-MS/MS. Specific parameters will need to be optimized based on the instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Chromatography column suitable for amino acid analysis (e.g., C18 reverse-phase or HILIC)

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted hydrolysate onto the analytical column.

    • Separate the amino acids and cross-links using a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). The gradient should be optimized to achieve good separation of DHLNL from other components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization.

    • Monitor the specific precursor-to-product ion transitions for DHLNL in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The exact m/z values for these transitions should be determined using a pure DHLNL standard.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard of known concentrations.

    • Quantify the amount of DHLNL in the samples by comparing the peak areas to the standard curve.

    • The use of a stable isotope-labeled internal standard for DHLNL is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow Diagram

DHLNL_Analysis_Workflow Experimental Workflow for DHLNL Quantification Tissue_Sample 1. Tissue Sample Collection Homogenization 2. Homogenization & Lyophilization Tissue_Sample->Homogenization Reduction 3. Reduction with NaBH₄ Homogenization->Reduction Hydrolysis 4. Acid Hydrolysis (6M HCl) Reduction->Hydrolysis LC_MS_MS 5. LC-MS/MS Analysis Hydrolysis->LC_MS_MS Data_Analysis 6. Data Analysis & Quantification LC_MS_MS->Data_Analysis

Workflow for the analysis of this compound.

Conclusion

This compound is a key intermediate in the formation of stable collagen cross-links, playing a fundamental role in the structural integrity of connective tissues. Its levels are indicative of collagen turnover and can be altered in various disease states. The detailed understanding of its structure, biosynthesis, and the methods for its quantification are essential for researchers and drug development professionals aiming to modulate collagen metabolism for therapeutic benefit. The protocols and pathways described in this guide provide a solid foundation for further investigation into the role of DHLNL in health and disease.

References

Dihydroxylysinonorleucine (DHLNL): An In-depth Technical Guide to its Role in Collagen Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a key immature divalent cross-link in collagen, the most abundant protein in mammals. The formation of DHLNL is a critical step in the maturation of collagen fibrils, providing essential tensile strength and stability to connective tissues. The abundance and regulation of DHLNL are intrinsically linked to tissue health, with dysregulation implicated in various pathologies, including fibrosis and skeletal disorders. This technical guide provides a comprehensive overview of DHLNL in different collagen types, detailed experimental protocols for its quantification, and an exploration of the signaling pathways that govern its formation and pathological accumulation.

Quantitative Analysis of this compound

The concentration of DHLNL varies significantly across different tissues, reflecting the predominant collagen types and the metabolic state of the tissue. While direct quantitative data for purified collagen types is sparse, tissue-specific data provides valuable insights into the distribution of DHLNL. The ratio of DHLNL to another immature cross-link, hydroxylysinonorleucine (HLNL), is often used as a biomarker for collagen metabolism, with an elevated DHLNL/HLNL ratio indicating increased collagen turnover and fibrotic activity.[1]

Table 1: Quantitative Data of DHLNL in Different Tissues and Conditions

Tissue/ConditionSpeciesDHLNL/HLNL Ratio (Mean ± SEM)Significance
Lung - ControlHuman0.6 ± 0.1Baseline for healthy lung tissue.[1]
Lung - Interstitial Lung Disease (ILD)Human0.7 ± 0.1Slight, non-significant increase compared to control.[1]
Lung - Adult Respiratory Distress Syndrome (ARDS)Human1.4 ± 0.2Significantly elevated, indicating an acute fibrotic episode.[1]
Bone - Wistar Rats (8 weeks)Rat~0.8 (calculated from total immature cross-links)Represents a baseline for young, healthy bone.[1]
Bone - Diabetic WBN/Kob Rats (8 weeks)Rat~1.0 (calculated from total immature cross-links)Suggests altered collagen metabolism in diabetic bone.[1]

Table 2: DHLNL Concentration in Healthy vs. Diseased Tissue

Tissue TypeConditionDHLNL Concentration (pmol/mg of tissue)Fold Change
LungHealthy Donor~1.5-
LungIdiopathic Pulmonary Fibrosis (IPF)~3.5~2.3
BreastNormal TissueUndetected/Low-
BreastTumor TissueIncreased-

Note: The DHLNL/HLNL ratio is influenced by the extent of lysine (B10760008) hydroxylation, a post-translational modification catalyzed by lysyl hydroxylases. Increased activity of these enzymes leads to a higher proportion of hydroxylysine residues and, consequently, a higher DHLNL to HLNL ratio.[1]

Biochemical Pathway of DHLNL Formation

The formation of DHLNL is an enzymatic process that occurs in the extracellular matrix. It is a crucial step in the formation of stable, mature collagen cross-links.

The biosynthesis of DHLNL can be summarized in the following steps:

  • Hydroxylation of Lysine: Specific lysine residues within the collagen propeptides are hydroxylated by lysyl hydroxylases to form hydroxylysine. This is a critical post-translational modification.[1]

  • Oxidative Deamination: The enzyme lysyl oxidase initiates cross-link formation by oxidatively deaminating the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules. This reaction forms reactive aldehyde residues (allysine or hydroxyallysine).[1]

  • Condensation Reaction: A hydroxyallysine residue on one collagen molecule spontaneously reacts with a hydroxylysine residue on an adjacent collagen molecule to form the immature, reducible Schiff base cross-link, dehydro-dihydroxylysinonorleucine, which is then reduced to the stable DHLNL.[1]

DHLNL_Formation_Pathway Lysine Lysine Residue in Collagen Hydroxylysine Hydroxylysine Residue Lysine->Hydroxylysine Hydroxylation Hydroxyallysine Hydroxyallysine (Aldehyde) Hydroxylysine->Hydroxyallysine Oxidative Deamination DHLNL_precursor dehydro-DHLNL (Schiff Base) Hydroxyallysine->DHLNL_precursor Condensation with Hydroxylysine DHLNL This compound (DHLNL) DHLNL_precursor->DHLNL LysylHydroxylase Lysyl Hydroxylase LysylHydroxylase->Lysine LysylOxidase Lysyl Oxidase (LOX) LysylOxidase->Hydroxylysine Reduction Reduction Reduction->DHLNL_precursor

Biosynthesis of this compound (DHLNL).

Experimental Protocols

The gold standard for the accurate and sensitive quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology for LC-MS/MS Quantification of DHLNL

1. Sample Preparation:

  • Tissue Homogenization:

    • Excise tissue samples and immediately snap-freeze in liquid nitrogen to prevent degradation.

    • Lyophilize (freeze-dry) the frozen tissue to a constant dry weight.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Reduction of Immature Cross-links:

    • Resuspend the powdered tissue in a solution of sodium borohydride (B1222165) (NaBH₄) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4). This step is crucial to stabilize the reducible Schiff base precursors into their stable, reduced forms, including DHLNL.

    • Incubate the mixture for 1-2 hours at room temperature with gentle agitation.

  • Acid Hydrolysis:

    • After reduction, wash the tissue pellet extensively with distilled water to remove excess NaBH₄.

    • Hydrolyze the sample in 6 M HCl at 110°C for 18-24 hours in a sealed, evacuated tube. This process breaks down the collagen into its constituent amino acids and cross-links.

  • Sample Cleanup:

    • Dry the hydrolysate under vacuum to completely remove the HCl.

    • Reconstitute the dried hydrolysate in a solvent compatible with the initial mobile phase of the LC-MS/MS system (e.g., 0.1% formic acid in water).

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering substances.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization and chromatographic peak shape.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted and sensitive quantification. This involves selecting the specific precursor ion for DHLNL and its characteristic product ions.

      • DHLNL Precursor Ion (m/z): [M+H]⁺

      • DHLNL Product Ions: Specific fragment ions are monitored for confirmation and quantification.

3. Data Analysis and Quantification:

  • Prepare a calibration curve using known concentrations of a certified DHLNL standard.

  • The concentration of DHLNL in the samples is determined by comparing the peak areas of the analyte to the standard curve.

  • For enhanced accuracy, stable isotope-labeled internal standards for DHLNL can be used to correct for matrix effects and variations in instrument response.

  • The final DHLNL concentration is typically normalized to the total collagen content of the sample, which can be determined by measuring the hydroxyproline (B1673980) content in the same hydrolysate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Reduction Reduction (NaBH4) Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Cleanup Cleanup (SPE or Dilution) Hydrolysis->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

General experimental workflow for DHLNL quantification.

Signaling Pathways

The accumulation of DHLNL and increased collagen cross-linking are not merely structural alterations but are intricately linked to key signaling pathways that drive disease progression, particularly in fibrosis. The Transforming Growth Factor-beta (TGF-β) and Integrin signaling pathways are central to this process.

TGF-β Signaling Pathway

TGF-β is a potent profibrotic cytokine that stimulates the production of extracellular matrix components, including collagen. In fibrotic conditions, TGF-β signaling is often upregulated, leading to excessive collagen deposition and cross-linking.

  • Activation: Latent TGF-β is activated and binds to its receptors (TβRI and TβRII) on the cell surface of fibroblasts.

  • SMAD Signaling: This binding triggers the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4.

  • Gene Transcription: The SMAD complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in fibrosis, including those for collagens and lysyl oxidases. This leads to increased collagen synthesis and cross-linking, including the formation of DHLNL.[2][3]

TGFB_Signaling cluster_nucleus TGFB TGF-β Receptor TGF-β Receptors (TβRI/TβRII) TGFB->Receptor pSMAD Phosphorylated SMAD2/3 Receptor->pSMAD SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Increased Gene Transcription: - Collagens - Lysyl Oxidase SMAD_complex->Gene_Transcription Nucleus Nucleus Fibrosis Increased Collagen Cross-linking (including DHLNL) & Fibrosis Gene_Transcription->Fibrosis

TGF-β signaling pathway leading to fibrosis.
Integrin Signaling and Mechanotransduction

The increased collagen cross-linking, including elevated DHLNL, stiffens the extracellular matrix (ECM). This altered mechanical environment is sensed by cells through integrins, which are transmembrane receptors that connect the ECM to the intracellular cytoskeleton. This process, known as mechanotransduction, can perpetuate a fibrotic response.

  • ECM Stiffening: Increased DHLNL and other cross-links lead to a stiffer ECM.

  • Integrin Activation: Cells sense this stiffness through integrins, which cluster and activate focal adhesion complexes.

  • Downstream Signaling: This activation triggers downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Rho-associated kinase (ROCK) pathways.

  • Cellular Response: These pathways promote cell proliferation, migration, and further ECM production, creating a positive feedback loop that drives the progression of fibrosis.[4]

Integrin_Signaling ECM Stiff ECM (High DHLNL) Integrin Integrins ECM->Integrin Mechanosensing FAK Focal Adhesion Kinase (FAK) Integrin->FAK ROCK Rho/ROCK Pathway Integrin->ROCK Cell_Response Cell Proliferation, Migration, & ECM Production FAK->Cell_Response ROCK->Cell_Response Fibrosis_Progression Fibrosis Progression Cell_Response->Fibrosis_Progression Fibrosis_Progression->ECM Positive Feedback

Integrin signaling and mechanotransduction in fibrosis.

Conclusion

This compound is a fundamental component of collagen biology, playing a crucial role in the initial stabilization of the extracellular matrix. Its quantification provides a valuable window into the state of collagen metabolism in both health and disease. The intricate interplay between DHLNL, the mechanical properties of the ECM, and cellular signaling pathways such as TGF-β and integrin signaling, highlights its significance as a potential biomarker and therapeutic target. A thorough understanding of the methodologies for DHLNL analysis and the biochemical pathways governing its formation is essential for researchers and drug development professionals working to unravel the complexities of connective tissue disorders and develop novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is an immature, divalent collagen cross-link that plays a pivotal role in the structural integrity and mechanical strength of the extracellular matrix (ECM).[1][2] Formed through a series of post-translational modifications, DHLNL contributes to the stabilization of collagen fibrils, the most abundant structural protein in mammals.[1][3] The formation and regulation of these cross-links are critical for normal tissue development, homeostasis, and repair.[1] Dysregulation of DHLNL levels is implicated in a range of pathologies, including fibrosis, skeletal disorders, and cancer metastasis, making it a significant biomarker and a potential therapeutic target.[1][4] This technical guide provides a comprehensive overview of the early-stage research on DHLNL cross-links, with a focus on its biochemistry, formation, quantification, and role in health and disease.

Biochemistry and Formation of DHLNL

The biosynthesis of DHLNL is a sophisticated, two-step enzymatic cascade that occurs in the extracellular matrix. This process is primarily orchestrated by two key enzymes: lysyl hydroxylase (LH) and lysyl oxidase (LOX).[1][4]

  • Lysyl Hydroxylation: The initial step involves the hydroxylation of specific lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) molecules by lysyl hydroxylase 2 (LH2), an iron and vitamin C-dependent enzyme located in the endoplasmic reticulum.[1][4] This reaction converts lysine residues into hydroxylysine. There are three main isoforms of lysyl hydroxylase (LH1, LH2, and LH3), with LH2b playing a crucial role in the hydroxylation of lysine residues in the telopeptide regions, a prerequisite for DHLNL formation.[1]

  • Oxidative Deamination: Following hydroxylation, the copper-dependent enzyme lysyl oxidase (LOX) catalyzes the oxidative deamination of the ε-amino group of specific hydroxylysine residues in the telopeptide domains of collagen molecules.[1] This reaction forms a highly reactive aldehyde residue known as hydroxyallysine.[1]

  • Cross-link Formation: A hydroxyallysine residue on one collagen molecule then spontaneously condenses with a hydroxylysine residue on an adjacent collagen molecule to form the immature, reducible cross-link, this compound (DHLNL).[1][4]

These initial divalent cross-links can further mature into more complex and stable trivalent cross-links, such as pyridinoline (B42742) (PYD).[1][4] The ratio of DHLNL to its counterpart, hydroxylysinonorleucine (HLNL), which is formed from an allysine (B42369) and a hydroxylysine residue, can provide insights into the hydroxylation status of telopeptide lysines and is often altered in pathological conditions.[1][3] An elevated DHLNL to HLNL ratio can be indicative of recent collagen synthesis and a high rate of tissue remodeling.[3][4]

Signaling Pathways Regulating DHLNL Formation

The formation of DHLNL is tightly regulated by complex signaling networks that control the expression and activity of lysyl hydroxylase and lysyl oxidase. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent pro-fibrotic cytokine that plays a central role in stimulating collagen synthesis and cross-linking.[2] In diseased tissues, elevated TGF-β activity upregulates the expression of both lysyl hydroxylase 2 (LH2) and lysyl oxidase (LOX).[2] This upregulation leads to increased formation of DHLNL, contributing to the stiffening and scarring of tissue characteristic of fibrosis.[2] The TGF-β signaling cascade leading to increased DHLNL involves the SMAD signaling pathway.[1]

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD SMAD Pathway TGF_beta_R->SMAD LH2_LOX ↑ LH2 & LOX Expression SMAD->LH2_LOX DHLNL ↑ DHLNL Formation LH2_LOX->DHLNL Fibrosis Fibrosis DHLNL->Fibrosis

TGF-β signaling cascade leading to increased DHLNL and fibrosis.
Integrin Signaling

The increased collagen cross-linking, including elevated DHLNL, stiffens the ECM. This altered mechanical environment is sensed by cells through integrins, which are transmembrane receptors that connect the ECM to the intracellular cytoskeleton.[4] The engagement of integrins on a stiff, cross-linked matrix triggers downstream signaling cascades, such as the Focal Adhesion Kinase (FAK)/Src and Rho/ROCK pathways.[4] This mechanotransduction can promote cell proliferation, migration, and further ECM production, creating a positive feedback loop that drives disease progression in fibrosis and cancer.[4] The interaction of α2β1 integrin with collagen I, in particular, has been shown to regulate the expression of LOX.

Integrin_signaling Stiff_ECM Stiff ECM (↑ DHLNL) Integrin Integrin Engagement Stiff_ECM->Integrin FAK_Src FAK/Src Pathway Integrin->FAK_Src Rho_ROCK Rho/ROCK Pathway Integrin->Rho_ROCK Cell_Response Cell Proliferation, Migration, ECM Production FAK_Src->Cell_Response Rho_ROCK->Cell_Response Disease_Progression Disease Progression Cell_Response->Disease_Progression

Integrin signaling activated by a stiff ECM, promoting disease progression.

Quantitative Data on DHLNL Levels

The concentration of DHLNL varies significantly between healthy and diseased tissues, reflecting alterations in collagen metabolism and ECM remodeling. While quantitative data across a wide range of conditions is still emerging, studies in idiopathic pulmonary fibrosis (IPF) and breast cancer provide clear examples of this disparity.

Tissue TypeConditionDHLNL Concentration (pmol/mg of tissue)Fold Change
LungHealthy Donor~1.5-
LungIdiopathic Pulmonary Fibrosis (IPF)~3.5~2.3
BreastNormal TissueUndetected/Low-
BreastTumor TissueIncreased-
LiverHealthy/NormalData not readily available-
LiverCirrhosis/FibrosisData not readily available-
KidneyHealthy/NormalData not readily available-
KidneyFibrosisData not readily available-
SkinHealthy/NormalData not readily available-
SkinScleroderma/FibrosisData not readily available-
ColonNormal TissueData not readily available-
ColonTumor TissueData not readily available-

Note: The provided values are approximate and intended for comparative purposes. Researchers should refer to the original publications for precise data and experimental context. The lack of readily available quantitative data for DHLNL in various fibrotic conditions and cancers highlights a key area for future research.

Experimental Protocols for DHLNL Quantification

The gold standard for the accurate and sensitive quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow for LC-MS/MS Quantification of DHLNL

LCMS_workflow Sample_Prep 1. Sample Preparation (Tissue Homogenization) Reduction 2. Reduction (Sodium Borohydride) Sample_Prep->Reduction Hydrolysis 3. Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Cleanup 4. Sample Cleanup (Solid-Phase Extraction) Hydrolysis->Cleanup LC_Separation 5. LC Separation (Reversed-Phase or HILIC) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis MS_Detection->Data_Analysis

General workflow for DHLNL quantification by LC-MS/MS.
Detailed Methodologies

1. Sample Preparation:

  • Tissue Collection and Storage: Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C to prevent degradation.[5]

  • Homogenization: Pulverize or homogenize frozen tissue samples (typically 5-50 mg) in a suitable buffer.[5] Lyophilization (freeze-drying) may be performed before homogenization.

2. Reduction of Immature Cross-links:

  • To stabilize the acid-labile Schiff base precursors of DHLNL, a reduction step is crucial.

  • Incubate the homogenized tissue with a solution of sodium borohydride (B1222165) (NaBH₄) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).[5] The reaction is typically carried out on ice and then at room temperature.[5]

3. Acid Hydrolysis:

  • Wash the reduced tissue pellet to remove excess reagents.

  • Subject the pellet to acid hydrolysis to break down the collagen into its constituent amino acids and cross-links. This is typically achieved by incubating the sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours in a sealed, oxygen-free environment.[5][6]

4. Sample Cleanup (Optional but Recommended):

  • After hydrolysis, dry the sample to remove the acid.

  • Employ solid-phase extraction (SPE) using a cellulose (B213188) or C18 cartridge to remove interfering substances and enrich the cross-link fraction.[5][6]

5. LC-MS/MS Analysis:

  • Chromatography:

    • Reversed-Phase Liquid Chromatography (RPLC): This is a common technique using a C18 column. An ion-pairing agent, such as heptafluorobutyric acid (HFBA), is often added to the mobile phase to improve the retention and separation of the polar cross-link molecules.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a silica (B1680970) hydride-based stationary phase and is highly compatible with mass spectrometry as it avoids ion-pairing reagents.[7]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[8]

    • Detection: Operate the tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] This involves monitoring specific precursor-to-product ion transitions for DHLNL and a stable isotope-labeled internal standard.[6][9]

    • MRM Transitions: The specific m/z (mass-to-charge ratio) for the precursor and product ions of DHLNL should be determined empirically on the specific instrument being used. As a starting point for method development, researchers can predict theoretical fragmentation patterns based on the structure of DHLNL. Common fragmentation patterns for amino acid-containing molecules involve neutral losses of water (H₂O) and carbon monoxide (CO).

6. Data Analysis:

  • Determine the concentration of DHLNL from a standard curve generated using purified standards.

  • Normalize the cross-link data to the total collagen content of the sample, which can be determined by measuring the hydroxyproline (B1673980) content in the same hydrolysate.[8]

  • Express the results as moles of cross-link per mole of collagen.[10]

Conclusion

Early-stage research on this compound (DHLNL) cross-links has established its fundamental role in collagen biology and its involvement in the pathogenesis of various diseases, particularly fibrosis and cancer. The elucidation of the biochemical pathways of its formation and the signaling cascades that regulate it, such as the TGF-β and integrin pathways, have opened new avenues for therapeutic intervention. The development of sensitive and specific quantification methods, primarily LC-MS/MS, has been instrumental in advancing our understanding of DHLNL's role as a biomarker. However, a significant need remains for more comprehensive quantitative data on DHLNL levels across a wider spectrum of tissues and disease states. Further research in this area will be critical for validating DHLNL as a clinical biomarker and for the development of novel therapies targeting aberrant collagen cross-linking.

References

Glycosylation of Dihydroxylysinonorleucine and its significance

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of DHLNL Glycosylation

The glycosylation status of DHLNL is not uniform and varies significantly depending on the tissue type, age, and the maturational state of the collagen cross-links. Mass spectrometry-based proteomics has been instrumental in quantifying the relative abundance of different glycoforms.

Data Presentation

The following table summarizes representative quantitative data on the glycosylation of hydroxylysine residues involved in cross-linking in bone type I collagen. It is important to note that this data reflects the glycosylation of the hydroxylysine residues that form the cross-links, including DHLNL.

Glycosylation Site & Cross-link TypeGlycoformRelative Abundance (%)Reference TissueAnalytical Method
α1/2-87 (Divalent Cross-links, e.g., DHLNL) Non-glycosylatedLowBovine BoneNanoLC-MS/MS
Galactosyl-hydroxylysine (Mono-glycosylated)~50%Bovine BoneNanoLC-MS/MS
Glucosylgalactosyl-hydroxylysine (Di-glycosylated)~50%Bovine BoneNanoLC-MS/MS
α1/2-87 (Mature Trivalent Cross-links, e.g., Pyridinoline) Non-glycosylatedTraceBovine BoneNanoLC-MS/MS
Galactosyl-hydroxylysine (Mono-glycosylated)PredominantBovine BoneNanoLC-MS/MS
Glucosylgalactosyl-hydroxylysine (Di-glycosylated)Minute amountsBovine BoneNanoLC-MS/MS

Note: The relative abundances are approximate and can vary based on the specific experimental conditions and the precise location of the cross-link within the collagen fibril.

Functional Significance of DHLNL Glycosylation

The glycosylation of the hydroxylysine residues that form DHLNL is not merely a decorative modification. It plays a crucial role in several biological processes:

  • Regulation of Collagen Fibrillogenesis: The bulky and hydrophilic sugar moieties are thought to influence the lateral assembly of collagen molecules into fibrils. The extent of glycosylation has been inversely correlated with fibril diameter, suggesting that it helps to maintain the appropriate spacing between collagen molecules.

  • Control of Cross-link Maturation: Evidence suggests that the glycosylation pattern may regulate the maturation of immature divalent cross-links like DHLNL into more stable, mature trivalent cross-links such as pyridinolines. For instance, mature cross-links are predominantly associated with monoglycosylated hydroxylysine.

  • Tissue Mechanics: By influencing fibril organization and cross-linking, glycosylation contributes to the biomechanical properties of tissues, such as their tensile strength and elasticity.

  • Mineralization: In bone, the glycosylation of collagen is believed to play a role in the nucleation and growth of hydroxyapatite (B223615) crystals, thereby influencing the process of biomineralization.

  • Cell-Matrix Interactions: The carbohydrate moieties on collagen can serve as recognition sites for cell surface receptors, mediating cell adhesion, migration, and signaling.

Glycosylated DHLNL in Health and Disease

Alterations in the normal pattern of DHLNL glycosylation are associated with several pathological conditions:

  • Alport Syndrome: This genetic disorder is caused by mutations in the genes encoding type IV collagen, a key component of the glomerular basement membrane in the kidney. Defective collagen IV synthesis and abnormal post-translational modifications, including glycosylation, lead to progressive kidney disease, hearing loss, and eye abnormalities.

  • Fibrosis: In fibrotic diseases, there is an excessive deposition of extracellular matrix, including collagen. Altered activity of lysyl hydroxylases and glycosyltransferases can lead to aberrant collagen cross-linking and glycosylation, contributing to tissue stiffening and organ dysfunction.

  • Aging: The profile of collagen cross-links and their glycosylation changes with age. While non-enzymatic glycation (the Maillard reaction) is a well-known hallmark of aging, age-related changes in enzymatic glycosylation also contribute to the altered properties of aging tissues.

Experimental Protocols

The analysis of glycosylated DHLNL is technically challenging due to the complexity of the collagen molecule and the heterogeneity of its post-translational modifications. Mass spectrometry is the primary analytical tool for this purpose.

Sample Preparation for Mass Spectrometry Analysis
  • Tissue Homogenization and Defatting:

    • Freeze the tissue sample in liquid nitrogen and pulverize it into a fine powder.

    • Suspend the powdered tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

    • Perform sequential extractions with chloroform/methanol mixtures to remove lipids.

  • Reduction of Reducible Cross-links:

    • Resuspend the defatted tissue pellet in a solution of sodium borohydride (B1222165) (NaBH₄) in a neutral buffer (e.g., 0.1 M sodium phosphate, pH 7.4). This step reduces the immature Schiff base cross-links, including DHLNL, to their stable, reduced forms.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by the addition of acid (e.g., acetic acid).

    • Wash the pellet extensively with distilled water to remove excess NaBH₄.

  • Acid Hydrolysis:

    • Hydrolyze the reduced tissue sample in 6 M HCl at 110°C for 18-24 hours in a sealed, vacuum-purged tube. This breaks down the protein into its constituent amino acids and cross-linked amino acid complexes.

  • Hydrolysate Processing:

    • Dry the hydrolysate under vacuum to remove the HCl.

    • Reconstitute the dried sample in a buffer suitable for the subsequent analytical step (e.g., 0.1% formic acid for mass spectrometry).

Analysis by Nanoscale Liquid Chromatography-Tandem Mass Spectrometry (nanoLC-MS/MS)
  • Chromatographic Separation:

    • Inject the reconstituted hydrolysate onto a reverse-phase nano-liquid chromatography system.

    • Use a gradient of increasing organic solvent (e.g., acetonitrile) to separate the amino acids and cross-linked species based on their hydrophobicity.

  • Mass Spectrometric Detection and Fragmentation:

    • The eluent from the nanoLC is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) via electrospray ionization.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between full MS scans to detect the precursor ions of interest (i.e., the different glycoforms of DHLNL) and MS/MS scans to fragment these precursors.

    • Fragmentation techniques such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are used to generate characteristic fragment ions that provide structural information.

  • Data Analysis:

    • The resulting MS and MS/MS spectra are analyzed using specialized software to identify the different glycoforms of DHLNL based on their accurate mass and fragmentation patterns.

    • Relative quantification can be performed by comparing the peak areas of the different glycoforms in the full MS scan.

Visualizations: Pathways and Workflows

Biochemical Pathway of Hydroxylysine Glycosylation

Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_ECM Extracellular Matrix Lysine Lysine Residue (in Procollagen) Hydroxylysine 5-Hydroxylysine (Hyl) Lysine->Hydroxylysine Lysyl Hydroxylases (LH1, LH2, LH3) + Fe2+, Vit C Gal_Hyl Galactosyl-Hyl (Gal-Hyl) Hydroxylysine->Gal_Hyl Galactosyltransferases (COLGALT1/2) Glycosylated_Hyl Glycosylated Hydroxylysine Hydroxylysine->Glycosylated_Hyl Glc_Gal_Hyl Glucosyl-Galactosyl-Hyl (Glc-Gal-Hyl) Gal_Hyl->Glc_Gal_Hyl Glucosyltransferase (LH3) Gal_Hyl->Glycosylated_Hyl Glc_Gal_Hyl->Glycosylated_Hyl DHLNL Glycosylated DHLNL Cross-link Glycosylated_Hyl->DHLNL Lysyl Oxidase (LOX) + Aldehyde Condensation

Caption: Enzymatic pathway of hydroxylysine glycosylation and subsequent DHLNL formation.

Experimental Workflow for Glycosylated DHLNL Analysis

Experimental_Workflow Tissue Tissue Sample Homogenate Homogenization & Defatting Tissue->Homogenate Reduced Reduction with NaBH4 Homogenate->Reduced Hydrolysate Acid Hydrolysis (6M HCl) Reduced->Hydrolysate Analysis nanoLC-MS/MS Analysis Hydrolysate->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A streamlined workflow for the analysis of glycosylated DHLNL from tissue samples.

Conclusion and Future Directions

The glycosylation of dihydroxylysinonorleucine is a pivotal post-translational modification that fine-tunes the structure and function of collagen. As this guide has detailed, the enzymatic machinery, the resulting structural heterogeneity, and the functional consequences of this modification are complex and deeply intertwined with tissue homeostasis. The analytical workflows presented, centered on mass spectrometry, provide a powerful means to investigate these intricacies.

Future research in this field will likely focus on several key areas:

  • Developing higher-throughput analytical methods to more rapidly screen for changes in DHLNL glycosylation in large patient cohorts.

  • Elucidating the specific signaling pathways that regulate the activity of lysyl hydroxylases and glycosyltransferases in response to different physiological and pathological stimuli.

  • Exploring the therapeutic potential of targeting these enzymatic pathways to modulate collagen cross-linking and glycosylation in diseases such as fibrosis and cancer.

By continuing to unravel the complexities of DHLNL glycosylation, the scientific community can pave the way for novel diagnostic markers and therapeutic strategies for a wide range of debilitating diseases.

The Keystone of Skeletal Integrity: A Technical Guide to Dihydroxylysinonorleucine's Role in Bone Collagen Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the critical role of dihydroxylysinonorleucine (DHLNL), a key enzymatic cross-link in bone collagen. Understanding the formation and function of DHLNL is paramount for developing novel therapeutic strategies for a range of skeletal disorders, including osteoporosis and fibrosis. This document provides a comprehensive overview of DHLNL's biochemistry, its impact on bone mechanics, detailed experimental protocols for its analysis, and a visual representation of the associated biochemical pathways and workflows.

The Biochemical Genesis and Function of this compound

This compound is an immature, divalent collagen cross-link essential for the stabilization and mechanical strength of collagen fibrils, the primary organic component of bone. Its formation is a sophisticated, multi-step enzymatic process that occurs both intracellularly and extracellularly.

The biosynthesis of DHLNL begins within the endoplasmic reticulum of osteoblasts, where specific lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) molecules are hydroxylated by the enzyme lysyl hydroxylase 2 (LH2b). This hydroxylation is a critical prerequisite for the formation of DHLNL. Following secretion into the extracellular matrix, the copper-dependent enzyme lysyl oxidase (LOX) catalyzes the oxidative deamination of the ε-amino group of these hydroxylysine residues, forming highly reactive hydroxyallysine aldehydes.

The final step in DHLNL formation is the spontaneous condensation of a hydroxyallysine residue on one collagen molecule with a hydroxylysine residue on an adjacent collagen molecule. This creates a stable, immature cross-link that significantly contributes to the tensile strength and structural integrity of the bone matrix. These initial divalent cross-links can further mature into more complex and stable trivalent cross-links, such as pyridinoline (B42742) (PYD). The ratio of DHLNL to other cross-links can provide valuable insights into the status of collagen maturation and bone health.

Dysregulation in the formation of DHLNL is implicated in various pathologies. For instance, reduced levels of DHLNL have been observed in osteoporotic bone, contributing to its fragility.[1] Conversely, excessive cross-linking can lead to increased tissue stiffness, a hallmark of fibrotic diseases.

Quantitative Data on this compound in Bone

The concentration of DHLNL is a critical indicator of bone quality. Alterations in its levels are associated with changes in the mechanical properties of bone. The following table summarizes key quantitative findings from the literature.

ParameterTissueConditionDHLNL Concentration (mol/mol of collagen)Key FindingReference
Divalent Cross-linksVertebral Trabecular BoneOsteoporosis30% reduction compared to age-matched controlsA substantial decrease in immature cross-links contributes to the fragility of osteoporotic bone.[1]
Divalent Cross-linksVertebral Trabecular BoneNormal AgingIncreased extractability of collagen with age, suggesting a decrease in stable cross-links.Age-related changes in collagen cross-linking may contribute to a decline in bone quality.[1]

Experimental Protocols for this compound Analysis

The accurate quantification of DHLNL is crucial for studying bone metabolism and disease. The following is a detailed methodology for the analysis of DHLNL in bone tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Bone Tissue Collection and Cleaning: Excise bone tissue and carefully remove all soft tissues, including marrow. This can be achieved by scraping and washing with phosphate-buffered saline (PBS).

  • Demineralization: Crush the cleaned bone into a powder. Demineralize the bone powder by incubation in 0.5 M EDTA, pH 7.4, at 4°C with constant stirring. The EDTA solution should be changed daily until the bone becomes pliable, indicating complete demineralization. Wash the demineralized bone matrix extensively with distilled water.

  • Reduction of Reducible Cross-links: To stabilize the immature Schiff base cross-links for analysis, suspend the demineralized bone collagen in a neutral buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4) and reduce with a fresh solution of sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out at room temperature for 1-2 hours. After reduction, wash the collagen extensively with distilled water to remove excess reagents.

  • Acid Hydrolysis: Hydrolyze the reduced collagen sample in 6 M HCl at 110°C for 18-24 hours in a sealed, nitrogen-flushed tube. After hydrolysis, evaporate the HCl under vacuum. Re-dissolve the hydrolysate in a suitable solvent for LC-MS/MS analysis, typically a buffer compatible with the mobile phase.

Enzymatic Digestion (Alternative to Acid Hydrolysis)

For analysis of cross-linked peptides, enzymatic digestion can be employed.

  • Denaturation: Suspend the demineralized and reduced bone collagen in a denaturing buffer (e.g., 6 M guanidine (B92328) HCl).

  • Enzymatic Digestion: Dilute the denatured collagen solution to reduce the guanidine HCl concentration and add a protease such as trypsin or bacterial collagenase.[2][3][4][5] Incubate at the optimal temperature for the chosen enzyme (e.g., 37°C for trypsin) for an appropriate duration (typically 12-24 hours).

  • Digestion Quenching: Stop the digestion by adding an appropriate inhibitor or by acidification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of collagen cross-links.[6][7][8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the cross-links. The specific gradient profile will need to be optimized based on the column and system used.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of DHLNL. This involves selecting the precursor ion (the molecular ion of DHLNL) and specific fragment ions (product ions) that are characteristic of DHLNL.

    • Precursor and Product Ions: The specific m/z values for the precursor and product ions of DHLNL need to be determined using a purified standard.

    • Collision Energy: The collision energy for fragmentation will need to be optimized to maximize the signal of the product ions.

  • Quantification:

    • A standard curve is generated using known concentrations of a purified DHLNL standard.

    • The concentration of DHLNL in the bone samples is determined by comparing the peak area of the MRM transitions to the standard curve.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the study of this compound.

Biosynthesis_of_DHLNL Hydroxylated_Procollagen Hydroxylated_Procollagen Secreted_Procollagen Secreted_Procollagen Hydroxylated_Procollagen->Secreted_Procollagen Secretion

Experimental_Workflow_DHLNL Hydrolysis Hydrolysis LC_Separation LC_Separation Hydrolysis->LC_Separation Sample Injection

Conclusion

This compound is a fundamental component of bone collagen, playing a vital role in establishing the structural integrity and mechanical resilience of the skeleton. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of DHLNL, enabling researchers to further elucidate its role in bone health and disease. A deeper understanding of the factors that regulate DHLNL formation will be instrumental in the development of targeted therapies for a wide range of skeletal pathologies. The continued investigation into the intricate world of collagen cross-linking promises to unlock new avenues for promoting lifelong skeletal health.

References

An In-depth Technical Guide to the Core Chemical Properties of Dihydroxylysinonorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a critical difunctional, reducible collagen cross-link predominantly found in bone and other connective tissues. As an intermediate in the formation of mature, trivalent cross-links, its quantification and characterization are paramount for understanding collagen metabolism, tissue remodeling, and the pathogenesis of various diseases, including fibrosis and osteoporosis. This guide provides a comprehensive overview of the fundamental chemical properties of DHLNL, detailed experimental protocols for its analysis, and the signaling pathways governing its formation.

Core Chemical and Physical Properties

This compound is an amino acid derivative formed from one molecule of hydroxylysine and one molecule of hydroxylysine aldehyde. Its chemical structure and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₅N₃O₆N/A
Molecular Weight 307.34 g/mol N/A
IUPAC Name (2S,5S)-6-amino-2-[[(2'S,5'R)-5'-amino-5'-carboxy-2'-hydroxypentyl]amino]hexan-5-olN/A
CAS Number 32619-23-1N/A
Predicted Melting Point >185°C (with decomposition)[1]
Predicted Boiling Point 640.3 ± 55.0 °C[1]
Predicted pKa 2.17 ± 0.28[1]
Predicted Density 1.344 ± 0.06 g/cm³[1]
Solubility Slightly soluble in water.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for DHLNL are not published, the spectra of the closely related Hydroxylysinonorleucine (HLNL) have been characterized. The 13C NMR of HLNL shows a distinctive doubled peak around 67.84 and 67.91 ppm, indicating the presence of diastereomers[1][2]. It is expected that DHLNL would exhibit a similar, albeit more complex, NMR profile due to the additional hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the identification and quantification of DHLNL, often in the form of cross-linked peptides from collagen digests. In-depth proteomic analyses of bone have successfully identified and quantified DHLNL using high-resolution mass spectrometers like the Orbitrap[3]. The fragmentation patterns of cross-linked peptides provide sequence information and confirm the presence and location of DHLNL[4][5].

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for analyzing collagen cross-links within tissues. Specific sub-bands within the amide I region of the IR spectrum are associated with collagen cross-links. The band at approximately 1690 cm⁻¹ has been correlated with the concentration of the immature cross-link dehydro-dihydroxylysinonorleucine (the precursor to DHLNL), while the band around 1660 cm⁻¹ is associated with the mature pyridinoline (B42742) cross-link[6][7][8].

Experimental Protocols

Isolation of this compound from Bovine Tendon

This protocol is adapted from methods used for the isolation of collagen cross-links[1][9].

Materials:

  • Bovine Achilles tendon

  • 0.1 M NaOH

  • 0.5 M Acetic acid

  • 0.9 M NaCl

  • Dialysis tubing (10-14 kDa MWCO)

  • Freeze-dryer

  • 6 M HCl

  • Preparative fibrous cellulose (B213188) chromatography column

  • Size-exclusion chromatography column

Procedure:

  • Pre-treatment: Cut fresh bovine Achilles tendon into small pieces and soak in 0.1 M NaOH for 24 hours at 4°C with gentle stirring to remove non-collagenous proteins.

  • Washing and Defatting: Wash the tissue extensively with distilled water until the pH is neutral. Defat the tissue by soaking in 10% (v/v) butyl alcohol for 24 hours.

  • Acid Extraction: Extract the defatted tissue with 0.5 M acetic acid (1:30 w/v) for 24 hours at 4°C with continuous stirring.

  • Centrifugation: Centrifuge the mixture at 9,000 x g for 1 hour at 4°C to pellet insoluble material.

  • Salting Out: Precipitate the collagen from the supernatant by adding NaCl to a final concentration of 0.9 M and stirring for 12 hours at 4°C.

  • Purification: Collect the precipitated collagen by centrifugation, redissolve in a minimal amount of 0.5 M acetic acid, and dialyze extensively against 0.1 M acetic acid and then distilled water.

  • Lyophilization: Freeze-dry the purified collagen.

  • Acid Hydrolysis: Hydrolyze the lyophilized collagen in 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed tube.

  • Chromatographic Separation:

    • Remove the HCl by evaporation under vacuum.

    • Redissolve the hydrolysate in the appropriate starting buffer.

    • Perform an initial separation using a preparative fibrous cellulose chromatography column.

    • Further purify the DHLNL-containing fractions using size-exclusion chromatography.

  • Characterization: Analyze the purified fractions by HPLC, mass spectrometry, and NMR to confirm the identity and purity of this compound.

Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of DHLNL in tissue samples[10][11].

Materials:

  • Lyophilized tissue sample

  • 6 M HCl

  • Internal standard (e.g., a non-protein amino acid)

  • HPLC system with a C18 reversed-phase column

  • Heptafluorobutyric acid (HFBA) for ion-pairing, or a suitable HILIC column and mobile phase

  • Fluorescence or mass spectrometry detector

Procedure:

  • Sample Hydrolysis: Accurately weigh the lyophilized tissue and hydrolyze in 6 M HCl at 110°C for 18-24 hours.

  • Sample Preparation:

    • Evaporate the HCl under vacuum.

    • Reconstitute the hydrolysate in a known volume of the initial HPLC mobile phase.

    • Add a known amount of an internal standard.

  • HPLC Analysis (Ion-Pairing Reversed-Phase):

    • Mobile Phase A: 0.1% HFBA in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to achieve separation of DHLNL from other amino acids.

    • Detection: Monitor the eluent using a fluorescence detector (after post-column derivatization, e.g., with o-phthalaldehyde) or a mass spectrometer.

  • Quantification: Calculate the concentration of DHLNL based on the peak area relative to the internal standard and a standard curve prepared with known concentrations of DHLNL (if available) or a related standard.

Signaling Pathways and Biosynthesis

The formation of this compound is a critical step in collagen maturation and is tightly regulated by enzymatic activity.

Biosynthesis of this compound

dot

Biosynthesis_of_DHLNL Lysine Lysine Residues in Procollagen Lysyl_Hydroxylase Lysyl Hydroxylase Lysine->Lysyl_Hydroxylase Hydroxylysine Hydroxylysine Residues Lysyl_Oxidase Lysyl Oxidase (LOX) Hydroxylysine->Lysyl_Oxidase Spontaneous_Condensation Spontaneous Condensation Hydroxylysine->Spontaneous_Condensation Allysine Hydroxylysine Aldehyde (Allysine) Allysine->Spontaneous_Condensation DHLNL_precursor Dehydro-dihydroxy- lysinonorleucine Reduction Reduction DHLNL_precursor->Reduction DHLNL This compound (DHLNL) Lysyl_Hydroxylase->Hydroxylysine Lysyl_Oxidase->Allysine Spontaneous_Condensation->DHLNL_precursor Reduction->DHLNL

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for DHLNL Analysis

dot

DHLNL_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Lyophilization Lyophilization Tissue_Sample->Lyophilization Hydrolysis Acid Hydrolysis (6M HCl) Lyophilization->Hydrolysis Drying Drying Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection Detection (MS or Fluorescence) HPLC->Detection Quantification Quantification Detection->Quantification Collagen_Crosslinking_Logic Lysine_Hydroxylysine Lysine and Hydroxylysine Residues Lysyl_Oxidase Lysyl Oxidase Lysine_Hydroxylysine->Lysyl_Oxidase Immature_Crosslinks Immature Divalent Cross-links (e.g., DHLNL) Mature_Crosslinks Mature Trivalent Cross-links (e.g., Pyridinoline) Immature_Crosslinks->Mature_Crosslinks Maturation Tissue_Stability Increased Tissue Mechanical Stability Mature_Crosslinks->Tissue_Stability Lysyl_Oxidase->Immature_Crosslinks Enzymatic Oxidation & Condensation

References

The Crossroads of Collagen Stability: A Technical Guide to Lysyl Hydroxylase and Lysyl Oxidase in Dehydrolysinonorleucine (DHLNL) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the critical roles of lysyl hydroxylase (LH) and lysyl oxidase (LOX) in the formation of dehydrolysinonorleucine (DHLNL), a key reducible cross-link in collagen. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic pathways, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the complex signaling networks governing these essential enzymes.

Introduction: The Architects of Collagen Strength

The structural integrity and biomechanical properties of connective tissues are fundamentally dependent on the intricate network of cross-links within collagen fibrils. Among these, the formation of dehydrolysinonorleucine (DHLNL) represents a crucial step in the maturation and stabilization of the extracellular matrix (ECM). This process is orchestrated by two key enzyme families: lysyl hydroxylases (LHs) and lysyl oxidases (LOXs).

Lysyl hydroxylases, a group of alpha-ketoglutarate-dependent hydroxylases, catalyze the post-translational hydroxylation of specific lysine (B10760008) residues within the collagen polypeptide chains to form hydroxylysine.[1] This hydroxylation is a prerequisite for the formation of the more stable, hydroxylysine-derived cross-links. There are three main isoforms of lysyl hydroxylase (LH1-3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[1] Notably, the LH2b splice variant of PLOD2 is responsible for hydroxylating lysine residues in the telopeptide regions of collagen, a critical step for the formation of DHLNL and subsequently, the mature pyridinoline (B42742) cross-links.[1]

Lysyl oxidases are a family of copper-dependent amine oxidases that catalyze the oxidative deamination of the ε-amino group of lysine and hydroxylysine residues in the telopeptides of collagen and elastin.[2] This reaction generates highly reactive aldehyde residues (allysine and hydroxyallysine). These aldehydes then spontaneously react with adjacent lysine or hydroxylysine residues on neighboring collagen molecules to form immature, reducible Schiff base cross-links, including DHLNL. The LOX family consists of LOX and four LOX-like proteins (LOXL1-4).[3]

Dysregulation of LH and LOX activity is implicated in a wide range of pathologies, including fibrosis, cancer metastasis, and connective tissue disorders like Ehlers-Danlos syndrome.[4][5][6] Understanding the molecular mechanisms of DHLNL formation is therefore paramount for developing novel therapeutic strategies targeting these conditions.

Quantitative Data on LH, LOX, and DHLNL

The expression and activity of lysyl hydroxylases and lysyl oxidases, and the resulting concentration of DHLNL, vary significantly between tissues and are altered in disease states. The following tables summarize key quantitative findings from the literature.

ParameterTissue/Cell TypeConditionQuantitative ChangeReference(s)
Lysyl Hydroxylase (PLOD) mRNA Expression Mouse LungExperimental Bronchopulmonary Dysplasia (85% O₂)PLOD1, PLOD2, and PLOD3 mRNA levels elevated by 2-4 ΔCt units compared to control at P14.5[7]
Lysyl Hydroxylase Inhibition by Minoxidil (B1677147) Cultured Human FibroblastsMinoxidil Treatment~70% reduction in hydroxylysine content[8]
Lysyl Oxidase (LOX) Activity Lox⁻/⁻ Mouse Skin FibroblastsGene Knockout~80% reduction in LOX activity compared to wild-type[9]
Lysyl Oxidase (LOX) Inhibition by β-aminopropionitrile (BAPN) MC3T3-E1 Cells0.5 mM BAPNDHLNL and HLNL levels decreased[10]
1.0 and 2.0 mM BAPNDHLNL and HLNL not detectable[10]

Table 1: Quantitative Analysis of Lysyl Hydroxylase and Lysyl Oxidase Activity and Inhibition. This table provides a summary of the quantitative changes in LH and LOX expression and activity under various experimental conditions.

TissueConditionDHLNL Concentration (pmol/mg of tissue)Fold ChangeReference(s)
LungHealthy Donor~1.5-[11]
LungIdiopathic Pulmonary Fibrosis (IPF)~3.5~2.3[11]
LungAcute Respiratory Distress Syndrome (ARDS)Significant elevation in DHLNL:HLNL ratio-[12]
BreastNormal TissueUndetected/Low-[11]
BreastTumor TissueIncreased-[11]

Table 2: Comparative Analysis of Dehydrolysinonorleucine (DHLNL) Concentration in Healthy and Diseased Tissues. This table highlights the differential concentration of DHLNL in pathological versus normal tissues, underscoring its potential as a disease biomarker.

Experimental Protocols

Accurate quantification of LH and LOX activity and DHLNL cross-links is crucial for research and drug development. The following sections detail common methodologies.

Quantification of DHLNL and other Collagen Cross-links by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the sensitive and specific quantification of collagen cross-links.[11][13][14]

3.1.1. Sample Preparation

  • Tissue Homogenization: Homogenize 5-10 mg of wet tissue in a suitable buffer to disrupt the cellular structure and release the extracellular matrix.[15]

  • Reduction: Treat the homogenized tissue with sodium borohydride (B1222165) (NaBH₄) to stabilize the reducible cross-links, such as DHLNL, into their more stable, reduced forms.[11] This step is critical for accurate quantification.

  • Acid Hydrolysis: Hydrolyze the reduced tissue samples in 6 M hydrochloric acid (HCl) at approximately 100-110°C for 16-24 hours to break down the collagen into its constituent amino acids and cross-linking residues.[15][16]

  • Sample Cleanup: After hydrolysis, remove interfering substances from the hydrolysate. This can be achieved by solid-phase extraction (SPE) using a C18 cartridge or other suitable chromatography media.[15]

3.1.2. Chromatographic Separation and Detection

  • HPLC: Separate the cross-linking amino acids using reverse-phase HPLC with a C18 column. An ion-pairing agent, such as n-heptafluorobutyric acid (HFBA), is often used in the mobile phase to improve the resolution of the pyridinium (B92312) cross-links.[13]

  • LC-MS/MS: For higher sensitivity and specificity, couple the HPLC system to a tandem mass spectrometer. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of the target cross-links based on their mass-to-charge ratio (m/z) and fragmentation patterns.[11][17]

  • Quantification: Determine the concentration of DHLNL by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.[11] Results are typically normalized to the total collagen content of the sample, often determined by measuring the hydroxyproline (B1673980) content.[14]

Lysyl Hydroxylase Activity Assay

Several methods are available to measure LH activity, including luminescence-based assays that detect the production of succinate (B1194679), a co-product of the hydroxylation reaction.

3.2.1. Luminescence-Based Assay

This assay quantifies LH activity by measuring the amount of succinate produced in a coupled enzymatic reaction that generates a luminescent signal.

  • Reaction Setup: Incubate the sample containing LH (e.g., cell lysate, purified enzyme) with a synthetic peptide substrate, 2-oxoglutarate, and necessary cofactors (Fe²⁺, ascorbate).

  • Succinate Detection: In a subsequent step, convert the succinate product to ATP using a succinate recycling enzyme system.

  • Luminescent Readout: Detect the generated ATP using a luciferase/luciferin reaction, where the light output is proportional to the amount of succinate produced and thus to the LH activity.

Lysyl Oxidase Activity Assay

Fluorometric assays are commonly used to measure LOX activity, often based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction.

3.3.1. Fluorometric Assay using Amplex Red

This assay utilizes the horseradish peroxidase (HRP)-catalyzed reaction of Amplex Red with H₂O₂ to produce the highly fluorescent compound resorufin.

  • Reaction Mixture: Prepare a reaction mixture containing a LOX substrate (e.g., a synthetic peptide or recombinant tropoelastin), Amplex Red reagent, and HRP in an appropriate assay buffer.

  • Initiate Reaction: Add the sample containing LOX (e.g., cell culture medium, purified enzyme) to the reaction mixture.

  • Fluorescence Measurement: Measure the increase in fluorescence over time at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm. The rate of fluorescence increase is proportional to the LOX activity in the sample.

Signaling Pathways and Regulatory Networks

The expression and activity of lysyl hydroxylase and lysyl oxidase are tightly regulated by complex signaling networks. Understanding these pathways is critical for identifying potential therapeutic targets.

Regulation of Lysyl Hydroxylase 2 (PLOD2)

Transforming growth factor-beta (TGF-β) is a potent inducer of PLOD2 expression, particularly in the context of fibrosis.[4][18] The canonical TGF-β signaling pathway involves the phosphorylation and activation of SMAD transcription factors. For PLOD2, both SMAD3 and the transcription factor SP1 are required for TGF-β1-mediated induction.[4][18]

TGFB_PLOD2_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR SMAD3 SMAD3 TGFBR->SMAD3 P PLOD2 PLOD2 (LH2) Expression SMAD3->PLOD2 SP1 SP1 SP1->PLOD2

TGF-β1 signaling pathway regulating PLOD2 expression.
Regulation of Lysyl Oxidase (LOX)

Hypoxia is a major physiological stimulus for the upregulation of LOX expression, primarily through the action of the hypoxia-inducible factor 1-alpha (HIF-1α).[5][19] Interestingly, a positive feedback loop exists where LOX activity, through the production of hydrogen peroxide, can further activate the PI3K/Akt pathway, leading to increased HIF-1α protein synthesis and stability.[19][20]

Hypoxia_LOX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes LOX_gene LOX Gene HIF1a->LOX_gene activates transcription LOX_protein LOX Protein LOX_gene->LOX_protein translation H2O2 H₂O₂ LOX_protein->H2O2 produces PI3K_Akt PI3K/Akt Pathway H2O2->PI3K_Akt activates PI3K_Akt->HIF1a upregulates synthesis

Hypoxia-inducible regulation of LOX and the positive feedback loop.
The Enzymatic Pathway of DHLNL Formation

The formation of DHLNL is a sequential enzymatic process that begins within the endoplasmic reticulum and culminates in the extracellular space.

DHLNL_Formation_Workflow cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Space Procollagen Procollagen (Lysine residues) LH Lysyl Hydroxylase (LH) Procollagen->LH Hydroxylation Hydroxylated_Procollagen Hydroxylated Procollagen (Hydroxylysine residues) LH->Hydroxylated_Procollagen Hydroxylation Collagen_Fibril Collagen Fibril (Hydroxylysine residues) Hydroxylated_Procollagen->Collagen_Fibril Secretion & Assembly LOX Lysyl Oxidase (LOX) Collagen_Fibril->LOX Oxidative Deamination Aldehyde_Collagen Collagen Fibril (Allysine/Hydroxyallysine) LOX->Aldehyde_Collagen Oxidative Deamination DHLNL Dehydrolysinonorleucine (DHLNL) Aldehyde_Collagen->DHLNL Spontaneous Condensation

The sequential enzymatic pathway leading to DHLNL formation.

Conclusion and Future Directions

Lysyl hydroxylase and lysyl oxidase are central players in the formation of DHLNL and the overall stability of the collagen matrix. The quantitative data clearly demonstrate their altered expression and activity in pathological conditions, highlighting their potential as both biomarkers and therapeutic targets. The detailed experimental protocols provided herein offer a robust framework for the accurate measurement of these enzymes and their cross-linked products. Furthermore, the elucidation of the signaling pathways that regulate LH and LOX opens new avenues for the development of targeted therapies. Future research should focus on isoform-specific inhibitors and a deeper understanding of the interplay between different cross-linking pathways in health and disease. This knowledge will be instrumental in the development of novel treatments for a wide range of fibrotic diseases and cancers.

References

Methodological & Application

Application Note: Measurement of Dihydroxylysinonorleucine (DHLNL) in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxylysinonorleucine (DHLNL) is an immature, reducible difunctional collagen cross-link. Its formation is a critical step in the maturation of collagen, the most abundant protein in the extracellular matrix (ECM). The quantification of DHLNL in tissue samples serves as a valuable biomarker for assessing collagen turnover and tissue remodeling. Elevated levels of DHLNL can indicate active collagen synthesis and cross-linking, which is pertinent in various physiological and pathological processes, including wound healing, fibrosis, and skeletal diseases. This document provides detailed protocols for the measurement of DHLNL in tissue samples using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methods Overview

The accurate quantification of DHLNL in complex biological matrices like tissue samples requires robust analytical methods. The primary methods employed are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection, HPLC is a well-established method for separating and quantifying collagen cross-links from tissue hydrolysates.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of DHLNL. It is considered a powerful tool for the precise analysis of collagen cross-links.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput alternative for the quantification of DHLNL in tissue homogenates, relying on specific antibody-antigen interactions.

Experimental Protocols

Protocol 1: Quantification of DHLNL by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a detailed procedure for the sensitive and specific quantification of DHLNL in tissue samples.

1. Materials and Reagents

  • Tissue sample (5-10 mg)

  • Sodium borohydride (B1222165) (NaBH₄)

  • 6 M Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • DHLNL analytical standard

  • Stable isotope-labeled internal standard for DHLNL (optional, for absolute quantification)

2. Sample Preparation

  • Tissue Homogenization: Weigh 5-10 mg of the frozen tissue sample. Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Reduction of Immature Cross-links: To stabilize the immature Schiff base cross-links, reduction with sodium borohydride is necessary.[2] Resuspend the tissue homogenate in a solution of NaBH₄ (10 mg/mL in 1 mM NaOH). The ratio of the reagent to the tissue powder should be approximately 1:30 (w/w). Incubate for 2 hours at room temperature with gentle mixing.

  • Acid Hydrolysis: Wash the reduced tissue pellet with ultrapure water to remove excess NaBH₄. Add 1 mL of 6 M HCl to the pellet. Hydrolyze the sample at 110°C for 18-24 hours in a sealed, acid-resistant tube.

  • Hydrolysate Preparation: After hydrolysis, centrifuge the sample to pellet any insoluble material. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Solid Phase Extraction (SPE) Cleanup: Reconstitute the dried hydrolysate in a small volume of 0.1% formic acid. Condition a C18 SPE cartridge with methanol (B129727) followed by 0.1% formic acid. Load the sample onto the cartridge. Wash the cartridge with 0.1% formic acid to remove salts and other hydrophilic impurities. Elute the DHLNL and other cross-links with a solution of 50% acetonitrile in 0.1% formic acid. Dry the eluted sample.

3. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried, purified sample in a suitable volume of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% mobile phase B over 10-15 minutes is a typical starting point.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for DHLNL and the internal standard should be determined using authentic standards.

  • Quantification: Generate a standard curve using the DHLNL analytical standard. The concentration of DHLNL in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the standard curve.

Protocol 2: Quantification of Collagen Cross-links by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of DHLNL and other collagen cross-links, often relying on their natural fluorescence for detection.

1. Materials and Reagents

  • Tissue sample (10-20 mg)

  • 6 M Hydrochloric acid (HCl)

  • Cellulose (B213188) CF1 columns for pre-fractionation

  • Acetonitrile (ACN), HPLC grade

  • Heptafluorobutyric acid (HFBA)

  • Ultrapure water

  • DHLNL analytical standard

2. Sample Preparation

  • Tissue Hydrolysis: Perform acid hydrolysis as described in the LC-MS/MS protocol (Protocol 1, step 2.3).

  • Pre-fractionation: To enrich the cross-links and remove interfering amino acids, use a cellulose CF1 column. Apply the neutralized hydrolysate to the column and elute with a suitable solvent system to separate the cross-links from other amino acids.

  • Sample Concentration: Dry the collected fractions containing the cross-links under vacuum.

3. HPLC Analysis

  • Reconstitution: Reconstitute the dried sample in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.01 M n-heptafluorobutyric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient of increasing acetonitrile concentration is used to elute the cross-links.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Detector: Fluorescence detector. The excitation and emission wavelengths should be optimized for DHLNL, though it is often detected along with the naturally fluorescent pyridinoline (B42742) cross-links (Excitation: ~297 nm, Emission: ~395 nm).

  • Quantification: Create a standard curve using the DHLNL analytical standard. The concentration in the sample is determined by comparing the peak area to the standard curve.

Protocol 3: Quantification of DHLNL by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for using a commercially available DHLNL ELISA kit. Refer to the specific kit manual for detailed instructions.

1. Materials

  • Human DHLNL ELISA Kit

  • Tissue sample

  • Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Microplate reader

2. Sample Preparation

  • Tissue Homogenization:

    • Rinse the tissue with ice-cold PBS to remove excess blood.

    • Weigh the tissue and add homogenization buffer (e.g., 1 mL of buffer per 100 mg of tissue).

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which is the tissue lysate.

  • Protein Concentration Determination: Measure the total protein concentration of the lysate using a suitable method (e.g., BCA assay) to normalize the DHLNL concentration.

3. ELISA Procedure (General Steps)

  • Prepare Reagents: Reconstitute and prepare all kit reagents (standards, wash buffer, detection antibody, etc.) according to the manufacturer's instructions.

  • Add Standards and Samples: Add the prepared standards and tissue lysates to the appropriate wells of the antibody-pre-coated microplate.

  • Incubation: Incubate the plate as specified in the kit manual (e.g., 2 hours at 37°C).

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Enzyme Conjugate: Add the HRP-conjugated streptavidin to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Substrate: Add the TMB substrate to each well. A color change will occur.

  • Stop Reaction: Add the stop solution to terminate the reaction. The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.

4. Quantification

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of DHLNL in the samples by interpolating their absorbance values on the standard curve.

  • Normalize the DHLNL concentration to the total protein concentration of the tissue lysate.

Data Presentation

The following tables summarize quantitative data for collagen cross-links in various tissues. It is important to note that absolute concentrations of DHLNL are not widely reported in the literature; data is more commonly presented as a ratio to other cross-links, such as Hydroxylysinonorleucine (HLNL), or as a percentage of total collagen content.

Table 1: Ratio of this compound (DHLNL) to Hydroxylysinonorleucine (HLNL) in Human Tissues

TissueConditionDHLNL/HLNL Ratio (Mean ± SD)Significance
LungControl0.6 ± 0.1Baseline for healthy lung tissue.
LungInterstitial Lung Disease (ILD)0.7 ± 0.1A slight, non-significant increase compared to control, suggesting some alteration in collagen metabolism.

Data adapted from literature comparing collagen maturity markers.

Table 2: Collagen Subtype and Cross-link Content in Minipig Cartilages (% Dry Weight)

TissueCollagen Type I (% DW)Collagen Type II (% DW)This compound (DHLNL) (% DW)Pyridinoline (PYR) (% DW)
Femoral CondyleBelow LOQ65.2 ± 5.10.25 ± 0.030.15 ± 0.02
Femoral HeadBelow LOQ70.1 ± 4.80.28 ± 0.040.18 ± 0.03
Annulus Fibrosus45.3 ± 3.920.5 ± 2.70.15 ± 0.020.25 ± 0.04
Meniscus60.1 ± 5.510.3 ± 1.90.12 ± 0.010.30 ± 0.05

LOQ: Limit of Quantification. Data represents mean ± standard deviation. This table demonstrates the application of LC-MS/MS for absolute quantification of collagen components in different cartilage types.[3]

Mandatory Visualizations

Biochemical Pathway of DHLNL Formation

DHLNL_Formation cluster_0 Intracellular cluster_1 Extracellular Procollagen Procollagen (in Fibroblast) Tropocollagen Tropocollagen (Extracellular Space) Procollagen->Tropocollagen Secretion CollagenFibril Collagen Fibril Tropocollagen->CollagenFibril Lysine Lysine Residue Hydroxylysine Hydroxylysine Residue Lysine->Hydroxylysine Lysyl Hydroxylase Hydroxyallysine Hydroxyallysine (Aldehyde) Hydroxylysine->Hydroxyallysine Lysyl Oxidase Allysine Allysine (Aldehyde) DHLNL DHLNL (Immature Cross-link) Hydroxyallysine->DHLNL Spontaneous Condensation with Hydroxylysine MatureCrosslink Mature Cross-links (e.g., Pyridinoline) DHLNL->MatureCrosslink Further Maturation DHLNL_Workflow start Tissue Sample Collection homogenization Tissue Homogenization start->homogenization reduction Reduction with NaBH4 (for LC-MS/MS) homogenization->reduction If measuring immature cross-links by MS hydrolysis Acid Hydrolysis (6M HCl) homogenization->hydrolysis reduction->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup analysis Analytical Measurement cleanup->analysis lcms LC-MS/MS analysis->lcms hplc HPLC-Fluorescence analysis->hplc elisa ELISA analysis->elisa data Data Analysis and Quantification lcms->data hplc->data elisa->data

References

Application Note: Quantification of Dihydroxylysinonorleucine (DHLNL) in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a reducible difunctional collagen cross-link formed during the biosynthesis of collagen, the most abundant protein in mammals. As an immature cross-link, the quantification of DHLNL provides valuable insights into collagen metabolism and is a key biomarker in studies of fibrosis, connective tissue disorders, and diseases involving altered extracellular matrix remodeling.[1] This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of DHLNL in various biological matrices.

Collagen fibers are stabilized by intermolecular cross-links, which are essential for the tensile strength and mechanical stability of tissues. These cross-links are initiated by the enzymatic oxidation of lysine (B10760008) and hydroxylysine residues by lysyl oxidase. The resulting aldehydes then react with other lysine or hydroxylysine residues to form immature, reducible Schiff base cross-links such as DHLNL. Over time, these can mature into more stable, non-reducible cross-links like hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP).[2][3] The ratio of immature to mature cross-links can be indicative of the rate of collagen turnover.

This document provides detailed protocols for two primary HPLC-based methods for DHLNL analysis: Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). While RPLC is a widely adopted and robust technique, HILIC offers the advantage of avoiding ion-pairing reagents, making it highly compatible with mass spectrometry (MS) for enhanced sensitivity and specificity.[1]

Biological Pathway: Collagen Cross-linking

The formation of DHLNL is an integral step in the maturation of collagen fibers. The following diagram illustrates the biochemical pathway leading to the formation of immature and mature collagen cross-links.

Collagen_Crosslinking cluster_collagen Collagen Fibril cluster_process Biochemical Process cluster_products Cross-link Products Lys1 Lysine Residue 1 LOX Lysyl Oxidase Lys1->LOX Oxidative Deamination Hlys1 Hydroxylysine Residue 1 Hlys1->LOX Oxidative Deamination Hlys2 Hydroxylysine Residue 2 Condensation Spontaneous Condensation Hlys2->Condensation Allyl Allyl-lysine/ Allyl-hydroxylysine LOX->Allyl DHLNL DHLNL (Immature Cross-link) Condensation->DHLNL Maturation Maturation Mature HP/LP (Mature Cross-links) Maturation->Mature Allyl->Condensation DHLNL->Maturation Further Reactions

Caption: Biochemical pathway of collagen cross-link formation.

Experimental Workflow for DHLNL Quantification

A generalized workflow for the quantification of DHLNL from biological samples is presented below. This involves sample preparation, including reduction and hydrolysis, followed by HPLC separation and detection.

HPLC_Workflow Sample Tissue or Urine Sample Homogenization Tissue Homogenization (for tissue samples) Sample->Homogenization Hydrolysis Acid Hydrolysis (6M HCl) Sample->Hydrolysis For urine samples Reduction Reduction with NaBH₄ Homogenization->Reduction Reduction->Hydrolysis Cleanup Solid Phase Extraction or Partition Chromatography Hydrolysis->Cleanup Derivatization Pre-column Derivatization (e.g., with OPA) Cleanup->Derivatization HPLC HPLC Separation (RPLC or HILIC) Derivatization->HPLC Detection Detection (Fluorescence or UV) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General experimental workflow for DHLNL analysis.

Detailed Experimental Protocols

I. Sample Preparation

This initial phase is critical for the accurate quantification of DHLNL and is common for both RPLC and HILIC methods.[4]

  • Tissue Homogenization (for tissue samples):

    • Freeze the tissue sample in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a specialized grinder.

  • Reduction of Schiff Base Cross-links:

    • Resuspend the powdered tissue in a solution of sodium borohydride (B1222165) (NaBH₄) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4). This step reduces the immature Schiff base cross-links to their stable, reduced forms, including DHLNL.[4]

    • Incubate the suspension for 1-2 hours at room temperature with gentle agitation.

  • Acid Hydrolysis:

    • After reduction, wash the tissue pellet extensively with distilled water to remove excess NaBH₄.[4]

    • For both tissue and urine samples, perform acid hydrolysis by adding 6 M HCl.[4][5]

    • Heat the sample at 110°C for 18-24 hours in a sealed, acid-resistant tube under a nitrogen atmosphere to prevent oxidation.[4][6]

  • Drying and Reconstitution:

    • Following hydrolysis, dry the hydrolysate under a vacuum to completely remove the HCl.[4]

    • Reconstitute the dried sample in a solvent suitable for the chosen HPLC method (e.g., 0.1% heptafluorobutyric acid in water for RPLC).[4]

  • Pre-column Derivatization (for Fluorescence Detection):

    • Since DHLNL is not naturally fluorescent, derivatization is required for sensitive fluorescence detection.[4]

    • Use a fluorescent tag such as o-phthalaldehyde (B127526) (OPA) to derivatize the primary amine groups of DHLNL prior to injection into the HPLC system.[1][6]

II. HPLC Method 1: Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC)

This is a robust and widely used technique for the separation of polar analytes like DHLNL.[1]

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm).[7][8]

  • Mobile Phase A: 10% acetonitrile (B52724) in 10 mM n-heptafluorobutyric acid (HFBA).[8]

  • Mobile Phase B: 100% acetonitrile with 10 mM HFBA.[8]

  • Gradient: A linear gradient from 100% Mobile Phase A to 66% Mobile Phase A over 15 minutes.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 210 nm.[1]

    • Fluorescence (with OPA derivatization): Excitation at 330 nm and Emission at 418 nm.[6]

III. HPLC Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This modern approach avoids the use of ion-pairing reagents, offering compatibility with mass spectrometry and providing an alternative selectivity.[1]

  • HPLC System: A standard HPLC system, preferably coupled to a mass spectrometer (LC-MS) for enhanced specificity.

  • Column: A silica (B1680970) hydride-based HILIC column.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A typical HILIC gradient would start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous component (B). The exact gradient will need to be optimized based on the specific column and system.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of DHLNL.

Quantitative Data Summary

The following tables summarize representative quantitative data for collagen cross-links from various studies. These values can serve as a reference for expected ranges in different biological contexts.

Table 1: DHLNL/HLNL Ratio in Different Tissues and Conditions

Tissue/ConditionSpeciesDHLNL/HLNL Ratio (Mean ± SEM)Significance
Lung - ControlHuman0.6 ± 0.1Baseline for healthy lung tissue.
Lung - Interstitial Lung Disease (ILD)Human0.7 ± 0.1Slight, non-significant increase compared to control.
Lung - Adult Respiratory Distress Syndrome (ARDS)Human1.4 ± 0.2Significantly elevated, indicating an acute fibrotic episode.[4]
Bone - Wistar Rats (8 weeks)Rat~0.8Represents a baseline for young, healthy bone.[4]
Bone - Diabetic WBN/Kob Rats (8 weeks)Rat~1.0Suggests altered collagen metabolism in diabetic bone.[4]

Table 2: Urinary Collagen Cross-link Concentrations in Human Populations

PopulationPyridinoline (PYD) (nmol/mmol creatinine)Deoxypyridinoline (DPD) (nmol/mmol creatinine)Notes
Premenopausal Women (20-49 years)Reference range is constantReference range is constantBaseline for healthy premenopausal women.[5]
Postmenopausal Osteoporotic WomenSignificantly higher (by 51%)Significantly higher (by 58%)Increased bone resorption is observed.[5]
Men (20-29 years)Peak valuesPeak valuesValues decrease with age.[5]
Children (first weeks after birth)Highest valuesHighest valuesValues decrease by 50-60% by ages 11-14.[5]

Conclusion

The HPLC-based methods described in this application note provide a reliable and reproducible means for the quantification of this compound. The choice between RPLC and HILIC will depend on the specific requirements of the study, including the need for MS compatibility. Careful sample preparation, particularly the reduction and hydrolysis steps, is paramount for obtaining accurate results. The quantification of DHLNL, often in conjunction with mature cross-links, is a valuable tool for researchers and clinicians investigating the dynamics of collagen metabolism in health and disease.

References

Application Note: Quantitative Analysis of Dihydroxylysinonorleucine (DHLNL) in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is an immature, reducible difunctional collagen cross-link that plays a crucial role in the stabilization of newly formed collagen fibrils. As an intermediate in the formation of mature, trivalent cross-links, the abundance of DHLNL is a key indicator of active tissue remodeling and collagen turnover.[1] Elevated levels of DHLNL have been associated with various pathological conditions, including fibrosis, making it a valuable biomarker for disease progression and the evaluation of anti-fibrotic therapies.[1][2] This application note provides detailed protocols for the sensitive and specific quantification of DHLNL in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for this application.[3]

Signaling Pathway in DHLNL Formation

The formation of DHLNL is a critical post-translational modification of collagen that occurs in the extracellular matrix. The process is initiated by the hydroxylation of specific lysine (B10760008) residues on procollagen (B1174764) molecules by lysyl hydroxylase 2 (LH2). Subsequently, lysyl oxidase (LOX) catalyzes the oxidative deamination of hydroxylysine residues to form reactive aldehydes. These aldehydes then spontaneously react with a hydroxylysine residue on an adjacent collagen molecule to form the DHLNL cross-link. The expression and activity of both LH2 and LOX are significantly upregulated by pro-fibrotic cytokines such as Transforming Growth Factor-beta (TGF-β), making this pathway a key target in fibrotic diseases.[1]

DHLNL Formation Signaling Pathway cluster_0 Cell cluster_1 Extracellular Matrix TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor Binds SMAD SMAD Signaling TGFb_Receptor->SMAD Activates Nucleus Nucleus SMAD->Nucleus Translocates to LH2_Gene LH2 Gene Transcription Nucleus->LH2_Gene LOX_Gene LOX Gene Transcription Nucleus->LOX_Gene LH2 Lysyl Hydroxylase 2 (LH2) LH2_Gene->LH2 Translates to LOX Lysyl Oxidase (LOX) LOX_Gene->LOX Translates to Procollagen Procollagen Hydroxylysine Hydroxylysine Residues Procollagen->Hydroxylysine Contains Lysine Hydroxyallysine Hydroxyallysine Residues Hydroxylysine->Hydroxyallysine LOX DHLNL DHLNL Cross-link Hydroxylysine->DHLNL Condensation Hydroxyallysine->DHLNL Condensation

Caption: TGF-β signaling pathway leading to DHLNL formation.

Quantitative Data Summary

The following table summarizes quantitative data on DHLNL levels from published research, highlighting its modulation in different biological contexts.

Tissue/Model SystemConditionDHLNL Concentration/AbundanceReference
Rabbit Corneal Scar2-week-old scar tissue45% of total eluted radioactivity[4]
Rabbit Corneal Scar24-week-old scar tissue34% of total eluted radioactivity[4]
Human Lung TissueIdiopathic Pulmonary Fibrosis (IPF)Increased compared to healthy donors[2]
Mouse Lung TissueBleomycin-induced fibrosis modelIncreased compared to control[2]

Experimental Protocols

The accurate quantification of DHLNL requires meticulous sample preparation to stabilize the cross-link, followed by sensitive detection. The following protocols provide a detailed workflow from tissue processing to LC-MS/MS analysis.

DHLNL Analysis Workflow Start 1. Tissue Homogenization Reduction 2. Reduction with NaBH₄ Start->Reduction Hydrolysis 3. Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Cleanup 4. Solid-Phase Extraction (SPE) Hydrolysis->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis

Caption: Experimental workflow for DHLNL quantification.

Protocol 1: Tissue Preparation and Reduction

This protocol describes the initial steps of tissue processing and the crucial reduction step to stabilize the immature Schiff base precursor of DHLNL.

Materials:

Procedure:

  • Immediately snap-freeze collected tissue samples in liquid nitrogen and store at -80°C until use.

  • Weigh 5-50 mg of frozen tissue and place it in a suitable tube for homogenization.

  • Add an appropriate volume of phosphate buffer (pH 7.4) and homogenize the tissue until a uniform suspension is achieved.

  • Prepare a fresh solution of sodium borohydride (NaBH₄) in the phosphate buffer.

  • Incubate the tissue homogenate with the NaBH₄ solution. The reaction is typically carried out on ice and then at room temperature to ensure complete reduction.[5]

  • After reduction, centrifuge the sample to pellet the tissue debris.

  • Carefully remove the supernatant and wash the pellet multiple times with buffer to remove excess reagents.

Protocol 2: Acid Hydrolysis

This protocol details the liberation of DHLNL from the collagen backbone through acid hydrolysis.

Materials:

  • Reduced tissue pellet from Protocol 1

  • 6 M Hydrochloric acid (HCl), analytical grade

  • Internal standard (stable isotope-labeled DHLNL is recommended)

  • Pyrex hydrolysis tubes with screw caps

  • Heating block or oven set to 110°C

  • Vacuum centrifuge (e.g., SpeedVac)

Procedure:

  • Transfer the washed and reduced tissue pellet to a Pyrex hydrolysis tube.

  • Add a known amount of internal standard to each sample for accurate quantification.

  • Add 1 mL of 6 M HCl to each tube.[3]

  • Securely cap the tubes and place them in a heating block or oven at 110°C for 16-24 hours.[3]

  • After hydrolysis, allow the tubes to cool completely to room temperature.

  • Carefully open the tubes and transfer the hydrolysate to a clean microcentrifuge tube.

  • Dry the samples completely using a vacuum centrifuge to remove the HCl.[3]

Protocol 3: Sample Cleanup by Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up the tissue hydrolysate to remove interfering substances prior to LC-MS/MS analysis.

Materials:

  • Dried tissue hydrolysate from Protocol 2

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., LC-MS grade water)

  • Wash solvent (a weak solvent to remove salts)

  • Elution solvent (an appropriate organic solvent to elute DHLNL)

  • Nitrogen gas supply or vacuum centrifuge

Procedure:

  • Reconstitute the dried hydrolysate in a minimal volume of a suitable loading buffer.

  • Condition the SPE cartridge by passing the conditioning solvent through, followed by the equilibration solvent, as per the manufacturer's instructions. Do not allow the cartridge to dry out.

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with the wash solvent to remove salts and other polar impurities that can cause ion suppression.

  • Elute the DHLNL from the cartridge using the elution solvent.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the final dried sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of DHLNL.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Parameters (Example):

  • Column: A C8 or C18 reversed-phase column is suitable. A C8 column may be preferable as cross-linked structures can elute more readily from this less hydrophobic stationary phase.[1]

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A gradient from low to high organic mobile phase should be optimized to achieve good separation of DHLNL from other amino acids and potential isomers.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).

  • Injection Volume: Typically 5-10 µL.

  • Column Temperature: e.g., 40°C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition Determination: The specific precursor ion (Q1) and product ion(s) (Q3) for DHLNL, along with the optimal collision energy, must be determined empirically. This is typically done by infusing a pure standard of DHLNL into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragment ions.

    • Precursor Ion (Q1): This will be the [M+H]⁺ of DHLNL.

    • Product Ion (Q3): Select one or two of the most intense and specific fragment ions for quantification and confirmation.

  • Instrument Settings: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for DHLNL.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the robust and reliable quantification of this compound in biological tissues. The accurate measurement of this key collagen cross-link can provide valuable insights into the dynamics of tissue remodeling in both physiological and pathological states, thereby aiding in the discovery and development of novel therapeutics for fibrotic diseases and other conditions involving aberrant collagen metabolism.

References

Dihydroxylysinonorleucine (DHLNL) as a Urinary Biomarker of Bone Resorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is an immature divalent collagen cross-link that serves as a key indicator of new collagen deposition and turnover.[1] As a product of enzymatic collagen degradation, particularly from bone, its measurement in urine offers a non-invasive tool to monitor bone resorption.[2] This document provides detailed application notes and protocols for the quantification of urinary DHLNL, its clinical relevance in bone diseases like osteoporosis, and the underlying biochemical pathways.

Bone remodeling is a continuous physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In pathological conditions such as osteoporosis, this balance is disrupted, leading to excessive bone resorption and compromised bone strength.[3] Biochemical markers of bone turnover, including collagen cross-links like DHLNL, are valuable tools for assessing and monitoring bone metabolism.[2][4]

Biochemical Origin and Significance

DHLNL is formed through an enzymatic cascade initiated by lysyl oxidase. This enzyme converts specific lysine (B10760008) and hydroxylysine residues within collagen telopeptides into reactive aldehydes.[1] A subsequent spontaneous reaction between a hydroxylysine-aldehyde and a hydroxylysine residue on adjacent collagen molecules forms the immature, reducible cross-link, DHLNL.[1]

The presence of DHLNL is indicative of recent collagen synthesis and tissue remodeling.[1] During bone resorption, osteoclasts secrete acid and lytic enzymes that degrade the bone matrix, releasing collagen fragments, including DHLNL, into the circulation, which are then excreted in the urine.[2][5] Therefore, elevated urinary levels of DHLNL can reflect increased osteoclastic activity and bone resorption.

Quantitative Data Summary

While specific quantitative data for urinary DHLNL in adults with osteoporosis is not extensively available in the reviewed literature, the established trend of increased urinary excretion of other collagen cross-links, such as pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD), in osteoporotic patients strongly suggests that DHLNL levels would also be elevated.[6] For reference, a normal range for urinary DHLNL in adolescents has been reported. Further studies are required to establish definitive ranges for healthy and osteoporotic adult populations.

AnalytePopulationConditionUrinary Concentration (μmol/mmol creatinine)Source
DHLNL Adolescent (13-18 years)Normal1.13 - 27.15[1]
Pyridinoline (PYD) Postmenopausal WomenHealthyMean value lower than osteoporotic group[6]
Deoxypyridinoline (DPD) Postmenopausal WomenHealthyMean value lower than osteoporotic group[6]
Pyridinoline (PYD) Postmenopausal WomenOsteoporotic16% higher than healthy controls (p = 0.05)[6]
Deoxypyridinoline (DPD) Postmenopausal WomenOsteoporotic25% higher than healthy controls (p = 0.004)[6]
Hydroxyproline (B1673980) Postmenopausal WomenOsteoporoticSignificantly higher than healthy controls (p < 0.01)[7]

Signaling Pathways in Bone Resorption

The process of bone resorption is tightly regulated by complex signaling pathways. The differentiation and activation of osteoclasts, the primary cells responsible for bone resorption, are principally controlled by the RANKL/RANK/OPG axis.

Osteoclast Differentiation and Activation Pathway

osteoclast_differentiation cluster_osteoblast Osteoblast / Stromal Cell cluster_osteoclast_precursor Osteoclast Precursor cluster_signaling Intracellular Signaling RANKL RANKL RANK RANK RANKL->RANK binds OPG OPG OPG->RANKL inhibits binding M-CSF M-CSF c-Fms c-Fms M-CSF->c-Fms binds TRAF6 TRAF6 RANK->TRAF6 recruits c-Fms->TRAF6 activates NF-kB NF-kB TRAF6->NF-kB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 NF-kB->NFATc1 induces MAPK->NFATc1 activates Mature Osteoclast Mature Osteoclast NFATc1->Mature Osteoclast promotes differentiation Bone Resorption Bone Resorption Mature Osteoclast->Bone Resorption

Osteoclast Differentiation Pathway
Lysyl Oxidase and Collagen Cross-linking

lysyl_oxidase_pathway Procollagen Procollagen Collagen Fibrils Collagen Fibrils Procollagen->Collagen Fibrils Assembly Lysyl Oxidase (LOX) Lysyl Oxidase (LOX) Lysine/Hydroxylysine Residues Lysine/Hydroxylysine Residues Lysyl Oxidase (LOX)->Lysine/Hydroxylysine Residues acts on Reactive Aldehydes Reactive Aldehydes Lysine/Hydroxylysine Residues->Reactive Aldehydes converts to DHLNL Cross-link DHLNL Cross-link Reactive Aldehydes->DHLNL Cross-link forms Collagen Fibrils->Lysine/Hydroxylysine Residues Bone Matrix Bone Matrix DHLNL Cross-link->Bone Matrix stabilizes

Collagen Cross-linking via Lysyl Oxidase

Experimental Protocols

Urinary DHLNL Analysis by LC-MS/MS

The following protocol is a comprehensive guide for the quantification of DHLNL in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for other urinary collagen cross-links like PYD and DPD.[1][5]

1. Sample Collection and Storage:

  • Collect a second morning void or a 24-hour urine sample.

  • To prevent degradation, samples should be stored at -80°C until analysis.[5]

  • For normalization, determine the creatinine (B1669602) concentration of the urine sample using a standard method.

2. Sample Preparation (Hydrolysis and Solid-Phase Extraction):

  • Acid Hydrolysis:

    • To release DHLNL from collagen fragments, acid hydrolysis is necessary.

    • Mix an aliquot of urine with an equal volume of concentrated hydrochloric acid (e.g., 12 M HCl) to a final concentration of 6 M HCl.

    • Add a known amount of a stable isotope-labeled DHLNL internal standard for accurate quantification.

    • Hydrolyze the mixture at 110°C for 16-24 hours in a sealed hydrolysis tube.

    • After hydrolysis, cool the sample and dry it under a stream of nitrogen or using a vacuum centrifuge.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1% formic acid in water).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with the reconstitution buffer.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and other polar interferences.

    • Elute DHLNL from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen or in a vacuum centrifuge.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Reconstitute the dried eluate in the initial mobile phase.

    • Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for chromatographic separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: 2-50% B (linear gradient)

      • 10-12 min: 50-95% B

      • 12-14 min: 95% B

      • 14-15 min: 95-2% B

      • 15-20 min: 2% B (re-equilibration)

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for DHLNL and its internal standard.

    • Perform Selected Reaction Monitoring (SRM) for quantification. The specific precursor and product ion transitions for DHLNL and its stable isotope-labeled internal standard need to be determined empirically.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of DHLNL standards.

  • Calculate the concentration of DHLNL in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

  • Normalize the DHLNL concentration to the urinary creatinine concentration (µmol DHLNL/mmol creatinine).

Experimental Workflow Diagram

experimental_workflow Urine Sample Collection Urine Sample Collection Creatinine Measurement Creatinine Measurement Urine Sample Collection->Creatinine Measurement Internal Standard Spiking Internal Standard Spiking Urine Sample Collection->Internal Standard Spiking Data Analysis Data Analysis Creatinine Measurement->Data Analysis Acid Hydrolysis Acid Hydrolysis Internal Standard Spiking->Acid Hydrolysis Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acid Hydrolysis->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis LC-MS/MS Analysis->Data Analysis Normalized DHLNL Level Normalized DHLNL Level Data Analysis->Normalized DHLNL Level

Urinary DHLNL Analysis Workflow

Conclusion

The quantification of urinary this compound provides a promising, non-invasive biomarker for monitoring bone resorption. Its role as an early indicator of collagen turnover makes it particularly valuable for researchers and clinicians in the fields of osteoporosis and other metabolic bone diseases. The detailed protocols and pathways described in this document offer a framework for the implementation of DHLNL analysis in research and drug development settings. Further clinical studies are warranted to establish definitive reference ranges in adult populations and to fully elucidate its diagnostic and prognostic utility in managing bone health.

References

Application Notes and Protocols for Dihydroxylysinonorleucine (DHLNL) Extraction from Bone Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a key immature divalent cross-link in collagen, the most abundant protein in bone. The formation of DHLNL is a critical step in the maturation and stabilization of the collagen matrix, which in turn dictates the mechanical properties and overall health of bone tissue. The quantification of DHLNL provides valuable insights into bone metabolism, collagen turnover, and the pathogenesis of various skeletal diseases, including osteoporosis and age-related bone fragility.[1][2] Alterations in DHLNL levels can serve as a critical biomarker in preclinical and clinical research for evaluating the efficacy of novel therapeutics targeting bone diseases.

This document provides a comprehensive and detailed protocol for the extraction and quantification of DHLNL from bone tissue, intended for use by researchers in academic and industrial settings.

Data Presentation: Quantitative Analysis of DHLNL in Bone Tissue

The following table summarizes quantitative data on DHLNL content in bone tissue from various studies. This allows for a comparative analysis of DHLNL levels across different species, ages, and disease states.

SpeciesBone TypeConditionDHLNL Content (mol/mol of collagen)Fold Change vs. ControlReference
HumanVertebral Trabecular BoneNormal (15-90 years)Varies with age-[1]
HumanVertebral Trabecular BoneOsteoporotic (70-90 years)Decreased~0.7x[1]
RatFemurControlNot specified-
MouseFemurControlNot specified-
MouseFemurLH2 Heterozygous (LH2+/-)ReducedNot specified[3]
MouseFemurBone-specific LH2 knockoutMarkedly ReducedNot specified[4]

Note: The absolute values of DHLNL can vary between laboratories due to differences in analytical techniques and standards. It is recommended to establish internal controls and standards for accurate quantification.

Experimental Protocols

This section details the step-by-step methodology for the extraction and quantification of DHLNL from bone tissue.

Part 1: Sample Preparation and Demineralization
  • Bone Tissue Preparation:

    • Excise bone tissue of interest and carefully remove all soft tissues (muscle, periosteum, and marrow).

    • Wash the bone fragments thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood and marrow.

    • Freeze the cleaned bone samples in liquid nitrogen and pulverize them into a fine powder using a cryogenic grinder or a mortar and pestle pre-chilled with liquid nitrogen.

    • Store the bone powder at -80°C until further processing.

  • Demineralization:

    • Suspend the bone powder in a 14% (w/v) ethylenediaminetetraacetic acid (EDTA) solution, pH 7.4, at a ratio of 1:20 (bone powder weight:EDTA volume).

    • Gently agitate the suspension on a rocker or shaker at 4°C.

    • Replace the EDTA solution every 24-48 hours until the bone powder is completely demineralized (becomes soft and translucent). This process can take several days to weeks depending on the size and density of the bone particles.

    • Once demineralized, centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the resulting collagen pellet three times with deionized water, with centrifugation steps in between, to remove residual EDTA.

Part 2: Reduction of Immature Cross-links
  • Reduction with Sodium Borohydride (B1222165) (NaBH₄):

    • Resuspend the demineralized collagen pellet in 0.1 M sodium phosphate (B84403) buffer, pH 7.4.

    • Add a fresh solution of sodium borohydride (NaBH₄) to a final concentration of 1 mg/mL.

    • Incubate the suspension for 1-2 hours at room temperature with gentle mixing to reduce the immature Schiff base cross-links to their stable, reduced forms.

    • Stop the reaction by the dropwise addition of glacial acetic acid until the effervescence ceases.

    • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the reduced collagen pellet extensively with deionized water (at least three times) to remove excess borohydride and other reagents.

Part 3: Acid Hydrolysis
  • Hydrolysis of Collagen:

    • Lyophilize the washed and reduced collagen pellet to obtain a dry weight.

    • Add 6 M hydrochloric acid (HCl) to the dried pellet in a hydrolysis tube. A common ratio is 1 mg of collagen per 1 mL of 6 M HCl.

    • Seal the hydrolysis tube under vacuum or flush with nitrogen gas to prevent oxidation of amino acids.

    • Hydrolyze the sample at 110°C for 18-24 hours.

    • After hydrolysis, cool the tubes and break the seal.

    • Dry the hydrolysate completely under vacuum using a rotary evaporator or a centrifugal vacuum concentrator to remove the HCl.

    • Reconstitute the dried hydrolysate in a suitable solvent for chromatographic analysis, typically 0.1% heptafluorobutyric acid (HFBA) in water for reversed-phase HPLC.

Part 4: Quantification by HPLC-MS/MS
  • Chromatographic Separation:

    • System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or 0.1% HFBA in water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% HFBA in acetonitrile.

    • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 30 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for DHLNL and a suitable internal standard (e.g., isotopically labeled DHLNL) must be determined and optimized.

    • Data Analysis: Generate a standard curve using known concentrations of purified DHLNL standard. Quantify the amount of DHLNL in the bone samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve. The results are typically expressed as moles of DHLNL per mole of collagen, which can be determined from the hydroxyproline (B1673980) content of an aliquot of the same hydrolysate.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Bone_Tissue Bone Tissue Cleaned_Bone Cleaned Bone (Soft tissue removed) Bone_Tissue->Cleaned_Bone Mechanical Cleaning Bone_Powder Pulverized Bone Powder Cleaned_Bone->Bone_Powder Cryogenic Grinding Demineralization Demineralization (14% EDTA) Bone_Powder->Demineralization Reduction Reduction (NaBH4) Demineralization->Reduction Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Reduction->Hydrolysis HPLC_MSMS HPLC-MS/MS Quantification Hydrolysis->HPLC_MSMS Data_Analysis Data Analysis HPLC_MSMS->Data_Analysis Result DHLNL Quantification (mol/mol collagen) Data_Analysis->Result signaling_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation LOX_gene LOX Gene Smad_complex->LOX_gene  Gene Transcription LOX_mRNA LOX mRNA LOX_gene->LOX_mRNA LOX_protein Lysyl Oxidase (LOX) LOX_mRNA->LOX_protein Translation DHLNL DHLNL (Cross-link) LH2_protein Lysyl Hydroxylase 2 (LH2) Hydroxylysine Collagen (Hydroxylysine residues) Collagen Collagen (Lysine residues) Collagen->Hydroxylysine Hydroxylation Hydroxylysine->DHLNL Oxidative Deamination & Condensation

References

Application of Dihydroxylysinonorleucine in Osteoporosis Research: A Guide for Scientists and Drug Development Professionals

Application Notes and Protocols for the Separation of Dihydroxylysinonorleucine (DHLNL) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a reducible difunctional collagen cross-link crucial for the structural integrity of connective tissues. The formation of DHLNL is a key step in collagen maturation, and alterations in its abundance are associated with various physiological and pathological processes, including growth, aging, and fibrotic diseases. DHLNL possesses multiple chiral centers, resulting in the existence of several stereoisomers. The differential biological activities and pathological relevance of these individual isomers are not yet fully understood, primarily due to the analytical challenges in their separation and quantification. These application notes provide an overview of the current techniques and detailed protocols for the separation of DHLNL, with a focus on distinguishing its isomers.

Data Presentation

The quantification of total DHLNL provides valuable insights into collagen metabolism. While data on the differential abundance of specific DHLNL isomers is currently limited in published literature, the following table summarizes representative total DHLNL concentrations in different tissues and conditions, highlighting the importance of developing isomer-specific analytical methods.

TissueConditionDHLNL Concentration (pmol/mg dry weight)Reference
Bovine Cortical Bone Mature~ 1.5[Fictionalized Data for Illustration]
Rat Tail Tendon Young~ 3.2[Fictionalized Data for Illustration]
Human Lung Healthy~ 0.8[Fictionalized Data for Illustration]
Human Lung Fibrotic~ 2.5[Fictionalized Data for Illustration]
Articular Cartilage Osteoarthritic~ 4.1[Fictionalized Data for Illustration]

Signaling Pathways and Logical Relationships

The formation of DHLNL is an integral part of the collagen cross-linking cascade, which is initiated by the enzymatic modification of lysine (B10760008) and hydroxylysine residues. Understanding this pathway is essential for interpreting the significance of DHLNL levels.

DHLNL_Formation_Pathway cluster_collagen Collagen Fibril Lys Lysine Residue LOX Lysyl Oxidase Lys->LOX Oxidative Deamination Hyl Hydroxylysine Residue Hyl->LOX Oxidative Deamination DHLNL This compound (DHLNL) Hyl->DHLNL Schiff Base Formation Allysine Allysine LOX->Allysine Oxidative Deamination Hydroxyallysine Hydroxyallysine LOX->Hydroxyallysine Oxidative Deamination Hydroxyallysine->Hyl Schiff Base Formation

Caption: Biosynthetic pathway of this compound (DHLNL) formation in collagen.

Experimental Workflows

The analysis of DHLNL isomers involves a multi-step process from tissue preparation to instrumental analysis. The following diagram illustrates a typical workflow.

DHLNL_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Reduction Reduction with NaBH4 Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Derivatization Chiral Derivatization (e.g., Marfey's Reagent) SPE->Derivatization LC Chiral HPLC Separation Derivatization->LC MS Mass Spectrometry (MS/MS) LC->MS Quantification Quantification of Isomers MS->Quantification

Caption: General experimental workflow for the separation and quantification of DHLNL isomers.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues

This protocol describes the preparation of tissue samples for the analysis of DHLNL.

1. Materials:

  • Tissue sample (e.g., bone, cartilage, tendon)

  • Liquid nitrogen

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (B1222165) (NaBH₄)

  • 6 M Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

2. Procedure:

  • Flash-freeze the tissue sample in liquid nitrogen and pulverize it into a fine powder.

  • Suspend the tissue powder in ice-cold PBS containing 10 mg/mL NaBH₄ to reduce the immature Schiff base cross-links.

  • Incubate the suspension for 1 hour on ice, followed by 2 hours at room temperature with gentle agitation.

  • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Wash the pellet three times with deionized water to remove excess NaBH₄.

  • Add 6 M HCl to the pellet and hydrolyze at 110°C for 18-24 hours in a sealed, acid-resistant tube.

  • After hydrolysis, cool the sample and remove the HCl by drying under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in 0.1% TFA in water.

  • Perform solid-phase extraction to remove interfering substances.

    • Condition a C18 SPE cartridge with methanol followed by 0.1% TFA in water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the cross-links with 50% methanol in 0.1% TFA.

  • Dry the eluate and store at -20°C until derivatization.

Protocol 2: Chiral Derivatization and HPLC-MS/MS Analysis for Isomer Separation

This protocol outlines a method for the derivatization and chromatographic separation of DHLNL isomers. This is a hypothetical protocol based on methods used for similar analytes, as a validated method for DHLNL isomers is not widely established.

1. Materials:

  • Prepared sample hydrolysate (from Protocol 1)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • HPLC system with a chiral stationary phase column (e.g., Chiralpak AD-H or similar)

  • Mass spectrometer with electrospray ionization (ESI) source

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

2. Procedure:

  • Derivatization:

    • Reconstitute the dried sample hydrolysate in 100 µL of 1 M sodium bicarbonate buffer.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Stop the reaction by adding 20 µL of 2 M HCl.

    • Dry the sample under vacuum.

    • Reconstitute the derivatized sample in 100 µL of 50% acetonitrile for injection.

  • HPLC-MS/MS Analysis:

    • Column: Chiralpak AD-H (or equivalent chiral column), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient to 50% B

      • 35-40 min: Hold at 50% B

      • 40-41 min: Linear gradient to 10% B

      • 41-50 min: Hold at 10% B (re-equilibration)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • Monitor for the specific precursor-to-product ion transitions for the derivatized DHLNL isomers. The exact m/z values will need to be determined empirically based on the derivatizing agent used.

Conclusion

The separation and quantification of this compound isomers represent a significant analytical challenge with high potential for advancing our understanding of collagen biology in health and disease. The protocols outlined here provide a framework for researchers to begin exploring the differential roles of these stereoisomers. Further research and method development in this area are crucial for unlocking the full potential of DHLNL isomers as biomarkers and therapeutic targets in a range of scientific and clinical applications.

Application Notes and Protocols for Monitoring Collagen Turnover Rate Using Dihydroxylysinonorleucine (DHLNL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity to tissues. Its turnover, encompassing both synthesis and degradation, is a critical process in tissue development, homeostasis, and repair. Dysregulation of collagen turnover is a hallmark of numerous pathologies, including fibrosis, skeletal disorders, and cancer metastasis. Dihydroxylysinonorleucine (DHLNL) is an immature, divalent collagen cross-link essential for the stabilization and mechanical strength of collagen fibrils. As a key intermediate in the formation of mature, stable cross-links, the levels of DHLNL can serve as a valuable biomarker for monitoring the rate of new collagen deposition and turnover. These application notes provide a comprehensive guide to utilizing DHLNL for monitoring collagen turnover, including detailed experimental protocols and data interpretation.[1][2]

Principle of the Method

The quantification of DHLNL provides a specific and sensitive measure of collagen cross-linking that is altered in various pathological conditions.[3] The biosynthesis of DHLNL is a post-translational modification of collagen that occurs in the extracellular matrix, orchestrated by the enzymes lysyl hydroxylase (LH) and lysyl oxidase (LOX).[1] Increased activity of these enzymes, often stimulated by factors like Transforming Growth Factor-beta 1 (TGF-β1) in fibrotic conditions, leads to elevated levels of DHLNL.[1][3] Therefore, by measuring DHLNL concentrations in tissue samples, researchers can gain insights into the rate of collagen synthesis and remodeling. The gold standard for the accurate and sensitive quantification of DHLNL is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1]

Applications

The analysis of DHLNL is a valuable tool for:

  • Fibrosis Research: Increased collagen cross-linking is a key feature of fibrotic diseases. Elevated DHLNL levels can be observed in conditions like idiopathic pulmonary fibrosis (IPF).[3]

  • Drug Development: Monitoring DHLNL levels can help assess the efficacy of anti-fibrotic therapies that target the enzymes involved in collagen cross-linking.[4]

  • Skeletal Disorders: Alterations in collagen cross-linking are implicated in various bone and cartilage diseases.

  • Cancer Research: The tumor microenvironment often exhibits increased collagen cross-linking, which can promote tumor stiffness and metastasis.[1]

  • Aging Studies: Changes in collagen cross-link profiles, including the maturation of DHLNL, contribute to age-related alterations in tissue mechanics.[1]

Data Presentation

The following table summarizes quantitative data on DHLNL concentrations in different tissues and conditions, providing a reference for experimental results.

Tissue TypeConditionDHLNL Concentration (pmol/mg of tissue)Fold ChangeReference
LungHealthy Donor~1.5-[3]
LungIdiopathic Pulmonary Fibrosis (IPF)~3.5~2.3[3]
BreastNormal TissueUndetected/Low-[3]
BreastTumor TissueIncreased-[3]

Note: The provided values are approximate and for comparative purposes. Researchers should consult the original publications for precise data and experimental context.

The ratio of DHLNL to another immature cross-link, hydroxylysinonorleucine (HLNL), can also provide insights into the hydroxylation status of telopeptide lysines and is often altered in pathological conditions.[1]

Tissue/ConditionSpeciesDHLNL/HLNL Ratio (Mean ± SEM)Significance
Lung - ControlHuman0.6 ± 0.1Baseline for healthy lung tissue.[2]
Lung - Interstitial Lung Disease (ILD)Human0.7 ± 0.1Slight, non-significant increase compared to control.[2]
Bone - Wistar Rats (8 weeks)Rat~0.8Represents a baseline for young, healthy bone.[2]
Bone - Diabetic WBN/Kob Rats (8 weeks)Rat~1.0Suggests altered collagen metabolism in diabetic bone.[2]

Experimental Protocols

The accurate quantification of DHLNL is predominantly achieved through HPLC-MS/MS. The following is a detailed protocol for this analysis.

Sample Preparation
  • Tissue Collection and Storage: Immediately snap-freeze tissues in liquid nitrogen after collection and store them at -80°C to prevent degradation.[1]

  • Homogenization: Pulverize or homogenize frozen tissue samples (typically 5-50 mg) in a suitable buffer. Lyophilization (freeze-drying) may be performed before homogenization for some protocols.[1]

Reduction of Immature Cross-links

To stabilize the acid-labile Schiff base precursors of DHLNL, a reduction step is crucial.

  • Incubate the homogenized tissue with a solution of sodium borohydride (B1222165) (NaBH₄) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).[1]

  • Carry out the reaction on ice and then at room temperature.[1]

Acid Hydrolysis

This step breaks down the collagen into its constituent amino acids and cross-links.

  • Wash the reduced tissue pellet to remove excess reagents.[1]

  • Subject the pellet to acid hydrolysis using 6 M HCl at approximately 110°C for 18-24 hours.[2]

Sample Clean-up and Reconstitution
  • Dry the hydrolysate under vacuum to remove the HCl.[2]

  • Reconstitute the dried sample in a suitable solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

This method offers sensitive and specific detection of DHLNL.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[5]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization, is typical.[2][5]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[5]

    • Column Temperature: Maintain the column at a constant temperature, for example, 45°C.[5]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[2]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the specific precursor ion for DHLNL and its characteristic product ions.[2]

Visualizations

Signaling Pathway

TGFB1 TGF-β1 LH2 Lysyl Hydroxylase 2 (LH2) TGFB1->LH2 Upregulates Lysine Lysine Residues in Collagen LH2->Lysine Hydroxylates LOX Lysyl Oxidase (LOX) Hydroxylysine Hydroxylysine Residues LOX->Hydroxylysine Oxidative Deamination Lysine->Hydroxylysine Hydroxyallysine Hydroxyallysine Hydroxylysine->Hydroxyallysine DHLNL DHLNL (this compound) Hydroxyallysine->DHLNL Condensation with Hydroxylysine Fibrosis Fibrosis DHLNL->Fibrosis Contributes to Start Tissue Sample Collection (Snap-freeze at -80°C) Homogenization Homogenization Start->Homogenization Reduction Reduction with NaBH₄ Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Cleanup Drying and Reconstitution Hydrolysis->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Collagen_Synthesis Increased Collagen Synthesis Rate Enzyme_Activity Increased LH2 and LOX Activity Collagen_Synthesis->Enzyme_Activity Leads to DHLNL_Formation Increased DHLNL Formation Enzyme_Activity->DHLNL_Formation Results in DHLNL_Concentration Elevated DHLNL Concentration in Tissue DHLNL_Formation->DHLNL_Concentration Causes Disease_Progression Disease Progression (e.g., Fibrosis) DHLNL_Concentration->Disease_Progression Indicates

References

Solid-Phase Synthesis of Dihydroxylysinonorleucine (DHLNL) Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solid-phase synthesis of dihydroxylysinonorleucine (DHLNL) and its precursor, hydroxylysinonorleucine (HLNL). These compounds are critical standards for the study of collagen cross-linking in various physiological and pathological processes, including fibrosis, skeletal disorders, and cancer. The synthesis is based on the robust and widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. This methodology offers a modular and efficient route to these complex amino acid structures, facilitating the production of high-purity standards for research and drug development. The protocols herein describe the preparation of the solid support, the sequential coupling of protected amino acids, on-resin modification to form the lysinonorleucine (B1675783) backbone, subsequent hydroxylation, and final cleavage and purification of the target compounds.

Introduction

Collagen, the most abundant protein in mammals, derives its mechanical strength and stability from a series of post-translational modifications that result in the formation of covalent cross-links between individual collagen molecules. This compound (DHLNL) and hydroxylysinonorleucine (HLNL) are key immature divalent cross-links that serve as precursors to more stable, mature cross-links. The levels of DHLNL and HLNL are indicative of new collagen deposition and turnover, making them valuable biomarkers for a variety of diseases.

The chemical synthesis of DHLNL and HLNL standards is essential for the development of robust analytical methods to quantify these biomarkers in biological samples. Solid-phase synthesis offers significant advantages over traditional solution-phase methods, including simplified purification and the potential for automation. This document outlines a comprehensive approach to the solid-phase synthesis of DHLNL, leveraging established Fmoc-based peptide synthesis protocols and specific on-resin chemical modifications.

Synthetic Strategy

The proposed solid-phase synthesis of DHLNL follows a modular approach, beginning with the assembly of a peptide-like precursor on a solid support. The key steps involve:

  • Resin Preparation and Loading: Attachment of the first protected amino acid to a suitable solid support.

  • Peptide Elongation: Stepwise addition of protected amino acids to build the desired precursor sequence.

  • On-Resin Oxidation: Conversion of a lysine (B10760008) side chain to an aldehyde (allysine).

  • On-Resin Reductive Amination: Formation of the lysinonorleucine bond by reacting the allysine (B42369) with the ε-amino group of a hydroxylysine residue.

  • On-Resin Hydroxylation: Introduction of the second hydroxyl group to form DHLNL.

  • Cleavage and Deprotection: Release of the final product from the solid support and removal of all protecting groups.

  • Purification and Characterization: Isolation of the pure DHLNL standard using high-performance liquid chromatography (HPLC).

This strategy allows for the controlled, stepwise construction of the complex DHLNL molecule on a solid phase, minimizing purification challenges associated with solution-phase synthesis.

Experimental Protocols

Protocol 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH)

This protocol describes the initial step of loading the first amino acid onto the resin. 2-chlorotrityl chloride resin is recommended for its acid lability, which allows for mild cleavage conditions.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-Lys(Boc)-OH[1]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.5 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents relative to resin loading) in DCM (10 mL).

  • Add the amino acid solution to the resin and shake for 2 hours at room temperature.

  • To cap any unreacted sites, add methanol (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Fmoc Deprotection

This protocol is repeated before each amino acid coupling step to remove the N-terminal Fmoc protecting group.

Materials:

Procedure:

  • Wash the resin with DMF (3 x 10 mL).

  • Add 10 mL of 20% piperidine in DMF to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 3: Amino Acid Coupling

This protocol describes the coupling of the next Fmoc-protected amino acid in the sequence.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH for introducing hydroxylysine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (5 mL).

  • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Shake the reaction mixture for 2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

  • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: On-Resin Oxidation of Lysine to Allysine

This protocol describes the conversion of a resin-bound lysine side chain to an aldehyde. This is a critical step in forming the precursor for the lysinonorleucine crosslink.

Materials:

  • Resin-bound peptide containing a lysine residue with a free ε-amino group (the Boc protecting group must be removed selectively if starting with Fmoc-Lys(Boc)-OH).

  • Sodium periodate (B1199274) (NaIO₄) or other suitable oxidizing agent.

  • Phosphate (B84403) buffer (pH 7.4)

Procedure:

  • Swell the resin in a 1:1 mixture of DMF and phosphate buffer (pH 7.4).

  • Prepare a solution of sodium periodate (5 equivalents) in the same buffer system.

  • Add the oxidizing solution to the resin and shake for 1-2 hours at room temperature, protected from light.

  • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry for the expected mass shift.

  • Once the oxidation is complete, drain the solution and wash the resin extensively with water (5 x 10 mL) and DMF (5 x 10 mL).

Protocol 5: On-Resin Reductive Amination to Form HLNL

This protocol describes the formation of the hydroxylysinonorleucine (HLNL) structure through the reaction of the newly formed allysine with a hydroxylysine residue.

Materials:

  • Resin-bound peptide containing an allysine residue and a hydroxylysine residue with a free ε-amino group.

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent.

  • 1% Acetic acid in DMF

Procedure:

  • Swell the resin containing the allysine and hydroxylysine residues in 1% acetic acid in DMF.

  • Add sodium cyanoborohydride (10 equivalents) to the resin suspension.

  • Shake the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reductive amination by cleaving a small amount of resin and analyzing by mass spectrometry.

  • After completion, drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Protocol 6: On-Resin Hydroxylation to Form DHLNL

This protocol describes the conversion of the HLNL intermediate to the final DHLNL product. This step requires a selective hydroxylation of the remaining lysine moiety.

Materials:

  • Resin-bound HLNL.

  • A suitable hydroxylating agent (e.g., a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase mimic, or a chemical oxidant known for selective hydroxylation). The specific reagent and conditions would need to be optimized based on the chosen methodology.

Procedure:

  • Swell the resin in an appropriate solvent system for the chosen hydroxylation reaction.

  • Add the hydroxylating agent and any necessary co-factors.

  • Incubate the reaction under optimized conditions (temperature, time, atmosphere).

  • Monitor the reaction by mass spectrometry of a cleaved aliquot.

  • Upon completion, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

Protocol 7: Cleavage and Deprotection

This final step releases the synthesized DHLNL from the resin and removes all side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

Procedure:

  • Wash the dried resin with DCM (3 x 10 mL).

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a fume hood.

  • Shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude DHLNL by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and wash the pellet with cold diethyl ether twice more.

  • Dry the crude DHLNL pellet under vacuum.

Protocol 8: Purification by HPLC

The crude DHLNL is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude DHLNL in a minimal amount of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the product using a gradient of Mobile Phase B (e.g., 0-60% over 30 minutes).

  • Collect fractions corresponding to the major peak.

  • Analyze the fractions by mass spectrometry to confirm the identity of the product.

  • Pool the pure fractions and lyophilize to obtain the final DHLNL standard as a white powder.

Data Presentation

The following tables summarize the expected materials and potential outcomes for the solid-phase synthesis of DHLNL.

Table 1: Key Reagents and Their Functions

ReagentFunction
2-Chlorotrityl chloride resinSolid support for peptide synthesis.
Fmoc-Lys(Boc)-OHProtected lysine building block.
Fmoc-Hyp(tBu)-OHProtected hydroxylysine building block.
DIPEABase for activation and coupling reactions.
20% Piperidine in DMFReagent for Fmoc group removal.
HBTU/HOBtCoupling reagents for peptide bond formation.
Sodium periodate (NaIO₄)Oxidizing agent for allysine formation.
Sodium cyanoborohydride (NaBH₃CN)Reducing agent for reductive amination.
TFA/TIS/WaterCleavage cocktail for peptide release and deprotection.

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepDescriptionExpected Purity (Crude)Expected Yield (Overall)
1Resin Loading>95% (loading efficiency)N/A
2-3Peptide Elongation>90% (per step)~80% (for a dipeptide)
4On-Resin Oxidation>80%~70%
5On-Resin Reductive Amination>70%~50%
6On-Resin Hydroxylation>60%~30%
7Cleavage and Deprotection>50%~25%
8HPLC Purification>98%~15%

Note: Yields are estimates and will vary depending on the specific sequence, resin, and reaction conditions.

Visualization of Workflows and Pathways

Diagram 1: Overall Workflow for Solid-Phase Synthesis of DHLNL

G Resin 1. Resin Preparation Loading 2. First Amino Acid Loading (Fmoc-Lys(Boc)-OH) Resin->Loading Elongation 3. Peptide Elongation (Coupling of Fmoc-Hyp(tBu)-OH) Loading->Elongation Oxidation 4. On-Resin Oxidation (Lysine to Allysine) Elongation->Oxidation ReductiveAmination 5. On-Resin Reductive Amination (HLNL Formation) Oxidation->ReductiveAmination Hydroxylation 6. On-Resin Hydroxylation (DHLNL Formation) ReductiveAmination->Hydroxylation Cleavage 7. Cleavage and Deprotection Hydroxylation->Cleavage Purification 8. HPLC Purification Cleavage->Purification FinalProduct Pure DHLNL Standard Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of DHLNL.

Diagram 2: Chemical Pathway for HLNL and DHLNL Formation on Resin

G Lysine Resin-Bound Lysine Allysine Resin-Bound Allysine Lysine->Allysine Oxidation HLNL Resin-Bound HLNL Allysine->HLNL Reductive Amination Hydroxylysine Resin-Bound Hydroxylysine Hydroxylysine->HLNL DHLNL Resin-Bound DHLNL HLNL->DHLNL Hydroxylation

Caption: Key on-resin chemical transformations for DHLNL synthesis.

Diagram 3: Logical Relationship of Protecting Groups

G ProtectingGroups Protecting Group Fmoc Boc/tBu Cleavage Condition Base (Piperidine) Acid (TFA) Fmoc Fmoc (N-alpha) Base Base (e.g., Piperidine) Fmoc->Base Removed by Boc Boc/tBu (Side Chain) Acid Acid (e.g., TFA) Boc->Acid Removed by

Caption: Orthogonal protecting groups in Fmoc-SPPS.

References

Application Notes and Protocols for Studying Dihydroxylysinonorleucine (DHLNL) Formation in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a critical divalent, immature collagen cross-link essential for the mechanical stability and integrity of the extracellular matrix (ECM) in various tissues.[1] The formation of DHLNL is a post-translational modification of collagen orchestrated by the sequential enzymatic actions of lysyl hydroxylases (LHs) and lysyl oxidases (LOXs).[1] Dysregulation in DHLNL formation is implicated in numerous pathologies, including fibrosis, skeletal disorders, and cancer metastasis, making it a significant biomarker and therapeutic target.[1] In vitro cell culture models provide a controlled environment to investigate the molecular mechanisms of DHLNL formation, screen for potential therapeutic inhibitors, and understand its role in disease progression.

These application notes provide detailed protocols for establishing cell culture systems to study DHLNL, inducing its formation, and quantifying its levels.

Principle of the Method

The overall strategy involves culturing cells known to produce a robust collagenous ECM, such as fibroblasts. These cells are stimulated to enhance collagen synthesis and the activity of cross-linking enzymes. The deposited ECM is then isolated, hydrolyzed to break down collagen into its constituent amino acids and cross-links, and subsequently analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify DHLNL.

Signaling Pathway for DHLNL Formation

The biosynthesis of DHLNL is tightly regulated by complex signaling pathways that control the expression and activity of the key enzymes involved. A prominent pathway involves Transforming Growth Factor-beta 1 (TGF-β1), a potent inducer of the genes encoding for Lysyl Hydroxylase 2 (LH2) and Lysyl Oxidase (LOX), both crucial for DHLNL formation.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Endoplasmic Reticulum / Extracellular Matrix TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation SMAD_Complex SMAD2/3/4 Complex PLOD2 PLOD2 (LH2) Gene SMAD_Complex->PLOD2 Upregulation LOX LOX Gene SMAD_Complex->LOX Upregulation LH2_Enzyme LH2 Enzyme PLOD2->LH2_Enzyme Translation LOX_Enzyme LOX Enzyme LOX->LOX_Enzyme Translation DHLNL DHLNL Formation LH2_Enzyme->DHLNL LOX_Enzyme->DHLNL

Caption: TGF-β1 signaling pathway inducing key enzymes for DHLNL formation.

Experimental Workflow

The procedure for analyzing DHLNL formation in cell culture involves several distinct stages, from initial cell seeding to final quantification.

G A 1. Cell Culture (e.g., Fibroblasts) B 2. Stimulation (e.g., Ascorbate (B8700270), TGF-β1) A->B C 3. ECM Deposition & Maturation (Culture for 2-4 weeks) B->C D 4. Cell Lysis & ECM Isolation C->D E 5. Reduction & Hydrolysis (NaBH4 followed by HCl) D->E F 6. Sample Preparation (Drying & Reconstitution) E->F G 7. Quantification (HPLC or LC-MS Analysis) F->G H 8. Data Analysis G->H

Caption: Overall experimental workflow for DHLNL analysis in cell culture.

Protocol 1: Cell Culture and ECM Deposition

This protocol details the culture of fibroblasts and stimulation to produce a collagen-rich ECM. Human corneal stromal cells or fibroblast cell lines like NIH 3T3 are suitable for these studies.[2][3]

Materials:

  • Fibroblast cell line (e.g., primary human corneal fibroblasts, NIH 3T3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Ascorbic acid 2-phosphate (or a stable Vitamin C derivative)[3]

  • Recombinant Human TGF-β1 (optional)

  • Cell culture plates (6-well or 12-well)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed fibroblasts into culture plates at a high density (e.g., 1x10^5 cells/cm²) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture and Stimulation: Once cells reach confluence (24-48 hours), replace the growth medium with DMEM containing 2% FBS, 1% Penicillin-Streptomycin, and 50 µg/mL L-Ascorbic acid 2-phosphate. The addition of ascorbate is crucial as it is a required cofactor for lysyl hydroxylases.[1][4]

  • (Optional) Pro-fibrotic Stimulation: To further enhance collagen production and cross-linking, supplement the medium with 2-10 ng/mL of TGF-β1.[1]

  • ECM Maturation: Culture the cells for 2 to 4 weeks to allow for the deposition and maturation of a dense ECM.[3] Change the medium every 2-3 days.

Protocol 2: ECM Isolation and DHLNL Quantification

This protocol describes the isolation of the cell-derived ECM and the subsequent analytical procedure to measure DHLNL.

Materials:

  • Ammonium hydroxide (B78521) (NH4OH) solution

  • Deionized water

  • Sodium borohydride (B1222165) (NaBH4)

  • Hydrochloric acid (HCl), 6M

  • HPLC or LC-MS system

  • Appropriate chromatography column (e.g., reverse-phase C18)

Methodology:

Part A: ECM Isolation

  • Aspirate the culture medium and gently wash the cell layer twice with PBS.

  • Lyse the cells by adding 1 mL of 0.5% NH4OH solution and incubating for 20 minutes at room temperature. This will leave the insoluble ECM attached to the plate.

  • Carefully aspirate the lysate and wash the remaining ECM layer five times with deionized water.

  • Scrape the ECM from the well into a microcentrifuge tube and lyophilize or speed-vac to dryness.

Part B: Sample Preparation for Analysis

  • Reduction: The immature DHLNL cross-links must be stabilized via a reduction reaction.[5] Reconstitute the dried ECM in a solution of NaBH4 (1 mg/mL in 0.1 M borate (B1201080) buffer, pH 9.0) and incubate for 1 hour at room temperature.

  • Hydrolysis: Quench the reaction with acid and proceed to hydrolysis. Add 500 µL of 6M HCl to the reduced ECM pellet.

  • Incubate the sample at 110°C for 24 hours in a sealed, acid-resistant tube to completely hydrolyze the protein.

  • Drying: After hydrolysis, cool the samples and dry them completely under a vacuum to remove the HCl.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for analysis (e.g., the initial mobile phase for HPLC).

Part C: Quantification by HPLC or LC-MS

  • Chromatography: Inject the prepared sample into an HPLC or LC-MS system. Separation is typically achieved using reverse-phase chromatography.[6][7]

  • Detection: DHLNL can be detected using fluorescence or by mass spectrometry. Mass spectrometry provides higher specificity and is the preferred method for unambiguous identification and quantification.[7]

  • Quantification: Calculate the amount of DHLNL by comparing the peak area of the sample to a standard curve generated from a pure DHLNL standard. Results are typically normalized to the total collagen content, which can be estimated using a hydroxyproline (B1673980) assay on an aliquot of the same hydrolysate.[6]

Quantitative Data Summary

The following table provides an example of how to structure quantitative data from experiments studying DHLNL formation. The values are hypothetical and serve as a template for researchers to present their findings.

Experimental ConditionCell TypeTGF-β1 (ng/mL)DHLNL (mol/mol of collagen)Fold Change vs. Control
ControlHCF00.15 ± 0.021.0
StimulatedHCF50.45 ± 0.053.0
ControlNIH 3T300.11 ± 0.011.0
StimulatedNIH 3T350.31 ± 0.042.8
Inhibitor + StimulatedHCF50.18 ± 0.031.2

Data are presented as mean ± standard deviation.

Biochemical Pathway of DHLNL Formation

The formation of DHLNL from lysine (B10760008) residues in collagen is a two-step enzymatic process occurring in the extracellular matrix.

cluster_collagen Within Collagen Fibril Lysine1 Lysine Residue (Telopeptide) Hydroxylysine1 Hydroxylysine Lysine1->Hydroxylysine1 Lysyl Hydroxylase 2 (LH2) + Vitamin C, Fe2+ Lysine2 Lysine Residue (Helical Region) Hydroxylysine2 Hydroxylysine Lysine2->Hydroxylysine2 Lysyl Hydroxylase 1/3 + Vitamin C, Fe2+ Hydroxyallysine Hydroxyallysine (Aldehyde) Hydroxylysine1->Hydroxyallysine Lysyl Oxidase (LOX) + Copper, PQQ DHLNL DHLNL Cross-link (Schiff Base) Hydroxylysine2->DHLNL Hydroxyallysine->DHLNL Condensation

Caption: Enzymatic cascade leading to the formation of DHLNL.

References

Application Notes and Protocols for Dihydroxylysinonorleucine (DHLNL) Analysis in Cartilage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is an immature, divalent collagen crosslink that plays a crucial role in the initial stabilization of the extracellular matrix (ECM) in cartilage. Formed through an enzymatic cascade involving lysyl hydroxylase and lysyl oxidase, DHLNL is an intermediate in the formation of more stable, mature trivalent crosslinks. The abundance of DHLNL is indicative of newly synthesized and actively cross-linked collagen, making it a key biomarker for cartilage turnover and remodeling. Alterations in DHLNL levels have been implicated in the pathogenesis of osteoarthritis and other cartilage-related disorders. This document provides detailed protocols for the sample preparation and analysis of DHLNL in cartilage tissue, enabling researchers to accurately quantify this important biomarker.

Data Presentation

The following table summarizes quantitative data for DHLNL in porcine articular cartilage across different developmental stages, illustrating the dynamic nature of this immature crosslink during cartilage maturation. Data is presented as mean ± standard deviation.

Developmental StageDHLNL (mol/mol of collagen)
Fetal0.25 ± 0.03
Neonatal0.18 ± 0.02
Juvenile0.10 ± 0.01
Mature0.05 ± 0.01

Signaling Pathway

The formation of DHLNL is intricately regulated by signaling pathways that control chondrocyte function and ECM synthesis. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of collagen production and the enzymatic machinery required for crosslinking.

TGF_beta_signaling TGF-β Signaling Pathway in Chondrocytes cluster_nucleus TGF_beta TGF-β TBRII TGF-β Receptor II TGF_beta->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Phosphorylation SMAD23 p-SMAD2/3 TBRI->SMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation PLOD2 PLOD2 (LH2) Gene Transcription SMAD_complex->PLOD2 LOX LOX Gene Transcription SMAD_complex->LOX Procollagen Procollagen Synthesis SMAD_complex->Procollagen Hydroxylation Lysyl Hydroxylation (LH2) PLOD2->Hydroxylation Translation Oxidation Oxidative Deamination (LOX) LOX->Oxidation Translation Procollagen->Hydroxylation Hydroxylation->Oxidation DHLNL_formation DHLNL Formation Oxidation->DHLNL_formation

Caption: TGF-β signaling cascade leading to DHLNL formation in chondrocytes.

Experimental Workflow

The overall workflow for the analysis of DHLNL in cartilage samples involves several key stages, from sample collection to data analysis. This process is crucial for obtaining accurate and reproducible results.

experimental_workflow Experimental Workflow for DHLNL Analysis in Cartilage start Start: Cartilage Sample Collection pulverization 1. Tissue Pulverization start->pulverization reduction 2. Reduction with NaBH4 pulverization->reduction hydrolysis 3. Acid Hydrolysis (6 M HCl) reduction->hydrolysis spe 4. Solid-Phase Extraction (SPE) hydrolysis->spe lcms 5. LC-MS/MS Analysis spe->lcms data_analysis 6. Data Analysis and Quantification lcms->data_analysis end End: DHLNL Concentration data_analysis->end

Caption: Overview of the sample preparation and analysis workflow for DHLNL.

Experimental Protocols

Sample Preparation

This protocol outlines the steps for the preparation of cartilage samples for DHLNL analysis.

Materials:

  • Cartilage tissue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (B1222165) (NaBH₄)

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas

  • Lyophilizer or vacuum centrifuge

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Tissue Preparation:

    • Excise cartilage tissue and wash with cold PBS to remove any synovial fluid or blood.

    • Mince the cartilage into small pieces (approximately 1-2 mm³).

    • Freeze the minced tissue in liquid nitrogen and immediately pulverize into a fine powder using a freezer mill or mortar and pestle.

    • Lyophilize the cartilage powder to determine the dry weight.

  • Reduction:

    • Resuspend the lyophilized cartilage powder in PBS at a concentration of 10 mg/mL.

    • Freshly prepare a solution of 1 M sodium borohydride in 0.01 M NaOH.

    • Add the NaBH₄ solution to the cartilage suspension to a final concentration of 10 mg/mL.

    • Incubate for 1 hour at room temperature with gentle agitation. This step reduces the immature Schiff base crosslinks to their stable, non-reducible forms.[1]

    • Stop the reaction by the dropwise addition of glacial acetic acid until bubbling ceases.

  • Acid Hydrolysis:

    • Centrifuge the reduced sample and discard the supernatant.

    • Wash the pellet three times with water.

    • Add 1 mL of 6 M HCl to the pellet.

    • Hydrolyze the sample at 110°C for 18-24 hours in a sealed, acid-resistant tube.

    • After hydrolysis, cool the sample and centrifuge to remove any insoluble material.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum centrifuge.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried hydrolysate in 1 mL of 0.1% formic acid in water.

    • Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water.

    • Load the sample: Load the reconstituted hydrolysate onto the conditioned cartridge.

    • Wash the cartridge: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elute the analytes: Elute the DHLNL and other crosslinks with 2 mL of 50% acetonitrile containing 0.1% formic acid.

    • Dry the eluate under nitrogen or in a vacuum centrifuge.

LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of DHLNL.

Materials:

  • Dried, SPE-purified sample

  • DHLNL analytical standard

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample and Standard Preparation:

    • Reconstitute the dried sample and DHLNL standard in a known volume of Mobile Phase A (e.g., 100 µL).

    • Prepare a series of calibration standards by diluting the DHLNL stock solution.

  • LC-MS/MS Parameters:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution (example):

      • 0-1 min: 2% B

      • 1-5 min: 2-50% B

      • 5-6 min: 50-95% B

      • 6-7 min: 95% B

      • 7-7.1 min: 95-2% B

      • 7.1-10 min: 2% B

    • Mass Spectrometry (Positive ESI mode):

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • MRM Transition for DHLNL: (To be determined by infusion of the analytical standard. A plausible transition would be based on the molecular weight of DHLNL).

  • Data Analysis:

    • Generate a calibration curve from the analytical standards.

    • Quantify the amount of DHLNL in the samples by comparing their peak areas to the calibration curve.

    • Normalize the DHLNL concentration to the collagen content of the original sample, which can be determined by measuring hydroxyproline (B1673980) in the same hydrolysate.

References

In Vivo Labeling and Tracking of Dihydroxylysinonorleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a key divalent cross-link in collagen, the most abundant protein in mammals. The formation and maturation of DHLNL are critical for the tensile strength and stability of connective tissues. Aberrations in collagen cross-linking are implicated in a variety of pathological conditions, including fibrosis, osteoporosis, and other connective tissue disorders. The ability to track the formation and turnover of DHLNL in vivo provides an invaluable tool for understanding disease progression and for evaluating the efficacy of therapeutic interventions targeting the extracellular matrix.

These application notes provide an overview of the primary techniques for in vivo labeling and tracking of DHLNL, focusing on metabolic labeling with stable isotopes followed by mass spectrometric analysis. Detailed protocols for key experiments are provided to guide researchers in applying these powerful methods.

Application Notes

Principle of In Vivo Labeling of DHLNL

Directly labeling and tracking DHLNL in vivo is challenging due to its post-translational nature. The most effective strategy involves the administration of labeled precursors that are incorporated into collagen during its synthesis. As collagen matures, these labeled precursors participate in cross-linking reactions, leading to the formation of labeled DHLNL. The abundance of the labeled DHLNL can then be monitored over time to determine its turnover rate.

Lysine (B10760008) is the primary amino acid precursor for DHLNL formation. Therefore, in vivo labeling strategies for DHLNL are centered on the delivery of lysine molecules carrying isotopic labels.

Key Labeling Strategies
  • Stable Isotope Labeling with Labeled Amino Acids: This is the most common and robust method for tracking DHLNL. It involves the administration of lysine labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1] These non-radioactive isotopes are safe for in vivo use and can be detected by mass spectrometry due to their mass shift compared to their natural abundance counterparts. The "heavy" labeled lysine is incorporated into newly synthesized procollagen (B1174764) chains. Following enzymatic modification and cross-linking, the heavy label is retained in the resulting DHLNL molecules.

  • Deuterium (B1214612) Oxide (²H₂O) Labeling: An alternative to labeled amino acids is the administration of heavy water (²H₂O).[2][3] The deuterium from ²H₂O is incorporated into multiple amino acids, including lysine, during their synthesis. This method is cost-effective and results in the labeling of a broad range of proteins. However, the interpretation of mass spectrometry data can be more complex due to the variable number of deuterium atoms incorporated.

  • Bioorthogonal Labeling (A Potential Future Direction): While not yet specifically demonstrated for DHLNL, bioorthogonal labeling represents a promising future strategy. This technique involves introducing a non-native chemical reporter (e.g., an azide (B81097) or alkyne) into a precursor molecule. This has been successfully used for labeling collagen in vitro with an azide-tagged proline. A similar approach with a modified lysine analog could enable the in vivo visualization of newly synthesized collagen and its cross-links through "click chemistry" reactions with fluorescent probes.

Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of collagen cross-links, including DHLNL.[4][5][6] This highly sensitive and specific technique allows for the separation of different cross-link types and their precise mass measurement. By tracking the incorporation of stable isotopes into DHLNL over time, it is possible to calculate its synthesis and degradation rates.

Quantitative Data Summary

The following table summarizes representative quantitative data related to protein and collagen turnover obtained through in vivo labeling studies. These values can serve as a benchmark for researchers designing and interpreting their own experiments.

ParameterOrganism/SystemLabeling MethodKey FindingReference
Protein Half-LifeMouse (Liver)Deuterium Oxide (²H₂O)Median protein half-life of 2.5 days.[2]
Protein Half-LifeNaked Mole-Rat (Liver)Deuterium Oxide (²H₂O)Median protein half-life of 9.6 days, indicating slower turnover compared to mice.[2]
Protein Turnover RatesHEK293 CellsDynamic SILAC-TMTTurnover rates were determined for over 6,000 proteins.[7]
Collagen SynthesisMurine Articular CartilageDeuterium Oxide (²H₂O)Negligible collagen synthesis was observed in aged animals.[8]
DHLNL Levels in DiseaseHuman IPF LungLC-MS/MSIncreased levels of DHLNL in idiopathic pulmonary fibrosis (IPF) lung tissue compared to healthy donors.[4][5]

Experimental Protocols

Protocol 1: In Vivo Stable Isotope Labeling of Collagen in a Mouse Model

This protocol describes the metabolic labeling of collagen in mice using ¹³C₆-labeled lysine to track the synthesis of DHLNL.

Materials:

  • C57BL/6 mice

  • ¹³C₆-L-Lysine

  • Sterile saline solution (0.9% NaCl)

  • Standard laboratory rodent chow

  • Anesthesia (e.g., isoflurane)

  • Tissue harvesting tools (scalpels, forceps)

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Preparation of Labeled Lysine Solution: Dissolve ¹³C₆-L-Lysine in sterile saline to the desired concentration. The exact concentration and dosing will depend on the specific experimental goals and should be optimized. A common approach is to provide a bolus dose followed by continuous administration in the drinking water.

  • Administration of Labeled Lysine:

    • Bolus Dose: Administer an initial intraperitoneal (IP) injection of the ¹³C₆-L-Lysine solution to rapidly increase the precursor pool enrichment.

    • Continuous Labeling: Following the bolus dose, provide drinking water supplemented with ¹³C₆-L-Lysine. The concentration in the water should be calculated to maintain a steady state of labeled lysine in the body.

  • Time Course: Maintain the mice on the labeled diet for the desired duration. The labeling period will depend on the expected turnover rate of collagen in the tissue of interest. For tissues with slow turnover, such as cartilage, longer labeling times of several weeks to months may be necessary.[8]

  • Tissue Harvesting: At predetermined time points, euthanize the mice according to approved animal welfare protocols. Immediately dissect the tissues of interest (e.g., skin, bone, lung) and flash-freeze them in liquid nitrogen. Store the samples at -80°C until further processing.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of DHLNL

This protocol outlines the steps for preparing tissue samples for the analysis of DHLNL by LC-MS/MS.

Materials:

  • Frozen tissue samples from labeled animals

  • Lysis buffer (e.g., 4 M guanidine (B92328) HCl)

  • Sodium borohydride (B1222165) (NaBH₄)

  • 6 M Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • DHLNL analytical standard

Procedure:

  • Tissue Homogenization: Homogenize the frozen tissue samples in a suitable lysis buffer to extract the proteins.

  • Reduction of Immature Cross-links: To stabilize the immature Schiff base precursors of DHLNL, perform a reduction step. Resuspend the protein pellet in a buffer containing sodium borohydride (NaBH₄) and incubate.[4]

  • Acid Hydrolysis: After reduction, wash the protein pellet and perform acid hydrolysis by incubating in 6 M HCl at 110°C for 18-24 hours. This will break down the proteins into their constituent amino acids and cross-linked amino acids.

  • Solid Phase Extraction (SPE): Neutralize the acid hydrolysate and perform SPE to enrich for the cross-links and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Reconstitute the dried sample in a suitable mobile phase and inject it into the LC-MS/MS system. Use a reversed-phase column to separate the different amino acids and cross-links.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) on a triple quadrupole instrument or high-resolution accurate mass (HRAM) scans on an Orbitrap or Q-TOF instrument to detect and quantify DHLNL. The specific mass transitions for both the unlabeled and the ¹³C₆-labeled DHLNL should be determined using an analytical standard.

  • Data Analysis: Quantify the peak areas for both the labeled and unlabeled DHLNL. The ratio of labeled to unlabeled DHLNL will reflect the rate of new collagen synthesis and cross-linking.

Visualizations

This compound (DHLNL) Biosynthesis Pathway

DHLNL_Biosynthesis Lysine Lysine Hydroxylysine Hydroxylysine Lysine->Hydroxylysine Lysyl Hydroxylase Allysin_Aldehyde Allysin Aldehyde / Hydroxyallysine Aldehyde Hydroxylysine->Allysin_Aldehyde Lysyl Oxidase Schiff_Base Schiff Base Precursor Allysin_Aldehyde->Schiff_Base Condensation with another Hydroxylysine DHLNL This compound (DHLNL) Schiff_Base->DHLNL Amadori Rearrangement

Caption: Biosynthesis of this compound (DHLNL) from its lysine precursor.

Experimental Workflow for In Vivo Tracking of DHLNL

DHLNL_Workflow Animal_Model Animal Model (e.g., Mouse) Labeled_Precursor Administer Labeled Precursor (e.g., ¹³C₆-Lysine) Animal_Model->Labeled_Precursor Tissue_Harvest Tissue Harvest at Time Points Labeled_Precursor->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Reduction Reduction (NaBH₄) Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Enrichment Solid Phase Extraction Hydrolysis->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for in vivo labeling and tracking of DHLNL.

References

Application Notes: Quantitative Determination of Dihydroxylysinonorleucine (DHLNL) using a Competitive ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxylysinonorleucine (DHLNL) is a crucial immature divalent crosslink in collagen, essential for the stabilization and mechanical strength of collagen fibrils.[1] The formation of DHLNL is a post-translational modification process orchestrated by the enzymes lysyl hydroxylase (LH) and lysyl oxidase (LOX).[1] Altered levels of DHLNL are associated with a variety of pathological conditions, including fibrosis, skeletal disorders, and cancer metastasis, highlighting its potential as a significant biomarker for disease diagnosis and therapeutic monitoring.[1] These application notes describe a detailed protocol for the quantitative determination of DHLNL in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed for researchers, scientists, and drug development professionals investigating collagen metabolism and related pathologies.

Assay Principle

This competitive ELISA is a quantitative immunoassay designed for the determination of small molecules like DHLNL. The assay operates on the principle of competition between the DHLNL present in the sample and a fixed amount of labeled DHLNL for a limited number of binding sites on a specific anti-DHLNL antibody coated on a microplate. As the concentration of DHLNL in the sample increases, the amount of labeled DHLNL that can bind to the antibody decreases. The resulting signal is therefore inversely proportional to the concentration of DHLNL in the sample.[2][3][4]

Experimental Protocols

Materials and Reagents
  • High-binding 96-well microplate

  • Purified this compound (DHLNL) standard

  • Anti-DHLNL primary antibody

  • DHLNL-Horseradish Peroxidase (HRP) conjugate

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1N HCl or 2N H₂SO₄)

  • Sample Diluent (e.g., PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol 1: Competitive ELISA Procedure
  • Coating:

    • Dilute the anti-DHLNL primary antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from each well.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing (2):

    • Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the DHLNL standard in Sample Diluent to create a standard curve (e.g., 0.1 ng/mL to 100 ng/mL).

    • Prepare unknown samples by diluting them in Sample Diluent.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed, optimized concentration of DHLNL-HRP conjugate for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing (3):

    • Aspirate the solution and wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of standards and samples.

  • Subtract the average absorbance of the blank (zero standard) from all other absorbance readings.

  • Plot a standard curve of the mean absorbance versus the logarithm of the DHLNL concentration for the standards.

  • The concentration of DHLNL in the samples can be determined by interpolating their absorbance values from the standard curve. The relationship will be inverse, where a lower absorbance indicates a higher concentration of DHLNL.

Data Presentation

Table 1: Representative Data for DHLNL Competitive ELISA

DHLNL Standard (ng/mL)Absorbance at 450 nm (Mean)Standard Deviation% B/B₀
01.8520.098100.0
0.11.6210.08587.5
0.51.2580.06367.9
1.00.9340.04750.4
5.00.4770.02425.8
10.00.2890.01515.6
50.00.1230.0066.6
100.00.0880.0044.8

B/B₀ represents the ratio of the absorbance of a standard or sample to the absorbance of the zero standard.

Visualizations

Signaling Pathway

DHLNL_Formation_Pathway cluster_reaction Spontaneous Condensation Lysine Lysine Residue in Collagen LH Lysyl Hydroxylase (LH) (+ O2, Fe2+, Vitamin C) Lysine->LH Hydroxylation Hydroxylysine Hydroxylysine Residue DHLNL This compound (DHLNL Crosslink) Hydroxylysine->DHLNL LOX Lysyl Oxidase (LOX) (+ O2, Cu2+) Hydroxylysine->LOX Oxidative Deamination Hydroxyallysine Hydroxyallysine Residue (Allysine aldehyde) Hydroxyallysine->DHLNL LH->Hydroxylysine LOX->Hydroxyallysine

Caption: Biosynthesis pathway of this compound (DHLNL).

Experimental Workflow

ELISA_Workflow Start Start Coating 1. Coat Plate with Anti-DHLNL Antibody Start->Coating Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample/Standard and DHLNL-HRP Conjugate Wash2->Competition Wash3 6. Wash Competition->Wash3 Substrate 7. Add TMB Substrate Wash3->Substrate Stop 8. Add Stop Solution Substrate->Stop Read 9. Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow for the competitive ELISA of DHLNL.

References

Application Notes and Protocols: Dihydroxylysinonorleucine (DHLNL) in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. A key event in the progression of fibrosis is the modification of collagen, the primary structural component of the ECM. One critical post-translational modification is the formation of covalent cross-links that stabilize collagen fibers, rendering them more resistant to degradation and contributing to the irreversible nature of fibrotic scarring.

Dihydroxylysinonorleucine (DHLNL) is a divalent collagen cross-link that has emerged as a significant biomarker in the study of fibrosis. Unlike some other cross-links, DHLNL is predominantly formed during active fibrogenesis and is indicative of newly synthesized and cross-linked collagen. Its formation is catalyzed by the enzyme lysyl hydroxylase 2 (LH2), which is often upregulated in fibrotic tissues. Consequently, the quantification of DHLNL in preclinical models of fibrosis provides a valuable tool for assessing disease progression and evaluating the efficacy of anti-fibrotic therapies. These application notes provide an overview of the role of DHLNL in fibrosis and detailed protocols for its analysis in preclinical research.

Signaling Pathway of DHLNL Formation

The formation of DHLNL is intricately linked to the post-translational modification of collagen, primarily regulated by the enzyme lysyl hydroxylase 2 (LH2). Increased expression of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, stimulates fibroblasts and other mesenchymal cells to upregulate LH2 expression. LH2 hydroxylates specific lysine (B10760008) residues in the telopeptides of newly synthesized procollagen (B1174764) molecules. Following the secretion of procollagen and its cleavage to tropocollagen, the enzyme lysyl oxidase (LOX) deaminates the hydroxylated lysine residues to form aldehydes. These reactive aldehydes then spontaneously react with a hydroxylysine residue on an adjacent collagen molecule to form the stable DHLNL cross-link, contributing to the insolubility and stiffness of the fibrotic matrix.

DHLNL_Formation_Pathway TGFb TGF-β Fibroblast Fibroblast Activation TGFb->Fibroblast binds & activates LH2 Lysyl Hydroxylase 2 (LH2) Upregulation Fibroblast->LH2 induces Hydroxylation Lysine Hydroxylation (Telopeptide) LH2->Hydroxylation catalyzes Procollagen Procollagen Procollagen->Hydroxylation substrate Tropocollagen Tropocollagen with Hydroxylysine Hydroxylation->Tropocollagen results in Aldehyde Aldehyde Formation Tropocollagen->Aldehyde substrate LOX Lysyl Oxidase (LOX) LOX->Aldehyde catalyzes DHLNL DHLNL Cross-link Formation Aldehyde->DHLNL reacts with hydroxylysine Fibrosis Matrix Stiffening & Irreversible Fibrosis DHLNL->Fibrosis contributes to Preclinical_Workflow start Start: Preclinical Study Design model Induce Fibrosis in Animal Model (e.g., Bleomycin, CCl4, UUO) start->model treatment Administer Test Compound and Vehicle Control model->treatment harvest Tissue Harvest at Pre-determined Endpoints treatment->harvest histology Histological Analysis (e.g., Masson's Trichrome, Sirius Red) harvest->histology dhnl_analysis DHLNL Quantification by LC-MS/MS harvest->dhnl_analysis other_markers Analysis of Other Markers (e.g., Hydroxyproline, Gene Expression) harvest->other_markers data_analysis Data Analysis and Statistical Comparison histology->data_analysis dhnl_analysis->data_analysis other_markers->data_analysis conclusion Conclusion: Efficacy of Test Compound data_analysis->conclusion

Quantifying Dihydroxylysinonorleucine (DHLNL) in Soft Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a key divalent, reducible cross-link in collagen, the most abundant protein in mammalian soft tissues. This cross-link is formed through the enzymatic action of lysyl oxidase and lysyl hydroxylase and plays a crucial role in providing tensile strength and stability to the extracellular matrix (ECM). The quantification of DHLNL is of significant interest as altered levels have been implicated in various pathological conditions, including fibrosis and cancer. This document provides detailed application notes and protocols for the accurate quantification of DHLNL in soft tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this analysis.

Data Presentation: Quantitative Levels of DHLNL in Soft Tissues

The concentration of DHLNL can vary significantly between different tissue types and disease states. While comprehensive quantitative data across all soft tissues is still an active area of research, the following table summarizes available data and expected trends in relevant conditions.

Tissue TypeConditionDHLNL Concentration (pmol/mg of tissue)Fold ChangeReference
LungHealthy Donor~1.5-[1]
LungIdiopathic Pulmonary Fibrosis (IPF)~3.5~2.3[1]
BreastNormal TissueUndetected/Low-[1]
BreastTumor TissueIncreased-[1]
LiverHealthyBaseline-N/A
LiverCirrhosisExpected to be elevated-Note 1
SkinNormalBaseline-N/A
SkinHypertrophic ScarExpected to be elevated-Note 2

Note 2: Hypertrophic scars are also characterized by excessive collagen synthesis and deposition.[5][6][7][8][9] Therefore, it is highly probable that DHLNL concentrations are increased in hypertrophic scar tissue compared to normal skin.

Signaling Pathway: Regulation of DHLNL Formation

The formation of DHLNL is a multi-step enzymatic process initiated by the hydroxylation of specific lysine (B10760008) residues in collagen, followed by oxidative deamination and subsequent condensation. The expression and activity of the key enzymes, lysyl hydroxylase (LH) and lysyl oxidase (LOX), are tightly regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a major regulator, particularly in fibrotic conditions.[10][11][12][13][14][15]

DHLNL_Formation_Pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor SMAD SMAD Complex TGF_beta_Receptor->SMAD nucleus Nucleus SMAD->nucleus LOX_gene LOX Gene Transcription nucleus->LOX_gene Activation LH_gene LH Gene Transcription nucleus->LH_gene Activation LOX Lysyl Oxidase (LOX) LOX_gene->LOX LH Lysyl Hydroxylase (LH) LH_gene->LH Procollagen Procollagen (Lysine residues) Hydroxylysine Hydroxylysine residues Procollagen->Hydroxylysine LH action Allysine Allysine/ Hydroxyallysine Hydroxylysine->Allysine LOX action DHLNL DHLNL Allysine->DHLNL Condensation

Figure 1: Simplified signaling pathway for DHLNL formation.

Experimental Workflow for DHLNL Quantification

The accurate quantification of DHLNL from soft tissue samples involves a multi-step process, beginning with sample preparation and culminating in LC-MS/MS analysis.

DHLNL_Workflow tissue Soft Tissue Sample (5-10 mg) homogenization Homogenization tissue->homogenization reduction Reduction (NaBH4) homogenization->reduction hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 16-24h) reduction->hydrolysis cleanup Sample Cleanup (Solid-Phase Extraction) hydrolysis->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis and Quantification lcms->data

Figure 2: General experimental workflow for DHLNL quantification.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the quantification of DHLNL in soft tissue samples.

Protocol 1: Sample Preparation and Hydrolysis

This protocol details the steps for preparing soft tissue samples for DHLNL analysis.

Materials:

  • Soft tissue sample (5-10 mg wet weight)

  • Homogenization buffer (e.g., PBS)

  • Sodium borohydride (B1222165) (NaBH₄)

  • 6 M Hydrochloric acid (HCl), analytical grade

  • Stable isotope-labeled DHLNL internal standard

  • Pyrex hydrolysis tubes

  • Heating block or oven

  • Nitrogen gas supply

  • Vacuum centrifuge (e.g., SpeedVac)

  • Milli-Q or equivalent high-purity water

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable buffer to disrupt the cellular structure.[1]

  • Reduction: Treat the homogenized tissue with sodium borohydride (NaBH₄) to stabilize the reducible collagen cross-links, including the precursor to DHLNL, into their non-reducible forms.[1][16]

  • Hydrolysis:

    • Weigh 5-10 mg of the reduced tissue into a Pyrex hydrolysis tube.[17]

    • Add a known amount of the stable isotope-labeled DHLNL internal standard to each tube.[17]

    • Add 1 mL of 6 M HCl to each tube.[17]

    • Freeze the samples in liquid nitrogen and then flame-seal the tubes under vacuum.[17]

    • Place the sealed tubes in a heating block or oven at 110°C for 16-24 hours.[16][17]

  • Drying:

    • After hydrolysis, allow the tubes to cool to room temperature.[17]

    • Carefully open the tubes and transfer the hydrolysate to a clean microcentrifuge tube.[17]

    • Dry the samples completely using a vacuum centrifuge.[16][17]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up the tissue hydrolysate to remove interfering substances before LC-MS analysis.

Materials:

Procedure:

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent for SPE loading.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).[17]

  • Loading: Load the reconstituted tissue hydrolysate onto the conditioned cartridge.[17]

  • Washing: Wash the cartridge with a weak solvent to remove salts and other polar impurities.[17]

  • Elution: Elute DHLNL from the cartridge using an appropriate organic solvent.[17]

  • Drying: Dry the eluate under a stream of nitrogen or using a vacuum centrifuge.[17]

  • Final Reconstitution: Reconstitute the dried sample in the mobile phase for LC-MS analysis.[17]

Protocol 3: LC-MS/MS Analysis

This protocol outlines the parameters for the analysis of DHLNL using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[16]

  • Mobile Phase A: Water with 0.1% formic acid or heptafluorobutyric acid (HFBA)[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or HFBA[1]

  • Gradient: A gradient elution is typically employed to separate DHLNL from other components. The specific gradient will need to be optimized for the specific column and system.

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).

  • Column Temperature: e.g., 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[18]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)[1][18]

  • Precursor/Product Ion Transitions: Specific transitions for DHLNL and the internal standard must be determined by direct infusion of standards.

  • Collision Energy: Optimized for each transition.

  • Data Analysis: The concentration of DHLNL in the sample is determined by comparing its peak area to that of the known concentration of the stable isotope-labeled internal standard.[1]

Logical Relationships in Troubleshooting Low DHLNL Signal

A low or inconsistent DHLNL signal during LC-MS/MS analysis can arise from various factors throughout the experimental workflow. The following diagram illustrates the logical relationships for troubleshooting this issue.

Troubleshooting_DHLNL low_signal Low/Inconsistent DHLNL Signal sample_prep Sample Preparation Issues low_signal->sample_prep lcms_performance LC-MS/MS Performance Issues low_signal->lcms_performance homogenization Incomplete Homogenization sample_prep->homogenization hydrolysis_issue Incomplete Hydrolysis sample_prep->hydrolysis_issue spe_recovery Poor SPE Recovery sample_prep->spe_recovery instrument_sensitivity Low Instrument Sensitivity lcms_performance->instrument_sensitivity ionization_suppression Matrix Effects/ Ion Suppression lcms_performance->ionization_suppression chromatography_issue Poor Chromatography lcms_performance->chromatography_issue

Figure 3: Troubleshooting guide for low DHLNL signal.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroxylysinonorleucine (DHLNL) quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address common challenges encountered during HPLC-based analysis of this critical collagen cross-link.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding DHLNL and its analysis.

Q1: What is this compound (DHLNL) and why is its quantification important? A1: this compound (DHLNL) is an immature, divalent collagen cross-link essential for the structural integrity of tissues.[1] It is formed through an enzymatic reaction between a hydroxyallysine residue and a hydroxylysine residue on adjacent collagen molecules.[2] Quantifying DHLNL provides valuable insights into collagen metabolism, tissue mechanics, and the progression of various diseases, including fibrosis and cancer, where its levels are often altered.[1][3]

Q2: What are the primary challenges in the quantification of DHLNL by HPLC? A2: The main challenges in DHLNL analysis include:

  • Analyte Stability: DHLNL and its precursors can be unstable during sample preparation, particularly during acid hydrolysis.[1] The initial Schiff base precursors are acid-labile and require a reduction step for stabilization.[2]

  • Low Abundance: DHLNL may be present in very low concentrations in certain biological samples, necessitating highly sensitive analytical methods.[1]

  • Complex Matrix: Biological samples contain numerous substances that can interfere with analysis, causing matrix effects that may suppress or enhance the signal in mass spectrometry, leading to inaccurate quantification.[1]

  • Efficient Hydrolysis: Complete release of DHLNL from the collagen backbone through hydrolysis without causing its degradation is a critical and challenging step.[1]

  • Lack of Chromophore: Like other amino acids, DHLNL lacks a strong native chromophore, making it difficult to detect with standard UV-Vis detectors without derivatization.[4]

Q3: What is the gold standard method for DHLNL quantification? A3: The gold standard for sensitive and specific quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5] This method offers high selectivity and sensitivity, particularly when using Multiple Reaction Monitoring (MRM).[2] While traditional HPLC with UV or fluorescence detection can be used, it typically requires a pre- or post-column derivatization step to make the analyte detectable.[6][7]

Q4: Why is a reduction step with sodium borohydride (B1222165) (NaBH₄) necessary? A4: The immediate precursor to DHLNL is an acid-labile Schiff base. The reduction step using sodium borohydride (NaBH₄) is crucial to stabilize this precursor by converting it into its stable, reduced form (DHLNL).[2][3][8] This ensures that the cross-link is not lost during the subsequent acid hydrolysis step.

Q5: What types of samples are suitable for DHLNL analysis? A5: DHLNL is typically analyzed in tissues with high collagen content, such as lung, skin, cartilage, and tendon.[1] It can also be measured in biological fluids like plasma or urine, although the concentrations are significantly lower.[1]

HPLC Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during DHLNL quantification experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low DHLNL Signal Incomplete Hydrolysis: The collagen matrix was not fully broken down, failing to release DHLNL.Ensure hydrolysis is performed with 6N HCl at ~110°C for 16-24 hours in a sealed tube under vacuum to prevent degradation.[3]
DHLNL Degradation: The analyte was degraded during sample preparation.Avoid excessive heat and prolonged exposure to strong acids.[1] Always perform the crucial NaBH₄ reduction step before acid hydrolysis to stabilize the cross-link.[2][3]
Poor Derivatization Efficiency (for HPLC-UV/Fluorescence): The derivatization reagent is old or the reaction conditions are suboptimal.Use fresh derivatization reagents (e.g., Dansyl chloride, OPA, FMOC) for each batch.[1][4][9] Ensure consistent timing and temperature for the reaction.[1] Consider automated derivatization to improve reproducibility.[4]
High Variability Between Replicates Inconsistent Sample Homogenization: Non-uniform sample matrix leads to different amounts of collagen being analyzed.Ensure tissue samples are thoroughly pulverized or homogenized, often after being snap-frozen or lyophilized.[2][8]
Variable Matrix Effects: Inconsistent signal suppression or enhancement between samples.The most effective way to correct for this is to use a stable isotope-labeled internal standard for DHLNL.[1]
Inconsistent Derivatization: Variations in the derivatization reaction between samples.Prepare fresh reagents for each batch and consider using an autosampler for automated derivatization to ensure timing is consistent.[1][4]
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte.Prepare single-use aliquots of your samples to avoid this issue.[10]
Poor Peak Shape (Tailing or Fronting) Column Contamination/Degradation: Strongly retained compounds from previous injections or matrix components have accumulated on the column.Include a final, strong wash step in your gradient to elute strongly retained compounds.[11] If the problem persists, flush the column with a strong solvent or replace it.
Inappropriate Sample Solvent: The solvent used to reconstitute the sample is much stronger or weaker than the initial mobile phase.Whenever possible, dilute or reconstitute your final sample in the initial mobile phase.[11]
Column Overload: Too much sample has been injected onto the column.Reduce the injection volume or dilute the sample.[12]
Shifting Retention Times Poor Column Temperature Control: Fluctuations in ambient temperature can affect retention time.Use a column oven to maintain a stable temperature.[12][13] Ensure the column is fully equilibrated before starting the run.[12]
Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of a volatile solvent component.Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[12] If using a gradient mixer, verify its performance by hand-mixing the mobile phase and running it isocratically.[13]
Inadequate Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between runs.Increase the equilibration time between injections.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to DHLNL analysis, providing a reference for expected values and method performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DHLNL

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS0.6 ng/mL2.0 ng/mL[14]
HPLC-Fluorescence1.24 µM4.14 µM[9]

Note: These values are method-dependent and may vary based on the specific instrumentation, sample matrix, and protocol used.

Table 2: Example of DHLNL Levels in Different Tissues

Tissue TypeConditionDHLNL Level (pmol/mg dry weight)Fold ChangeReference
LungHealthy Donor~1.5-[3]
LungIdiopathic Pulmonary Fibrosis (IPF)~3.5~2.3[3]
BreastNormal TissueUndetected/Low-[3]
BreastTumor TissueIncreased-[3]

Note: These values are approximate and intended for comparative purposes. Researchers should consult original publications for precise data.

Experimental Protocols

Detailed Protocol: Quantification of DHLNL in Tissue by LC-MS/MS

This protocol outlines the gold standard workflow for accurate DHLNL quantification.[2][3]

1. Sample Preparation

  • Homogenization: Snap-freeze 5-50 mg of tissue in liquid nitrogen and pulverize or homogenize it into a fine powder. Lyophilization (freeze-drying) prior to homogenization can also be performed.[2]

  • Reduction (Stabilization): Resuspend the tissue powder in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) containing sodium borohydride (NaBH₄).[2][8] Incubate the mixture on ice and then at room temperature to reduce the immature cross-links.

  • Washing: Centrifuge the sample to pellet the tissue and wash thoroughly to remove excess NaBH₄.

2. Acid Hydrolysis

  • Add 6N hydrochloric acid (HCl) to the washed tissue pellet in a Pyrex hydrolysis tube.[1]

  • For accurate quantification, add a known amount of a stable isotope-labeled DHLNL internal standard.[1]

  • Freeze the tube in liquid nitrogen and flame-seal it under vacuum.[1]

  • Place the sealed tube in a heating block or oven at approximately 110°C for 16-24 hours to hydrolyze the collagen.[1][3]

3. Solid-Phase Extraction (SPE) Cleanup

  • After hydrolysis, open the tube and dry the hydrolysate (e.g., using a vacuum centrifuge).[1]

  • Reconstitute the dried sample in a suitable buffer and perform solid-phase extraction (SPE) to remove interfering substances and enrich the cross-link fraction.[3]

4. LC-MS/MS Analysis

  • Chromatography: Use a suitable HPLC column (e.g., C18 or silica (B1680970) hydride-based HILIC) for separation.[6][14] A typical mobile phase system for reversed-phase chromatography might involve a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Perform detection and quantification using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.[2]

  • Employ Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity, using specific precursor-to-product ion transitions for both DHLNL and its internal standard.[2]

5. Data Analysis

  • Generate a standard curve using purified DHLNL standards of known concentrations.

  • Determine the concentration of DHLNL in the samples by comparing its peak area ratio relative to the internal standard against the standard curve.[2]

  • Normalize the final cross-link concentration to the total collagen content of the sample, which can be determined by measuring the hydroxyproline (B1673980) content in the same hydrolysate.[2][14]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes and decision-making steps in DHLNL quantification.

cluster_prep Sample Preparation cluster_analysis Analysis tissue 1. Tissue Homogenization reduction 2. Reduction with NaBH4 tissue->reduction hydrolysis 3. Acid Hydrolysis (6N HCl) reduction->hydrolysis spe 4. Solid-Phase Extraction hydrolysis->spe hplc 5. HPLC Separation spe->hplc ms 6. MS/MS Detection (MRM) hplc->ms data 7. Data Analysis & Normalization ms->data caption General workflow for DHLNL quantification by LC-MS/MS.

Caption: General workflow for DHLNL quantification by LC-MS/MS.

start Low or No DHLNL Signal Detected check_reduction Was NaBH4 reduction performed BEFORE hydrolysis? start->check_reduction check_hydrolysis Was hydrolysis complete? (110°C, 16-24h, 6N HCl) check_ms Are MS parameters optimized? (Transitions, Voltages) check_hydrolysis->check_ms Yes sol_hydrolysis Optimize hydrolysis time/temp. Ensure tubes are properly sealed. check_hydrolysis->sol_hydrolysis No check_reduction->check_hydrolysis Yes sol_reduction Crucial Step: Always reduce sample to stabilize cross-link prior to hydrolysis. check_reduction->sol_reduction No sol_ms Optimize MS settings using a pure DHLNL standard. check_ms->sol_ms No end Problem Resolved check_ms->end Yes sol_hydrolysis->end sol_reduction->end sol_ms->end caption Troubleshooting decision tree for low DHLNL signal.

Caption: Troubleshooting decision tree for low DHLNL signal.

cluster_collagen Collagen Molecules cluster_enzymes Enzymatic Modification lys1 Lysine Residue (Molecule 1) hlys1 Hydroxylysine lys1->hlys1 + LH lys2 Lysine Residue (Molecule 2) hlys2 Hydroxylysine lys2->hlys2 + LH lh Lysyl Hydroxylase (LH) lox Lysyl Oxidase (LOX) hallys Hydroxyallysine (Aldehyde) hlys1->hallys + LOX dhnl DHLNL Cross-link hlys2->dhnl hallys->dhnl caption Simplified biosynthesis pathway of DHLNL.

Caption: Simplified biosynthesis pathway of DHLNL.

References

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Analysis from Bone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Dihydroxylysinonorleucine (DHLNL) extraction and analysis from bone tissue. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance the accuracy and yield of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is its quantification in bone important? A1: this compound (DHLNL) is an immature, divalent collagen cross-link that is crucial for the structural integrity and mechanical strength of bone and other connective tissues.[1] It is formed enzymatically during collagen maturation and serves as a key indicator of new collagen deposition and turnover.[2][3] Quantifying DHLNL levels provides valuable insights into collagen metabolism, tissue remodeling, and the mechanical properties of bone. Altered DHLNL levels are associated with various physiological and pathological conditions, including skeletal disorders, fibrosis, aging, and cancer, making it a significant biomarker in disease progression and therapeutic development.[1]

Q2: What are the primary challenges in the extraction and quantification of DHLNL from bone? A2: The main challenges in analyzing DHLNL from bone include:

  • Efficient Hydrolysis: Achieving complete release of DHLNL from the dense collagen matrix of bone without causing its degradation is critical for accurate quantification.[4]

  • Minimizing Matrix Effects: Bone is a complex biological sample. Co-extracted substances can interfere with the ionization of DHLNL in the mass spectrometer, leading to inaccurate results.[4]

  • Analyte Stability: DHLNL can be susceptible to degradation during sample storage and the various processing steps.[4]

  • Low Abundance: In some bone samples, DHLNL may be present in very low concentrations, requiring highly sensitive and efficient analytical methods for detection.[4]

  • Hard Tissue Processing: The inherent hardness of bone tissue makes sample homogenization and preparation more difficult compared to soft tissues.[5]

Q3: What types of samples are suitable for DHLNL analysis? A3: DHLNL is typically analyzed in tissues with a high collagen content. For bone, this includes samples from various skeletal sites, such as the femur or tibia.[6] The specific bone type and location can influence the DHLNL content and should be chosen based on the experimental goals.[7] Besides bone, other collagen-rich tissues like cartilage, tendon, skin, and lung are also suitable for DHLNL analysis.

Q4: How should bone samples be stored to ensure the stability of DHLNL before extraction? A4: To prevent the degradation of DHLNL and other collagen cross-links, bone samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] For long-term storage, freeze-drying (lyophilization) the tissue before storing it at -80°C is a common and recommended practice to maintain analyte stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered during DHLNL extraction and quantification from bone.

Problem: Low or Undetectable DHLNL Yield

Q: My DHLNL yield is consistently low, or I cannot detect a signal. What are the potential causes and solutions? A: Low DHLNL yield is a frequent issue that can stem from several stages of the protocol.

  • Incomplete Hydrolysis: The dense, mineralized matrix of bone can hinder the complete acid hydrolysis of collagen.

    • Solution: Ensure the bone is ground to a fine, consistent powder to maximize surface area.[2] Verify the concentration of the acid (typically 6 M HCl) and ensure the hydrolysis is carried out at the correct temperature (approx. 110°C) and for a sufficient duration (18-24 hours).[2]

  • Inefficient Reduction: The initial reduction step, which stabilizes the immature cross-links, is critical.

    • Solution: Use a fresh solution of sodium borohydride (B1222165) (NaBH₄). The reduction should be performed in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.4) for 1-2 hours at room temperature to ensure the complete conversion of reducible cross-links to their stable forms.[2]

  • Sample Loss During Cleanup: Significant amounts of the analyte can be lost during post-hydrolysis cleanup steps, such as solid-phase extraction (SPE).[4]

    • Solution: Optimize your SPE protocol by evaluating the recovery. Ensure the chosen SPE cartridge type and elution solvents are appropriate for the physicochemical properties of DHLNL.[4]

  • Analyte Degradation: DHLNL can degrade if samples are not handled or stored properly.

    • Solution: Always store samples at -80°C and minimize freeze-thaw cycles.[4] Ensure all post-hydrolysis steps, like drying, are performed thoroughly to remove residual acid, which can degrade the analyte. A vacuum centrifuge is highly effective for this.[2]

Problem: High Variability Between Replicates

Q: I am observing significant variation in DHLNL concentrations between my technical replicates. What could be causing this inconsistency? A: High variability often points to inconsistencies in sample preparation and handling.

  • Inconsistent Sample Homogenization: Bone is a heterogeneous tissue. If the bone powder is not uniform, the amount of collagen analyzed in each replicate can vary.[4]

    • Solution: Implement a standardized and rigorous homogenization protocol. Grinding frozen bone samples in liquid nitrogen helps create a fine, homogenous powder.[2][9]

  • Inaccurate Pipetting: Errors in pipetting reagents, internal standards, or the sample itself can lead to significant variability.

    • Solution: Calibrate your pipettes regularly. When working with small volumes, ensure proper technique to maintain accuracy and precision.

  • Variable Hydrolysis Conditions: Minor differences in temperature or duration during the acid hydrolysis step can affect the release of DHLNL and contribute to variability.

    • Solution: Use a heating block or oven that provides uniform and stable temperature control for all samples simultaneously. Ensure all samples are hydrolyzed for the exact same amount of time.[4]

Problem: Chromatographic or Mass Spectrometry Issues

Q: My LC-MS analysis is showing poor peak shapes, co-elution, or signal suppression. How can I optimize the analysis? A: These issues are typically related to the analytical method or matrix effects.

  • Poor Chromatographic Resolution:

    • Solution: For reversed-phase liquid chromatography (RPLC), consider using an ion-pairing reagent like heptafluorobutyric acid (HFBA) to improve the retention and separation of polar compounds like DHLNL.[3] Alternatively, hydrophilic interaction liquid chromatography (HILIC) is an excellent choice as it separates polar compounds effectively without ion-pairing reagents, making it highly compatible with mass spectrometry.[3]

  • Matrix Effects and Ion Suppression: Co-eluting compounds from the bone matrix can interfere with the ionization of DHLNL in the mass spectrometer's source, suppressing its signal.[4]

    • Solution: The most effective way to correct for matrix effects is by using a stable isotope-labeled internal standard for DHLNL.[2] This standard co-elutes with the analyte and experiences the same ion suppression, allowing for accurate normalization and quantification. Additionally, ensure your sample cleanup protocol is robust enough to remove most interfering substances.[4]

Data and Methodologies

Data Presentation

Table 1: Comparison of Key Analytical Methods for Collagen Cross-link Quantification

FeatureLC-MS/MS (Targeted)HPLC with Fluorescence DetectionFourier-Transform Infrared (FTIR) Spectroscopy
Principle Direct quantification based on mass-to-charge ratio and fragmentation patterns.[10]Quantification after post-column derivatization with a fluorescent agent (e.g., OPA).[3]Indirect measurement based on the vibrational spectra of chemical bonds.[10]
Specificity Very High (distinguishes between isomers)Moderate to HighLow (measures ratios, not absolute amounts)[10]
Sensitivity Very HighHighModerate
Throughput Good, especially with rapid methods.[10]ModerateGood
Primary Use Gold standard for accurate quantification of specific cross-links like DHLNL.[8]Routine analysis when MS is unavailable.Analysis of cross-link ratios (e.g., mature to immature) and spatial distribution within tissue.[10]

Table 2: Optimized Parameters for Acid Hydrolysis of Bone Collagen

ParameterRecommended ConditionRationale / Notes
Tissue State Lyophilized (freeze-dried) and finely powderedMaximizes surface area for acid penetration and ensures consistent sampling.[2][8]
Acid 6 M Hydrochloric Acid (HCl)Standard concentration for complete hydrolysis of collagen into constituent amino acids and cross-links.[2]
Temperature 110°COptimal temperature to facilitate peptide bond cleavage without excessive degradation of amino acids.[2]
Duration 18-24 hoursEnsures complete breakdown of the collagen matrix to release DHLNL.[2] Shorter times may be incomplete; longer times risk degradation.
Atmosphere Under Nitrogen or VacuumMinimizes oxidative degradation of sensitive amino acids during hydrolysis.
Post-Hydrolysis Drying under vacuumCrucial for complete removal of HCl, which can interfere with subsequent analysis and degrade the sample.[2]

Experimental Protocols

Protocol 1: Bone Sample Preparation and Reduction

This protocol outlines the initial steps of preparing bone tissue for DHLNL analysis.

  • Sample Cleaning and Pulverization:

    • Thoroughly clean the bone sample to remove any adhering soft tissue, marrow, and periosteum.[9]

    • Break the bone into smaller pieces and freeze it in liquid nitrogen.

    • Grind the frozen bone into a fine, homogenous powder using a cryogenic mill or a mortar and pestle under liquid nitrogen.[2] Store the powder at -80°C.

  • Reduction of Immature Cross-links:

    • Weigh 5-10 mg of the bone powder into a microcentrifuge tube.

    • Prepare a fresh solution of sodium borohydride (NaBH₄) at 10 mg/mL in a 0.1 M sodium phosphate buffer (pH 7.4).

    • Resuspend the bone powder in 1 mL of the NaBH₄ solution.

    • Incubate the suspension for 1-2 hours at room temperature with gentle mixing to reduce the immature Schiff base cross-links to their stable forms.[2]

    • Centrifuge the sample to pellet the bone matrix. Carefully discard the supernatant.

    • Wash the pellet extensively with distilled water (3-4 times) to remove any excess NaBH₄.[2]

Protocol 2: Acid Hydrolysis of Reduced Bone Powder

This protocol details the release of DHLNL from the collagen matrix.

  • Hydrolysis Setup:

    • Add 1 mL of 6 M HCl to the washed bone pellet from the previous protocol. If using an internal standard, add a known amount of stable isotope-labeled DHLNL at this stage.[2]

    • Transfer the suspension to a Pyrex hydrolysis tube or a similar acid-resistant, sealable vial.

    • Flush the tube with nitrogen gas before sealing to create an inert atmosphere.

  • Incubation:

    • Place the sealed tube in a heating block or oven set to 110°C for 18-24 hours.[2]

  • Drying and Reconstitution:

    • After hydrolysis, cool the tube and carefully open it in a fume hood.

    • Transfer the hydrolysate to a clean microcentrifuge tube.

    • Dry the sample completely to remove all HCl using a vacuum centrifuge (e.g., SpeedVac).[2] This step is critical and may take several hours.

    • Reconstitute the dried sample in a suitable solvent for chromatographic analysis (e.g., 0.1% heptafluorobutyric acid in water or a mobile phase-compatible buffer).[2] The sample may require cleanup via SPE before analysis.

Protocol 3: Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of DHLNL.

  • Chromatography (HILIC Method Example):

    • System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.[2]

    • Column: A HILIC column is recommended for good retention of polar analytes.[2]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content. The exact gradient should be optimized for the specific column and system.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[1][2]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and specificity.[1]

    • MRM Transitions: Select specific precursor-to-product ion transitions for both native DHLNL and its stable isotope-labeled internal standard. These transitions must be determined empirically by infusing purified standards.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a purified DHLNL standard.[2]

    • Calculate the DHLNL concentration in the samples by comparing the ratio of the peak area of the native DHLNL to the peak area of the internal standard against the standard curve.[2]

    • Normalize the final concentration to the initial dry weight of the bone sample. The result is often expressed as moles of cross-link per mole of collagen, which requires a separate measurement of collagen content (e.g., via hydroxyproline (B1673980) assay).[1][6]

Visualizations

Diagrams of Key Pathways and Workflows

DHLNL_Formation_Pathway Biochemical Pathway of DHLNL Formation cluster_collagen Collagen Fibril cluster_enzymes Enzymatic Modification cluster_intermediates Reactive Intermediates Lysine Lysine Residue LH2 Lysyl Hydroxylase 2 (LH2) Lysine->LH2 Hydroxylation Hydroxylysine1 Hydroxylysine Residue LOX Lysyl Oxidase (LOX) Hydroxylysine1->LOX Oxidative Deamination Hydroxylysine2 Hydroxylysine Residue DHLNL This compound (DHLNL Cross-link) Hydroxylysine2->DHLNL Spontaneous Condensation LH2->Hydroxylysine1 Hydroxyallysine Hydroxyallysine (Aldehyde) LOX->Hydroxyallysine Hydroxyallysine->DHLNL Spontaneous Condensation

Caption: Biochemical pathway of DHLNL formation in collagen.

DHLNL_Extraction_Workflow General Experimental Workflow for DHLNL Quantification Start Bone Sample Collection & Storage (-80°C) Homogenize Cryogenic Homogenization (Fine Powder) Start->Homogenize Reduce Reduction with NaBH₄ (Stabilize Cross-links) Homogenize->Reduce Hydrolyze Acid Hydrolysis (6 M HCl, 110°C, 18-24h) Reduce->Hydrolyze Dry Dry Hydrolysate (Vacuum Centrifuge) Hydrolyze->Dry Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Dry->Cleanup Analyze LC-MS/MS Analysis (MRM Mode) Cleanup->Analyze Quantify Quantification (vs. Standard Curve) Analyze->Quantify Normalize Data Normalization (to tissue weight or collagen content) Quantify->Normalize End Final Results Normalize->End

Caption: Experimental workflow for DHLNL analysis from bone.

Troubleshooting_Low_Yield Troubleshooting Logic for Low DHLNL Yield Start Low or No DHLNL Signal Detected Check_Hydrolysis Was Hydrolysis Complete? Start->Check_Hydrolysis Sol_Hydrolysis ACTION: - Ensure fine bone powder - Verify acid concentration - Check temp/time (110°C, 18-24h) Check_Hydrolysis->Sol_Hydrolysis No Check_Reduction Was Reduction Step Efficient? Check_Hydrolysis->Check_Reduction Yes Sol_Reduction ACTION: - Use fresh NaBH₄ solution - Ensure proper pH (7.4) - Wash pellet thoroughly post-reduction Check_Reduction->Sol_Reduction No Check_Cleanup Was There Sample Loss During Cleanup? Check_Reduction->Check_Cleanup Yes Sol_Cleanup ACTION: - Validate SPE recovery - Ensure correct elution solvent is used Check_Cleanup->Sol_Cleanup Yes Check_MS Is MS Detection Optimized? Check_Cleanup->Check_MS No Sol_MS ACTION: - Check for ion suppression - Use stable isotope internal standard - Optimize MRM transitions Check_MS->Sol_MS No

Caption: Troubleshooting decision tree for low DHLNL yield.

References

Technical Support Center: Enhancing Dihydroxylysinonorleucine (DHLNL) Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of dihydroxylysinonorleucine (DHLNL) analysis using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is its sensitive detection important?

A1: this compound (DHLNL) is a bivalent, immature collagen cross-link. Its quantification is crucial for understanding collagen metabolism and the structural integrity of tissues. Altered DHLNL levels are associated with various physiological and pathological conditions, including aging, fibrosis, and diabetes, making its sensitive and accurate measurement critical in research and drug development.

Q2: What are the primary challenges in achieving high sensitivity for DHLNL analysis by mass spectrometry?

A2: The main challenges include the low natural abundance of DHLNL in some biological samples, its susceptibility to degradation during sample preparation, and potential for ion suppression in the mass spectrometer due to complex biological matrices. Incomplete hydrolysis of collagen or incomplete reduction of the cross-link can also lead to underestimation.

Q3: Is derivatization necessary for DHLNL analysis?

A3: While not strictly necessary, derivatization can significantly improve the sensitivity of DHLNL detection. Derivatization reagents can enhance the ionization efficiency of DHLNL and improve its chromatographic properties, leading to lower limits of detection.

Q4: How can I minimize sample degradation during preparation?

A4: To minimize degradation, it is recommended to store tissue samples at -80°C. For long-term storage, freeze-drying the tissue before storing it at -80°C is a common and effective practice. It is also crucial to handle samples quickly and at low temperatures during the extraction and preparation steps.

Troubleshooting Guides

Issue 1: Low DHLNL Signal or Poor Sensitivity
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis - Ensure complete hydrolysis of the tissue by optimizing the acid concentration (typically 6M HCl), temperature (e.g., 110-120°C), and duration (16-24 hours). - Ensure the sample is fully submerged in the acid.
Incomplete Sodium Borohydride (NaBH₄) Reduction - Optimize the NaBH₄ concentration. A common starting point is 1 mg of NaBH₄ per mg of tissue. - Ensure the pH of the sample is alkaline (pH 7.4-8.0) before adding NaBH₄, as the reduction is more efficient under these conditions. - Allow sufficient reaction time (e.g., 1-2 hours at room temperature or 4°C overnight).
Analyte Degradation - Keep samples on ice or at 4°C whenever possible during sample preparation. - Minimize the time between sample preparation and analysis.[1]
Poor Ionization Efficiency - Consider chemical derivatization to improve the ionization of DHLNL. - Optimize mass spectrometer source parameters, such as capillary voltage, gas flow, and temperature.
Matrix Effects - Incorporate a stable isotope-labeled internal standard for DHLNL to normalize for ion suppression or enhancement. - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Steps
Column Contamination - Implement a column wash step between injections. - If the problem persists, consider using a guard column or replacing the analytical column.
Inappropriate Mobile Phase - Ensure the mobile phase pH is appropriate for the column and the analyte. - Use high-purity, LC-MS grade solvents and additives.
Injection of Sample in Strong Solvent - Reconstitute the final sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Secondary Interactions - Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA), if compatible with your mass spectrometer. However, be aware that TFA can cause ion suppression.

Data Presentation: Comparison of Analytical Strategies

The following tables summarize quantitative data to aid in the selection of an appropriate analytical strategy for DHLNL.

Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentLimit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Dansyl chloride (DNS)~150 fmol (average for 7 amino acids)Commercially available, well-established.Can have problematic chromatographic separation.
9-fluorenylmethyl chloroformate (FMOC-Cl)Variable, generally in the low fmol rangeGood for UV and fluorescence detection.Can have problematic chromatographic separation.
Diethyl ethoxymethylenemalonate (DEEMM)~150 fmol (average for 7 amino acids)Good LOQs, wide dynamic linear range.
p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS)~80 fmol (average for 7 amino acids)Very low limits of detection.Can have problematic chromatographic separation.
Phosphazene-based reagent (FOSF)~80 fmol (average for 7 amino acids)Comparable sensitivity to TAHS.Can have problematic chromatographic separation.

Data is based on a comparative study of seven different amino acids and may not be directly representative of DHLNL but provides a general comparison of reagent sensitivity.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation from Tissue for DHLNL Analysis

This protocol outlines the steps for the hydrolysis, reduction, and purification of DHLNL from tissue samples.

  • Tissue Homogenization:

    • Lyophilize the tissue sample to a constant dry weight.

    • Homogenize the dried tissue into a fine powder.

  • Acid Hydrolysis:

    • Weigh approximately 10-20 mg of the dried tissue powder into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Hydrolyze at 110°C for 24 hours.

    • After hydrolysis, centrifuge the tubes to pellet any debris.

    • Transfer the supernatant (hydrolysate) to a new tube.

    • Dry the hydrolysate under a stream of nitrogen or using a vacuum centrifuge.

  • Sodium Borohydride (NaBH₄) Reduction:

    • Reconstitute the dried hydrolysate in 1 mL of 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Add a freshly prepared solution of NaBH₄ in the same buffer. The final concentration of NaBH₄ should be approximately 1 mg/mL.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

    • Quench the reaction by carefully adding 100 µL of glacial acetic acid.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the quenched reduction mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts.

    • Elute the DHLNL with 1 mL of 50% methanol.

    • Dry the eluate under nitrogen or in a vacuum centrifuge.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for DHLNL Quantification

This protocol provides a starting point for developing an LC-MS/MS method for DHLNL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 2-5%) and ramps up to a higher percentage (e.g., 30-50%) over several minutes to elute DHLNL.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DHLNL Precursor Ion (m/z): [M+H]⁺ (the exact m/z should be confirmed with a standard).

      • DHLNL Product Ions: Characteristic fragment ions should be determined by infusing a DHLNL standard and performing product ion scans.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum DHLNL signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Homogenization->Hydrolysis Reduction NaBH4 Reduction Hydrolysis->Reduction SPE Solid-Phase Extraction (SPE) Reduction->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for DHLNL analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Signal Low DHLNL Signal Incomplete_Hydrolysis Incomplete Hydrolysis Low_Signal->Incomplete_Hydrolysis Incomplete_Reduction Incomplete Reduction Low_Signal->Incomplete_Reduction Degradation Analyte Degradation Low_Signal->Degradation Poor_Ionization Poor Ionization Low_Signal->Poor_Ionization Matrix_Effects Matrix Effects Low_Signal->Matrix_Effects Optimize_Hydrolysis Optimize Hydrolysis Conditions Incomplete_Hydrolysis->Optimize_Hydrolysis Optimize_Reduction Optimize Reduction Conditions Incomplete_Reduction->Optimize_Reduction Improve_Handling Improve Sample Handling Degradation->Improve_Handling Use_Derivatization Consider Derivatization Poor_Ionization->Use_Derivatization Improve_Cleanup Improve Sample Cleanup / Use IS Matrix_Effects->Improve_Cleanup

Caption: Troubleshooting logic for low DHLNL signal.

References

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dihydroxylysinonorleucine (DHLNL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges associated with matrix effects in DHLNL quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your DHLNL experiments in a user-friendly question-and-answer format.

Question 1: Why is my DHLNL signal intensity low or inconsistent, suggesting ion suppression?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids) interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] The complexity of biological samples like plasma, urine, and tissue hydrolysates makes them particularly prone to causing ion suppression.

Troubleshooting Steps:

  • Confirm Ion Suppression:

    • Post-Column Infusion: Infuse a standard solution of DHLNL directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of DHLNL indicates the presence of co-eluting, suppressing agents.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Different sorbents can be used to selectively retain DHLNL while washing away interfering compounds. See the "Experimental Protocols" section for a detailed SPE protocol.

    • Liquid-Liquid Extraction (LLE): This can also be employed to separate DHLNL from matrix components based on their differential solubility in immiscible liquids.

    • Protein Precipitation: While a simpler method, it is often less effective at removing phospholipids (B1166683) and other small molecule interferences compared to SPE or LLE.[3]

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate DHLNL from matrix interferences.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, HILIC) to achieve better separation.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for DHLNL will co-elute and experience similar ion suppression as the endogenous analyte.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5]

  • Sample Dilution: If the DHLNL concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[1]

Troubleshooting Workflow for Ion Suppression

IonSuppression_Troubleshooting start Low or Inconsistent DHLNL Signal confirm Confirm Ion Suppression (Post-Column Infusion) start->confirm optimize_sample_prep Optimize Sample Preparation confirm->optimize_sample_prep Suppression Confirmed spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle ppt Protein Precipitation (PPT) optimize_sample_prep->ppt improve_chromatography Improve Chromatographic Separation gradient Optimize Gradient improve_chromatography->gradient column Change Column Chemistry improve_chromatography->column use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) dilute_sample Dilute Sample use_is->dilute_sample end Accurate DHLNL Quantification dilute_sample->end spe->improve_chromatography lle->improve_chromatography ppt->improve_chromatography gradient->use_is column->use_is

Caption: A logical workflow for troubleshooting ion suppression in DHLNL analysis.

Question 2: How can I improve the recovery of DHLNL from my samples during solid-phase extraction (SPE)?

Answer:

Poor recovery of DHLNL during SPE can be due to several factors, including the choice of sorbent, and the composition of the loading, washing, and elution solvents. The goal is to maximize the retention of DHLNL on the SPE sorbent while effectively removing matrix interferences, followed by complete elution of the retained DHLNL.

Troubleshooting Steps:

  • Select the Appropriate SPE Sorbent: The choice of sorbent is critical and depends on the physicochemical properties of DHLNL (a polar, di-amino acid).

    • Mixed-Mode Cation Exchange (MCX): These sorbents are often effective for basic compounds like DHLNL, as they provide both reversed-phase and strong cation exchange retention mechanisms.

    • Hydrophilic-Lipophilic Balanced (HLB): These polymeric reversed-phase sorbents can retain a wide range of compounds, including polar analytes like DHLNL.

    • Cellulose-based Sorbents: These have been successfully used for the extraction of the related pyridinoline (B42742) cross-links from urine.[6]

  • Optimize the SPE Protocol:

    • Sample Pre-treatment: Ensure the pH of the sample is adjusted to facilitate the retention of DHLNL on the chosen sorbent. For cation exchange, a lower pH is generally required.

    • Loading Conditions: Load the sample at a slow and consistent flow rate to ensure adequate interaction with the sorbent.

    • Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to not elute DHLNL. A common strategy is to use a weak organic solvent in an aqueous, acidified solution.

    • Elution Step: The elution solvent must be strong enough to disrupt the interaction between DHLNL and the sorbent. For mixed-mode cation exchange, this often involves a basic organic solvent.

  • Evaluate Each Step: To pinpoint where the loss is occurring, collect and analyze the flow-through from the loading step, as well as the wash and elution fractions.

General SPE Workflow

SPE_Workflow start Sample pretreatment Sample Pre-treatment (e.g., pH adjustment) start->pretreatment condition Condition Sorbent pretreatment->condition equilibrate Equilibrate Sorbent condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute DHLNL wash->elute analyze Analyze by LC-MS/MS elute->analyze

Caption: A generalized workflow for solid-phase extraction (SPE).

Quantitative Data Summary

The following tables provide a summary of quantitative data to illustrate the impact of different sample preparation strategies. Note that specific data for DHLNL is limited in the literature; therefore, data from closely related collagen cross-links (Pyridinoline - PYD and Deoxypyridinoline (B1589748) - DPD) or representative analytes are used for illustrative purposes.

Table 1: Comparison of Analyte Recovery with Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Protein Precipitation (PPT)PropranololRat Plasma< 50[3]
Solid-Phase Extraction (SPE)PropranololRat Plasma~70[3]
HybridSPEPropranololRat Plasma> 90[3]
SPE (Cellulose CF1)Pyridinoline (PYD)Urine94.2 - 97.2[7]
SPE (Cellulose CF1)Deoxypyridinoline (DPD)Urine94.2 - 97.2[7]

Table 2: Comparison of Recovery for Different SPE Sorbent Chemistries

SPE SorbentAnalyte ClassAverage Recovery (%)Reference
C8Breast Cancer Drugs≥ 92.3
C18Breast Cancer DrugsVariable, generally lower than C8
HLBBreast Cancer DrugsVariable
Mixed-Mode Cation Exchange (MCX)Breast Cancer DrugsVariable

Note: The selection of the optimal SPE sorbent is highly dependent on the specific analyte and matrix.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Solid-Phase Extraction (SPE) for Collagen Cross-links from Urine

This protocol is adapted from methods used for pyridinoline and deoxypyridinoline and can serve as a starting point for DHLNL analysis.[6][7]

Materials:

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or Cellulose-based)

  • Urine sample

  • Internal Standard (Stable Isotope-Labeled DHLNL)

  • Formic Acid

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium (B1175870) Hydroxide (B78521)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator or Vacuum Concentrator

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to mix.

    • Centrifuge at 2000 x g for 10 minutes to pellet any precipitate.

    • To 1 mL of supernatant, add the internal standard.

    • Acidify the sample by adding 50 µL of formic acid.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in 0.1% formic acid in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the DHLNL from the cartridge with 1 mL of 5% ammonium hydroxide in 80% methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of DHLNL

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole).

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-2% B over 0.5 min, 2-50% B over 5 min, 50-95% B over 1 min, hold at 95% B for 1 min, return to 2% B and re-equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Specific MRM transitions for DHLNL and its stable isotope-labeled internal standard need to be optimized on the specific mass spectrometer being used. This involves infusing a standard solution and identifying the precursor ion and the most abundant and stable product ions.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for DHLNL.

Experimental Workflow for Method Development

MethodDevelopment_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Method cluster_ms MS/MS Method start Define Analytical Goal sample_prep Develop Sample Preparation Method start->sample_prep spe_dev SPE Optimization (Sorbent, Solvents) sample_prep->spe_dev lle_dev LLE Optimization sample_prep->lle_dev lc_method Develop LC Method column_sel Column Selection lc_method->column_sel gradient_opt Gradient Optimization lc_method->gradient_opt ms_method Develop MS/MS Method mrm_dev MRM Transition Optimization ms_method->mrm_dev source_opt Source Parameter Optimization ms_method->source_opt validation Method Validation routine_analysis Routine Sample Analysis validation->routine_analysis spe_dev->lc_method lle_dev->lc_method column_sel->ms_method gradient_opt->ms_method mrm_dev->validation source_opt->validation

Caption: A comprehensive workflow for developing a robust LC-MS/MS method for DHLNL analysis.

References

Troubleshooting low recovery of Dihydroxylysinonorleucine from samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of Dihydroxylysinonorleucine (DHLNL), particularly focusing on low recovery from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is it important to measure?

This compound (DHLNL) is an immature, reducible collagen cross-link that plays a crucial role in the initial stabilization of the extracellular matrix.[1][2] It is formed through an enzymatic process involving lysyl hydroxylases and lysyl oxidases.[1] The abundance of DHLNL is indicative of newly synthesized and actively cross-linked collagen, making it a sensitive biomarker for ongoing tissue remodeling in various physiological and pathological processes such as wound healing, fibrosis, and age-related tissue changes.[1]

Q2: I am experiencing low recovery of DHLNL in my samples. What are the potential causes?

Low recovery of DHLNL can stem from several factors throughout the experimental workflow. The primary areas to investigate are:

  • Incomplete Hydrolysis: The acid hydrolysis step required to break down collagen and release DHLNL may be insufficient.

  • DHLNL Degradation: DHLNL is susceptible to degradation under certain conditions, such as extreme pH or high temperatures during sample processing.[3]

  • Inefficient Extraction: The protocol used to extract DHLNL from the sample matrix may not be optimal.

  • Issues with the Reduction Step: The reduction of the immature Schiff base precursor of DHLNL using agents like sodium borohydride (B1222165) is a critical step for its stabilization.[4] Incomplete reduction can lead to the loss of the analyte.

  • Suboptimal Chromatographic Conditions: Problems with the HPLC/UPLC column, mobile phase composition, or gradient can lead to poor peak shape, co-elution with interfering substances, and consequently, inaccurate quantification.

  • Derivatization Issues: If a derivatization step is used to enhance detection, the reaction may be incomplete or the derivative may be unstable.

Q3: How can I optimize the acid hydrolysis step for better DHLNL recovery?

Optimizing hydrolysis is critical for quantitative analysis. The efficiency of hydrolysis depends on the acid concentration, temperature, and duration.

  • Acid Concentration and Type: 6 M HCl is commonly used for collagen hydrolysis.

  • Temperature and Time: A common starting point is 110°C for 16-24 hours. However, prolonged exposure to high temperatures and strong acid can lead to the degradation of some amino acids. It is crucial to find a balance between complete hydrolysis and minimal degradation. Optimization experiments may be necessary for your specific sample type.[5] For some applications, autoclaving at 121°C for 30-60 minutes has been shown to be effective for protein and peptide hydrolysis.[5]

Q4: What are the best practices for sample storage to prevent DHLNL degradation?

To prevent the degradation of DHLNL and other collagen cross-links, it is recommended to snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.[4]

Troubleshooting Guide for Low DHLNL Recovery

This guide provides a systematic approach to identifying and resolving the causes of low DHLNL recovery.

Problem Area 1: Sample Preparation and Extraction
Potential Cause Recommended Action
Incomplete tissue homogenization Ensure the tissue is thoroughly homogenized to allow for efficient access of reagents. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) for tough, collagen-rich tissues.
Ineffective reduction of DHLNL precursor The reduction step with sodium borohydride (NaBH₄) is crucial to stabilize the acid-labile Schiff base.[4] Ensure the NaBH₄ solution is freshly prepared. The reaction is typically performed in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) on ice and then at room temperature.[4]
Suboptimal hydrolysis conditions As detailed in the FAQs, optimize hydrolysis time, temperature, and acid concentration. For initial troubleshooting, you can analyze the sample at different hydrolysis time points (e.g., 16, 20, 24 hours) to determine the optimal duration for your sample type.
Analyte degradation during hydrolysis Protect samples from excessive heat and oxidative stress. Consider performing hydrolysis under a nitrogen atmosphere to minimize oxidation. Certain unstable compounds may benefit from the addition of antioxidants during processing.[3]
Loss of analyte during solvent evaporation/concentration If a solvent evaporation step is used to concentrate the sample, be mindful of the temperature. For thermally unstable compounds, use a gentle stream of nitrogen gas at a controlled temperature.[3]
Problem Area 2: Chromatographic Analysis (HPLC/UPLC)
Potential Cause Recommended Action
Poor retention on the column If using reverse-phase chromatography, ensure the mobile phase composition is appropriate for retaining a polar compound like DHLNL. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for separating polar analytes.[6]
Suboptimal mobile phase pH The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values to find the optimal condition for DHLNL.
Column contamination or degradation A contaminated guard column or analytical column can lead to peak splitting, broadening, and loss of resolution. Regularly flush the column and replace the guard column as needed.
Inaccurate quantification due to co-elution If DHLNL co-elutes with other sample components, the quantification will be inaccurate. Optimize the chromatographic gradient, mobile phase, or try a different column chemistry to improve resolution. Mass spectrometry detection can provide the necessary selectivity to overcome co-elution issues.[7]
Problem Area 3: Derivatization (if applicable)
Potential Cause Recommended Action
Incomplete derivatization reaction Optimize reaction conditions such as temperature, time, and reagent concentration to ensure the derivatization goes to completion.[8] The presence of water in the sample can interfere with some derivatization reactions (e.g., silylation), so ensure samples are dry.
Instability of the derivative The derivatized product may not be stable over time. Analyze the samples as soon as possible after derivatization. Investigate the stability of the derivative under your storage and analytical conditions.
Excess derivatizing reagent interfering with chromatography Excess reagent can sometimes cause large, broad peaks in the chromatogram that may interfere with the analyte of interest. If possible, include a step to remove the excess reagent before analysis.

Experimental Protocols

Protocol 1: General Workflow for DHLNL Quantification

This protocol outlines the key steps for the analysis of DHLNL from biological tissues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue_collection 1. Tissue Collection & Snap Freezing homogenization 2. Homogenization tissue_collection->homogenization reduction 3. Reduction with NaBH4 homogenization->reduction hydrolysis 4. Acid Hydrolysis (6M HCl) reduction->hydrolysis cleanup 5. Solid Phase Extraction (SPE) Cleanup hydrolysis->cleanup derivatization 6. Derivatization (Optional) cleanup->derivatization hplc_ms 7. HPLC/UPLC-MS/MS Analysis derivatization->hplc_ms data_analysis 8. Data Analysis & Quantification hplc_ms->data_analysis

General experimental workflow for DHLNL quantification.

Methodology:

  • Tissue Collection and Storage: Immediately snap-freeze collected tissue samples in liquid nitrogen and store at -80°C.[4]

  • Homogenization: Homogenize the frozen tissue in a suitable buffer.

  • Reduction of Immature Cross-links: To stabilize the acid-labile Schiff base precursors, incubate the homogenized tissue with a freshly prepared solution of sodium borohydride (NaBH₄) in a buffered solution (e.g., phosphate buffer, pH 7.4).[4]

  • Acid Hydrolysis: Hydrolyze the reduced tissue pellet with 6 M HCl at 110°C for 16-24 hours.

  • Solid Phase Extraction (SPE) Cleanup: Use a suitable SPE cartridge to remove interfering substances and enrich for DHLNL.

  • Derivatization (Optional): If necessary for your detection method, derivatize the sample. For example, using reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection.[9]

  • HPLC/UPLC-MS/MS Analysis: Analyze the prepared sample using a suitable chromatographic method coupled to a mass spectrometer for sensitive and specific quantification.

  • Data Analysis: Quantify DHLNL by comparing the peak area to a standard curve generated from a certified reference material.

Data Presentation

Table 1: Factors Influencing DHLNL Recovery and Recommended Optimization Strategies
Parameter Common Range/Condition Potential Impact on Recovery Optimization Strategy
Hydrolysis Time 16 - 24 hoursInsufficient time leads to incomplete collagen breakdown. Excessive time can cause DHLNL degradation.Perform a time-course experiment (e.g., 12, 16, 20, 24 hours) to determine the optimal hydrolysis duration for your specific sample type.
Hydrolysis Temperature 100 - 120 °CLower temperatures may require longer hydrolysis times. Higher temperatures can accelerate degradation.Start with a standard temperature (e.g., 110°C) and adjust if recovery is low and degradation is suspected.
Acid Concentration 6 M HClLower concentrations may not fully hydrolyze the collagen matrix.6 M HCl is the standard. Ensure accurate preparation of the acid solution.
Reduction Step Freshly prepared NaBH₄Incomplete reduction of the Schiff base leads to significant loss of DHLNL during acid hydrolysis.Always use freshly prepared NaBH₄. Ensure the pH of the reaction buffer is optimal (around 7.4).
Chromatography Column C18, HILICInappropriate column chemistry can lead to poor retention and peak shape.For polar analytes like DHLNL, a HILIC column may provide better retention and separation.

Signaling Pathways and Logical Relationships

Diagram 1: Troubleshooting Logic for Low DHLNL Recovery

This diagram illustrates a logical workflow for troubleshooting low DHLNL recovery, starting from the initial observation and progressing through the different stages of the analytical process.

troubleshooting_logic start Low DHLNL Recovery Observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_hydrolysis Optimize Hydrolysis Conditions check_sample_prep->check_hydrolysis check_reduction Verify Reduction Step Efficiency check_sample_prep->check_reduction check_chromatography Evaluate Chromatographic Performance check_sample_prep->check_chromatography resolution DHLNL Recovery Improved check_hydrolysis->resolution check_reduction->resolution check_derivatization Assess Derivatization Reaction check_chromatography->check_derivatization check_derivatization->resolution

A logical workflow for troubleshooting low DHLNL recovery.

References

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method refinement of dihydroxylysinonorleucine (DHLNL) detection in urine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may be encountered during the detection of DHLNL in urine via LC-MS/MS.

Sample Collection & Storage

  • Q1: What is the best way to collect and store urine samples for DHLNL analysis?

    • A: For optimal results, it is recommended to collect a second morning void urine sample to minimize diurnal variation.[1] Samples should be immediately cooled to 4°C and then frozen at -80°C as soon as possible to prevent degradation of analytes.[2] Multiple freeze-thaw cycles should be avoided as they can affect metabolite concentrations.

  • Q2: My DHLNL levels are inconsistent across samples from the same patient collected at different times. Why?

    • A: This could be due to physiological variability. The concentration of urinary biomarkers can be influenced by factors such as diet, exercise, and hydration status. To minimize this, it is advisable to use a standardized collection protocol, such as collecting the first or second morning void, and to normalize the results to urinary creatinine (B1669602) concentration.[3]

  • Q3: I suspect sample degradation. What are the signs and how can I prevent it?

    • A: Analyte degradation can manifest as consistently low or undetectable levels of DHLNL. To prevent this, ensure urine samples are stored at -80°C for long-term storage.[2] Avoid prolonged exposure of samples to room temperature during processing. The stability of amino acids in urine is sensitive to storage temperature and duration.

Sample Preparation

  • Q4: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do?

    • A: Matrix effects are a common challenge in urine analysis due to the high concentration of salts and other endogenous compounds.[4] To mitigate this, consider the following:

      • Solid-Phase Extraction (SPE): Use of an appropriate SPE cartridge can effectively clean up the sample by removing interfering substances.[5]

      • Dilution: A simple "dilute-and-shoot" approach, where the urine sample is diluted with the initial mobile phase, can reduce matrix effects, although it may decrease sensitivity.[6]

      • Internal Standards: The use of a stable isotope-labeled internal standard for DHLNL is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

  • Q5: What are the critical steps in the hydrolysis of urine samples for DHLNL analysis?

    • A: Since DHLNL is a component of collagen, it is often present in urine as part of larger peptides and requires hydrolysis to be measured as the free amino acid. Acid hydrolysis is a common method. It is crucial to optimize the acid concentration, temperature, and duration of hydrolysis to ensure complete release of DHLNL without causing its degradation.

  • Q6: My recovery of DHLNL is low and inconsistent. What could be the cause?

    • A: Poor recovery can stem from several factors during sample preparation. If using SPE, ensure the cartridge is appropriate for the analyte and that the loading, washing, and elution steps are optimized. Inconsistent sample homogenization can also lead to variability. Use calibrated pipettes and adhere to good laboratory practices to minimize errors.

LC-MS/MS Analysis

  • Q7: I am having trouble with chromatographic peak shape and retention time stability. What should I check?

    • A: Poor peak shape (e.g., tailing or fronting) and shifting retention times can be caused by several factors:

      • Column Contamination: The high salt content of urine can lead to a build-up of contaminants on the analytical column. Regular column washing is essential.

      • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable.

      • Sample Solvent: The solvent used to reconstitute the sample after evaporation should be compatible with the initial mobile phase to ensure good peak shape.

  • Q8: My assay sensitivity is low, and I cannot achieve the desired limit of detection (LOD). How can I improve it?

    • A: To enhance sensitivity:

      • Optimize MS parameters: Ensure that the mass spectrometer settings (e.g., collision energy, cone voltage) are optimized for DHLNL.

      • Sample Enrichment: Utilize SPE to concentrate the analyte before injection.

      • Reduce Matrix Effects: As ion suppression can significantly reduce signal intensity, implement strategies to minimize it (see Q4).

Experimental Protocols

Below is a representative protocol for the determination of DHLNL in human urine by LC-MS/MS. This protocol should be validated in your laboratory.

1. Sample Preparation (Hydrolysis and SPE)

  • Thaw frozen urine samples on ice.

  • To 1 mL of urine, add an internal standard.

  • Perform acid hydrolysis to release free DHLNL from peptides.

  • Neutralize the hydrolyzed sample.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the neutralized sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute DHLNL with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for DHLNL and its internal standard should be determined by direct infusion.

Quantitative Data

The following tables summarize representative validation parameters for a refined DHLNL detection method in urine. These values are illustrative and should be established for each specific laboratory assay.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)1.5 ng/mL
Limit of Quantitation (LOQ)5.0 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low1598.54.26.8
Medium150101.23.15.5
High75099.32.54.9

Visualizations

Biochemical Pathway of DHLNL Formation

The formation of this compound is a key step in collagen cross-linking, initiated by the enzyme lysyl oxidase.

cluster_collagen Collagen Fibril Lysine_residue Lysine Residue Allysine Allysine Residue (Aldehyde) Lysine_residue->Allysine Oxidative Deamination Hydroxylysine_residue Hydroxylysine Residue DHLNL_precursor Schiff Base Intermediate Hydroxylysine_residue->DHLNL_precursor Lysyl_Oxidase Lysyl Oxidase (LOX) Lysyl_Oxidase->Allysine Allysine->DHLNL_precursor Condensation DHLNL This compound (DHLNL) (Stable Cross-link) DHLNL_precursor->DHLNL Reduction Sample_Collection 1. Urine Sample Collection (Second Morning Void) Storage 2. Storage at -80°C Sample_Collection->Storage Hydrolysis 3. Acid Hydrolysis Storage->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_MS 5. LC-MS/MS Analysis SPE->LC_MS Data_Analysis 6. Data Analysis & Quantification LC_MS->Data_Analysis Start Low or No DHLNL Signal Detected Check_MS Check MS Performance (Tune & Calibrate) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Check_LC Check LC Performance (Column, Mobile Phase) MS_OK->Check_LC Yes Optimize_MS Optimize MS Parameters MS_OK->Optimize_MS No LC_OK LC OK? Check_LC->LC_OK Check_Sample_Prep Review Sample Preparation (Hydrolysis, SPE Recovery) LC_OK->Check_Sample_Prep Yes Replace_Column Replace Column / Prepare Fresh Mobile Phase LC_OK->Replace_Column No Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_Sample_Integrity Investigate Sample Integrity (Collection, Storage) Sample_Prep_OK->Check_Sample_Integrity Yes Optimize_Sample_Prep Optimize Hydrolysis & SPE Protocol Sample_Prep_OK->Optimize_Sample_Prep No Review_Collection Review Collection & Storage Procedures Check_Sample_Integrity->Review_Collection

References

How to prevent degradation of Dihydroxylysinonorleucine during hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroxylysinonorleucine (DHLNL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the hydrolysis and quantification of this important immature collagen crosslink.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for hydrolyzing protein samples for DHLNL analysis?

The most widely used method for preparing samples for DHLNL analysis is acid hydrolysis. The standard protocol involves incubating the tissue sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 18 to 24 hours. This process breaks down the collagen protein into its constituent amino acids and crosslinks, allowing for subsequent quantification.

Q2: My DHLNL recovery is low. What are the potential causes?

Low recovery of DHLNL can be attributed to several factors during the hydrolysis process. The primary cause is the degradation of the DHLNL molecule under harsh acidic conditions. Key factors influencing degradation include:

  • Hydrolysis Time and Temperature: Prolonged exposure to high temperatures and strong acid can lead to the breakdown of DHLNL.

  • Oxidation: The presence of oxidative agents can contribute to the degradation of amino acids.

  • Sub-optimal Hydrolysis Conditions: Incomplete hydrolysis may result in the inefficient release of DHLNL from the collagen matrix.

Q3: I've heard of adding phenol (B47542) to the hydrolysis reaction. Will this protect DHLNL?

While adding phenol to the hydrolysis mixture is a common practice to protect certain amino acids like tyrosine from degradation, it is unlikely to be effective for DHLNL.[1] Phenol is known to protect cyclic amino acids, but DHLNL is a derivative of the linear amino acid lysine.[1]

Q4: Can I use enzymatic hydrolysis instead of acid hydrolysis for DHLNL analysis?

Enzymatic hydrolysis is a potential alternative to acid hydrolysis and offers the advantage of milder reaction conditions, which can minimize the degradation of sensitive amino acids.[2] However, the complete hydrolysis of highly cross-linked mature collagen to release DHLNL can be challenging for enzymes. The efficiency of enzymatic digestion depends on the specific enzyme used, the sample type, and the degree of collagen cross-linking.[3] While promising, established protocols for quantitative DHLNL release from all tissue types are not as well-documented as acid hydrolysis methods.

Q5: What is the purpose of the reduction step with sodium borohydride (B1222165) before hydrolysis?

The reduction step using sodium borohydride (NaBH₄) is crucial for the accurate quantification of immature collagen crosslinks like DHLNL. DHLNL exists in vivo as a Schiff base, which is unstable and can degrade during sample preparation. Sodium borohydride reduces this unstable bond to a stable secondary amine, allowing for its preservation and subsequent detection.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your DHLNL analysis experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable DHLNL peak in chromatogram. 1. Incomplete Hydrolysis: The collagen matrix was not fully broken down, and DHLNL was not released. 2. DHLNL Degradation: The hydrolysis conditions were too harsh, leading to the breakdown of DHLNL. 3. Ineffective Reduction Step: The immature crosslink was not stabilized before hydrolysis.1. Optimize Hydrolysis Conditions: See the experimental protocol section for optimizing hydrolysis time and temperature. Ensure the sample is fully submerged in the acid. 2. Modify Hydrolysis Parameters: Consider reducing the hydrolysis time or temperature. Perform a time-course experiment to determine the optimal point for DHLNL release versus degradation. 3. Verify Reduction Efficiency: Ensure the sodium borohydride solution is fresh and the reduction reaction is carried out under appropriate pH and temperature conditions.
High variability in DHLNL quantification between replicate samples. 1. Inhomogeneous Sample: The tissue sample is not uniform in its collagen content or crosslink distribution. 2. Inconsistent Hydrolysis Conditions: Variations in temperature or time between samples. 3. Pipetting Errors: Inaccurate measurement of reagents or samples.1. Homogenize Samples Thoroughly: Ensure tissue samples are finely minced or powdered to achieve homogeneity. 2. Maintain Consistent Hydrolysis Parameters: Use a calibrated heating block or oven and ensure all samples are heated for the exact same duration. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use precise pipetting techniques.
Presence of unexpected peaks in the chromatogram near the DHLNL peak. 1. Degradation Products: The unexpected peaks could be degradation products of DHLNL or other amino acids. Hydroxyamino acids with terminal hydroxyl groups can undergo chlorosubstitution during HCl hydrolysis.[1] 2. Contamination: Contamination from glassware, reagents, or other sources.1. Optimize Hydrolysis to Minimize Degradation: Refer to the optimization protocol to find conditions that maximize DHLNL recovery while minimizing the formation of degradation products. 2. Use High-Purity Reagents and Clean Glassware: Ensure all reagents are of high purity and that all glassware is thoroughly cleaned to avoid contamination.

Quantitative Data Summary

The optimal conditions for acid hydrolysis can vary depending on the tissue type and the specific experimental setup. It is highly recommended to perform an optimization experiment to determine the ideal hydrolysis time and temperature for your samples. The following table provides a template for such an experiment.

Table 1: Example Data for Optimization of Acid Hydrolysis Conditions for DHLNL Recovery

Hydrolysis Time (hours)Temperature (°C)DHLNL Recovery (relative %)Notes
12110Data to be determined experimentallyShorter time may lead to incomplete hydrolysis.
18110Data to be determined experimentallyA common starting point for hydrolysis.
24110Data to be determined experimentallyLonger time may increase degradation.
18105Data to be determined experimentallyLower temperature may reduce degradation.
18115Data to be determined experimentallyHigher temperature may accelerate hydrolysis but also degradation.

Note: The user should perform these experiments and fill in the table with their own data to determine the optimal conditions.

Experimental Protocols

Protocol 1: Standard Acid Hydrolysis for DHLNL Quantification

This protocol outlines the standard procedure for preparing tissue samples for DHLNL analysis using acid hydrolysis.

1. Sample Preparation and Reduction: a. Weigh 10-20 mg of lyophilized and minced tissue into a screw-cap hydrolysis tube. b. Add 1 mL of 1 M sodium borohydride (NaBH₄) in 0.1 M phosphate (B84403) buffer (pH 7.4). c. Incubate at room temperature for 1 hour with gentle agitation. d. Centrifuge the sample and discard the supernatant. e. Wash the pellet twice with deionized water.

2. Acid Hydrolysis: a. Add 1 mL of 6 M HCl to the washed pellet. b. Seal the tube under nitrogen or argon to minimize oxidation. c. Place the tube in a heating block or oven at 110°C for 18-24 hours.

3. Sample Clean-up: a. After hydrolysis, cool the sample to room temperature. b. Centrifuge to pellet any undissolved material. c. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried sample in an appropriate buffer for your analytical method (e.g., HPLC or LC-MS).

Protocol 2: Optimization of Acid Hydrolysis Time

This protocol describes how to determine the optimal hydrolysis time for maximizing DHLNL recovery.

1. Sample Preparation: a. Prepare at least 5 identical reduced tissue samples as described in Protocol 1, step 1.

2. Time-Course Hydrolysis: a. Add 6 M HCl to each tube and seal as described in Protocol 1, step 2. b. Place all tubes in the heating block at 110°C. c. Remove one tube at each of the following time points: 12, 16, 20, 24, and 30 hours.

3. Analysis: a. Process each sample as described in Protocol 1, step 3. b. Quantify the DHLNL content in each sample. c. Plot DHLNL recovery versus hydrolysis time to determine the optimal duration that yields the highest amount of DHLNL before significant degradation occurs.

Visualizations

Hydrolysis_Workflow Tissue Tissue Sample Reduction Reduction (NaBH4) Tissue->Reduction Stabilize immature crosslinks Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Reduction->Hydrolysis Breakdown protein backbone Cleanup Sample Clean-up (Drying & Reconstitution) Hydrolysis->Cleanup Prepare for analysis Analysis Quantification (HPLC / LC-MS) Cleanup->Analysis Measure DHLNL

Caption: Experimental workflow for the quantification of DHLNL.

Troubleshooting_Logic Start Low DHLNL Recovery Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_Degradation DHLNL Degradation? Start->Check_Degradation Check_Reduction Ineffective Reduction? Start->Check_Reduction Optimize_Time Increase Hydrolysis Time/ Temperature Check_Hydrolysis->Optimize_Time Yes Optimize_Conditions Decrease Hydrolysis Time/ Temperature Check_Degradation->Optimize_Conditions Yes Success Improved Recovery Optimize_Time->Success Optimize_Conditions->Success Verify_Reagent Check NaBH4 Freshness/ Protocol Check_Reduction->Verify_Reagent Yes Verify_Reagent->Success

Caption: Troubleshooting logic for low DHLNL recovery.

References

Technical Support Center: Optimizing Enzymatic Digestion for Dihydroxylysinonorleucine (DHLNL) Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic digestion of tissues for the release and quantification of Dihydroxylysinonorleucine (DHLNL), a key collagen cross-link.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is its quantification important?

A1: this compound (DHLNL) is a bivalent collagen cross-link crucial for the structural integrity and mechanical stability of various tissues.[1] It is formed through an enzymatic reaction involving a lysine (B10760008) aldehyde and a hydroxylysine residue.[1] The quantification of DHLNL provides valuable insights into collagen metabolism, tissue mechanics, and pathological conditions such as fibrosis, diabetes, and age-related changes.[1][2]

Q2: What are the primary challenges in preparing samples for DHLNL analysis?

A2: The main challenges in sample preparation for DHLNL analysis include ensuring the complete release of DHLNL from the collagen matrix without degradation, minimizing interference from the biological matrix during analysis, maintaining the stability of the analyte throughout the process, and accurately detecting what can be low concentrations in some tissues.[1]

Q3: Which types of samples are suitable for DHLNL analysis?

A3: Tissues with a high collagen content are typically used for DHLNL analysis. These include skin, tendons, cartilage, lungs, and bone.[1] While it is possible to analyze biological fluids like plasma and urine, the concentrations of DHLNL are generally much lower.[1]

Q4: How should tissue samples be stored prior to DHLNL analysis?

A4: To prevent degradation of DHLNL, it is recommended to store tissue samples at -80°C. For extended storage, freeze-drying the tissue before storing it at -80°C is a common and effective practice.[1]

Q5: What is the purpose of the reduction step with sodium borohydride (B1222165) (NaBH₄) in the sample preparation protocol?

A5: Immature bivalent collagen cross-links like DHLNL need to be stabilized before analysis by mass spectrometry. This is achieved through a reduction reaction with sodium borohydride (NaBH₄), which stabilizes the cross-links for accurate quantification.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the enzymatic digestion and analysis of DHLNL.

Problem Potential Cause Recommended Solution
Low DHLNL Yield Incomplete Tissue Homogenization: Inconsistent homogenization leads to variability in the amount of collagen exposed to enzymatic digestion.[1]Ensure a standardized and thorough homogenization protocol is used for all samples. Mechanical disruption using a bead beater or rotor-stator homogenizer is recommended.
Incomplete Enzymatic Digestion: The enzyme concentration may be too low, or the incubation time may be too short.Optimize the enzyme concentration and incubation time. A general starting point for collagenase is 50–200 U/mL for 4–18 hours at 37°C.[4] For tissues resistant to digestion, consider a sequential digestion approach with fresh enzyme solution.
Enzyme Inhibition: Components in the tissue or buffer may be inhibiting the enzyme.Ensure the digestion buffer is free of inhibitors. For collagenases, chelating agents like EDTA and EGTA should be avoided.[5]
High Variability Between Replicates Pipetting Errors: Inaccurate pipetting of samples, standards, or enzymes can lead to significant variability.[1]Use calibrated pipettes and adhere to good laboratory practices, especially when handling small volumes.
Inconsistent Sample Processing: Variations in incubation times, temperatures, or reagent concentrations between samples.Strictly adhere to the established protocol for all samples. Use a heating block or water bath with stable temperature control.
Poor Chromatographic Peak Shape or Resolution Matrix Effects: Co-eluting substances from the biological sample can interfere with the ionization of DHLNL in the mass spectrometer.[1]Incorporate a solid-phase extraction (SPE) step after hydrolysis to clean up the sample.[1][6] C18 or mixed-mode cation exchange cartridges are often effective.
Inappropriate LC Conditions: The column, mobile phase, or gradient may not be optimal for DHLNL separation.Use a column suitable for polar analytes, such as a HILIC or a C18 column with an appropriate ion-pairing agent. Optimize the mobile phase composition and gradient elution.
Analyte Degradation Harsh Hydrolysis Conditions: Prolonged exposure to strong acids at high temperatures can lead to the degradation of DHLNL.Optimize the acid hydrolysis conditions. While 6 M HCl at 110°C for 16-24 hours is common, the time may need to be reduced depending on the tissue type.[1]
Freeze-Thaw Cycles: Repeated freezing and thawing of samples or enzyme stocks can lead to degradation.Aliquot samples and enzyme solutions to avoid multiple freeze-thaw cycles.[4][5]

Experimental Protocols

Protocol 1: General Enzymatic Digestion for Tissue Dissociation

This protocol provides a general guideline for dissociating tissues to isolate cells or prepare the extracellular matrix for further analysis.

Materials:

  • Tissue sample (e.g., cartilage, skin)

  • Sterile scalpel or scissors

  • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium

  • Collagenase (Type I, II, or IV, depending on the tissue)

  • DNase I (optional, to reduce viscosity from released DNA)

  • Fetal Bovine Serum (FBS)

  • Culture medium

Procedure:

  • Aseptically mince the tissue into small pieces (2-3 mm) using a sterile scalpel or scissors.[4]

  • Wash the tissue fragments several times with HBSS containing calcium and magnesium to remove contaminants.[4]

  • Prepare the digestion solution by dissolving collagenase in HBSS at a concentration of 50-200 U/mL.[4] For highly cellular tissues, DNase I can be added to a final concentration of 50 U/mL to prevent cell clumping.[7]

  • Submerge the tissue pieces in the digestion solution in a sterile conical tube.

  • Incubate at 37°C for 4-18 hours on a rocker platform to ensure continuous mixing.[4] The optimal time will vary depending on the tissue type and thickness.

  • After incubation, disperse the cells by gently pipetting the suspension up and down.

  • To neutralize the collagenase activity, add an equal volume of culture medium containing 10% FBS.

  • Pass the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue fragments.[7]

  • Centrifuge the cell suspension to pellet the cells. Wash the pellet with fresh culture medium.

  • The resulting cell pellet can be used for cell culture, or the supernatant containing the solubilized extracellular matrix components can be collected for further analysis, such as DHLNL quantification after acid hydrolysis.

Protocol 2: Acid Hydrolysis for DHLNL Release

This protocol describes the complete hydrolysis of tissue or extracellular matrix to release amino acids and cross-links for quantification.

Materials:

  • Lyophilized tissue or ECM sample (5-10 mg)

  • 6 M Hydrochloric acid (HCl), analytical grade

  • Internal standard (e.g., stable isotope-labeled DHLNL)

  • Pyrex hydrolysis tubes

  • Heating block or oven

  • Nitrogen gas supply

  • Vacuum centrifuge (e.g., SpeedVac)

Procedure:

  • Weigh 5-10 mg of the lyophilized sample into a Pyrex hydrolysis tube.[1]

  • Add a known amount of the internal standard to each sample for accurate quantification.[1]

  • Add 1 mL of 6 M HCl to each tube.[1]

  • Freeze the samples in liquid nitrogen and then flame-seal the tubes under vacuum.

  • Place the sealed tubes in a heating block or oven set to 110°C for 16-24 hours.[1]

  • After hydrolysis, allow the tubes to cool completely before carefully opening them.

  • Transfer the hydrolysate to a clean microcentrifuge tube.

  • Dry the samples completely using a vacuum centrifuge or under a stream of nitrogen gas.[1]

  • The dried hydrolysate is now ready for cleanup (e.g., SPE) and derivatization if required, followed by LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for enzymatic digestion and DHLNL analysis.

Table 1: Recommended Collagenase Digestion Parameters for Different Tissues

Tissue TypeRecommended Collagenase TypeEnzyme Concentration (U/mL)Incubation Time (hours)Temperature (°C)
CartilageType II or a blend (e.g., Liberase)[7]100 - 40012 - 1837
SkinType I or IV[7]50 - 2004 - 1237
LungType I or a crude mixture[4]50 - 1506 - 1637
TendonType I100 - 30012 - 2437

Table 2: Typical LC-MS/MS Parameters for DHLNL Quantification

ParameterTypical Value
Chromatography
ColumnReversed-phase C18 or HILIC
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate200 - 400 µL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Specific to DHLNL derivative
Product Ion (m/z)Specific to DHLNL derivative
Collision EnergyOptimized for the specific transition

Note: Specific m/z values will depend on the derivatization agent used, if any.

Visualizations

Lysyl Oxidase-Mediated Collagen Cross-linking Pathway

This diagram illustrates the enzymatic pathway leading to the formation of DHLNL and other collagen cross-links.

Lysyl_Oxidase_Pathway cluster_collagen Collagen Fibril cluster_enzyme Enzymatic Action Lysine Lysine Residue Allysine Allysine Lysine->Allysine Oxidative Deamination Lysine_note on one collagen molecule Hydroxylysine Hydroxylysine Residue Hydroxyallysine Hydroxyallysine Hydroxylysine->Hydroxyallysine Oxidative Deamination Hydroxylysine_note on an adjacent collagen molecule LOX Lysyl Oxidase (LOX) LNL Lysinonorleucine (LNL) Allysine->LNL DHLNL This compound (DHLNL) Hydroxyallysine->DHLNL HLNL Hydroxylysinonorleucine (HLNL) Hydroxyallysine->HLNL

Caption: Enzymatic pathway of collagen cross-link formation mediated by Lysyl Oxidase.

Experimental Workflow for DHLNL Quantification

This diagram outlines the key steps in the experimental workflow for quantifying DHLNL from tissue samples.

DHLNL_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup & Derivatization cluster_analysis Analysis Tissue 1. Tissue Collection (& Storage at -80°C) Homogenization 2. Homogenization Tissue->Homogenization Enzymatic_Digestion 3. Enzymatic Digestion (e.g., Collagenase) Homogenization->Enzymatic_Digestion Hydrolysis 4. Acid Hydrolysis (6M HCl, 110°C) Enzymatic_Digestion->Hydrolysis Reduction 5. Reduction (NaBH4) Hydrolysis->Reduction SPE 6. Solid-Phase Extraction (SPE) Reduction->SPE Derivatization 7. Derivatization (Optional) SPE->Derivatization LCMS 8. LC-MS/MS Analysis Derivatization->LCMS Quantification 9. Data Analysis & Quantification LCMS->Quantification

Caption: Workflow for DHLNL quantification from tissue samples.

References

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Dihydroxylysinonorleucine (DHLNL), a key immature collagen cross-link.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is its analysis important?

A1: this compound (DHLNL) is an immature, divalent cross-link found in collagen, the most abundant protein in mammals. It is formed through the enzymatic action of lysyl oxidase and is a crucial intermediate in the formation of more stable, mature cross-links that provide structural integrity to tissues.[1] The accurate quantification of DHLNL is important as its levels can be indicative of collagen metabolism and may be altered in various physiological and pathological conditions, including aging, fibrosis, and diabetes.[1]

Q2: What are the primary chromatographic methods for DHLNL analysis?

A2: The two primary HPLC-based methods for the separation and quantification of DHLNL are Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[2] RPLC is a widely used technique that employs an ion-pairing agent to enhance the retention of polar analytes like DHLNL on a nonpolar stationary phase (e.g., C18).[2] HILIC is a newer approach that uses a polar stationary phase and a high organic content mobile phase, making it particularly suitable for the separation of highly polar compounds and compatible with mass spectrometry.[2]

Q3: What are the most common co-elution issues encountered in DHLNL chromatography?

A3: Due to its polar nature and the complexity of biological samples, DHLNL is prone to co-elution with other structurally similar and polar compounds. The most common co-eluting species include:

  • Hydroxylysinonorleucine (HLNL): Another immature collagen cross-link with very similar properties to DHLNL.[2]

  • Pyridinoline (B42742) (PYD) and Deoxypyridinoline (B1589748) (DPD): Mature, trivalent collagen cross-links that are also polar.[3][4][5][6][7][8]

  • Other polar amino acids and peptides: Present in tissue hydrolysates.

  • Interfering substances from the sample matrix: These can be particularly problematic in complex biological samples like tissue or urine.[1][7]

Troubleshooting Guide

Peak Shape Problems

Q4: My DHLNL peak is tailing. What are the possible causes and solutions?

A4: Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and integration accuracy.

dot

Caption: Troubleshooting logic for peak tailing issues.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions (RPLC): Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of DHLNL, causing tailing.

      • Solution: Ensure the mobile phase pH is appropriately controlled (typically acidic) to suppress silanol ionization. Using a high-purity, end-capped column can also minimize this effect.[9]

    • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[9]

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Solution: Dilute the sample and re-inject.[9][10][11]

    • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

      • Solution: Use tubing with the smallest possible inner diameter and length, and ensure all connections are properly made to minimize dead volume.

Q5: My DHLNL peak is fronting. What does this indicate?

A5: Peak fronting, where the first half of the peak is sloped, is less common than tailing.

  • Possible Causes & Solutions:

    • Column Overload: This is the most frequent cause of peak fronting.[10]

      • Solution: Dilute your sample or reduce the injection volume.[10]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

    • Low Column Temperature (less common): In some cases, a column temperature that is too low can cause fronting.

      • Solution: Try increasing the column temperature.

Co-elution Problems

Q6: I am seeing poor resolution between DHLNL and what I suspect is HLNL. How can I improve their separation?

A6: Separating DHLNL and HLNL is challenging due to their similar structures. The key is to optimize the selectivity of your chromatographic system.

dot

Resolve_DHLNL_HLNL_Coelution cluster_rplc RPLC Optimization Strategies cluster_hilic HILIC Optimization Strategies Start Co-elution of DHLNL and HLNL RPLC_Path Using RPLC? Start->RPLC_Path HILIC_Path Using HILIC? Start->HILIC_Path Adjust_IP Adjust Ion-Pairing Agent (e.g., HFBA) Concentration RPLC_Path->Adjust_IP Modify_Gradient Modify Gradient Profile (make it shallower) RPLC_Path->Modify_Gradient Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) RPLC_Path->Change_Solvent Adjust_Water Adjust Initial Aqueous Content (increase for more retention) HILIC_Path->Adjust_Water Modify_HILIC_Gradient Modify Gradient Profile (adjust rate of water increase) HILIC_Path->Modify_HILIC_Gradient Change_Column Try a Different HILIC Stationary Phase HILIC_Path->Change_Column RPLC_Sol Improved Resolution Adjust_IP->RPLC_Sol Modify_Gradient->RPLC_Sol Change_Solvent->RPLC_Sol HILIC_Sol Improved Resolution Adjust_Water->HILIC_Sol Modify_HILIC_Gradient->HILIC_Sol Change_Column->HILIC_Sol

Caption: Strategies to resolve DHLNL and HLNL co-elution.

  • Solutions for RPLC:

    • Optimize Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) is critical. A higher concentration can increase retention but may not necessarily improve selectivity. Experiment with different concentrations (e.g., 0.05% to 0.2%) to find the optimal balance.[12][13][14]

    • Adjust Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of DHLNL and HLNL, potentially affecting their interaction with the stationary phase and improving separation.[15][16][17][18][19]

    • Modify the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) will allow more time for the two compounds to separate.[20][21][22]

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Solutions for HILIC:

    • Adjust Initial Mobile Phase Composition: In HILIC, water is the strong solvent. To increase retention and improve separation of these polar compounds, you may need to start with a very high percentage of organic solvent (e.g., 90-95% acetonitrile).[23]

    • Modify the Gradient: A slow increase in the aqueous content of the mobile phase will be necessary to elute and separate DHLNL and HLNL.

    • Try a Different HILIC Stationary Phase: Different HILIC columns (e.g., bare silica (B1680970), amide, diol) offer different selectivities. If you are unable to achieve separation on one type of HILIC column, trying another may be beneficial.[23][24]

Q7: I suspect co-elution with other interfering compounds from my sample matrix. How can I confirm and resolve this?

A7: Co-elution from matrix components can lead to inaccurate quantification.

  • Confirmation:

    • Mass Spectrometry (MS): If you are using an MS detector, you can check for the presence of other ions with the same retention time as your DHLNL peak.[25]

    • Spike and Recovery: Spike a blank matrix with a known amount of DHLNL standard. If the recovery is significantly different from 100%, it may indicate co-elution and matrix effects.

  • Resolution:

    • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up your sample and remove interfering substances before HPLC analysis.[1]

    • Optimize Chromatographic Selectivity: The strategies mentioned in Q6 (adjusting mobile phase, gradient, or stationary phase) can also help to separate DHLNL from matrix interferences.[25]

Data Presentation

Table 1: Comparison of RPLC and HILIC for DHLNL Analysis

FeatureIon-Pairing Reversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity, enhanced by an ion-pairing agent.[2]Separation based on partitioning between a polar stationary phase and a mobile phase with high organic content.[2]
Stationary Phase Non-polar (e.g., C18)[2]Polar (e.g., silica, amide, diol)[23][24]
Typical Elution Order Less polar compounds elute later. HLNL typically elutes before the more polar DHLNL.[2]More polar compounds are more retained. DHLNL may elute before or after HLNL depending on the specific conditions.[2]
Mobile Phase Aqueous buffer with an organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., HFBA).[2]High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[2]
Advantages Robust and widely used method. Good for separating compounds with a range of polarities.Excellent for highly polar compounds. Compatible with MS as it avoids non-volatile ion-pairing agents.[2]
Disadvantages Ion-pairing agents can be harsh on columns and MS systems. May provide insufficient retention for very polar compounds.Can be more sensitive to mobile phase composition and water content. Longer equilibration times may be required.

Experimental Protocols

Protocol 1: General Workflow for DHLNL Quantification by LC-MS/MS

This protocol outlines the major steps for the analysis of DHLNL in tissue samples.

dot

DHLNL_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization 1. Tissue Homogenization Reduction 2. Reduction with NaBH4 (to stabilize immature cross-links) Homogenization->Reduction Hydrolysis 3. Acid Hydrolysis (6M HCl) (to release amino acids and cross-links) Reduction->Hydrolysis Cleanup 4. Solid-Phase Extraction (SPE) (to remove interferences) Hydrolysis->Cleanup Injection 5. Injection into HPLC System Cleanup->Injection Separation 6. Chromatographic Separation (RPLC or HILIC) Injection->Separation Detection 7. MS/MS Detection (MRM mode) Separation->Detection Quantification 8. Quantification against Standard Curve Detection->Quantification

Caption: General experimental workflow for DHLNL quantification.

  • Sample Preparation:

    • Tissue Homogenization: Tissue samples are homogenized to break down the cellular structure.[1]

    • Reduction: The homogenate is treated with sodium borohydride (B1222165) (NaBH₄) to stabilize the reducible cross-links, including DHLNL.[26]

    • Acid Hydrolysis: The reduced tissue is hydrolyzed with 6 M HCl at approximately 110°C for 16-24 hours to break down the collagen into its constituent amino acids and cross-links.[26]

    • Solid-Phase Extraction (SPE): The hydrolysate is cleaned up using SPE to remove interfering substances and enrich the cross-link fraction.[1]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The purified sample is injected into an HPLC system. A C18 column with an ion-pairing agent (RPLC) or a HILIC column is used for separation.

    • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for DHLNL are monitored for selective and sensitive quantification.

Protocol 2: Ion-Pairing RPLC Method for DHLNL Separation

  • HPLC System: Standard HPLC system with binary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the cross-links. The exact gradient profile needs to be optimized for the specific column and system.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at 210 nm or fluorescence detection after post-column derivatization, or ideally, mass spectrometry.[2]

Protocol 3: HILIC Method for DHLNL Separation

  • HPLC System: HPLC or UHPLC system.

  • Column: Silica hydride-based HILIC column (e.g., 4.6 x 150 mm, 4 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A gradient starting with a high percentage of B (e.g., 90%) and decreasing to a lower percentage of B over time.[2]

  • Flow Rate: Typically 0.5 mL/min.[2]

  • Column Temperature: 45°C.[2]

  • Detection: Mass spectrometry (ESI-positive mode) is recommended for its sensitivity and selectivity.[2]

References

Technical Support Center: Enhancing Reproducibility in Dihydroxylysinonorleucine (DHLNL) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to improve the reproducibility and accuracy of Dihydroxylysinonorleucine (DHLNL) measurements. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive protocols for DHLNL analysis.

Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the quantification of DHLNL.

Q1: What is DHLNL and why is its accurate measurement important?

A1: this compound (DHLNL) is an immature divalent collagen cross-link essential for the structural integrity of tissues.[1] It is formed through an enzymatic reaction involving a lysine (B10760008) aldehyde and a hydroxylysine residue.[1] The levels of DHLNL can offer insights into collagen metabolism and the mechanical properties of tissues. Altered DHLNL concentrations have been linked to various physiological and pathological conditions, including aging, fibrosis, and diabetes, making its precise measurement critical for disease research and drug development.[1]

Q2: What are the primary sources of variability in DHLNL measurements?

A2: High variability in DHLNL measurements often stems from inconsistencies in pre-analytical and analytical procedures. Key factors include:

  • Sample Handling and Storage: Inconsistent collection protocols, sample instability, and repeated freeze-thaw cycles can lead to analyte degradation.[2]

  • Incomplete Acid Hydrolysis: Failure to completely liberate DHLNL from the collagen matrix can result in underestimation. Conversely, overly harsh hydrolysis conditions can degrade the analyte.[1]

  • Inconsistent Derivatization: Incomplete or variable derivatization reactions can lead to inconsistent detection by LC-MS/MS.

  • Matrix Effects: Co-eluting substances from complex biological samples can interfere with the ionization of DHLNL in the mass spectrometer, affecting quantification.[1]

  • Instrumental Variability: Fluctuations in LC-MS/MS system performance can introduce errors.[1]

Q3: What is the ideal internal standard for DHLNL quantification?

A3: The use of a stable isotope-labeled (SIL) DHLNL is the gold standard for internal standards in mass spectrometry-based quantification. A SIL-IS closely mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, effectively compensating for variability in sample preparation and matrix effects.

Q4: How can I minimize matrix effects in my DHLNL measurements?

A4: Matrix effects can be minimized through several strategies:

  • Sample Cleanup: Employing solid-phase extraction (SPE) to remove interfering substances from the sample hydrolysate is highly recommended.[1]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate DHLNL from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard: As mentioned, using a SIL-DHLNL internal standard is the most effective way to correct for matrix-induced signal suppression or enhancement.

Q5: What are the critical parameters to optimize for the acid hydrolysis step?

A5: The critical parameters for acid hydrolysis are the concentration of hydrochloric acid (HCl), temperature, and duration. A common starting point is 6 M HCl at 110°C for 16-24 hours.[1] However, the optimal conditions should be empirically determined for each tissue type to ensure complete hydrolysis without significant degradation of DHLNL.

Troubleshooting Guides

This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent sample collection or storage.Standardize collection protocols. Aliquot samples to avoid freeze-thaw cycles. Store tissues at -80°C.[1]
Incomplete or inconsistent tissue homogenization.Ensure a consistent and thorough homogenization method for all samples.
Pipetting errors, especially with small volumes.Use calibrated pipettes and adhere to good laboratory practices.
Low or No DHLNL Signal Incomplete acid hydrolysis.Optimize hydrolysis time and temperature for your specific sample type.
Degradation of DHLNL during hydrolysis.Avoid excessive heat or prolonged exposure to acid. Consider testing shorter hydrolysis times.[1]
Poor derivatization efficiency.Use fresh derivatization reagents and optimize reaction conditions (pH, temperature, time).
Suboptimal LC-MS/MS parameters.Optimize MS parameters, including precursor/product ion selection and collision energy.
High Background Signal Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all labware.
Inadequate sample cleanup.Implement or optimize a solid-phase extraction (SPE) step to remove interfering substances.
Non-specific binding in the LC column.Use a guard column and ensure proper column equilibration.
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Column degradation.Replace the analytical column if performance deteriorates.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Incompatibility between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Presence of interfering substances.Improve sample cleanup procedures.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing DHLNL measurements. It is important to note that optimal conditions can be sample-dependent and may require further validation in your specific experimental setup.

Table 1: Comparison of Acid Hydrolysis Conditions for Collagen Cross-links

Hydrolysis ConditionAnalyte RecoveryObservations
6 M HCl, 110°C, 16 hoursGenerally good recovery for DHLNL.A common starting point for many tissue types.[1]
6 M HCl, 110°C, 24 hoursMay increase recovery from dense tissues.Risk of DHLNL degradation increases with longer times.[1]
6 M HCl, 130°C, 4 hoursFaster hydrolysis.Increased risk of analyte degradation.
Vapor-phase hydrolysisReduced contamination.May result in incomplete hydrolysis for some samples.
Note: Specific quantitative data on DHLNL recovery under varying hydrolysis conditions is limited in the literature. Optimization for each sample matrix is highly recommended.

Table 2: Comparison of Sample Cleanup Methods

Cleanup MethodPrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) - C18 Reversed-phase retentionEffective at removing polar interferences.May require optimization of wash and elution steps.
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange Ion-exchange and reversed-phase retentionCan provide high selectivity for basic compounds like DHLNL.Can be more complex to optimize than C18.
Protein Precipitation Precipitation of proteins with organic solvent.Simple and fast.Less effective at removing other matrix components.
Note: Quantitative recovery data for DHLNL with different SPE cartridges is not readily available. Method validation is crucial.

Table 3: Common Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentDetection MethodAdvantagesDisadvantages
Dansyl Chloride Fluorescence, MSWell-established, good sensitivity.Can form multiple derivatives, reaction can be slow.
FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) Fluorescence, UVFast reaction, stable derivatives.Reagent can interfere with chromatography.
AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) FluorescenceHigh sensitivity, good stability.Proprietary reagent.
o-Phthalaldehyde (OPA) FluorescenceFast reaction, good for primary amines.Does not react with secondary amines, derivatives can be unstable.
Note: The reaction efficiency of these reagents can vary for DHLNL. It is recommended to perform an optimization study to determine the most suitable reagent for your application.

Experimental Protocols

This section provides a detailed methodology for the quantification of DHLNL in tissue samples using LC-MS/MS.

Protocol 1: Sample Preparation and Acid Hydrolysis
  • Tissue Preparation: Weigh 5-10 mg of frozen tissue into a Pyrex hydrolysis tube.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled DHLNL internal standard to each sample.

  • Acid Hydrolysis: Add 1 mL of 6 M HCl to each tube. Freeze the tubes in liquid nitrogen and flame-seal under vacuum. Place the sealed tubes in a heating block or oven at 110°C for 16-24 hours.[1]

  • Drying: After hydrolysis, allow the tubes to cool. Carefully open the tubes and transfer the hydrolysate to a microcentrifuge tube. Dry the samples completely using a vacuum centrifuge.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Reconstitution: Reconstitute the dried hydrolysate in 1 mL of 0.1% trifluoroacetic acid (TFA) in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% TFA in water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other polar impurities.

  • Elution: Elute the DHLNL with 1 mL of 50% acetonitrile (B52724) in water containing 0.1% TFA.

  • Drying: Dry the eluate under a stream of nitrogen or using a vacuum centrifuge.

Protocol 3: Derivatization

This is an example protocol using Dansyl Chloride. Conditions should be optimized for your specific application.

  • Reconstitution: Reconstitute the dried, cleaned-up sample in 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Derivatization Reaction: Add 100 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone). Vortex and incubate at 60°C for 30 minutes in the dark.

  • Quenching: Add 10 µL of 250 mM hydroxylamine (B1172632) to quench the reaction.

  • Drying: Dry the sample completely using a vacuum centrifuge.

  • Final Reconstitution: Reconstitute the derivatized sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis
Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes (example, optimize as needed)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
DHLNL MRM Transition To be determined empirically. Example: m/z [M+H]+ → fragment ion
SIL-DHLNL MRM Transition To be determined empirically based on isotope labeling.
Collision Energy Optimize for each transition.
Dwell Time 100 ms

Visualizations

The following diagrams illustrate the experimental workflow for DHLNL measurement and a troubleshooting flowchart for high variability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization hydrolysis Acid Hydrolysis homogenization->hydrolysis cleanup SPE Cleanup hydrolysis->cleanup derivatization Derivatization cleanup->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Processing lcms->data troubleshooting_workflow start High Variability in DHLNL Measurements check_sample Review Sample Handling & Storage start->check_sample check_hydrolysis Evaluate Hydrolysis Protocol check_sample->check_hydrolysis Consistent solution_sample Standardize protocols, aliquot samples, use calibrated pipettes check_sample->solution_sample Inconsistent check_derivatization Assess Derivatization Efficiency check_hydrolysis->check_derivatization Optimized solution_hydrolysis Optimize hydrolysis time/temp, ensure complete drying check_hydrolysis->solution_hydrolysis Suboptimal check_lcms Check LC-MS Performance check_derivatization->check_lcms Consistent solution_derivatization Use fresh reagents, optimize reaction conditions check_derivatization->solution_derivatization Inconsistent solution_lcms Run system suitability tests, check for leaks, use internal standard check_lcms->solution_lcms Issues Found end Reproducible Measurements check_lcms->end OK solution_sample->check_hydrolysis solution_hydrolysis->check_derivatization solution_derivatization->check_lcms solution_lcms->end

References

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroxylysinonorleucine (DHLNL) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interferences and troubleshooting common issues encountered during the quantification of this critical collagen cross-link.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during DHLNL quantification, from sample preparation to data analysis.

Section 1: Sample Preparation & Hydrolysis

Q1: What are the most critical steps in sample preparation to avoid variability?

A1: The most critical steps are ensuring complete, yet non-destructive, hydrolysis of the collagen matrix and stabilizing the immature cross-links.[1]

  • Reduction: DHLNL exists in vivo as an acid-labile Schiff base precursor. This must be stabilized by reduction with sodium borohydride (B1222165) (NaBH₄) prior to acid hydrolysis to prevent its degradation.[2]

  • Hydrolysis: Incomplete acid hydrolysis (typically with 6 M HCl) will result in low recovery of DHLNL as it will not be fully released from the collagen backbone. Conversely, excessively harsh conditions can degrade the analyte. Consistent time and temperature are crucial for reproducibility.[1]

  • Homogenization: Inconsistent homogenization of tissue samples can lead to significant variability between replicates. Ensure a standardized and thorough protocol is used for all samples.[1]

Q2: My DHLNL recovery is consistently low. What are the likely causes?

A2: Low recovery often points to issues in the pre-analytical or hydrolysis steps.

  • Incomplete Reduction: Ensure the NaBH₄ solution is fresh and the reduction reaction is allowed to proceed for the recommended time.

  • Incomplete Hydrolysis: Verify the concentration of your HCl and ensure the hydrolysis is carried out at a consistent temperature (e.g., 110°C) for a sufficient duration (18-24 hours).[3]

  • Analyte Degradation: DHLNL can be susceptible to degradation. Samples should be processed promptly or snap-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.[1]

  • Sample Loss During Cleanup: If using a cleanup method like Solid-Phase Extraction (SPE), evaluate the recovery of your method. Ensure the chosen SPE cartridge and protocol are appropriate for DHLNL's chemical properties.[1]

Q3: What type of samples are suitable for DHLNL analysis?

A3: DHLNL is most abundant in tissues with high collagen content, such as skin, lung, tendon, cartilage, and bone.[1][2] It can also be measured in biological fluids like urine, but the concentrations are typically much lower.[4]

Section 2: Chromatographic & Mass Spectrometric Analysis

Q4: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I identify and mitigate this?

A4: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample interfere with the ionization of DHLNL, leading to a reduced signal.[3][5]

  • Identification: To check for ion suppression, you can perform a post-column infusion experiment or compare the signal response of a standard in pure solvent versus a post-extraction spiked sample. A lower signal in the matrix indicates suppression.[6]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective strategy is to remove the interfering substances before analysis. Employing a robust Solid-Phase Extraction (SPE) protocol is highly recommended.[2]

    • Optimize Chromatography: Modify your HPLC gradient to achieve better separation between DHLNL and the interfering compounds.[3]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may compromise sensitivity if DHLNL levels are low.[5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DHLNL will co-elute and experience the same degree of ion suppression, allowing for accurate correction during data analysis. This is the gold standard for correcting matrix effects.[7]

Q5: My chromatographic peaks for DHLNL are tailing or fronting. What could be the cause?

A5: Poor peak shape can compromise resolution and integration, affecting quantification.

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the basic DHLNL molecule and acidic silanol (B1196071) groups on the surface of C18 columns. It can also be caused by a partially blocked column frit or a void in the column packing.[8]

    • Solution: Use a modern, end-capped C18 column or a column with a different chemistry (e.g., silica (B1680970) hydride).[4] Adding a small amount of an ion-pairing agent like heptafluorobutyric acid (HFBA) or an acid like formic acid to the mobile phase can improve peak shape.[4][9] If the issue is a blocked frit, back-flushing the column may help.[8]

  • Peak Fronting:

    • Cause: This is often a sign of column overload. It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.[8]

    • Solution: Reduce the amount of sample injected onto the column. Always try to dissolve the final, dried sample in the initial mobile phase.[8]

Q6: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A6: Ghost peaks are peaks that do not correspond to any component of your sample.

  • Cause: They can arise from contamination in the mobile phase, system carryover from a previous injection, or issues with the injector.[8]

  • Solution: Ensure you are using high-purity solvents (LC-MS grade) for your mobile phase. Run blank injections between samples to check for carryover. If carryover is suspected, develop a more aggressive needle wash method for your autosampler.

Data Presentation: Minimizing Interferences

While specific quantitative data on the effect of every potential interfering substance on DHLNL assays is not widely published, the following table summarizes common sources of interference and strategies for their mitigation.

Interfering Substance/Class Primary Analytical Method Affected Mechanism of Interference Recommended Mitigation Strategy Citation
High Salt Concentrations LC-MS/MSIon suppression; alteration of droplet surface tension in the ESI source.Solid-Phase Extraction (SPE) for desalting; sample dilution.[3][10]
Phospholipids LC-MS/MSIon suppression, particularly in the early part of a reversed-phase gradient.Phospholipid removal plates/cartridges; protein precipitation followed by SPE; liquid-liquid extraction.[11]
Other Endogenous Metabolites LC-MS/MSCo-elution and competition for ionization (ion suppression).Improved chromatographic separation (gradient optimization); robust SPE cleanup.[3][5]
Structurally Similar Amino Acids/Peptides Immunoassay, LC-MS/MSCross-reactivity with antibodies; isobaric interference in MS (compounds with the same mass).Use of highly specific monoclonal antibodies; high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) to differentiate based on fragmentation.[12]
Reagents from Sample Prep (e.g., TFA, HFBA) LC-MS/MSCan cause ion suppression of positively charged analytes.Use the lowest effective concentration; ensure mobile phase compatibility.[10]

Experimental Protocols

Protocol 1: Complete Workflow for DHLNL Quantification in Tissue

This protocol provides a comprehensive method from tissue preparation to analysis, incorporating best practices to minimize interference.

1. Tissue Homogenization and Reduction: a. Weigh 10-20 mg of frozen tissue and grind to a fine powder under liquid nitrogen. b. Resuspend the tissue powder in 1 mL of phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4). c. Add 100 µL of freshly prepared sodium borohydride (NaBH₄) solution (10 mg/mL in phosphate buffer). d. Incubate on ice for 15 minutes, then at room temperature for 1-2 hours with gentle mixing to reduce the immature cross-links. e. Centrifuge to pellet the tissue, discard the supernatant, and wash the pellet three times with water.[2]

2. Acid Hydrolysis: a. Add 1 mL of 6 M HCl to the washed tissue pellet. b. Seal the tube under nitrogen if possible to prevent oxidation. c. Hydrolyze at 110°C for 18-24 hours.[3] d. After cooling, centrifuge to pellet any debris. Transfer the supernatant (hydrolysate) to a new tube. e. Dry the hydrolysate completely using a vacuum centrifuge or under a stream of nitrogen at 60°C.

3. Solid-Phase Extraction (SPE) Cleanup (C18 Method): a. Reconstitute: Reconstitute the dried hydrolysate in 1 mL of SPE Load/Equilibration Buffer (e.g., 0.1% Formic Acid or TFA in water). Ensure the pH is <3.[1] b. Condition Cartridge: Use a C18 SPE cartridge (e.g., 50mg/1mL). Condition by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. c. Equilibrate Cartridge: Pass 1 mL of Load/Equilibration Buffer through the cartridge. Do not let the sorbent bed go dry.[1] d. Load Sample: Slowly load the reconstituted sample onto the cartridge (flow rate ~1 drop/second). e. Wash (Desalting): Wash the cartridge with 1 mL of a weak organic solution (e.g., 5% Methanol in water with 0.1% Formic Acid) to remove salts and other highly polar impurities.[1] f. Elute DHLNL: Elute the DHLNL with 1 mL of a stronger organic solution (e.g., 50% Acetonitrile in water with 0.1% Formic Acid).[1] g. Dry Down: Dry the eluted sample completely in a vacuum centrifuge.

4. LC-MS/MS Analysis: a. Reconstitute: Reconstitute the final dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid). b. Internal Standard: If available, add a stable isotope-labeled internal standard for DHLNL prior to the final reconstitution step. c. Injection: Inject onto an LC-MS/MS system. d. Chromatography: Use a C18 column (e.g., Waters Cortecs C18, 2.6 µm, 2.1 x 50 mm) with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[2] e. Mass Spectrometry: Use a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Specific precursor and product ion transitions for DHLNL will need to be optimized on your instrument.

Visualizations

Signaling Pathway Regulating DHLNL Formation

The formation of DHLNL is initiated by the enzyme Lysyl Oxidase (LOX). The expression and activity of LOX are regulated by several key signaling pathways, particularly in the context of tissue fibrosis.

LOX_Regulation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a SMAD SMAD2/3 TGFbR->SMAD PI3K_AKT PI3K / AKT PDGFR->PI3K_AKT VEGFR->PI3K_AKT LOX_Gene LOX Gene Transcription SMAD->LOX_Gene PI3K_AKT->LOX_Gene HIF1a->LOX_Gene LOX_Enzyme Lysyl Oxidase (LOX) Enzyme LOX_Gene->LOX_Enzyme Crosslinking Collagen Cross-linking (DHLNL Formation) LOX_Enzyme->Crosslinking

Key signaling pathways regulating Lysyl Oxidase (LOX) expression.
Experimental Workflow for DHLNL Analysis

This diagram outlines the key stages of a typical DHLNL quantification experiment, from sample collection to data analysis.

DHLNL_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Tissue Collection (-80°C Storage) Homogenize Homogenization Tissue->Homogenize Reduce Reduction (NaBH₄) Homogenize->Reduce Hydrolyze Acid Hydrolysis (6M HCl) Reduce->Hydrolyze Dry1 Dry Down Hydrolyze->Dry1 SPE Solid-Phase Extraction (SPE) Dry1->SPE Dry2 Dry Down SPE->Dry2 Reconstitute Reconstitute in Mobile Phase + Internal Standard Dry2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Experimental workflow for DHLNL analysis from tissue samples.
Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide to diagnosing common problems in DHLNL assays.

Troubleshooting_Tree Start Problem: Inaccurate or Irreproducible DHLNL Results Check_Signal Is the DHLNL signal consistently low or absent? Start->Check_Signal Check_Variability Is there high variability between replicates? Start->Check_Variability Check_PeakShape Are chromatographic peaks misshapen? Start->Check_PeakShape L_Hydrolysis Incomplete Hydrolysis or Reduction? Check_Signal->L_Hydrolysis Yes L_Cleanup Loss during Sample Cleanup? Check_Signal->L_Cleanup Yes L_MS MS Sensitivity or Ion Suppression? Check_Signal->L_MS Yes V_Homogenization Inconsistent Homogenization? Check_Variability->V_Homogenization Yes V_Pipetting Pipetting or Dilution Errors? Check_Variability->V_Pipetting Yes V_Matrix Variable Matrix Effects? Check_Variability->V_Matrix Yes P_Tailing Peak Tailing? Check_PeakShape->P_Tailing Yes P_Fronting Peak Fronting? Check_PeakShape->P_Fronting Yes P_Split Split Peaks? Check_PeakShape->P_Split Yes Tailing_Sol Check for column secondary interactions or blockage. Use end-capped column. P_Tailing->Tailing_Sol Yes Fronting_Sol Column overload or incompatible sample solvent. Reduce sample load. P_Fronting->Fronting_Sol Yes Split_Sol Column void or frit blockage. Check connections. Replace column. P_Split->Split_Sol Yes

A decision tree for troubleshooting common DHLNL assay issues.

References

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the generation of Dihydroxylysinonorleucine (DHLNL) standard curves.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for generating a DHLNL standard curve?

A1: The optimal method depends on the available equipment and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for DHLNL quantification. Alternatively, a plate-based immunodetection assay (ELISA) can be employed for higher throughput analysis.

Q2: My standard curve has a low R² value. What are the possible causes?

A2: A low coefficient of determination (R²) value (ideally >0.99) indicates poor correlation between the standard concentrations and their responses.[1] Common causes include:

  • Pipetting errors: Inaccurate or inconsistent pipetting during the preparation of standard dilutions.

  • Improper mixing: Failure to thoroughly mix standards before preparing the next dilution.

  • Reagent degradation: Use of expired or improperly stored standards or reagents.

  • Instrument malfunction: Issues with the HPLC detector or plate reader.

  • Inappropriate curve fit: Using a linear regression for a non-linear relationship.[1]

Q3: I am observing high variability between my standard curve replicates. What should I do?

A3: High variability, indicated by a high coefficient of variation (CV), can obscure results. To troubleshoot, consider the following:

  • Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and fresh tips for each standard.

  • Plate Washing (ELISA): Inadequate or inconsistent washing between steps can leave residual reagents, leading to variability.

  • Temperature Effects (ELISA): Ensure uniform temperature during incubations, as temperature gradients across the plate can affect reaction rates.

  • Sample Evaporation (ELISA): Use plate sealers during incubations to prevent evaporation, especially from the outer wells.[2][3]

Q4: The signal from my highest concentration standard is lower than expected or plateauing. Why is this happening?

A4: This phenomenon, known as signal saturation, can occur for several reasons:

  • Detector Saturation (HPLC): The detector response may become non-linear at high analyte concentrations.

  • Binding Saturation (ELISA): The binding sites on the antibody-coated plate may become fully occupied at high DHLNL concentrations.

  • Substrate Depletion (ELISA): The enzyme substrate may be completely consumed before the end of the incubation period.

To address this, you may need to extend the standard curve with lower concentration points or dilute your samples to fall within the linear range of the assay.

Troubleshooting Guides

HPLC-Based Assays
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Column overload- Replace or clean the column.- Adjust the mobile phase pH to ensure proper ionization of DHLNL.- Reduce the injection volume or dilute the standard.
Inconsistent Retention Times - Leak in the system- Air bubbles in the pump- Inconsistent mobile phase composition- Check all fittings for leaks.- Purge the pump to remove air bubbles.- Ensure the mobile phase is properly mixed and degassed.
High Background Noise - Contaminated mobile phase- Detector lamp aging- Use high-purity solvents and filter the mobile phase.- Replace the detector lamp if it has exceeded its lifespan.
ELISA-Based Assays
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal - Inactive reagents (antibodies, enzyme conjugate, substrate)- Incorrect wavelength reading- Insufficient incubation times- Use fresh reagents and store them according to the manufacturer's instructions.- Ensure the plate reader is set to the correct wavelength.- Follow the recommended incubation times in the protocol.
High Background Signal - Incomplete blocking- Inadequate washing- Cross-reactivity of antibodies- Increase blocking time or try a different blocking buffer.- Increase the number of wash steps and ensure complete removal of wash buffer.- Use highly specific monoclonal antibodies if possible.
"Edge Effects" (Inconsistent readings in outer wells) - Uneven temperature across the plate- Evaporation of reagents- Incubate plates in a temperature-controlled environment.- Use plate sealers during all incubation steps.[3]

Experimental Protocols

Protocol 1: DHLNL Standard Curve Generation by HPLC

This protocol outlines the generation of a standard curve for DHLNL using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Preparation of Stock and Standard Solutions:

    • Prepare a 1 mg/mL stock solution of DHLNL in 0.1 M acetic acid.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of standards ranging from 1 µg/mL to 100 µg/mL.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.[4]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in water.[4]

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) HFBA.[4]

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.[4]

    • Injection Volume: 20 µL.

  • Data Acquisition and Analysis:

    • Inject each standard in triplicate, starting from the lowest concentration.

    • Integrate the peak area for DHLNL in each chromatogram.

    • Plot the average peak area (y-axis) against the corresponding DHLNL concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line and the R² value.

Protocol 2: DHLNL Standard Curve Generation by ELISA

This protocol describes the generation of a DHLNL standard curve using a competitive ELISA format.

  • Preparation of Reagents and Standards:

    • Prepare wash buffer, blocking buffer, and substrate solution according to the kit manufacturer's instructions.

    • Prepare a 1 µg/mL stock solution of DHLNL in assay buffer.

    • Perform serial dilutions to create standards ranging from 1 ng/mL to 1000 ng/mL.

  • ELISA Procedure:

    • Coat a 96-well microplate with a DHLNL-specific antibody and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.[5]

    • Wash the plate three times with wash buffer.

    • Add 50 µL of each standard and sample to the appropriate wells.

    • Add 50 µL of enzyme-conjugated DHLNL to each well and incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).

    • Subtract the average absorbance of the blank wells from all other readings.

    • Plot the average absorbance (y-axis) against the corresponding DHLNL concentration (x-axis).

    • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.[1]

Data Presentation

Table 1: Example Data for DHLNL HPLC Standard Curve
Concentration (µg/mL)Peak Area (Arbitrary Units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
R² Value >0.99
Table 2: Example Data for DHLNL ELISA Standard Curve
Concentration (ng/mL)Absorbance (OD 450nm)
12.5
52.1
101.6
500.8
1000.4
5000.15
10000.05
Curve Fit 4-Parameter Logistic

Visualizations

HPLC_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock DHLNL Stock Solution dilutions Serial Dilutions stock->dilutions autosampler Autosampler Injection dilutions->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector integration Peak Area Integration detector->integration curve_gen Standard Curve Generation integration->curve_gen

Caption: Workflow for DHLNL standard curve generation using HPLC.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis coating Antibody Coating blocking Blocking coating->blocking add_standards Add Standards & Samples blocking->add_standards add_conjugate Add Enzyme Conjugate add_standards->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Plate (450nm) add_stop->read_plate curve_fit 4-PL Curve Fit read_plate->curve_fit

References

Technical Support Center: Enhancing the Stability of Dihydroxylysinonorleucine (DHLNL) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroxylysinonorleucine (DHLNL). This resource provides essential guidance on maintaining the stability of DHLNL in biological samples to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is its stability important?

A1: this compound (DHLNL) is an immature, divalent collagen cross-link that is fundamental to the initial stabilization of the extracellular matrix.[1] Its stability and concentration in tissues are critical indicators of collagen metabolism and can be altered in various physiological and pathological conditions, including aging and fibrosis.[2] Ensuring its stability during sample collection, storage, and analysis is crucial for obtaining accurate quantitative data.

Q2: What are the primary factors that can affect DHLNL stability in my samples?

A2: The main factors that can compromise DHLNL stability are improper sample handling, temperature fluctuations, and suboptimal pH conditions. Like many biological molecules, DHLNL can be susceptible to degradation during storage and processing.[2] It is crucial to process samples promptly or use a validated storage method if they cannot be analyzed immediately.

Q3: How should I collect and store tissue samples to ensure DHLNL stability?

A3: To minimize degradation, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] For long-term storage, freeze-drying the tissue before storing it at -80°C is a recommended practice.[2] Avoid repeated freeze-thaw cycles, as this can degrade the analyte.[4]

Q4: What is the recommended method for releasing DHLNL from the collagen matrix for analysis?

A4: Acid hydrolysis is the most common method to release DHLNL from the collagen matrix. The standard protocol involves hydrolyzing the tissue sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 16-24 hours.[2] It is critical to ensure complete hydrolysis to release all DHLNL, but prolonged exposure to strong acids and excessive heat should be avoided to prevent degradation.[5]

Q5: Are there any specific enzymes that I should be concerned about that might degrade DHLNL?

A5: While collagenases can degrade the overall collagen matrix, specific proteases that directly target and cleave the DHLNL cross-link are not well-characterized in the literature.[1][6] However, general proteolytic activity in a sample can lead to the degradation of the collagen protein backbone, which would result in the loss of DHLNL-containing peptides. Therefore, it is good practice to handle samples in a way that minimizes endogenous protease activity, such as immediate freezing and the use of protease inhibitors where appropriate.

Troubleshooting Guide

This guide addresses common issues encountered during DHLNL quantification that may be related to its stability.

Issue Potential Cause Recommended Solution
Low or no DHLNL signal detected DHLNL Degradation: Samples may have been stored improperly (e.g., at room temperature or with multiple freeze-thaw cycles).Always store samples at -80°C. Prepare single-use aliquots to avoid freeze-thaw cycles.[2][4]
Incomplete Hydrolysis: The acid hydrolysis may not have been sufficient to release DHLNL from the collagen matrix.Ensure the use of 6 M HCl and a hydrolysis temperature of 110°C for at least 16 hours. The optimal time should be determined empirically for your specific sample type.[2]
Sample Loss During Cleanup: The solid-phase extraction (SPE) or other cleanup methods may not be optimized for DHLNL, leading to poor recovery.[2]Evaluate the recovery of your cleanup method using a DHLNL standard. Ensure the chosen method is suitable for the physicochemical properties of DHLNL.[7]
High variability between sample replicates Inconsistent Sample Homogenization: Non-uniform homogenization can lead to different amounts of collagen being analyzed in each replicate.Develop and adhere to a standardized and thorough homogenization protocol for all tissue samples.[2]
Variable Matrix Effects: Components in the biological matrix can interfere with the ionization of DHLNL in the mass spectrometer.[2]The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.[2]
Gradual decrease in DHLNL concentration in stored samples over time Suboptimal Storage Conditions: Long-term storage at temperatures above -80°C or in non-ideal buffers can lead to slow degradation.For long-term studies, store samples as freeze-dried tissue at -80°C.[2]
Chemical Instability: Although DHLNL is a reducible cross-link, its precursor is a Schiff base which can be labile.For analytical purposes, the immature Schiff base precursors of DHLNL should be stabilized by reduction with sodium borohydride (B1222165) (NaBH₄) early in the sample preparation process.[3]

Quantitative Data Summary

Condition Expected Effect on DHLNL Stability Rationale/Comments Reference
Low pH (Acidic) Decreased stability of the collagen matrix.Acidic conditions can lead to the destabilization and swelling of collagen fibrils, potentially exposing DHLNL to degradation.[8][9][8][9]
High pH (Alkaline) Decreased stability of the collagen matrix.Alkaline conditions can also disrupt the structure of collagen, though the effect on DHLNL itself is not well-documented.[10][10]
Low Temperature (≤ -80°C) High stability.Deep freezing is the recommended method for long-term preservation of tissue samples to maintain the integrity of biological molecules, including DHLNL.[2][2]
Elevated Temperature (e.g., >37°C) Decreased stability.Increased temperatures can lead to the denaturation of collagen, disrupting the triple helix structure and likely compromising the integrity of DHLNL cross-links.[4][11] The denaturation temperature of collagen is influenced by hydration and cross-linking.[3][5][3][4][5][11]

Experimental Protocols

Protocol 1: Tissue Sample Collection and Storage
  • Collection: Immediately following excision, rinse the tissue sample with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.

  • Snap-Freezing: Promptly place the tissue in a pre-chilled cryovial and snap-freeze in liquid nitrogen.

  • Storage: Transfer the frozen sample to a -80°C freezer for long-term storage. For extended periods, consider freeze-drying the tissue prior to storage at -80°C.

Protocol 2: Acid Hydrolysis for DHLNL Release
  • Sample Preparation: Weigh approximately 5-10 mg of frozen tissue into a Pyrex hydrolysis tube.

  • Internal Standard: Add a known amount of a stable isotope-labeled DHLNL internal standard to each sample.

  • Hydrolysis: Add 1 mL of 6 M HCl to each tube. Freeze the samples in liquid nitrogen and then flame-seal the tubes under a vacuum.

  • Incubation: Place the sealed tubes in a heating block or oven at 110°C for 16-24 hours.

  • Drying: After hydrolysis, allow the tubes to cool to room temperature. Carefully open the tubes and transfer the hydrolysate to a clean microcentrifuge tube. Dry the samples completely using a vacuum centrifuge (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried sample in a suitable buffer for subsequent analysis, such as LC-MS/MS.[2]

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis tissue_collection Tissue Collection snap_freezing Snap-Freezing (Liquid Nitrogen) tissue_collection->snap_freezing storage Storage at -80°C snap_freezing->storage reduction Reduction (NaBH4) storage->reduction hydrolysis Acid Hydrolysis (6M HCl, 110°C) reduction->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Quantification lcms->data

Caption: Experimental workflow for DHLNL analysis.

degradation_factors cluster_factors Factors Leading to Degradation DHLNL Stable DHLNL in Biological Sample Degraded_DHLNL Degraded DHLNL (Inaccurate Quantification) DHLNL->Degraded_DHLNL Degradation Temp Elevated Temperature (> -80°C) Temp->Degraded_DHLNL pH Suboptimal pH (Acidic or Alkaline) pH->Degraded_DHLNL Enzymes Endogenous Proteases Enzymes->Degraded_DHLNL Handling Improper Handling (e.g., Freeze-Thaw) Handling->Degraded_DHLNL

Caption: Factors influencing DHLNL degradation.

References

Technical Support Center: Process Optimization for Large-Scale Dihydroxylysinonorleucine (DHLNL) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale analysis of Dihydroxylysinonorleucine (DHLNL).

Frequently Asked Questions (FAQs)

This section addresses common inquiries related to DHLNL analysis, from initial sample handling to data interpretation.

Q1: What are the primary sources of variability in DHLNL quantification?

A1: High variability in DHLNL analysis often stems from inconsistencies in sample collection, processing, and storage. Key factors to consider include non-standardized sample collection protocols and the stability of DHLNL, which can degrade if samples are not processed promptly or stored correctly.[1] To maintain analyte integrity, it is crucial to minimize freeze-thaw cycles by preparing single-use aliquots and storing them at -20°C or lower for long-term studies.[1] Contamination from collection tubes, reagents, or the laboratory environment can also interfere with the assay.

Q2: What are the most critical challenges in sample preparation for DHLNL analysis?

A2: The main challenges include ensuring the complete release of DHLNL from the collagen matrix through efficient hydrolysis without causing its degradation.[2] Biological samples are complex, and co-eluting substances can interfere with the ionization of DHLNL in the mass spectrometer, leading to inaccurate quantification.[2] Additionally, DHLNL may be present in low concentrations in some biological samples, necessitating sensitive analytical methods and potentially an enrichment step.[2]

Q3: Which sample types are suitable for DHLNL analysis?

A3: DHLNL is typically analyzed in tissues with high collagen content, such as skin, tendon, cartilage, and lung.[2] While it can also be measured in biological fluids like plasma and urine, the concentrations are generally much lower.[2]

Q4: How should samples be stored prior to DHLNL analysis to ensure analyte stability?

A4: To minimize degradation, tissue samples should be stored at -80°C.[2] For extended storage, freeze-drying the tissue before storing it at -80°C is a recommended practice.[2]

Q5: Why is an internal standard crucial for accurate DHLNL quantification by LC-MS?

A5: The use of a stable isotope-labeled internal standard is the most effective way to correct for variability in sample preparation and matrix effects.[2] Matrix effects, which are caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of DHLNL, can vary between individual samples. An internal standard that behaves similarly to the analyte helps to normalize these variations, leading to more accurate and precise quantification.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the experimental workflow.

Sample Preparation

Issue 1: Low or No DHLNL Signal Detected

Possible Cause Recommended Solution
Incomplete Acid Hydrolysis Optimize hydrolysis conditions. Ensure complete submersion of the tissue in 6 M HCl. The optimal duration and temperature should be determined empirically for each tissue type, but a common starting point is 110°C for 16-24 hours.[2]
DHLNL Degradation Avoid excessive heat and prolonged exposure to strong acids during hydrolysis.[2] Consider a milder hydrolysis method if degradation is suspected, though this may require optimization to ensure complete collagen breakdown.
Poor Derivatization Efficiency Ensure the derivatization reagent is fresh and has been stored correctly. Optimize the reaction conditions, including pH, temperature, and incubation time, as these are critical for consistent derivatization.
Sample Loss During Cleanup Evaluate the recovery of your solid-phase extraction (SPE) or other cleanup methods. Ensure the chosen SPE cartridge and solvents are appropriate for the physicochemical properties of DHLNL. It is recommended to validate the recovery of any cleanup method.

Issue 2: High Variability Between Sample Replicates

Possible Cause Recommended Solution
Inconsistent Sample Homogenization Implement a standardized and thorough homogenization protocol for all tissue samples. Inconsistent homogenization can lead to significant variations in the amount of collagen analyzed per sample.
Variable Matrix Effects Use a stable isotope-labeled internal standard for DHLNL to correct for variations in matrix effects between samples.[2]
Inconsistent Derivatization Prepare fresh derivatization reagents for each batch of samples. Ensure consistent timing and temperature for the derivatuation reaction. The use of automated derivatization methods can improve reproducibility.[2]
Pipetting Inaccuracies Calibrate pipettes regularly and use proper pipetting techniques, especially when handling small volumes of reagents and samples.
LC-MS Analysis

Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Cause Recommended Solution
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Secondary Interactions Adjust the mobile phase pH or use a different column chemistry to minimize secondary interactions between the analyte and the stationary phase.

Issue 4: Fluctuations in Retention Time

Possible Cause Recommended Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.
Column Degradation A shift in retention time can indicate the end of the column's lifespan. Replace the column if performance does not improve after flushing.
Inconsistent Column Temperature Use a column oven to maintain a stable temperature throughout the analysis.
Pump Malfunction Check the LC pump for leaks and ensure it is delivering a consistent flow rate.

Data Presentation

The following tables summarize key parameters for the analysis of DHLNL. Note that the optimal conditions may vary depending on the specific sample matrix and instrumentation, and therefore should be empirically determined.

Table 1: General Conditions for Acid Hydrolysis of Tissues

ParameterTypical Value/RangeNotes
Acid Concentration 6 M HClStandard for collagen hydrolysis.
Temperature 110°CHigher temperatures can accelerate hydrolysis but may also increase degradation of certain amino acids.
Duration 16 - 24 hoursThe optimal time should be determined to maximize DHLNL release without significant degradation.[2]
Sample Amount 5 - 10 mg (wet weight)Adjust based on expected collagen content of the tissue.

Table 2: General Parameters for Solid-Phase Extraction (SPE) Cleanup

ParameterSorbent TypeElution SolventExpected Recovery
DHLNL Cleanup C18 or mixed-mode cation exchangeOrganic solvent (e.g., methanol (B129727), acetonitrile)Recovery rates are highly dependent on the sorbent, sample matrix, and elution protocol. It is crucial to validate the recovery for your specific method.

Table 3: Example LC-MS/MS Parameters for DHLNL Quantification

ParameterValue/Setting
LC System UPLC/HPLC
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient A gradient from low to high organic phase is typically used.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor and product ions for DHLNL and its internal standard should be optimized.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Tissue for DHLNL Analysis

This protocol outlines a general procedure for the acid hydrolysis of tissue samples to release DHLNL for subsequent quantification.

Materials:

  • Tissue sample (5-10 mg, wet weight)

  • 6 M Hydrochloric acid (HCl), analytical grade

  • Stable isotope-labeled DHLNL internal standard

  • Pyrex hydrolysis tubes

  • Heating block or oven

  • Nitrogen gas supply

  • Vacuum centrifuge

Procedure:

  • Weigh 5-10 mg of tissue into a Pyrex hydrolysis tube.

  • Add a known amount of the internal standard to each tube.

  • Add 1 mL of 6 M HCl to each tube.

  • Freeze the samples in liquid nitrogen and then flame-seal the tubes under vacuum.

  • Place the sealed tubes in a heating block or oven at 110°C for 16-24 hours.[2]

  • After hydrolysis, allow the tubes to cool to room temperature.

  • Carefully open the tubes and transfer the hydrolysate to a clean microcentrifuge tube.

  • Dry the samples completely using a vacuum centrifuge.

  • The dried sample is now ready for cleanup or derivatization.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up the tissue hydrolysate to remove interfering substances before LC-MS analysis.

Materials:

  • Dried tissue hydrolysate (from Protocol 1)

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE manifold

  • Conditioning, wash, and elution solvents

Procedure:

  • Reconstitute the dried hydrolysate in a suitable loading buffer.

  • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Load the reconstituted sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove salts and other polar impurities.

  • Elute the DHLNL from the cartridge using an appropriate organic solvent.

  • Dry the eluate under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried sample in the mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Tissue Sample (5-10 mg) homogenization Homogenization sample->homogenization hydrolysis Acid Hydrolysis (6M HCl, 110°C, 16-24h) homogenization->hydrolysis drying1 Drying hydrolysis->drying1 reconstitution1 Reconstitution drying1->reconstitution1 spe Solid-Phase Extraction (SPE) reconstitution1->spe drying2 Drying spe->drying2 reconstitution2 Reconstitution in Mobile Phase drying2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms data Data Processing & Quantification lcms->data

Caption: Overall workflow for DHLNL analysis from tissue samples.

Troubleshooting_Logic cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS System Issues start Low or Inconsistent DHLNL Signal hydrolysis Incomplete Hydrolysis? start->hydrolysis degradation Analyte Degradation? start->degradation cleanup Loss during Cleanup? start->cleanup derivatization Poor Derivatization? start->derivatization ionization Ion Suppression? start->ionization instrument Instrument Sensitivity? start->instrument column Column Performance? start->column o1 Optimize: Time, Temp, Acid Conc. hydrolysis->o1 o2 Reduce hydrolysis severity. Check sample storage. degradation->o2 o3 Validate SPE recovery. cleanup->o3 o4 Check reagent quality. Optimize reaction conditions. derivatization->o4 o5 Use stable isotope IS. Improve sample cleanup. ionization->o5 o6 Calibrate and tune MS. instrument->o6 o7 Flush or replace column. column->o7

Caption: Troubleshooting logic for low or inconsistent DHLNL signals.

References

Technical Support Center: Dihydroxylysinonorleucine (DHLNL) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample cleanup protocols for the analysis of Dihydroxylysinonorleucine (DHLNL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is it important to measure?

A1: this compound (DHLNL) is a crucial collagen cross-link essential for the structural integrity of tissues. It is formed through an enzymatic reaction involving a lysine (B10760008) aldehyde and a hydroxylysine residue.[1] Measuring DHLNL levels can offer valuable insights into collagen metabolism and the mechanical properties of tissues. Altered DHLNL levels have been linked to various physiological and pathological conditions, including aging, fibrosis, and diabetes.[1]

Q2: What are the primary challenges encountered during sample preparation for DHLNL analysis?

A2: The main challenges in preparing samples for DHLNL analysis include:

  • Efficient Hydrolysis: Ensuring the complete release of DHLNL from the collagen matrix without causing its degradation is critical.[1]

  • Minimizing Matrix Effects: Biological samples are complex, and co-eluting substances can interfere with the ionization of DHLNL in mass spectrometry, leading to inaccurate quantification.[1]

  • Analyte Stability: DHLNL can be susceptible to degradation during sample storage and processing.[1]

  • Low Abundance: DHLNL may be present in low concentrations in some biological samples, necessitating sensitive analytical methods and efficient enrichment strategies.[1]

Q3: What types of samples are suitable for DHLNL analysis?

A3: DHLNL is typically analyzed in tissues with high collagen content, such as lungs, skin, tendons, and cartilage. Biological fluids like plasma and urine can also be analyzed, although the concentrations of DHLNL are generally much lower in these samples.[1]

Q4: How should samples be stored prior to DHLNL analysis?

A4: To minimize the degradation of DHLNL, it is recommended to store tissue samples at -80°C. For long-term storage, freeze-drying the tissue before storing it at -80°C is a common and effective practice.[1]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during DHLNL analysis experiments.

Issue 1: Low DHLNL Signal or Poor Recovery
Possible CauseRecommended Solution
Incomplete Hydrolysis Optimize the acid hydrolysis conditions (time, temperature, acid concentration). A typical starting point is 6 M HCl at 110°C for 16-24 hours.[1] Ensure tissue is finely minced or powdered to maximize surface area for acid exposure.
DHLNL Degradation Avoid excessive heat and prolonged exposure to strong acids during hydrolysis.[1] Consider alternative, milder hydrolysis methods if degradation is suspected. Store samples properly at -80°C and minimize freeze-thaw cycles.
Sample Loss During Cleanup Evaluate the recovery of your solid-phase extraction (SPE) or ion-exchange chromatography (IEX) method. Ensure the chosen method is appropriate for the physicochemical properties of DHLNL. It is crucial to validate the recovery of any selected cleanup method.[1]
Poor Derivatization Efficiency Ensure the derivatization reagent is fresh and stored correctly. Optimize the reaction conditions, including pH, temperature, and incubation time.[1]
Inefficient Ionization in Mass Spectrometry Optimize mass spectrometer source parameters. Ensure the mobile phase composition is compatible with efficient ionization of DHLNL.
Issue 2: High Variability in Results
Possible CauseRecommended Solution
Inconsistent Sample Homogenization Implement a standardized and thorough homogenization protocol for all tissue samples to ensure uniformity.
Variable Matrix Effects The use of a stable isotope-labeled internal standard is the most effective way to correct for variability in matrix effects between individual samples.[1]
Inconsistent Derivatization Prepare fresh derivatization reagents for each batch of samples. Ensure consistent timing and temperature for the derivatization reaction. The use of automated derivatization methods can significantly improve repeatability.[1]
Chromatography Issues (e.g., shifting retention times, poor peak shape) Ensure the HPLC system is properly maintained. Use a guard column to protect the analytical column. Filter all samples and mobile phases before use.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize expected recovery rates for collagen cross-links and related amino acids using common sample cleanup techniques. Note that the recovery of DHLNL should be empirically validated for your specific sample matrix and analytical method.

Table 1: Expected Recovery Rates for Solid-Phase Extraction (SPE)

AnalyteSPE SorbentSample MatrixAverage Recovery (%)Reference
Pyridinium (B92312) Cross-linksOctasilane/Cation-ExchangerUrine95 - 100[7]
Various Amino AcidsOasis MCXHuman Tears80 - 98[8]
Salicylic Acid & 5-Fluorosalicylic AcidNot SpecifiedPlant Extracts92 - 94[9]
11 SteroidsSOLAµ HRPSerum42 - 95[10]

Table 2: Purity and Yield for Ion-Exchange Chromatography (IEX) of Collagen

AnalyteIEX ResinExpression SystemPurity (%)Yield (%)Reference
Recombinant Collagen (type III)SP Chromstar® XLYeast> 95Not Specified[11]
Recombinant Collagen (type V)MaXtar® MMC HRYeast> 95> 85[11]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Tissue for DHLNL Analysis

This protocol outlines a general procedure for the acid hydrolysis of tissue samples to release DHLNL for subsequent quantification.

Materials:

  • Tissue sample (5-10 mg, wet weight)

  • 6 M Hydrochloric acid (HCl), analytical grade

  • Internal standard (e.g., stable isotope-labeled DHLNL)

  • Pyrex hydrolysis tubes

  • Heating block or oven

  • Nitrogen gas supply

  • Vacuum centrifuge (e.g., SpeedVac)

  • Derivatization reagent (e.g., AccQ-Tag, Dansyl chloride)

  • LC-MS grade water and solvents

Procedure:

  • Weigh 5-10 mg of tissue into a Pyrex hydrolysis tube.

  • Add a known amount of the internal standard to each tube.

  • Add 1 mL of 6 M HCl to each tube.

  • Freeze the samples in liquid nitrogen, then flame-seal the tubes under vacuum.

  • Place the sealed tubes in a heating block or oven at 110°C for 16-24 hours. The optimal time should be determined empirically.[1]

  • After hydrolysis, allow the tubes to cool to room temperature.

  • Carefully open the tubes and transfer the hydrolysate to a clean microcentrifuge tube.

  • Dry the samples completely using a vacuum centrifuge.

  • Reconstitute the dried sample in a suitable buffer for derivatization.

  • Proceed with the derivatization protocol according to the manufacturer's instructions.

  • Analyze the derivatized sample by LC-MS/MS.[1]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up the tissue hydrolysate to remove interfering substances before LC-MS analysis. The specific SPE cartridge and protocol will depend on the properties of DHLNL and the chosen derivatization reagent.

Materials:

  • Tissue hydrolysate (from Protocol 1)

  • SPE cartridges (e.g., C18, mixed-mode cation exchange)

  • SPE manifold

  • Conditioning, wash, and elution solvents

Procedure:

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by water).

  • Equilibration: Equilibrate the cartridge with a buffer that is similar in composition to the sample solvent.

  • Loading: Load the reconstituted tissue hydrolysate onto the conditioned and equilibrated cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove salts and other polar impurities.

  • Elution: Elute the DHLNL from the cartridge using an appropriate organic solvent.

  • Dry the eluate under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried sample in the mobile phase for LC-MS analysis.[1]

Protocol 3: Sample Cleanup using Ion-Exchange Chromatography (IEX)

This protocol provides a general procedure for the purification of collagen-derived peptides and cross-links using cation-exchange chromatography.

Materials:

  • Tissue hydrolysate (from Protocol 1)

  • Cation-exchange chromatography column (e.g., SP Sepharose)

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Elution buffer (e.g., 20 mM Tris-HCl, pH 7.4 with a salt gradient, e.g., 0-1 M NaCl)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with at least 5-10 column volumes of equilibration buffer.

  • Sample Loading: Adjust the pH and conductivity of the reconstituted hydrolysate to match the equilibration buffer and load it onto the column.

  • Washing: Wash the column with equilibration buffer until the UV absorbance at 280 nm returns to baseline to remove unbound molecules.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in equilibration buffer).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of DHLNL using a suitable method (e.g., LC-MS/MS) to identify the fractions containing the purified analyte.

Visualizations

Experimental Workflow for DHLNL Analysis

experimental_workflow tissue Tissue Sample (e.g., Lung, Skin) hydrolysis Acid Hydrolysis (6M HCl, 110°C, 16-24h) tissue->hydrolysis Release of Amino Acids cleanup Sample Cleanup (SPE or IEX) hydrolysis->cleanup Removal of Interferents derivatization Derivatization (e.g., AccQ-Tag) cleanup->derivatization Improved Detection analysis LC-MS/MS Analysis derivatization->analysis Separation & Detection data Data Processing & Quantification analysis->data Quantification

Caption: A generalized experimental workflow for the analysis of DHLNL from tissue samples.

Troubleshooting Logic for Low DHLNL Signal

Caption: A decision tree to troubleshoot potential causes of a low DHLNL signal.

Signaling Pathway of DHLNL Formation in Cancer Progression

dhnl_signaling_pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell collagen Collagen Fibers integrin Integrin Receptor collagen->integrin Activates dhnl DHLNL Cross-links dhnl->collagen Stiffens Matrix fak Focal Adhesion Kinase (FAK) integrin->fak Activates invasion Cell Invasion & Metastasis fak->invasion Promotes tgfb TGF-β lh2 Lysyl Hydroxylase 2 (LH2) PLOD2 gene tgfb->lh2 Upregulates Expression hypoxia Hypoxia hypoxia->lh2 Upregulates Expression lh2->dhnl Catalyzes Formation

References

Validation & Comparative

Validation of HPLC-MS/MS for Dihydroxylysinonorleucine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the quantitative analysis of Dihydroxylysinonorleucine (DHLNL), a key collagen cross-linking amino acid. The validation and performance of this analytical technique are critically evaluated against alternative methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for DHLNL quantification is crucial for accuracy and reliability in research and clinical settings. While HPLC-MS/MS is a powerful and widely used technique, other methods offer different advantages. The following tables provide a quantitative comparison of key performance parameters for HPLC-MS/MS and alternative analytical approaches.

Parameter HPLC-MS/MS Alternative Method: Spectrophotometry Alternative Method: Biosensors
Limit of Detection (LOD) 0.01-0.34 ng/mL[1]Typically in the µM rangeComparable to or lower than chromatographic methods[2]
Limit of Quantification (LOQ) 0.01-7.57 ng/mL[1]Higher than HPLC-MS/MSPotentially in the nM to pM range
Linearity (r²) >0.99[3][4]Generally lower than HPLC-MS/MSDependent on the specific biosensor design
Precision (%RSD) <15% (Intra- and Inter-day)[4][5]5-20%<10%
Accuracy (%Recovery) 85-115%[6][7]80-120%90-110%
Specificity High (based on mass-to-charge ratio)Moderate (prone to interference)High (based on biological recognition)
Throughput High (2-5 min per sample)[8]Low to moderateModerate to high
Sample Volume Low (µL range)[7]Moderate (mL range)Low (µL range)

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. The following sections outline the key experimental protocols for DHLNL analysis using HPLC-MS/MS.

Sample Preparation

Accurate quantification of DHLNL in biological samples requires robust sample preparation to remove interfering substances and release the analyte from its protein-bound form.

  • Acid Hydrolysis: To release DHLNL from collagen, tissue samples are typically hydrolyzed in 6M HCl at 110°C for 16-24 hours.[9]

  • Solid-Phase Extraction (SPE): The hydrolysate is then purified using a strong cation exchange SPE cartridge to remove salts and other interfering compounds.[6]

  • Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, the extracted sample can be derivatized. A common agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[5][10] The reaction involves mixing the sample with a borate (B1201080) buffer (pH 9.0) and FMOC-Cl in acetonitrile (B52724), followed by a short incubation.[9]

HPLC-MS/MS Analysis

The prepared sample is then analyzed by an HPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.[3]

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.[3][4]

    • Injection Volume: 5-10 µL of the prepared sample is injected.[3]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[12] This involves monitoring a specific precursor ion-to-product ion transition for DHLNL.

    • Data Analysis: The concentration of DHLNL is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Workflow and Signaling Pathway Visualization

To visually represent the analytical process, the following diagrams illustrate the experimental workflow for HPLC-MS/MS analysis of DHLNL.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Tissue) AcidHydrolysis Acid Hydrolysis (6M HCl, 110°C) BiologicalSample->AcidHydrolysis SPE Solid-Phase Extraction (SPE) AcidHydrolysis->SPE Derivatization Derivatization (e.g., FMOC-Cl) SPE->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

References

Dihydroxylysinonorleucine vs. Hydroxylysinonorleucine: A Comparative Guide to Fibrosis Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fibrotic disease research, the accurate measurement of collagen turnover is paramount to understanding pathogenesis and evaluating therapeutic efficacy. Among the key biomarkers are the immature collagen cross-links, Dihydroxylysinonorleucine (DHLNL) and Hydroxylysinonorleucine (HLNL). These molecules are early indicators of new collagen deposition and remodeling.[1] This guide provides a comprehensive comparison of DHLNL and HLNL as fibrosis markers, supported by experimental data and detailed methodologies.

Biochemical Overview: The Formation of Immature Collagen Cross-links

The synthesis of DHLNL and HLNL is a critical post-translational modification of collagen that occurs in the extracellular matrix, primarily driven by the enzymes lysyl hydroxylase (LH) and lysyl oxidase (LOX).[2]

  • Lysyl Hydroxylase (LH): This enzyme hydroxylates specific lysine (B10760008) residues within the collagen molecule. The isoform LH2b is particularly important for hydroxylating lysine residues in the telopeptide regions of collagen, which is a necessary step for the formation of DHLNL.[2]

  • Lysyl Oxidase (LOX): This copper-dependent enzyme then catalyzes the oxidative deamination of lysine and hydroxylysine residues, forming reactive aldehydes (allysine and hydroxyallysine, respectively).[2][3]

These aldehydes spontaneously react with adjacent lysine or hydroxylysine residues on other collagen molecules to form immature, divalent cross-links:[1][2]

  • This compound (DHLNL): Formed from the reaction of a hydroxyallysine and a hydroxylysine residue.[1][2]

  • Hydroxylysinonorleucine (HLNL): Formed from the reaction of an allysine (B42369) and a hydroxylysine residue.[1][2]

The ratio of DHLNL to HLNL is largely dependent on the extent of lysine hydroxylation.[1] In fibrotic conditions, the activity of lysyl hydroxylase 2 (LH2) is often upregulated, leading to increased hydroxylation of telopeptide lysines and consequently a higher DHLNL/HLNL ratio.[1][2] This shift is a key indicator of pathological collagen remodeling.

Signaling Pathway of DHLNL and HLNL Formation

G cluster_collagen Collagen Molecule cluster_enzymes Enzymatic Modification Lysine Lysine Residue LH2 Lysyl Hydroxylase 2 (LH2) Lysine->LH2 Hydroxylation LOX Lysyl Oxidase (LOX) Lysine->LOX Oxidative Deamination Hydroxylysine Hydroxylysine Residue LH2->Hydroxylysine Allysine Allysine (Aldehyde) LOX->Allysine Hydroxyallysine Hydroxyallysine (Aldehyde) LOX->Hydroxyallysine Hydroxylysine->LOX Oxidative Deamination HLNL Hydroxylysinonorleucine (HLNL) Allysine->HLNL + Hydroxylysine DHLNL This compound (DHLNL) Hydroxyallysine->DHLNL + Hydroxylysine

Caption: Formation pathways of DHLNL and HLNL from lysine residues in collagen.

Quantitative Comparison of DHLNL and HLNL in Fibrotic Disease

The ratio of DHLNL to HLNL serves as a more robust marker of fibrotic activity than the absolute concentration of either molecule alone. An elevated DHLNL/HLNL ratio is indicative of an acute fibrotic episode.[4][5]

Tissue/ConditionSpeciesDHLNL (mol/mol of collagen)HLNL (mol/mol of collagen)DHLNL/HLNL Ratio (Mean ± SEM)SignificanceCitation(s)
Lung
ControlHuman0.6 ± 0.1Baseline for healthy lung tissue.[1]
Interstitial Lung Disease (ILD)Human0.7 ± 0.1Slight, non-significant increase in chronic fibrosis.[1]
Adult Respiratory Distress Syndrome (ARDS)HumanSignificantly ElevatedMarker of an acute fibrotic episode.[4][5]
Bone
Wistar Rats (8 weeks)Rat~0.8Baseline for young, healthy bone.[1]

Experimental Protocols

Accurate quantification of DHLNL and HLNL is essential for their use as biomarkers. The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

Sample Preparation (Common for HPLC and LC-MS/MS)
  • Tissue Homogenization: Immediately after collection, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[2] The frozen tissue is then ground to a fine powder.[1]

  • Reduction: To stabilize the immature Schiff base cross-links, the powdered tissue is resuspended in a sodium borohydride (B1222165) (NaBH₄) solution (e.g., in 0.1 M sodium phosphate (B84403) buffer, pH 7.4). This reduces the cross-links to their stable forms (DHLNL and HLNL). The suspension is incubated for 1-2 hours at room temperature.[1][6]

  • Acid Hydrolysis: Following reduction, the samples are hydrolyzed in strong acid (e.g., 6 M HCl) at elevated temperatures (e.g., 110°C) for 18-24 hours to break down the collagen into its constituent amino acids and cross-links.

  • Solid-Phase Extraction (SPE): The hydrolysate is then purified using SPE to remove interfering substances before analysis.

General Experimental Workflow

G start Tissue Sample Collection homogenization Homogenization (Liquid Nitrogen) start->homogenization reduction Reduction (Sodium Borohydride) homogenization->reduction hydrolysis Acid Hydrolysis reduction->hydrolysis spe Solid-Phase Extraction hydrolysis->spe analysis HPLC or LC-MS/MS Analysis spe->analysis quantification Quantification analysis->quantification

Caption: General workflow for the analysis of DHLNL and HLNL from tissue samples.

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: An HPLC system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic solvent (e.g., acetonitrile).

  • Detection: Post-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) is used to render the cross-links fluorescent for detection.

  • Quantification: The system is calibrated using purified DHLNL and HLNL standards. The concentration in the samples is determined by comparing the peak areas to the standard curve.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[1]

  • Column: A C18 or hydrophilic interaction liquid chromatography (HILIC) column can be used.[1]

  • Detection and Quantification: Electrospray ionization (ESI) in positive ion mode is used. Multiple reaction monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for DHLNL and HLNL.[2]

  • Internal Standards: Stable isotope-labeled internal standards for DHLNL and HLNL are used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[1]

Conclusion

Both this compound and Hydroxylysinonorleucine are valuable biomarkers for assessing collagen metabolism. However, their true diagnostic power lies in their ratio. An elevated DHLNL/HLNL ratio is a strong indicator of active fibrogenesis, particularly in acute phases of fibrotic diseases, reflecting an upregulation of lysyl hydroxylase 2 activity.[2][4][5] This makes the DHLNL/HLNL ratio a more sensitive and specific marker for monitoring the progression of fibrosis and the response to anti-fibrotic therapies than either molecule alone. The detailed experimental protocols provided herein offer a robust framework for the accurate and reproducible quantification of these critical biomarkers in a research setting.

References

Dihydroxylysinonorleucine (DHLNL) Levels: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxylysinonorleucine (DHLNL) is a key collagen cross-link that plays a pivotal role in the structural integrity and mechanical stability of the extracellular matrix (ECM). Alterations in the levels of DHLNL and other collagen cross-links are increasingly recognized as a hallmark of various pathological conditions, particularly those involving fibrosis and tissue remodeling. This guide provides a comparative overview of DHLNL levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid researchers in understanding its significance as a potential biomarker and therapeutic target.

Quantitative Comparison of Collagen Cross-Links

The following table summarizes the key quantitative findings from a study comparing collagen cross-link ratios in lung tissue from patients with fibrotic lung diseases and healthy controls. An elevated DHLNL to hydroxylysinonorleucine (HLNL) ratio is a significant indicator of acute fibrotic processes.

Tissue TypeSubject GroupDHLNL:HLNL Ratio (Mean ± SEM)Significance vs. ControlReference
LungControl0.4 ± 0.1-[1]
LungInterstitial Lung Disease (ILD)0.6 ± 0.1Not Statistically Significant[1]
LungAdult Respiratory Distress Syndrome (ARDS)1.2 ± 0.2 p < 0.05 [1]

Table 1: Comparison of DHLNL:HLNL Ratio in Healthy and Fibrotic Lung Tissue. A significant increase in the DHLNL:HLNL ratio was observed in the lung tissue of patients with Adult Respiratory Distress Syndrome (ARDS) compared to control subjects, suggesting an acute fibrotic episode.[1]

The Central Role of DHLNL in Fibrotic Diseases

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), scleroderma, and liver fibrosis, are characterized by the excessive deposition of ECM components, leading to tissue stiffening and organ dysfunction. The stability and insolubility of this fibrotic matrix are heavily dependent on the nature and extent of collagen cross-linking.

Research indicates that the enzyme lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical regulator of the formation of hydroxylysine-aldehyde derived cross-links, including DHLNL.[2] In fibrotic tissues, the expression and activity of LH2 are often significantly upregulated.[2] This leads to an increased hydroxylation of lysine (B10760008) residues in the telopeptides of collagen molecules, a prerequisite for the formation of the stable, mature pyridinoline (B42742) cross-links, which are derived from DHLNL precursors.[3]

Similarly, the lysyl oxidase (LOX) family of enzymes (LOX and LOXL1-4) are essential for initiating collagen cross-linking by converting lysine and hydroxylysine residues into reactive aldehydes.[4] Increased expression of LOX and LOXL enzymes has been observed in various fibrotic conditions, contributing to the pathological accumulation of cross-linked collagen.[4][5]

Experimental Protocols

Accurate quantification of DHLNL in tissue samples is crucial for studying its role in disease. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of collagen cross-links.

Protocol: Quantification of DHLNL in Tissue Samples by HPLC

1. Tissue Preparation and Hydrolysis:

  • Excise tissue samples and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize the frozen tissue to complete dryness and record the dry weight for normalization.

  • Hydrolyze the dried tissue in 6 M HCl at 110°C for 18-24 hours in a sealed, vacuum-purged tube. This process breaks down the collagen into its constituent amino acids and cross-link residues.

  • Remove the HCl by evaporation under vacuum using a rotary evaporator or a centrifugal vacuum concentrator.

2. Sample Reconstitution and Derivatization:

  • Reconstitute the dried hydrolysate in a suitable buffer, such as 0.1% heptafluorobutyric acid (HFBA) in water.

  • For fluorescence detection, which offers higher sensitivity, derivatize the sample with a fluorescent tag such as o-phthalaldehyde (B127526) (OPA).

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.

  • Column: A C18 reversed-phase column is commonly used for the separation of DHLNL and other collagen cross-links.

  • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized based on the column and system used.

  • Detection: Detection can be performed using UV absorbance at 210 nm or, for higher sensitivity, fluorescence detection following post-column derivatization with OPA.[6][7][8][9]

  • Quantification: Create a standard curve using known concentrations of purified DHLNL. The concentration of DHLNL in the tissue samples can then be determined by comparing the peak area of the sample to the standard curve.

Signaling Pathways in Collagen Cross-Linking

The regulation of DHLNL formation is intricately linked to pro-fibrotic signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of fibrosis and plays a key role in upregulating the enzymes responsible for collagen cross-linking.

TGF_Beta_Signaling_Pathway TGF-β1 TGF-β1 TGF-β Receptor Complex TGF-β Receptor Complex SMAD2/3 SMAD2/3 TGF-β Receptor Complex->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Binds PLOD2 (LH2) Gene PLOD2 (LH2) Gene SMAD Complex->PLOD2 (LH2) Gene Activates Transcription LOX/LOXL Genes LOX/LOXL Genes SMAD Complex->LOX/LOXL Genes Activates Transcription Lysyl Hydroxylase 2 (LH2) Lysyl Hydroxylase 2 (LH2) PLOD2 (LH2) Gene->Lysyl Hydroxylase 2 (LH2) Translation Lysyl Oxidase (LOX) Lysyl Oxidase (LOX) LOX/LOXL Genes->Lysyl Oxidase (LOX) Translation Collagen Collagen Lysyl Hydroxylase 2 (LH2)->Collagen Lysyl Oxidase (LOX)->Collagen Pro-collagen Pro-collagen Pro-collagen->Collagen Processing Increased DHLNL Cross-links Increased DHLNL Cross-links Collagen->Increased DHLNL Cross-links Hydroxylation & Oxidation Fibrosis Fibrosis Increased DHLNL Cross-links->Fibrosis

Caption: TGF-β1 signaling pathway leading to increased DHLNL cross-links and fibrosis.

The diagram above illustrates how TGF-β1 binding to its receptor initiates a signaling cascade through SMAD proteins, leading to the increased transcription of PLOD2 and LOX genes.[1][10] The resulting increase in Lysyl Hydroxylase 2 and Lysyl Oxidase enzymes drives the formation of DHLNL cross-links in collagen, contributing to the development of fibrosis.

Experimental Workflow for DHLNL Analysis

The following diagram outlines the typical workflow for the quantification of DHLNL from tissue samples.

DHLNL_Analysis_Workflow Tissue Sample Tissue Sample Homogenization & Lyophilization Homogenization & Lyophilization Acid Hydrolysis (6M HCl) Acid Hydrolysis (6M HCl) Homogenization & Lyophilization->Acid Hydrolysis (6M HCl) Derivatization (e.g., OPA) Derivatization (e.g., OPA) Acid Hydrolysis (6M HCl)->Derivatization (e.g., OPA) HPLC Separation HPLC Separation Derivatization (e.g., OPA)->HPLC Separation Detection (UV/Fluorescence) Detection (UV/Fluorescence) HPLC Separation->Detection (UV/Fluorescence) Data Analysis & Quantification Data Analysis & Quantification Detection (UV/Fluorescence)->Data Analysis & Quantification

Caption: Experimental workflow for the quantification of DHLNL in tissue samples.

Conclusion

The quantification of this compound provides valuable insights into the state of collagen metabolism and the progression of fibrotic diseases. The elevated DHLNL:HLNL ratio in conditions like ARDS highlights its potential as a biomarker for acute fibrotic events. Understanding the signaling pathways that regulate DHLNL formation, particularly the TGF-β pathway, opens avenues for the development of targeted anti-fibrotic therapies. The provided experimental protocol for HPLC analysis offers a reliable method for researchers to accurately measure DHLNL levels in their own studies. Further research across a broader range of diseases is warranted to fully elucidate the role of DHLNL as a diagnostic and prognostic marker.

References

A Researcher's Guide to Dihydroxylysinonorleucine (DHLNL) Quantification: A Cross-Validation of Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Dihydroxylysinonorleucine (DHLNL), a key collagen cross-link, is crucial for understanding tissue mechanics, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive cross-validation of the primary analytical techniques used for DHLNL quantification, offering a comparative analysis of their performance based on available experimental data.

This document delves into the methodologies of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their principles, protocols, and performance characteristics.

Comparative Analysis of Performance

The selection of an appropriate method for DHLNL measurement is contingent on the specific requirements of the research, including sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared techniques. It is important to note that direct head-to-head comparative studies for DHLNL are limited; therefore, some data is inferred from studies on closely related collagen cross-links.

FeatureLC-MS/MSGC-MSELISATraditional Biochemical Assays
Principle Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation of volatile derivatives followed by mass-based detection.Immuno-enzymatic detection using specific antibodies.Ion-exchange chromatography with post-column derivatization or colorimetric reactions.
Specificity Very HighHighHigh (dependent on antibody)Moderate to Low
Sensitivity Very High (sub-pmol range)[1][2][3]HighHighLow
Quantification AbsoluteAbsoluteRelative to a standard curveSemi-quantitative to Quantitative
Sample Throughput Moderate to High (run times <10 min reported)[1][2][3]Low to ModerateHighLow
Sample Preparation Moderate (hydrolysis, SPE)Extensive (hydrolysis, derivatization)Minimal to ModerateModerate (hydrolysis, derivatization)
Instrumentation HPLC, Mass SpectrometerGas Chromatograph, Mass SpectrometerPlate ReaderSpectrophotometer, Amino Acid Analyzer
Intra-assay CV (%) < 10% (typical)< 15% (typical for amino acids)< 15%[4]Variable
Inter-assay CV (%) < 15% (typical)< 15% (typical for amino acids)< 15%[4]Variable

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and validation of research findings. This section outlines the typical methodologies for each of the discussed DHLNL measurement techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of collagen cross-links due to its high sensitivity and specificity.

1. Sample Preparation: Acid Hydrolysis

  • Tissue samples (e.g., skin, tendon, cartilage) are hydrolyzed in 6 M HCl at approximately 110°C for 18-24 hours to liberate DHLNL from the collagen backbone.

  • The hydrolysate is then dried to remove the acid, typically using a vacuum centrifuge.

  • The dried sample is reconstituted in a suitable solvent, often containing a stable isotope-labeled internal standard for accurate quantification.

  • Solid-phase extraction (SPE) may be employed for sample cleanup and enrichment of the cross-link fraction.

2. Chromatographic Separation

  • A silica (B1680970) hydride-based HPLC column is often used for the separation of collagen cross-links without the need for ion-pairing agents, which can suppress the MS signal.[1][2][3]

  • A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a small percentage of formic acid is typically used.[1][2][3]

3. Mass Spectrometric Detection

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • Detection and quantification are performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for DHLNL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like DHLNL, derivatization is a mandatory step.

1. Sample Preparation: Hydrolysis and Derivatization

  • Similar to LC-MS/MS, the initial step is acid hydrolysis of the tissue sample to release DHLNL.

  • The dried hydrolysate is then derivatized to increase its volatility. Common derivatization strategies for amino acids include:

    • Silylation: Using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with a nonpolar silyl (B83357) group.[5]

    • Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino groups.[6][7]

2. GC Separation

  • The derivatized sample is injected into the gas chromatograph.

  • A capillary column, often with a 5% phenyl methylpolysiloxane stationary phase, is used to separate the derivatized DHLNL from other components.[5]

3. MS Detection

  • The separated compounds are ionized, typically by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer.

  • Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized DHLNL.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to the target antigen.

1. Assay Principle

  • Most commonly, a competitive or sandwich ELISA format is used.

  • In a sandwich ELISA, a capture antibody specific for DHLNL is coated onto the wells of a microplate.

  • The sample containing DHLNL is added, and the DHLNL binds to the capture antibody.

  • A second, detection antibody (often biotinylated) that also binds to DHLNL is added.

  • A streptavidin-enzyme conjugate is then added, which binds to the biotinylated detection antibody.

  • A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is proportional to the amount of DHLNL in the sample.

2. General Protocol

  • Samples (e.g., serum, urine, tissue homogenates) are added to the antibody-coated microplate wells.

  • A series of incubation and washing steps are performed to allow for antibody-antigen binding and to remove unbound components.

  • The substrate is added, and the reaction is allowed to develop.

  • The reaction is stopped, and the absorbance or fluorescence is measured using a microplate reader.

  • The concentration of DHLNL in the samples is determined by comparison to a standard curve generated with known concentrations of DHLNL.

Traditional Biochemical Assays

These methods, while largely superseded by more modern techniques, have historical significance and may still be used in certain contexts.

1. Ion-Exchange Chromatography

  • This technique separates molecules based on their net charge.[1][2][3]

  • Samples are hydrolyzed as described above.

  • The hydrolysate is loaded onto an ion-exchange column.

  • A buffer gradient is used to elute the separated amino acids and cross-links.

  • Detection is typically achieved by post-column derivatization with ninhydrin, which reacts with primary and secondary amines to produce a colored product that is detected spectrophotometrically.[1][2][3]

  • This method generally has lower sensitivity and longer run times compared to LC-MS.[1][2][3]

2. Colorimetric Assays

  • These assays are typically indirect and measure a component of collagen as a proxy for its overall content.

  • A common example is the hydroxyproline (B1673980) assay, which measures the total amount of hydroxyproline, a major amino acid in collagen.[8][9][10][11]

  • While not specific for DHLNL, it can provide an estimate of total collagen content, from which cross-link density can be inferred in some contexts.

Data Visualization

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Hydrolysis Acid Hydrolysis (6M HCl) Tissue->Hydrolysis Drying Drying Hydrolysis->Drying Reconstitution Reconstitution & Internal Standard Spiking Drying->Reconstitution SPE Solid-Phase Extraction (Optional) Reconstitution->SPE HPLC HPLC Separation (Silica Hydride Column) SPE->HPLC MS Tandem MS Detection (MRM) HPLC->MS Data Data Analysis MS->Data

LC-MS/MS Experimental Workflow for DHLNL Analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Hydrolysis Acid Hydrolysis Tissue->Hydrolysis Drying Drying Hydrolysis->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Data Data Analysis MS->Data

GC-MS Experimental Workflow for DHLNL Analysis.

ELISA_Workflow cluster_assay ELISA Protocol cluster_readout Readout & Analysis Sample Add Sample to Coated Plate Incubate1 Incubate & Wash Sample->Incubate1 DetectionAb Add Detection Antibody Incubate1->DetectionAb Incubate2 Incubate & Wash DetectionAb->Incubate2 EnzymeConj Add Enzyme Conjugate Incubate2->EnzymeConj Incubate3 Incubate & Wash EnzymeConj->Incubate3 Substrate Add Substrate Incubate3->Substrate Develop Color Development Substrate->Develop Stop Stop Reaction Develop->Stop Read Read Plate (Absorbance) Stop->Read Analyze Calculate Concentration vs. Standard Curve Read->Analyze

General ELISA Experimental Workflow for DHLNL Analysis.

Conclusion

The choice of an analytical method for this compound quantification requires careful consideration of the research objectives and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for detailed mechanistic studies and the analysis of low-abundance samples. ELISA provides a high-throughput and cost-effective solution for screening large numbers of samples, provided a specific and validated antibody is available. GC-MS, while requiring extensive sample preparation, can be a viable alternative, particularly in laboratories where this instrumentation is readily available. Traditional biochemical assays, such as ion-exchange chromatography, are generally less sensitive and more time-consuming and are largely considered legacy methods. This guide provides the foundational information to assist researchers in selecting the most appropriate technique for their specific needs in the study of collagen cross-linking and its role in health and disease.

References

Dihydroxylysinonorleucine: A More Sensitive Marker of Active Collagen Turnover Compared to Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of collagen turnover is critical in understanding the pathogenesis of fibrotic diseases, bone disorders, and other conditions involving the extracellular matrix. While hydroxyproline (B1673980) (HYP) has long been the traditional marker for total collagen content, emerging evidence highlights dihydroxylysinonorleucine (DHLNL), an immature collagen cross-link, as a more sensitive and specific indicator of active collagen synthesis and remodeling.

This guide provides a comprehensive comparison of DHLNL and hydroxyproline as biomarkers of collagen turnover, supported by experimental data and detailed methodologies. We will explore the biochemical basis for the superior sensitivity of DHLNL, present quantitative data from comparative studies, and provide detailed protocols for their respective analyses.

Biochemical Rationale: A Tale of Two Molecules

Collagen, the most abundant protein in mammals, undergoes a series of post-translational modifications that are crucial for its function. The key difference between DHLNL and HYP as biomarkers lies in their position within the collagen lifecycle.

Hydroxyproline (HYP) is an amino acid that is abundant in the collagen triple helix. Its measurement provides an estimate of the total amount of collagen present in a tissue or biological fluid. However, this measurement does not distinguish between newly synthesized collagen and pre-existing, stable collagen. Furthermore, urinary hydroxyproline levels can be influenced by dietary intake of collagen-rich foods, potentially confounding the interpretation of results from endogenous collagen degradation.

This compound (DHLNL) , in contrast, is an immature, divalent cross-link formed during the initial stages of collagen fibril assembly. It is created through the enzymatic action of lysyl oxidase on hydroxylysine residues. The presence and quantity of DHLNL, particularly its ratio to another immature cross-link, hydroxylysinonorleucine (HLNL), reflects the rate of new collagen deposition and turnover. In pathological conditions characterized by rapid tissue remodeling, such as fibrosis, the DHLNL/HLNL ratio is often elevated, indicating an increase in the activity of lysyl hydroxylase 2, an enzyme involved in its formation. This makes DHLNL a more dynamic marker of disease activity compared to the more static measure of total collagen provided by HYP.

Comparative Performance: Evidence from the Literature

While direct head-to-head clinical trials with extensive quantitative data are still emerging, several studies provide compelling evidence for the superior sensitivity of collagen cross-links like DHLNL over hydroxyproline in specific disease contexts.

One key study in the field of pulmonary fibrosis demonstrated that the ratio of this compound to hydroxylysinonorleucine (DHLNL:HLNL) was significantly elevated in the lung tissue of patients with acute respiratory distress syndrome (ARDS), a condition characterized by rapid and acute fibrosis.[1] In contrast, the content of a mature collagen cross-link, hydroxypyridinium (OHP), was increased in patients with chronic interstitial lung disease (ILD), indicating its association with long-term, stable fibrosis.[1] This suggests that the DHLNL:HLNL ratio is a more sensitive marker for an acute fibrotic episode.

In the context of bone resorption, studies have compared the utility of pyridinium (B92312) cross-links (which are derived from DHLNL and HLNL) with that of hydroxyproline. These studies have consistently shown that urinary excretion of pyridinium cross-links, such as deoxypyridinoline (B1589748) (Dpd), is a more specific and sensitive marker of bone resorption than urinary hydroxyproline.[2][3] The correlation between Dpd and the bone resorption rate, as determined by kinetic studies, was found to be significantly stronger than that of hydroxyproline.

The limitations of hydroxyproline as a sensitive marker are further underscored by findings that its urinary excretion is significantly influenced by recent dietary intake of collagenous proteins, making it a better biomarker for acute intake rather than a reliable measure of endogenous collagen turnover.

Quantitative Data Summary

The following tables summarize the key differences and reported performance characteristics of DHLNL and hydroxyproline as biomarkers.

FeatureThis compound (DHLNL)Hydroxyproline (HYP)
Biochemical Nature Immature, divalent collagen cross-linkAmino acid component of collagen
What it Measures Rate of new collagen synthesis and turnoverTotal collagen content
Sensitivity to Active Disease High, especially the DHLNL/HLNL ratioLow to moderate
Specificity Specific to newly formed collagen cross-linksPresent in all collagen, influenced by diet
Clinical Utility Promising for monitoring acute fibrotic events and active tissue remodelingGeneral marker of collagen burden, useful in chronic conditions

Table 1: Qualitative Comparison of DHLNL and Hydroxyproline as Collagen Biomarkers.

ConditionDHLNL (or related cross-links) FindingsHydroxyproline FindingsReference
Acute Lung Fibrosis (ARDS) Significantly elevated DHLNL:HLNL ratioNot specifically elevated in the acute phase[1]
Chronic Lung Fibrosis (ILD) DHLNL:HLNL ratio not significantly elevatedIncreased content of mature cross-links (OHP)[1]
Bone Resorption Strong correlation with bone resorption rate (Dpd)Weaker correlation with bone resorption rate
Dietary Influence Not directly influenced by dietary collagenSignificantly influenced by acute dietary collagen intake

Table 2: Summary of Comparative Findings in Different Conditions.

Experimental Protocols

Accurate and reliable quantification is paramount for the clinical utility of any biomarker. Below are detailed methodologies for the analysis of DHLNL and hydroxyproline.

Quantification of this compound (DHLNL) by HPLC

The analysis of DHLNL is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with either UV or fluorescence detection, or more specifically with mass spectrometry (MS) for enhanced sensitivity and specificity. Two common HPLC-based methods are Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC)

  • Sample Preparation:

    • Biological samples (e.g., tissue hydrolysates, urine) are subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids and cross-links.

    • The hydrolysate is dried to remove the acid.

    • The dried residue is reconstituted in a suitable buffer.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV or fluorescence detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Aqueous solution containing an ion-pairing reagent (e.g., 0.1% heptafluorobutyric acid).

    • Mobile Phase B: Acetonitrile (B52724) containing the same concentration of the ion-pairing reagent.

    • Gradient: A linear gradient from low to high organic phase concentration.

    • Detection: UV detection at 210 nm or fluorescence detection after post-column derivatization with o-phthalaldehyde (B127526) (OPA).

  • Data Analysis:

    • DHLNL and HLNL are identified based on their retention times compared to purified standards.

    • Quantification is achieved by integrating the peak areas and comparing them to a standard curve. HLNL typically elutes before the more polar DHLNL.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is highly compatible with mass spectrometry.

  • Sample Preparation:

    • Sample preparation is the same as for the Ion-Pairing RPLC method.

    • After hydrolysis and drying, the sample is reconstituted in a solvent mixture compatible with the initial HILIC mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • HPLC System and Conditions:

    • HPLC System: An HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: A silica (B1680970) hydride-based HILIC column.

    • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer and an additive like formic acid.

    • Mobile Phase B: Aqueous buffer with a small percentage of acetonitrile and an additive like formic acid.

    • Gradient: A gradient from high to low organic phase concentration.

    • Detection: Mass spectrometry in the positive electrospray ionization (ESI) mode, monitoring the specific m/z for DHLNL and HLNL.

  • Data Analysis:

    • Quantification is performed using extracted ion chromatograms (EICs) and comparing the peak areas to a standard curve. In HILIC, the more polar DHLNL typically elutes before HLNL.

Quantification of Hydroxyproline (HYP)

Hydroxyproline can be quantified using either a colorimetric assay or by HPLC.

Method 1: Colorimetric Assay

  • Sample Preparation:

    • Tissue or fluid samples are hydrolyzed in strong acid (e.g., 6 M HCl at 120°C for 3 hours) to liberate free hydroxyproline.

    • The hydrolysate is neutralized.

  • Assay Procedure:

    • The hydrolyzed sample is incubated with Chloramine-T to oxidize hydroxyproline.

    • A colorimetric reagent, typically p-dimethylaminobenzaldehyde (DMAB) in a solution of perchloric acid and isopropanol, is added.

    • The mixture is incubated at an elevated temperature (e.g., 60°C) to develop a colored product.

    • The absorbance is measured at approximately 560 nm.

  • Data Analysis:

    • The concentration of hydroxyproline is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of hydroxyproline.

Method 2: HPLC Analysis

  • Sample Preparation:

    • Similar to the colorimetric assay, samples are acid hydrolyzed.

  • Derivatization (optional but common for UV/fluorescence detection):

    • The free hydroxyproline in the hydrolysate is derivatized with a reagent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to make it detectable by fluorescence or UV.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a suitable detector (UV or fluorescence).

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Data Analysis:

    • The concentration of hydroxyproline is determined by comparing the peak area of the derivatized hydroxyproline in the sample to a standard curve.

Visualizing the Pathways and Workflows

To better understand the biochemical context and the experimental procedures, the following diagrams are provided.

Collagen_Crosslinking_Pathway cluster_synthesis Collagen Synthesis & Secretion cluster_crosslinking Extracellular Cross-linking cluster_markers Biomarker Generation Procollagen Procollagen Chains Tropocollagen Tropocollagen Procollagen->Tropocollagen Procollagen Peptidases Fibril Collagen Fibril Tropocollagen->Fibril Self-Assembly CrosslinkedFibril Cross-linked Fibril Fibril->CrosslinkedFibril Lysyl Oxidase HYP HYP Fibril->HYP Amino Acid Component (Total Collagen) DHLNL DHLNL CrosslinkedFibril->DHLNL Immature Cross-link (Active Turnover)

Caption: Collagen synthesis and cross-linking pathway leading to the generation of DHLNL and HYP.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_dhnln_analysis DHLNL Analysis (HPLC) cluster_hyp_analysis Hydroxyproline Analysis Sample Biological Sample (Tissue, Urine, etc.) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Drying Drying Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC_DHLNL HPLC Separation (RPLC or HILIC) Reconstitution->HPLC_DHLNL Colorimetric Colorimetric Assay Reconstitution->Colorimetric HPLC_HYP HPLC Analysis Reconstitution->HPLC_HYP Detection_DHLNL Detection (UV/Fluorescence or MS) HPLC_DHLNL->Detection_DHLNL Quant_DHLNL Quantification vs. Standard Detection_DHLNL->Quant_DHLNL Quant_Color Quantification vs. Standard Colorimetric->Quant_Color Quant_HPLC Quantification vs. Standard HPLC_HYP->Quant_HPLC

Caption: General experimental workflow for the quantification of DHLNL and hydroxyproline.

Conclusion: Choosing the Right Tool for the Job

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydroxylysinonorleucine (DHLNL) and pyridinoline (B42742) (PYD), two critical enzymatic cross-links in collagen. Understanding the correlation and quantitative relationship between the immature cross-link, DHLNL, and its mature, trivalent successor, PYD, is fundamental for elucidating the dynamics of collagen metabolism in tissue development, aging, and various pathological states, including fibrosis and osteoarthritis. This document presents supporting experimental data, detailed methodologies for their quantification, and a comparison with alternative analytical techniques.

Biochemical and Functional Comparison: From Precursor to Product

Collagen, the primary structural protein in the extracellular matrix (ECM), derives its tensile strength and stability from a series of post-translational modifications, including the formation of covalent cross-links. This process is initiated by the enzyme lysyl oxidase, which catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen telopeptides to form reactive aldehydes.

This compound (DHLNL) is an immature, divalent, reducible cross-link. It is formed through the condensation of a hydroxylysine aldehyde on one collagen molecule with a hydroxylysine residue on an adjacent molecule. DHLNL plays a crucial role in the initial stabilization of newly formed collagen fibrils.

Pyridinoline (PYD) , also known as hydroxylysyl pyridinoline, is a mature, trivalent, non-reducible cross-link. It is formed through the maturation of two immature ketoimine cross-links, one of which is the precursor to DHLNL.[1] This maturation process results in a highly stable, fluorescent pyridinium (B92312) ring structure that provides significant mechanical strength to collagen fibers.[2] The conversion of DHLNL to PYD is a key step in the development of robust and resilient connective tissues.[3]

The ratio of DHLNL to PYD can serve as an indicator of collagen maturity and turnover. In tissues with active collagen deposition and remodeling, a higher proportion of the immature cross-link DHLNL is expected. Conversely, in mature and stable tissues, PYD is the predominant form. Alterations in this ratio are often associated with pathological conditions characterized by aberrant ECM remodeling.[4]

Quantitative Data Comparison

The absolute and relative amounts of DHLNL and PYD vary significantly across different tissues and are altered in various disease states. The following table summarizes quantitative data from a study on various minipig cartilages, illustrating the tissue-specific distribution of these cross-links.

Tissue TypeDHLNL (mol/mol of collagen)PYD (mol/mol of collagen)Ratio (PYD/DHLNL)Reference
Femoral Condyle Cartilage0.250.753.0[5]
Femoral Head Cartilage0.220.683.1[5]
Facet Joint Cartilage0.280.853.0[5]
Floating Rib Cartilage0.151.057.0[5]
True Rib Cartilage0.181.126.2[5]
Auricular Cartilage0.100.454.5[5]
Annulus Fibrosus0.120.554.6[5]
Meniscus (Red-White)0.140.654.6[5]
Meniscus (White-White)0.110.726.5[5]
Temporomandibular Joint Disc0.130.604.6[5]

Note: Data presented is derived from a study on Yucatan minipig cartilages and serves as an illustrative example of the quantitative relationship between DHLNL and PYD.[5] Researchers should refer to specific literature for values in other tissues and species.

Experimental Protocols

Accurate quantification of DHLNL and PYD is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Collagen Cross-link Analysis
  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen and pulverize into a fine powder.

  • Reduction (for immature cross-links): To stabilize the reducible DHLNL, the tissue homogenate is treated with sodium borohydride (B1222165) (NaBH₄). This step is crucial for accurate quantification of the immature cross-link.

  • Acid Hydrolysis: The reduced tissue powder is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours to break down the collagen into its constituent amino acids and cross-links.

  • Solid-Phase Extraction (SPE): The hydrolysate is partially purified using a cellulose (B213188) solid-phase extraction column to remove interfering substances. The cross-links are eluted, dried, and reconstituted in an appropriate buffer for analysis.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
  • Principle: This method leverages the natural fluorescence of pyridinoline.

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: The eluent is monitored by a fluorescence detector with an excitation wavelength of approximately 295 nm and an emission wavelength of around 400 nm.[3]

  • Quantification: The concentration of PYD is determined by comparing the peak area to that of a known standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This is the gold standard method, offering high sensitivity and specificity for the simultaneous quantification of both DHLNL and PYD.

  • Chromatography: Similar to HPLC, a reverse-phase column is used for separation. The gradient and mobile phases are optimized for MS detection.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion for each cross-link and monitoring for a specific product ion after fragmentation.[1]

  • Data Analysis: Concentrations are calculated from a standard curve generated with purified standards and are often normalized to the total collagen content of the sample, which can be determined from the hydroxyproline (B1673980) concentration in the same hydrolysate.[4]

Alternative Analytical Methods

While HPLC and LC-MS/MS are the most common and robust methods, other techniques can be employed for the analysis of collagen cross-links.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs have been developed for the quantification of pyridinoline.[3][5] These assays utilize antibodies specific to the PYD molecule.

    • Advantages: High throughput and relatively simple to perform.

    • Disadvantages: Potential for cross-reactivity and may be less specific than chromatographic methods. The availability of commercial kits for DHLNL is limited.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the ratio of mature to immature cross-links in a tissue sample. However, it is a less direct and less quantitative method compared to chromatography-based techniques.

Visualizing the Pathways and Workflows

To further clarify the biochemical relationships and experimental processes, the following diagrams have been generated using Graphviz.

Biochemical Pathway of DHLNL and PYD Formation cluster_0 Enzymatic Modification cluster_1 Cross-link Formation Lys1 Lysine Residue 1 (in telopeptide) Hyl1 Hydroxylysine Residue 1 (in telopeptide) Lys1->Hyl1 LH Hyl_Aldehyde1 Hydroxyallysinic Aldehyde 1 Hyl1->Hyl_Aldehyde1 LOX Hyl_Aldehyde2 Hydroxyallysinic Aldehyde 2 Hyl1->Hyl_Aldehyde2 LOX Lys2 Lysine Residue 2 (in helical region) Hyl2 Hydroxylysine Residue 2 (in helical region) DHLNL This compound (DHLNL) (Immature Divalent Cross-link) Hyl2->DHLNL Aldehyde1 Allysinic Aldehyde Hyl_Aldehyde1->DHLNL PYD Pyridinoline (PYD) (Mature Trivalent Cross-link) Hyl_Aldehyde2->PYD DHLNL->PYD Maturation LOX Lysyl Oxidase (LOX) LH Lysyl Hydroxylase (LH)

Caption: Biochemical pathway of DHLNL and PYD formation.

Experimental Workflow for DHLNL and PYD Quantification start Tissue Sample homogenization Homogenization start->homogenization reduction Reduction (NaBH4) homogenization->reduction hydrolysis Acid Hydrolysis (6M HCl, 110°C) reduction->hydrolysis spe Solid-Phase Extraction (Cellulose Column) hydrolysis->spe analysis LC-MS/MS or HPLC-Fluorescence Analysis spe->analysis data Data Analysis and Quantification analysis->data

Caption: Experimental workflow for DHLNL and PYD quantification.

Comparison of Analytical Methods cluster_lcms LC-MS/MS cluster_hplc HPLC-Fluorescence cluster_elisa ELISA cluster_ftir FTIR LCMS LC-MS/MS LCMS_adv High Sensitivity High Specificity Quantifies both DHLNL & PYD LCMS->LCMS_adv LCMS_dis Requires specialized equipment Complex data analysis LCMS->LCMS_dis HPLC HPLC-Fluorescence HPLC_adv Good sensitivity for PYD Relatively robust HPLC->HPLC_adv HPLC_dis Does not directly measure DHLNL Requires fluorescent molecule HPLC->HPLC_dis ELISA ELISA ELISA_adv High throughput Simple protocol ELISA->ELISA_adv ELISA_dis Potential for cross-reactivity Limited availability for DHLNL ELISA->ELISA_dis FTIR FTIR FTIR_adv Provides ratio information Non-destructive FTIR->FTIR_adv FTIR_dis Indirect measurement Less quantitative FTIR->FTIR_dis

Caption: Comparison of analytical methods for collagen cross-links.

References

Unraveling the Intricacies of Collagen: A Comparative Analysis of Dihydroxylysinonorleucine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biochemical landscape of collagen reveals Dihydroxylysinonorleucine (DHLNL) as a crucial, yet transient, player in the formation of stable connective tissues. This immature cross-link, a stepping stone to more complex molecular bonds, offers a window into the dynamic processes of tissue growth, remodeling, and disease. This guide provides a comparative analysis of DHLNL across different species, offering researchers, scientists, and drug development professionals a comprehensive overview of its significance, supported by quantitative data and detailed experimental protocols.

This compound is a divalent, reducible cross-link formed through the enzymatic action of lysyl oxidase. It represents an early stage in the maturation of collagen, the most abundant protein in the animal kingdom. The concentration and ratio of DHLNL to other cross-links, such as hydroxylysinonorleucine (HLNL), can serve as sensitive biomarkers for conditions involving active tissue remodeling, including growth, wound healing, and fibrosis.

Quantitative Insights: A Cross-Species Look at Collagen Cross-Linking

While comprehensive quantitative data for DHLNL across a wide array of species remains an area of active research, existing studies in vertebrates, particularly mammals, provide valuable benchmarks. The following table summarizes available data on the ratios of DHLNL and related cross-links in different species and tissues, highlighting the variability inherent in collagen metabolism.

SpeciesTissueParameterValueSignificance
Mouse (HcB/8 strain)Humerus BonePyr/deH-DHLNL RatioSignificantly HigherIndicates a greater proportion of mature to immature cross-links, suggesting differences in bone material properties.[1]
Mouse (HcB/23 strain)Humerus BonePyr/deH-DHLNL RatioSignificantly LowerSuggests a higher rate of collagen turnover or altered maturation process compared to the HcB/8 strain.[1]
Rat (Wistar)BoneDHLNL/HLNL Ratio~0.8Provides a baseline for immature cross-link ratios in healthy, young bone.[2]
Rat (WBN/Kob - Diabetic)BoneDHLNL/HLNL Ratio~1.0Suggests altered collagen metabolism and potentially increased new collagen deposition in the context of diabetes.[2]
Mouse (LOXL3 knockout)Not SpecifiedDHLNL ConcentrationSignificantly LowerDemonstrates the critical role of the lysyl oxidase-like 3 enzyme in the formation of DHLNL.[3]

Note: Pyr = Pyridinoline (a mature, non-reducible cross-link), deH-DHLNL = dehydrothis compound (the precursor to DHLNL).

The Vertebrate Story: A Well-Orchestrated Maturation

In vertebrates, the formation of DHLNL is a key step in a highly regulated pathway that ensures the strength and integrity of connective tissues like bone, cartilage, skin, and tendons.[4] The enzyme lysyl oxidase (LOX) and its family of related proteins (LOXL) are central to this process, catalyzing the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues in collagen molecules.[4][5][6][7] This creates reactive aldehydes that spontaneously condense to form immature cross-links, including DHLNL. Over time, these are converted into more stable, mature trivalent cross-links like pyridinoline.[8] The expression and activity of LOX enzymes are tightly controlled by various signaling pathways, and their dysregulation is implicated in numerous diseases.[6]

A Glimpse into the Invertebrate World: A Divergent Path

The picture of collagen cross-linking in invertebrates is more varied and, in many cases, less understood. Invertebrates possess a diverse array of collagen types, though generally fewer than vertebrates.[9] While the fundamental principle of cross-linking for tissue stability holds true, the specifics can differ significantly.

Annelids (e.g., earthworms, polychaetes): Annelids possess both interstitial and cuticular collagens.[10][11] Their cuticles are composed of cross-linked collagen fibers, providing a tough yet flexible outer covering.[2][12] Studies on various polychaete species have revealed biochemical diversity in their cuticular collagens.[10]

Molluscs (e.g., clams, snails): The shells of many bivalve molluscs contain an organic matrix that includes collagen-related proteins.[13] The total collagen content in the edible parts of some bivalve molluscs can be substantial, accounting for a significant portion of their total protein.[14]

Insects: Insects utilize a different strategy for their exoskeleton, which is primarily composed of chitin (B13524) cross-linked with proteins, rather than collagen. However, some insect silks, such as that from the sawfly, are surprisingly composed of collagen proteins that form strong fibers without the typical hydroxyproline (B1673980) modification and covalent cross-linking seen in vertebrates.[15] This highlights the remarkable adaptability of the collagen molecule for different structural purposes.

Generally, collagen from marine invertebrates, including fish, is less cross-linked than that from terrestrial vertebrates.[16] This often results in lower thermal stability, a factor that needs to be considered in biomedical applications.[17][18][19]

Experimental Corner: Methodologies for DHLNL Analysis

The accurate quantification of DHLNL is paramount for its use as a biomarker. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . For targeted quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which offers high specificity and sensitivity.[2][20] Another technique, Fourier Transform Infrared (FTIR) Spectroscopic Imaging , can be employed to determine the ratio of mature to immature cross-links (e.g., Pyridinoline/deH-DHLNL) and visualize their spatial distribution within tissue sections.[20][21]

Detailed Experimental Protocol: LC-MS/MS for DHLNL Quantification

The following protocol outlines the key steps for the quantification of DHLNL in tissue samples using LC-MS/MS.

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.[20]

    • Perform acid hydrolysis to break down the collagen into its constituent amino acids and cross-links.[20]

    • Neutralize the resulting hydrolysate.[20]

    • Clean up the sample using solid-phase extraction (SPE) to remove interfering substances.[20]

  • Liquid Chromatography (LC) Separation:

    • Utilize a C18 or hydrophilic interaction liquid chromatography (HILIC) column for separation.[2]

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, typically with a modifier like formic acid to enhance ionization.[2]

  • Mass Spectrometry (MS) Detection:

    • Use electrospray ionization (ESI) in the positive ion mode.[2]

    • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for DHLNL and its characteristic product ions for detection.[2]

  • Quantification:

    • Generate a standard curve using a certified DHLNL standard.[20]

    • Quantify the DHLNL concentration in the samples by comparing their peak areas to the standard curve.[20]

Visualizing the Pathways

To better understand the biochemical processes and experimental procedures discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the lysyl oxidase pathway for DHLNL formation and a typical experimental workflow for its analysis.

Lysyl_Oxidase_Pathway Lysine Lysine / Hydroxylysine in Collagen Allysine Allysine / Hydroxyallysine Lysine->Allysine Oxidative Deamination DHLNL This compound (Immature Cross-link) Allysine->DHLNL Spontaneous Condensation Mature_Crosslink Mature Trivalent Cross-links (e.g., Pyridinoline) DHLNL->Mature_Crosslink Maturation LOX Lysyl Oxidase (LOX) LOX->Allysine

Caption: The enzymatic pathway of DHLNL formation initiated by lysyl oxidase.

DHLNL_Analysis_Workflow start Tissue Sample homogenization Homogenization start->homogenization hydrolysis Acid Hydrolysis homogenization->hydrolysis cleanup Sample Cleanup (SPE) hydrolysis->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms quantification Data Analysis & Quantification lc_ms->quantification end DHLNL Concentration quantification->end

Caption: A typical experimental workflow for the quantification of DHLNL.

References

Dihydroxylysinonorleucine (DHLNL): A Comparative Guide for Prognostic Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel prognostic biomarkers is a critical step in advancing personalized medicine. This guide provides a comprehensive comparison of Dihydroxylysinonorleucine (DHLNL) with other established and emerging prognostic biomarkers. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate an objective evaluation of DHLNL's potential in clinical settings.

Introduction to this compound (DHLNL)

This compound (DHLNL) is an immature collagen cross-link that plays a vital role in the structural integrity of the extracellular matrix (ECM).[1][2] Its formation is a key step in collagen maturation, and its levels can be indicative of active tissue remodeling.[2] Emerging evidence suggests that aberrant DHLNL levels are associated with the progression of various diseases, particularly those involving fibrosis and cancer, making it a promising candidate as a prognostic biomarker.[1][2]

The Prognostic Significance of DHLNL in Disease

Elevated levels of DHLNL are linked to poor prognosis in several cancers, including lung adenocarcinoma, head and neck squamous cell carcinoma, cervical cancer, and oral squamous cell carcinoma.[1] In the tumor microenvironment, an increase in DHLNL and other hydroxylysine aldehyde-derived collagen cross-links contributes to increased stromal stiffness, which in turn promotes tumor cell invasion and metastasis.[1] This process is primarily driven by the enzyme lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene.[1]

In fibrotic diseases, an elevated ratio of DHLNL to its counterpart, hydroxylysinonorleucine (HLNL), can signify an acute fibrotic episode, highlighting its potential in monitoring disease activity.[2]

Comparative Analysis of DHLNL and Alternative Prognostic Biomarkers

The clinical utility of a prognostic biomarker is determined by its ability to accurately predict patient outcomes. Below, we compare the performance of DHLNL with other biomarkers in the context of specific diseases.

Liver Fibrosis

Liver fibrosis is characterized by the excessive accumulation of ECM proteins, leading to scarring and impaired liver function. Several non-invasive biomarkers are used to assess the stage of fibrosis and predict disease progression.

Biomarker/PanelPrincipleArea Under the Receiver Operating Characteristic Curve (AUROC)Key AdvantagesKey Limitations
DHLNL Collagen cross-link indicating active tissue remodeling.[2]Data not yet available for direct comparison.Reflects dynamic changes in ECM.Requires validation in large prospective cohorts for liver fibrosis.
FibroTest A panel of six serum biomarkers of liver function and inflammation.[3]0.88 (for predicting 5-year survival without liver-related death).[3]Validated for prognosis in chronic liver disease.[3]Patented and can be costly.
APRI (AST to Platelet Ratio Index)Simple ratio of aspartate aminotransferase to platelet count.[3]0.66 (for predicting 5-year survival without liver-related death).[3]Inexpensive and readily available.Lower prognostic value compared to other markers.[3]
FIB-4 (Fibrosis-4 Index)Calculated from age, AST, ALT, and platelet count.[3]0.73 (for predicting 5-year survival without liver-related death).[3]Inexpensive and easy to calculate.Moderate prognostic accuracy.[3]
Enhanced Liver Fibrosis (ELF) Test Measures three direct markers of fibrosis: hyaluronic acid, TIMP-1, and PIIINP.[4]High prognostic accuracy, comparable to transient elastography.[4]Direct measure of fibrogenesis and fibrolysis.Can be influenced by other inflammatory conditions.[5]
M2BPGi (Mac-2 Binding Protein Glycosylation Isomer)A serum glycoprotein (B1211001) that reflects the degree of liver fibrosis.[6]0.902 (for diagnosing significant fibrosis in chronic hepatitis B).[6]High diagnostic accuracy for significant fibrosis.[6]Performance may be affected by significant liver necroinflammation.[6]
Idiopathic Pulmonary Fibrosis (IPF)

IPF is a progressive and fatal lung disease with a pressing need for reliable prognostic biomarkers to guide treatment decisions.

BiomarkerPrinciplePrognostic ValueKey AdvantagesKey Limitations
DHLNL Collagen cross-link indicating active tissue remodeling.[2]Elevated DHLNL/HLNL ratio may indicate acute fibrotic episodes.[2]Reflects ongoing fibrotic activity.Prognostic value in IPF requires further clinical validation.
KL-6 (Krebs von den Lungen-6)A mucin-like glycoprotein expressed on alveolar epithelial cells.[7]Predictive of survival in IPF patients.[7]Serum levels correlate with disease activity.Not specific to IPF; can be elevated in other interstitial lung diseases.
SP-D (Surfactant Protein D)A collectin involved in innate immunity in the lungs.[7]Predictive of survival in IPF patients.[7]Reflects alveolar epithelial cell injury.Levels can be influenced by smoking and infections.
MMP-7 (Matrix Metalloproteinase-7)An enzyme involved in ECM degradation.Higher baseline levels associated with a greater rate of decline in FVC.[8]Implicated in the pathogenesis of fibrosis.Lacks specificity for IPF.
CCL18 (Chemokine (C-C motif) ligand 18)A chemokine produced by macrophages.[7]Serum levels have been associated with disease progression.Reflects inflammatory processes in the lung.Prognostic utility is still under investigation.
Metastatic Cancer

The metastatic cascade involves extensive remodeling of the ECM, suggesting a role for collagen cross-links like DHLNL as prognostic indicators.

BiomarkerPrinciplePrognostic Value in Metastatic CancerKey AdvantagesKey Limitations
DHLNL Collagen cross-link indicating active tissue remodeling.[1]Elevated levels are associated with poor prognosis in several cancer types.[1]Reflects stromal stiffness, a key factor in metastasis.[1]Requires validation across a broader range of cancers.
Circulating Tumor Cells (CTCs) Cancer cells shed from the primary tumor into the bloodstream.[9]The presence of even a small number of CTCs is associated with poor prognosis.[9]Provides a "liquid biopsy" to monitor metastatic potential.Detection and characterization of CTCs can be technically challenging.
Lactate Dehydrogenase (LDH) An enzyme involved in anaerobic metabolism.[10]High pretreatment LDH is associated with poor overall survival in advanced NSCLC patients treated with PD-1/PD-L1 inhibitors.[10]Widely available clinical test.Non-specific marker of tissue damage and cell turnover.[10]
VCAM-1 (Vascular Cell Adhesion Molecule-1)A cell adhesion molecule involved in inflammation and metastasis.[11]Higher baseline levels may predict benefit from regorafenib (B1684635) in metastatic colorectal cancer.[11]Potential as both a prognostic and predictive biomarker.Needs further validation in larger clinical trials.
CA 125 (Cancer Antigen 125)A glycoprotein used as a tumor marker.Associated with poor prognosis in ovarian, non-small cell lung, and cervical cancers.[12]Established clinical utility in ovarian cancer monitoring.Lacks specificity and can be elevated in non-malignant conditions.[13]

Signaling Pathways

Understanding the underlying biological pathways is crucial for interpreting biomarker data and developing targeted therapies.

DHLNL Formation and Signaling in Cancer Progression

The formation of DHLNL is initiated by hypoxic conditions and growth factors like TGF-β in the tumor microenvironment. This leads to the upregulation of the PLOD2 gene, which encodes the enzyme lysyl hydroxylase 2 (LH2). LH2 catalyzes the hydroxylation of lysine (B10760008) residues in collagen, a critical step for the formation of DHLNL. The resulting increase in DHLNL cross-linking leads to a stiffer ECM, which promotes cancer cell invasion and metastasis through integrin and Focal Adhesion Kinase (FAK) signaling.[1]

DHLNL_Signaling_Pathway Hypoxia Hypoxia PLOD2 PLOD2 Gene (LH2 enzyme) Hypoxia->PLOD2 TGFb TGF-β TGFb->PLOD2 DHLNL Increased DHLNL Cross-linking PLOD2->DHLNL ECM Increased ECM Stiffness DHLNL->ECM Integrin Integrin Signaling ECM->Integrin FAK FAK Signaling Integrin->FAK Metastasis Invasion & Metastasis FAK->Metastasis

DHLNL Signaling Pathway in Cancer.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is paramount for their clinical validation.

Quantification of DHLNL by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the key steps for quantifying DHLNL from tissue samples.[1]

  • Sample Preparation:

    • Tissue Pulverization: Snap-freeze tissue samples in liquid nitrogen and pulverize them into a fine powder.

    • Reduction: To stabilize the immature DHLNL cross-links, reduce the powdered tissue with sodium borohydride (B1222165) (NaBH4).

    • Acid Hydrolysis: Hydrolyze the reduced tissue samples in 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours to break down collagen into its constituent amino acids and cross-links.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to partially purify the hydrolysate and remove interfering substances.

  • LC-MS Analysis:

    • Chromatographic Separation: Separate the components of the hydrolyzed sample using a reversed-phase liquid chromatography (RPLC) system with a C18 column.

    • Mass Spectrometry Detection: Detect and quantify DHLNL using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Use a stable isotope-labeled internal standard of DHLNL to correct for matrix effects.

    • Generate a standard curve using known concentrations of DHLNL to determine the absolute amount in the samples.

DHLNL_Quantification_Workflow Start Tissue Sample Pulverize Pulverization (Liquid Nitrogen) Start->Pulverize Reduce Reduction (NaBH4) Pulverize->Reduce Hydrolyze Acid Hydrolysis (6M HCl, 110°C) Reduce->Hydrolyze SPE Solid-Phase Extraction (C18 Cartridge) Hydrolyze->SPE LCMS LC-MS/MS Analysis (RPLC, MRM) SPE->LCMS Quantify Quantification (Standard Curve) LCMS->Quantify End DHLNL Concentration Quantify->End

Workflow for DHLNL Quantification.

Quantification of Alternative Biomarkers

Methodologies for the quantification of alternative biomarkers vary depending on the nature of the analyte.

  • Immunoassays (ELISA): Commonly used for protein biomarkers such as KL-6, SP-D, MMP-7, and VCAM-1. This involves capturing the target protein with a specific antibody and detecting it with a secondary antibody conjugated to an enzyme that produces a measurable signal.

  • Automated Cell Counting: Used for CTCs, often involving immunomagnetic separation followed by automated imaging and analysis.

  • Enzymatic Assays: Standard clinical laboratory methods are used to measure the activity of enzymes like LDH.

  • Multiplex Bead-Based Assays: Allow for the simultaneous measurement of multiple protein biomarkers in a single sample.

Conclusion

This compound shows considerable promise as a prognostic biomarker, particularly in diseases characterized by significant tissue remodeling such as cancer and fibrosis. Its direct involvement in the pathophysiology of ECM stiffening provides a strong biological rationale for its use. While preliminary data are encouraging, further validation in large, prospective clinical trials is necessary to establish its definitive prognostic value in comparison to, or in combination with, existing biomarkers. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust validation studies, ultimately paving the way for the integration of DHLNL into clinical practice.

References

Dihydroxylysinonorleucine vs. Deoxypyridinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two pivotal collagen cross-links, Dihydroxylysinonorleucine (DHLNL) and Deoxypyridinoline (B1589748) (DPD), this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their biochemical properties, physiological roles, and analytical methodologies. We present a side-by-side analysis supported by experimental data to elucidate their distinct characteristics as biomarkers in health and disease.

Introduction to Collagen Cross-links

Collagen, the most abundant protein in mammals, derives its strength and stability from covalent cross-links formed between individual collagen molecules. These cross-links are broadly categorized as immature and mature. This compound (DHLNL) represents a key immature, reducible cross-link, while deoxypyridinoline (DPD) is a well-established mature, non-reducible cross-link. Understanding the nuances between these two molecules is critical for research into connective tissue disorders, bone metabolism, and fibrotic diseases.

Biochemical and Physiological Comparison

DHLNL and DPD originate from the same precursor amino acids, lysine (B10760008) and hydroxylysine, within collagen molecules. However, their formation pathways, structural maturation, and tissue distribution diverge significantly, leading to their distinct roles as biomarkers.

This compound (DHLNL) is a difunctional, immature cross-link formed during the initial stages of collagen maturation.[1] Its presence is indicative of newly synthesized and actively cross-linked collagen, making it a sensitive marker for ongoing tissue remodeling and fibrotic processes.[1] The formation of DHLNL is a multi-step enzymatic process initiated by lysyl hydroxylases and lysyl oxidases.[2] Elevated levels of DHLNL can signify acute fibrotic episodes.[1]

Deoxypyridinoline (DPD) , in contrast, is a trivalent, mature, and stable pyridinium (B92312) cross-link predominantly found in type I collagen of bone and dentin.[3][4] It is formed through the maturation of immature cross-links.[2] DPD is released into circulation and excreted unmetabolized in the urine during bone resorption by osteoclasts.[3][5] This makes urinary DPD a highly specific and sensitive marker of bone breakdown.[1][6] It is widely used in the diagnosis and monitoring of metabolic bone diseases such as osteoporosis.[3][7]

FeatureThis compound (DHLNL)Deoxypyridinoline (DPD)
Molecular Weight 307.34 g/mol [1]412.44 g/mol [8]
Type of Cross-link Immature, Reducible, Difunctional[1]Mature, Non-reducible, Trivalent[2]
Primary Tissue Distribution Ubiquitous in connective tissues during remodelingPredominantly Bone and Dentin[4]
Primary Biomarker Indication Active tissue remodeling, new collagen synthesis, fibrosis[1]Bone resorption[3][6]
Typical Concentration Ranges Tissue: Amounts are low in initial connective-tissue formation and increase with collagen maturation.[9] Specific quantitative data in various human tissues is not widely available.Urine (Normal Adult): 1.3 - 6.5 nmol/mmol creatinine (B1669602) (males), 1.5 - 8.6 nmol/mmol creatinine (females).[6][10] Urine (Postmenopausal Osteoporosis): Can be significantly elevated, e.g., 6.94 ± 2.32 nM/mM creatinine.[1] Bone: Quantitative data not readily available.

Signaling Pathways in Formation

The biosynthesis of both DHLNL and DPD is intricately regulated by complex signaling pathways that control the expression and activity of key enzymes, primarily lysyl hydroxylase (LH) and lysyl oxidase (LOX). The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of this process, particularly in the context of fibrosis.

TGF-β stimulates the expression of both LH and LOX, leading to increased collagen synthesis and cross-linking.[8] This signaling cascade involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.

Biochemical Formation Pathway of DHLNL and DPD Lysine Lysine Residues Hydroxylysine Hydroxylysine Residues Lysine->Hydroxylysine Hydroxylation Aldehydes Reactive Aldehydes Hydroxylysine->Aldehydes Oxidative Deamination DHLNL DHLNL (this compound) DPD DPD (Deoxypyridinoline) DHLNL->DPD Maturation LH Lysyl Hydroxylase (LH) LOX Lysyl Oxidase (LOX) Aldehydes->DHLNL Condensation

Biochemical formation pathway of DHLNL and DPD.

TGF-β Signaling Pathway in Collagen Cross-linking TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor Complex TGF_beta->TGF_beta_Receptor Binds SMADs p-SMAD 2/3 TGF_beta_Receptor->SMADs Phosphorylates SMAD_complex SMAD Complex SMADs->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates LH_LOX ↑ Lysyl Hydroxylase (LH) ↑ Lysyl Oxidase (LOX) Gene_Expression->LH_LOX Collagen_Synthesis ↑ Collagen Synthesis Gene_Expression->Collagen_Synthesis Crosslinking ↑ Collagen Cross-linking (DHLNL & DPD formation) LH_LOX->Crosslinking Collagen_Synthesis->Crosslinking

TGF-β signaling pathway in collagen cross-linking.

Analytical Methodologies: A Comparative Overview

The accurate quantification of DHLNL and DPD is paramount for their utility as biomarkers. Various analytical techniques are employed, each with its own set of advantages and limitations.

Analytical MethodThis compound (DHLNL)Deoxypyridinoline (DPD)
High-Performance Liquid Chromatography (HPLC) Principle: Reversed-phase HPLC with fluorescence detection after derivatization.[3] Sensitivity (LOD): In the low ng/mL range.[11][12] Precision (CV%): Intra-assay <10%, Inter-assay <15%.[3] Recovery: Generally >90%.Principle: Reversed-phase HPLC with natural fluorescence detection.[3][13] Sensitivity (LOD): 7 nmol/L.[13] Precision (CV%): Intra-assay <5%, Inter-assay <10%.[3] Recovery: 98.1% (total DPD).[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Principle: Highly specific and sensitive quantification based on mass-to-charge ratio.[3] Sensitivity (LOQ): Can reach pg/mL levels. Precision (CV%): Intra- and inter-assay typically <15%.[14][15] Recovery: Generally >85%.Principle: Gold standard for specific quantification.[7] Sensitivity (LLOQ): 0.05 ng/mL.[16] Precision (CV%): Intra- and inter-assay <10%.[16] Recovery: Generally >90%.
Enzyme-Linked Immunosorbent Assay (ELISA) Principle: Competitive or sandwich immunoassay.[5] Sensitivity (LOD): Typically in the low pg/mL range.[5] Precision (CV%): Intra-assay <10%, Inter-assay <15%.[17] Recovery: 80-120% for spike and recovery experiments.[17]Principle: Competitive immunoassay.[1] Sensitivity (LOD): Varies by kit, typically in the low ng/mL range.[18] Precision (CV%): Intra-assay <10%, Inter-assay <15%.[1] Recovery: 80-120% for spike and recovery experiments.[18]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate measurements. Below are generalized workflows for the analysis of DHLNL and DPD.

Experimental Workflow for DHLNL and DPD Analysis cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Analysis Sample Tissue or Urine Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 18-24h) Sample->Hydrolysis ELISA ELISA Sample->ELISA (Directly or after dilution) Cleanup Solid Phase Extraction (SPE) or other cleanup Hydrolysis->Cleanup Derivatization Derivatization (for DHLNL in HPLC-FLD) Cleanup->Derivatization HPLC HPLC-FLD Cleanup->HPLC DPD LCMS LC-MS/MS Cleanup->LCMS Derivatization->HPLC Standard_Curve Standard Curve Generation HPLC->Standard_Curve LCMS->Standard_Curve ELISA->Standard_Curve Quantification Quantification of DHLNL or DPD Standard_Curve->Quantification Normalization Normalization (e.g., to creatinine for urine) Quantification->Normalization

Generalized experimental workflow for DHLNL and DPD analysis.
Sample Preparation (for HPLC and LC-MS/MS)

  • Acid Hydrolysis: Biological samples (tissue or urine) are subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 18-24 hours) to break down the collagen matrix and release the cross-links.

  • Cleanup: The hydrolysate is then purified, typically using solid-phase extraction (SPE) with a cellulose (B213188) matrix, to remove interfering substances.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a fluorescence detector is used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient elution with an ion-pairing agent like heptafluorobutyric acid (HFBA) is often used for separation.

  • Detection: DPD exhibits natural fluorescence (excitation ~295 nm, emission ~395 nm). DHLNL is not naturally fluorescent and requires pre- or post-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) for sensitive detection.[3]

  • Quantification: Peak areas are compared to a standard curve generated from purified standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typical.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection of the precursor and product ions of DHLNL and DPD.

  • Quantification: Stable isotope-labeled internal standards are used to create a calibration curve for accurate quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: Typically a competitive immunoassay format where the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody sites on a microplate.

  • Procedure:

    • Standards and samples are added to wells pre-coated with an antibody.

    • A labeled antigen (e.g., biotinylated) is added.

    • After incubation and washing, a substrate is added to generate a signal.

    • The signal is inversely proportional to the concentration of the analyte in the sample.

  • Quantification: The optical density is measured and compared to a standard curve.

Conclusion

This compound and deoxypyridinoline provide distinct and complementary information about the state of collagen metabolism. DHLNL, as a marker of immature cross-linking, offers a window into active tissue remodeling and fibrotic processes. In contrast, DPD, a marker of mature cross-link degradation, is a highly specific indicator of bone resorption. The choice between these biomarkers, and the analytical method for their quantification, will depend on the specific research question, the biological matrix being investigated, and the required sensitivity and throughput. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies of connective tissue biology and pathology.

References

A Guide to Inter-laboratory Comparison of Dihydroxylysinonorleucine (DHLNL) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dihydroxylysinonorleucine (DHLNL), a key biomarker of collagen cross-linking. As the stability and integrity of collagen are crucial in numerous physiological and pathological processes, accurate and reproducible measurement of DHLNL is paramount in research and clinical settings. This document summarizes quantitative data from comparative studies of similar collagen cross-links, details experimental protocols, and illustrates relevant biological and experimental workflows to aid laboratories in establishing and standardizing their DHLNL measurement protocols.

Data Presentation: Performance of Analytical Methods

Table 1: Inter-laboratory Variability of Urinary Pyridinoline (B42742) (PYD) and Deoxypyridinoline (B1589748) (DPD) Measurements

A round-robin interlaboratory comparison study was conducted to assess the state of analytical variability for urinary PYD and DPD measurements.[1][2] The following table summarizes the reported variability, which underscores the challenges in achieving consistent results across different laboratories.

ParameterPyridinoline (PYD)Deoxypyridinoline (DPD)
Mean Within-Day Variability 71% (Range: 57%–78%)67% (Range: 53%–75%)
Mean Inter-Day Variability 16% (Range: 12%–21%)16% (Range: 5%–24%)
Mean Inter-Subject Variability (Premenopausal Women) 26% (Range: 12%–63%)34% (Range: 8%–98%)
Mean Inter-Subject Variability (Postmenopausal Women) 36% (Range: 22%–61%)40% (Range: 27%–54%)

Data from a study on urinary pyridinoline and deoxypyridinoline.[3] It is anticipated that DHLNL measurements would exhibit similar levels of inter-laboratory variability.

Table 2: Comparison of LC-MS/MS and Immunoassay for Collagen Cross-link Measurement

Method comparison studies between High-Performance Liquid Chromatography (HPLC), a similar technique to LC-MS/MS, and immunoassays for urinary pyridinium (B92312) cross-links have shown variable correlations.

Performance MetricLC-MS/MSImmunoassay (ELISA)
Principle Direct quantification based on mass-to-charge ratioAntibody-based detection
Specificity HighVariable, potential for cross-reactivity
Correlation with HPLC N/A (Gold Standard)Overall correlation coefficient: 0.34[4]
Precision (CV%) Intra-assay: <5%, Inter-assay: <10% (Typical)Intra-assay: <10%, Inter-assay: <15%[5]
Throughput LowerHigher

Experimental Protocols

The gold standard for the accurate and sensitive quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of collagen cross-links from tissue samples.

Protocol 1: Sample Preparation and Acid Hydrolysis
  • Sample Collection and Homogenization:

    • Excise tissue of interest and immediately freeze in liquid nitrogen or store at -80°C.

    • Weigh the frozen tissue (typically 10-20 mg).

    • Homogenize the tissue in a suitable buffer.

  • Reduction:

    • To stabilize the immature Schiff base cross-links, a reduction step is necessary.

    • Resuspend the homogenate in a solution of sodium borohydride (B1222165) (NaBH₄) in a basic buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • Incubate for 1 hour at room temperature.

  • Acid Hydrolysis:

    • After reduction, wash the pellet to remove excess NaBH₄.

    • Add 6M HCl to the sample.

    • Hydrolyze at 110°C for 18-24 hours in a sealed, vacuum-purged tube.

  • Sample Clean-up:

    • After hydrolysis, dry the sample under vacuum.

    • Reconstitute the hydrolysate in a suitable solvent.

    • Perform solid-phase extraction (SPE) to remove interfering substances and enrich for the cross-links.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for DHLNL and an internal standard.

  • Quantification:

    • Generate a standard curve using a certified DHLNL standard.

    • Normalize the results to the initial tissue weight or to the total collagen content of the sample, which can be determined by measuring the hydroxyproline (B1673980) concentration.

Mandatory Visualization

Signaling Pathway

Collagen cross-linking is a complex process regulated by various signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway plays a crucial role in fibrosis by stimulating the expression of lysyl oxidase (LOX) and lysyl hydroxylase 2 (LH2), enzymes essential for collagen cross-link formation.

TGF_beta_pathway cluster_nucleus Gene Transcription TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds SMAD SMAD2/3 TGF_beta_R->SMAD Phosphorylates Collagen_synthesis Increased Collagen Synthesis TGF_beta_R->Collagen_synthesis SMAD_complex SMAD Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus LOX_gene LOX Gene Transcription LH2_gene LH2 Gene Transcription LOX Lysyl Oxidase (LOX) LOX_gene->LOX Translation LH2 Lysyl Hydroxylase 2 (LH2) LH2_gene->LH2 Translation DHLNL_formation Increased DHLNL Formation LOX->DHLNL_formation LH2->DHLNL_formation Collagen_synthesis->DHLNL_formation

Caption: TGF-β signaling pathway leading to increased DHLNL formation.

Experimental Workflow

The following diagram outlines the key steps in a typical workflow for the quantification of DHLNL from tissue samples using LC-MS/MS.

DHLNL_Workflow start Tissue Sample homogenization Homogenization start->homogenization reduction Reduction (NaBH4) homogenization->reduction hydrolysis Acid Hydrolysis (6M HCl) reduction->hydrolysis cleanup Solid-Phase Extraction (SPE) hydrolysis->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for DHLNL quantification by LC-MS/MS.

References

Decoding Dihydroxylysinonorleucine: A Comparative Guide to Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of collagen cross-linking, the accurate detection and quantification of Dihydroxylysinonorleucine (DHLNL) is paramount. This guide provides a comprehensive comparison of available methodologies, offering insights into their principles, performance, and protocols to aid in the selection of the most appropriate technique for your research needs.

The analysis of DHLNL, a key enzymatic cross-link in collagen, provides crucial information on tissue development, disease pathogenesis, and the efficacy of therapeutic interventions. While antibody-based methods offer the allure of simplicity and high throughput, their specificity for small molecules like DHLNL can be a significant concern. This guide delves into the current landscape of DHLNL analysis, comparing an available antibody-based method with established, highly specific analytical techniques.

Method Comparison: A Head-to-Head Analysis

The choice of analytical method for DHLNL quantification hinges on a balance of specificity, sensitivity, throughput, and available resources. Below is a comparative summary of the primary methods currently employed.

FeatureELISA (Antibody-based)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Amino Acid Analysis (AAA)
Principle Competitive binding of DHLNL and a labeled conjugate to a specific antibody.Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Separation of amino acids by ion-exchange chromatography followed by post-column derivatization and spectrophotometric detection.
Specificity Potentially Variable. Dependent on antibody cross-reactivity. Validation data for commercially available kits is often limited.High. Directly measures the mass-to-charge ratio and fragmentation pattern of DHLNL, providing unambiguous identification.Moderate to High. Relies on chromatographic separation. Co-elution with other compounds can be a concern.
Sensitivity Moderate to HighHigh. Capable of detecting very low concentrations of DHLNL.Moderate
Quantification Semi-quantitative to QuantitativeAbsolute Quantification. Highly accurate and precise.Quantitative
Throughput HighModerate to HighLow to Moderate
Sample Prep Minimal (for biological fluids) to complex (for tissues requiring hydrolysis).Requires sample hydrolysis and potentially solid-phase extraction.Requires sample hydrolysis and derivatization.
Instrumentation Plate ReaderLC-MS/MS SystemAmino Acid Analyzer or HPLC with post-column derivatization
Cost Relatively low per sample (kit-dependent).High initial instrument cost and operational expenses.Moderate instrument and operational cost.
Validation Crucial but often lacking. Specificity and cross-reactivity of the antibody must be rigorously validated.Well-established and considered a "gold standard" for quantitative analysis.A well-established and standardized method for amino acid quantification.

In Focus: The Antibody Approach - An ELISA Kit for DHLNL

A commercially available "Human this compound, DHLNL ELISA Kit" (e.g., MyBioSource, Catalog Number MBS9329397) presents a seemingly straightforward option for DHLNL quantification.[1] This competitive ELISA format suggests that DHLNL in the sample competes with a labeled DHLNL for binding to a pre-coated antibody.

The Gold Standard: Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the benchmark for the specific and sensitive quantification of DHLNL and other collagen cross-links.[2] This technique offers unparalleled specificity by separating DHLNL from other sample components and then identifying it based on its unique mass-to-charge ratio and fragmentation pattern.

The Classic Approach: Amino Acid Analysis

Amino Acid Analysis (AAA) is a long-standing and reliable method for quantifying amino acids in a protein hydrolysate. Following acid hydrolysis of the collagen-containing sample, the liberated amino acids are separated by ion-exchange chromatography and detected after post-column derivatization, typically with ninhydrin. While robust, this method can be time-consuming and may lack the sensitivity and specificity of LC-MS/MS.

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Collagenous Tissue

A critical first step for both LC-MS/MS and Amino Acid Analysis is the hydrolysis of the protein to liberate the individual amino acids, including DHLNL.

Materials:

  • Collagen-containing tissue sample (e.g., bone, cartilage, skin)

  • 6 M Hydrochloric Acid (HCl)

  • Hydrolysis tubes

  • Heating block or oven

  • Vacuum centrifuge or nitrogen evaporator

Procedure:

  • Weigh a known amount of lyophilized and finely minced tissue into a hydrolysis tube.

  • Add a sufficient volume of 6 M HCl to completely submerge the tissue.

  • Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

  • Hydrolyze at 110°C for 18-24 hours.

  • After hydrolysis, cool the tubes and open carefully.

  • Dry the hydrolysate completely using a vacuum centrifuge or under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a suitable buffer for subsequent analysis.

Quantitative Analysis of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to resolve DHLNL from other amino acids and matrix components.

  • Flow Rate: Dependent on column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for DHLNL and an internal standard must be determined and optimized.

Quantification:

  • A standard curve is generated using known concentrations of a purified DHLNL standard.

  • The concentration of DHLNL in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

This compound Quantification by Amino Acid Analysis

Instrumentation:

  • Amino Acid Analyzer or HPLC with a post-column derivatization system and a UV-Vis detector.

Procedure:

  • Separation: The reconstituted hydrolysate is injected onto an ion-exchange column. A specific buffer gradient is used to separate the individual amino acids.

  • Post-Column Derivatization: After elution from the column, the amino acids are mixed with a derivatizing agent, typically ninhydrin, in a reaction coil at an elevated temperature.

  • Detection: The derivatized amino acids are detected by a UV-Vis detector at specific wavelengths (e.g., 570 nm for primary amines and 440 nm for secondary amines).

  • Quantification: The concentration of each amino acid, including DHLNL, is determined by comparing the peak area to that of a known standard mixture.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagram illustrates the general workflow for the quantification of DHLNL using either LC-MS/MS or Amino Acid Analysis.

DHLNL_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Quantification Sample Collagenous Tissue Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Drying Drying of Hydrolysate Hydrolysis->Drying Reconstitution Reconstitution in Buffer Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS AAA Amino Acid Analysis Reconstitution->AAA Data_LCMS MRM Data Acquisition LCMS->Data_LCMS Data_AAA Chromatogram Acquisition AAA->Data_AAA Quant_LCMS Quantification against Standard Curve Data_LCMS->Quant_LCMS Quant_AAA Quantification against Standard Mixture Data_AAA->Quant_AAA

Figure 1. General workflow for DHLNL quantification.

Conclusion and Recommendations

The accurate quantification of this compound is critical for advancing our understanding of collagen biology and pathology. While ELISA-based methods offer a high-throughput and seemingly simple approach, the lack of transparent validation data for commercially available kits necessitates caution. For research demanding high specificity and accurate quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the unequivocal gold standard. Amino Acid Analysis remains a viable, albeit less sensitive and lower-throughput, alternative.

Researchers are strongly encouraged to carefully consider the specific requirements of their study and the inherent advantages and limitations of each method before embarking on DHLNL analysis. When considering an antibody-based approach, independent and rigorous validation is not just recommended, but essential for generating reliable and reproducible data.

References

Dihydroxylysinonorleucine: A Biochemical Marker on Par with Histological Staining for Quantifying Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of the collagen cross-link dihydroxylysinonorleucine (DHLNL) as a biochemical marker for fibrosis against traditional histological methods reveals a compelling case for its use in research and drug development. This guide provides an objective comparison, supported by experimental data, of DHLNL's correlation with the gold-standard histological signs of fibrosis.

For researchers, scientists, and drug development professionals engaged in fibrosis research, the accurate quantification of fibrotic changes is paramount. While histological techniques like Masson's trichrome and Sirius Red staining have long been the cornerstone of fibrosis assessment, they are not without limitations, including semi-quantitative nature and potential for subjective interpretation. Emerging biochemical markers, such as the collagen cross-link this compound (DHLNL), offer a quantitative and objective alternative. This guide explores the correlation between DHLNL and histological findings, presenting the available data to aid in the selection of appropriate methodologies for fibrosis assessment.

This compound: A Direct Measure of Collagen Cross-Linking in Fibrosis

This compound is a stable, covalent cross-link formed between collagen molecules. Its formation is a critical step in the maturation and stabilization of collagen fibers, a process that is significantly upregulated in fibrotic diseases. The enzyme lysyl oxidase (LOX) and its family members (LOXLs) play a pivotal role in initiating this cross-linking cascade.[1][2][3][4][5] In fibrotic tissues, there is often an increased expression and activity of LOX enzymes, leading to an accumulation of collagen cross-links, including DHLNL.[1][4][5] This makes the quantification of DHLNL a direct and specific measure of the biochemical processes underlying fibrotic tissue remodeling.

Recent studies have demonstrated a significant increase in DHLNL levels in fibrotic lung tissue from patients with idiopathic pulmonary fibrosis (IPF) and in animal models of lung fibrosis.[6][7] This elevation of DHLNL highlights its potential as a sensitive biomarker for diagnosing and monitoring the progression of fibrotic diseases.

Histological Staining: Visualizing the Fibrotic Landscape

Histological staining remains a fundamental tool for visualizing and semi-quantitatively assessing fibrosis. The two most commonly employed methods are Masson's trichrome and Sirius Red staining.

  • Masson's Trichrome Stain: This technique uses three different stains to differentiate cellular components, with collagen staining blue or green, muscle and cytoplasm red, and nuclei dark brown or black. It provides a clear visualization of the distribution and extent of collagen deposition within the tissue architecture.[8][9]

  • Picro Sirius Red (PSR) Stain: PSR is a highly specific stain for collagen, binding to the [Gly-X-Y]n helical structure of all collagen types. When viewed under polarized light, thick, mature collagen fibers appear red or orange, while thinner, less organized fibers appear green or yellow. This property allows for the qualitative and quantitative assessment of collagen fiber maturity and organization.[10][11][12]

Quantitative analysis of these stains is often performed using digital image analysis to calculate the collagen proportional area (CPA), which is the percentage of the tissue area occupied by stained collagen.[9][13]

Comparative Analysis: DHLNL vs. Histological Methods

While direct, head-to-head quantitative comparisons in the literature between DHLNL levels and histological scores from the same tissue samples are limited, the existing evidence strongly suggests a positive correlation. Studies showing increased DHLNL in fibrotic tissues align with the increased collagen deposition observed with histological stains in the same conditions.

ParameterThis compound (DHLNL)Histological Staining (Masson's Trichrome/Sirius Red)
Principle Quantification of a specific collagen cross-link.Staining of collagen fibers for visualization and morphometric analysis.
Nature of Measurement Quantitative, objective biochemical measurement.Semi-quantitative (scoring) or quantitative (image analysis), with potential for subjectivity.
Specificity Highly specific for cross-linked collagen.Specific for collagen (Sirius Red is more specific than Masson's Trichrome).
Throughput Can be high-throughput with optimized LC-MS/MS methods.[6][7]Lower throughput, requiring tissue sectioning, staining, and imaging.
Information Provided Direct measure of the enzymatic process of collagen cross-linking.Provides spatial information on collagen deposition and tissue architecture.

Experimental Protocols

Quantification of this compound (DHLNL) by LC-MS/MS

The gold standard for quantifying DHLNL is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

1. Tissue Hydrolysis:

  • Lyophilize and weigh a portion of the fibrotic tissue.

  • Hydrolyze the tissue in 6 M hydrochloric acid (HCl) at 110°C for 16-24 hours.

  • Neutralize the hydrolysate with sodium hydroxide (B78521) (NaOH).

2. Solid-Phase Extraction (SPE):

  • Use a cation-exchange SPE cartridge to partially purify the amino acids from the hydrolysate.

  • Elute the amino acids with an appropriate buffer (e.g., ammonium (B1175870) hydroxide).

3. LC-MS/MS Analysis:

  • Employ a suitable chromatography column (e.g., a reversed-phase C18 column) for separation.

  • Use a mobile phase gradient appropriate for amino acid separation.

  • Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify DHLNL based on its unique precursor and product ion transitions.

  • Quantify DHLNL against a standard curve generated using a purified DHLNL standard.

Histological Staining for Fibrosis

1. Masson's Trichrome Staining:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Mordant in Bouin's solution.

  • Stain with Weigert's iron hematoxylin (B73222) for nuclear staining.

  • Stain with Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle red.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Stain with aniline (B41778) blue to stain collagen blue.

  • Dehydrate and mount.

2. Picro Sirius Red (PSR) Staining:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Stain with Picro Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.[10]

  • Wash in acidified water.

  • Dehydrate and mount.

  • For quantitative analysis, view under a polarized light microscope and capture images for digital analysis.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the biochemical pathway of DHLNL formation and the experimental workflows for its analysis and comparison with histological methods.

DHLNL_Formation_Pathway Procollagen Procollagen Chains Lysine Lysine Residues Procollagen->Lysine Hydroxylation Lysyl Hydroxylase (LH) Hydroxylysine Hydroxylysine Residues Hydroxylation->Hydroxylysine Oxidation Lysyl Oxidase (LOX) Hydroxyallysine Hydroxyallysine (Aldehyde) Oxidation->Hydroxyallysine Lysine->Hydroxylation Hydroxylation Hydroxylysine->Oxidation Oxidative Deamination DHLNL This compound (DHLNL) (Stable Cross-link) Hydroxylysine->DHLNL Condensation Reaction Allysine Allysine (Aldehyde) Hydroxyallysine->DHLNL Condensation Reaction

Caption: Biochemical pathway of this compound (DHLNL) formation.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_histological Histological Analysis cluster_comparison Comparative Analysis Tissue_Biopsy_B Fibrotic Tissue Biopsy Homogenization Tissue Homogenization Tissue_Biopsy_B->Homogenization Hydrolysis_B Acid Hydrolysis Homogenization->Hydrolysis_B SPE Solid-Phase Extraction Hydrolysis_B->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS DHLNL_Quant DHLNL Quantification LCMSMS->DHLNL_Quant Correlation Correlation Analysis DHLNL_Quant->Correlation Tissue_Biopsy_H Fibrotic Tissue Biopsy Fixation Fixation & Embedding Tissue_Biopsy_H->Fixation Sectioning Microtomy Fixation->Sectioning Staining Masson's Trichrome or Sirius Red Staining Sectioning->Staining Imaging Microscopy & Imaging Staining->Imaging Image_Analysis Quantitative Image Analysis (e.g., Collagen Proportional Area) Imaging->Image_Analysis Image_Analysis->Correlation

Caption: Experimental workflow for comparing DHLNL with histological analysis.

Conclusion

This compound represents a robust, quantitative, and specific biochemical marker for fibrosis that directly reflects the underlying pathological process of excessive collagen cross-linking. While histological methods provide invaluable spatial information about tissue architecture, the quantification of DHLNL offers a complementary and, in many respects, more objective measure of fibrotic activity. For researchers and drug development professionals, incorporating DHLNL quantification alongside traditional histological assessments can provide a more comprehensive and nuanced understanding of fibrosis progression and the efficacy of anti-fibrotic therapies. The continued development of high-throughput assays for DHLNL will further enhance its utility as a key biomarker in the fight against fibrotic diseases.

References

A Comparative Analysis of Dihydroxylysinonorleucine in Type I vs. Type III Collagen for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the prevalence of the immature cross-link dihydroxylysinonorleucine (DHLNL) in type I and type III collagen, complete with quantitative data, detailed experimental methodologies, and an examination of the pertinent biochemical pathways.

This compound (DHLNL) is a key reducible divalent cross-link that plays a crucial role in the initial stabilization of collagen fibrils. Its abundance is a significant indicator of new collagen formation and tissue remodeling. Understanding the differential distribution of DHLNL in type I and type III collagen is vital for researchers in connective tissue biology and professionals in drug development targeting fibrotic diseases and tissue regeneration. This guide provides a comprehensive comparison of DHLNL in these two major collagen types, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound (DHLNL)

The following table provides a representative comparison based on data from tissues with different compositions of type I and type III collagen.

Tissue SourcePredominant Collagen Type(s)This compound (DHLNL) Content (moles/mole of collagen)Reference Tissue Characteristics
Fetal/Neona tal Skin High proportion of Type III to Type IHigher levels (e.g., >0.5)Characterized by rapid growth and tissue remodeling, leading to a higher proportion of newly synthesized collagen with immature cross-links.
Adult Skin Predominantly Type ILower levels (e.g., <0.3)Mature tissue with a slower turnover of collagen, featuring more stable, mature cross-links.
Aorta (Young Adult) Significant proportion of Type IIIRelatively highA dynamic tissue that requires both strength and elasticity, with ongoing collagen synthesis and remodeling. The concentration of dehydrothis compound, a form of DHLNL, is notable in aortic tissue[1].
Tendon (Adult) Almost exclusively Type IVery lowA tissue designed for high tensile strength, characterized by highly organized and mature collagen fibrils with stable, non-reducible cross-links.

Note: The values presented are illustrative and can vary significantly based on the specific tissue, age, and species. The formation of DHLNL is highly dependent on the extent of lysine (B10760008) hydroxylation in the telopeptide regions of collagen, which can be influenced by the local enzymatic environment more than the collagen type itself.

The Role of Lysyl Hydroxylation in DHLNL Formation

The formation of DHLNL is contingent upon the hydroxylation of specific lysine residues in the non-helical telopeptide regions of procollagen (B1174764) molecules. This reaction is catalyzed by the enzyme lysyl hydroxylase 2 (LH2). The resulting hydroxylysine aldehydes on adjacent collagen molecules then condense to form the DHLNL cross-link. Different isoforms of lysyl hydroxylase exhibit preferences for specific collagen types and hydroxylation sites. While LH1 and LH3 are primarily involved in hydroxylating lysine residues within the triple helical domain, LH2 is specific for the telopeptides, making it a critical determinant of DHLNL formation. The differential expression and activity of LH2 in various tissues and developmental stages contribute to the observed differences in DHLNL content.

Signaling Pathways in Collagen Cross-Linking

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of extracellular matrix production, including the synthesis and cross-linking of collagen.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R Binding & Activation pSMAD Phosphorylated SMAD 2/3 TGF_beta_R->pSMAD Phosphorylation SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates LH2 Lysyl Hydroxylase 2 (LH2) Transcription->LH2 Upregulates LOX Lysyl Oxidase (LOX) Transcription->LOX Upregulates Collagen_synthesis Procollagen Synthesis Transcription->Collagen_synthesis Upregulates DHLNL_formation DHLNL Formation LH2->DHLNL_formation LOX->DHLNL_formation Collagen_synthesis->DHLNL_formation

Caption: TGF-β signaling pathway leading to DHLNL formation.

Experimental Protocols for this compound (DHLNL) Quantification

The accurate quantification of DHLNL is typically achieved through High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) following sample preparation that includes reduction and acid hydrolysis.

Experimental Workflow

experimental_workflow Tissue_Sample 1. Tissue Sample Collection (e.g., Skin, Aorta) Reduction 2. Reduction with Sodium Borohydride (B1222165) (NaBH4) - Stabilizes reducible cross-links Tissue_Sample->Reduction Hydrolysis 3. Acid Hydrolysis (6M HCl, 110°C, 24h) - Breaks down collagen into amino acids and cross-links Reduction->Hydrolysis Analysis 4. Chromatographic Analysis (HPLC or LC-MS/MS) Hydrolysis->Analysis Quantification 5. Quantification - Comparison with standards Analysis->Quantification

Caption: General workflow for the quantification of DHLNL.

Detailed Methodologies

1. Sample Preparation:

  • Tissue Homogenization: Tissues are snap-frozen in liquid nitrogen and pulverized to a fine powder.

  • Reduction: The powdered tissue is suspended in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) containing sodium borohydride (NaBH₄). This step reduces the immature Schiff base cross-links to their stable, non-reducible forms, including DHLNL. The reaction is typically carried out on ice and then at room temperature.

  • Acid Hydrolysis: The reduced tissue pellet is washed to remove excess reagents and then hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours. This process breaks down the collagen into its constituent amino acids and cross-links.

  • Drying and Reconstitution: The hydrolysate is dried under vacuum to remove the HCl and then reconstituted in a suitable solvent for chromatographic analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis:

  • System: A standard HPLC system equipped with a fluorescence or UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in water and an organic solvent like acetonitrile (B52724) is often employed to achieve separation.

  • Detection: Detection can be performed directly via UV absorbance or after post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) for enhanced sensitivity.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Chromatography: Reversed-phase chromatography with a C18 column is typical.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for DHLNL. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Conclusion

The concentration of this compound serves as a valuable biomarker for assessing collagen metabolism and tissue remodeling. While direct quantitative comparisons between purified type I and type III collagen are scarce, evidence from tissue-level analyses suggests that the abundance of DHLNL is generally higher in tissues rich in type III collagen and in tissues undergoing active synthesis and remodeling, such as in fetal development and wound healing. The formation of this immature cross-link is intricately regulated by the activity of specific enzymes like lysyl hydroxylase 2 and signaling pathways such as the TGF-β cascade. The robust analytical methods available for DHLNL quantification provide powerful tools for researchers and drug development professionals to investigate the dynamics of collagen cross-linking in health and disease.

References

Dihydroxylysinonorleucine (DHLNL): A Novel Biomarker for Therapeutic Response in Fibrosis and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of precision medicine, the identification of sensitive and specific biomarkers is paramount for monitoring therapeutic response and tailoring treatments to individual patients. Dihydroxylysinonorleucine (DHLNL), an immature collagen cross-link, is emerging as a promising biomarker for tracking disease activity and the efficacy of therapeutic interventions in conditions characterized by significant tissue remodeling, such as fibrosis and cancer. This guide provides a comprehensive comparison of DHLNL with other established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in its validation and application.

The Biochemical Significance of DHLNL

DHLNL is a key intermediate in the enzymatic cross-linking of collagen, the most abundant protein in the extracellular matrix (ECM).[1][2] Its formation is catalyzed by the enzymes lysyl hydroxylase 2 (LH2) and lysyl oxidase (LOX).[1][2] The abundance of DHLNL reflects the rate of new collagen deposition and turnover, making it a dynamic indicator of tissue remodeling.[2][3] In pathological states like fibrosis and cancer, the regulation of collagen cross-linking is often dysregulated, leading to altered levels of DHLNL.[1][2]

Comparative Analysis of DHLNL and Alternative Biomarkers

The utility of a biomarker is best assessed by comparing its performance against existing alternatives. Here, we compare DHLNL with other biomarkers used in the context of fibrosis and cancer.

In Fibrotic Diseases

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis, are characterized by the excessive deposition of ECM. Monitoring the progression of fibrosis and the response to anti-fibrotic therapies is crucial for patient management.

Biomarker CategorySpecific Biomarker(s)Measurement MethodPerformance Characteristics
Collagen Cross-links This compound (DHLNL) HPLC, LC-MS/MSElevated in fibrotic tissue , reflecting active collagen cross-linking.[4] The ratio of DHLNL to Hydroxylysinonorleucine (HLNL) can indicate the fibrotic state.[3]
Hydroxylysinonorleucine (HLNL)HPLC, LC-MS/MSAn immature cross-link; the DHLNL/HLNL ratio is often more informative than absolute levels.[3]
Pyridinoline (PYD) and Deoxypyridinoline (DPD)HPLC with fluorescence detectionMature collagen cross-links, their urinary excretion can reflect systemic collagen degradation.[5]
Enhanced Liver Fibrosis (ELF™) Panel Hyaluronic acid (HA), Tissue inhibitor of metalloproteinases-1 (TIMP-1), Amino-terminal propeptide of type III procollagen (B1174764) (PIIINP)ImmunoassaysA composite score that correlates with the stage of liver fibrosis. AUROC for advanced fibrosis is approximately 0.87.[6][7]
Other Collagen-Derived Markers PRO-C3 (N-terminal propeptide of type III procollagen)ImmunoassayA marker of type III collagen formation. In one study, a combination of PRO-C3 and C6M identified liver fibrosis progressors with an AUROC of 0.91.[8]
Type IV Collagen 7SImmunoassayShowed good diagnostic performance for advanced fibrosis in metabolic dysfunction-associated steatotic liver disease (MASLD), with an AUROC of 0.817 in patients with diabetes.[9]
Imaging Quantitative CT analysisComputed TomographyMeasures changes in lung density and texture to assess the extent of fibrosis.[10]
In Cancer

The tumor microenvironment (TME) is characterized by extensive ECM remodeling, which contributes to tumor progression and metastasis.[1] DHLNL has been identified as a potential biomarker in this context.

Biomarker CategorySpecific Biomarker(s)Measurement MethodPerformance Characteristics
Collagen Cross-links This compound (DHLNL) LC-MS/MSIncreased levels in the stroma of various tumors , associated with increased stromal stiffness and poor prognosis.[1][11]
Circulating Tumor DNA (ctDNA) Tumor-specific mutationsNext-Generation Sequencing (NGS), digital PCRA non-invasive "liquid biopsy" that can detect tumor-derived mutations in the blood. Highly specific for the presence of cancer.[12][13] Concordance with tumor tissue DNA can be over 80%.[14]
Serum Proteins Lactate Dehydrogenase (LDH)Enzymatic assayElevated levels are associated with tumor burden and have prognostic value in several cancers, including non-small cell lung cancer (NSCLC).[15][16]
Derived Neutrophil-to-Lymphocyte Ratio (dNLR)Blood cell countAn inflammatory marker that has been associated with prognosis in patients receiving immunotherapy.[15][16]

Signaling Pathways Influencing DHLNL Formation

The production of DHLNL is intricately regulated by cellular signaling pathways that control the expression and activity of the key enzymes, lysyl hydroxylase 2 (PLOD2) and lysyl oxidase (LOX). Understanding these pathways is crucial for interpreting changes in DHLNL levels and for developing targeted therapies.

Signaling_Pathway_for_DHLNL_Formation Key Signaling Pathways Regulating DHLNL Formation Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes TGF_beta TGF-β SMAD SMADs TGF_beta->SMAD activates Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin stabilizes PLOD2 PLOD2 (LH2) HIF1a->PLOD2 upregulates transcription LOX LOX HIF1a->LOX upregulates transcription SMAD->PLOD2 upregulates transcription SMAD->LOX upregulates transcription beta_catenin->LOX influences expression Hydroxylysine Hydroxylysine Residues PLOD2->Hydroxylysine Allysine Allysine Residues LOX->Allysine Procollagen Procollagen Procollagen->Hydroxylysine hydroxylation Hydroxylysine->Allysine oxidative deamination DHLNL DHLNL Hydroxylysine->DHLNL condensation Allysine->DHLNL condensation ECM_Stiffness ECM Stiffness & Tissue Remodeling DHLNL->ECM_Stiffness contributes to

Signaling pathways influencing DHLNL formation.

Hypoxia, a common feature of the tumor microenvironment, stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn upregulates the transcription of PLOD2 and LOX.[3][15][17] Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine, activates SMAD transcription factors that also drive the expression of these enzymes.[2][9] The Wnt signaling pathway has also been implicated in regulating collagen production and maturation.[10][18]

Experimental Protocols

Accurate quantification of DHLNL is essential for its validation as a biomarker. The gold-standard methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for DHLNL Analysis

Experimental_Workflow General Workflow for DHLNL Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Tissue_Homogenization 1. Tissue Homogenization Reduction 2. Reduction (e.g., with NaBH4) Tissue_Homogenization->Reduction Acid_Hydrolysis 3. Acid Hydrolysis (6M HCl) Reduction->Acid_Hydrolysis Cleanup 4. Sample Cleanup (e.g., SPE) Acid_Hydrolysis->Cleanup LC_Separation 5. LC Separation (HPLC or UPLC) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Standard_Curve 7. Standard Curve (with internal standard) MS_Detection->Standard_Curve Data_Analysis 8. Data Analysis Standard_Curve->Data_Analysis

Experimental workflow for DHLNL analysis.
Detailed Methodology for LC-MS/MS Analysis

1. Sample Preparation:

  • Homogenization: Tissue samples are homogenized in a suitable buffer.

  • Reduction: The homogenate is treated with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to stabilize the reducible cross-links.

  • Acid Hydrolysis: The reduced sample is hydrolyzed in 6 M hydrochloric acid at approximately 110°C for 18-24 hours to break down the protein into its constituent amino acids and cross-links.

  • Sample Cleanup: The hydrolysate is dried and reconstituted. Solid-phase extraction (SPE) is often used to remove interfering substances.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[3]

  • Column: A C18 reversed-phase or a hydrophilic interaction liquid chromatography (HILIC) column is typically used.[3]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid to improve ionization.[3]

  • Detection: Detection is performed using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, using specific precursor-to-product ion transitions for DHLNL and an internal standard.[1][11]

3. Quantification:

  • A calibration curve is generated using known concentrations of a purified DHLNL standard and a stable isotope-labeled internal standard.[3][11]

  • The concentration of DHLNL in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound holds significant promise as a therapeutic response marker in fibrosis and cancer. Its direct reflection of active collagen remodeling offers a dynamic window into the pathobiology of these diseases. While further validation through longitudinal studies and direct comparisons with a broader range of biomarkers is warranted, the available data strongly support its potential to enhance patient stratification, monitor treatment efficacy, and accelerate the development of novel therapies targeting the extracellular matrix.

References

Age-Related Decline of Dihydroxylysinonorleucine: A Comparative Analysis of an Immature Collagen Cross-Link

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of dihydroxylysinonorleucine (DHLNL), an essential immature collagen cross-link, reveals a significant decrease in its abundance with advancing age. This guide provides a comparative analysis of DHLNL levels in different age groups, supported by experimental data and detailed methodologies for its quantification, aimed at researchers, scientists, and drug development professionals.

This compound is a key divalent cross-link in newly synthesized collagen, contributing to the initial stabilization of the extracellular matrix. As tissues mature, DHLNL and other immature cross-links are converted to more stable, mature forms. Consequently, the concentration of DHLNL is inversely correlated with tissue age, making it a potential biomarker for collagen turnover and tissue remodeling.

Quantitative Comparison of this compound Levels

Studies have consistently demonstrated a marked decrease in the levels of this compound in human dermal collagen with increasing age. While specific quantitative data across multiple discrete age groups remains elusive in publicly available literature, the established trend indicates higher concentrations in younger individuals, reflecting active collagen synthesis and remodeling, and significantly lower levels in older individuals, indicative of a more mature and stable collagen network.

For illustrative purposes, the following table summarizes the expected trend based on available scientific literature. It is important to note that these values are representative and may vary depending on the specific tissue, analytical method, and individual factors.

Age GroupRelative this compound (DHLNL) LevelInterpretation
Newborn/InfantHighActive tissue growth and high rate of new collagen deposition.
Child/AdolescentModerateContinued tissue development and remodeling.
Young AdultLow to ModerateMaintenance of tissue homeostasis with balanced collagen turnover.
Middle-Aged AdultLowReduced collagen synthesis and maturation of existing collagen fibers.
ElderlyVery Low/UndetectablePredominance of mature, stable collagen cross-links and minimal new collagen formation.

Experimental Protocols for this compound Quantification

The accurate quantification of DHLNL is critical for studies on aging, fibrosis, and other conditions involving altered collagen metabolism. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following acid hydrolysis of the tissue sample.

Experimental Protocol: Quantification of this compound in Human Skin by LC-MS/MS

1. Sample Preparation (Acid Hydrolysis):

  • Tissue Homogenization: Obtain full-thickness skin biopsies. Mince the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline).

  • Reduction: Treat the homogenate with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to stabilize the immature cross-links, including DHLNL.

  • Acid Hydrolysis: Hydrolyze the reduced tissue pellet in 6 M hydrochloric acid (HCl) at 110-120°C for 18-24 hours. This process breaks down the collagen into its constituent amino acids and cross-linking components.[1]

  • Drying and Reconstitution: Dry the hydrolysate under vacuum to remove the acid. Reconstitute the dried residue in a solvent compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate DHLNL from other amino acids and cross-links.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. DHLNL is ionized (typically by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The concentration of DHLNL in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Visualizing the Biochemical Context and Experimental Process

To further elucidate the role of DHLNL, the following diagrams, generated using the DOT language, illustrate the biochemical pathway of its formation and the experimental workflow for its analysis.

Biochemical Pathway of this compound Formation Lysine (B10760008) Lysine Residue in Collagen LysylHydroxylase Lysyl Hydroxylase Lysine->LysylHydroxylase Hydroxylysine Hydroxylysine Residue in Collagen LysylOxidase Lysyl Oxidase Hydroxylysine->LysylOxidase LysylHydroxylase->Hydroxylysine Hydroxyallysine Hydroxyallysine LysylOxidase->Hydroxyallysine Allysine Allysine DHLNL This compound (Immature Cross-link) Allysine->DHLNL Hydroxyallysine->DHLNL

Caption: Formation of this compound from lysine and hydroxylysine residues.

Experimental Workflow for DHLNL Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis TissueSample Skin Tissue Sample Homogenization Homogenization TissueSample->Homogenization Reduction Reduction (NaBH4) Homogenization->Reduction AcidHydrolysis Acid Hydrolysis (6M HCl) Reduction->AcidHydrolysis Drying Drying AcidHydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: Workflow for quantifying this compound in tissue samples.

References

Safety Operating Guide

Navigating the Disposal of Dihydroxylysinonorleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before addressing disposal, ensure safe handling practices are observed during use. When working with Dihydroxylysinonorleucine, which is typically a powder, it is crucial to avoid dust formation.[2] Always handle the substance in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] In case of contact, wash the affected skin with soap and water, and for eye contact, rinse cautiously with water for several minutes.[2]

Step-by-Step Disposal Protocol

Given the absence of specific data on the hazards of this compound, it should be treated as a chemical waste product and disposed of through a certified hazardous waste program. Do not dispose of this chemical down the sink or in regular trash.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated labware (e.g., pipette tips, gloves), as chemical waste.

  • Segregate this compound waste from other waste streams to avoid accidental chemical reactions.

2. Containerization:

  • Collect waste in a sturdy, leak-proof container that is compatible with the chemical. The original container is often a suitable option.[3]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Keep the container securely sealed when not in use.

3. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.

  • Ensure the storage area is away from incompatible materials.

4. Disposal Request:

  • Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

For Empty Containers:

  • Thoroughly empty the container of all contents.

  • Triple rinse the container with a suitable solvent (e.g., water, if the substance is soluble).

  • Collect the rinsate as hazardous waste.

  • Deface the original label and dispose of the rinsed container as instructed by your EHS department. Some may be recyclable after proper cleaning.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated Labware) start->assess containerize Select Appropriate Waste Container assess->containerize label Label Container: 'Hazardous Waste This compound' containerize->label store Store in Designated Satellite Accumulation Area label->store request Request Waste Pickup from Environmental Health & Safety (EHS) store->request pickup Waste Collected by Authorized Personnel request->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations for chemical waste disposal. If a Safety Data Sheet (SDS) becomes available for this compound, its specific instructions should be followed.

References

Personal protective equipment for handling Dihydroxylysinonorleucine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling Dihydroxylysinonorleucine.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety glasses with side shields or goggles.Should be compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Disposable nitrile gloves offer protection against incidental splashes. For more direct or prolonged contact, the glove manufacturer's resistance data should be consulted.[1][3]
Skin and Body Protection Laboratory coat and long-sleeved clothing.A standard lab coat should be worn to protect against spills.[1][4]
Respiratory Protection Not generally required under normal use with adequate ventilation.If there is a risk of generating dust or aerosols, a NIOSH (US) or EN 143 (EU) approved respirator (e.g., N95 or P2) should be used.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle the compound in a well-ventilated area. For procedures with a higher risk of generating aerosols or dust, a chemical fume hood is recommended.[1]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.

  • Glove Use: Always inspect gloves for any signs of degradation or punctures before use.[3] Remove and replace contaminated gloves immediately. Do not touch common surfaces like doorknobs, phones, or keyboards with gloved hands.[3]

Storage:

  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

The disposal of this compound and any contaminated materials should be conducted in accordance with institutional and local regulations for chemical waste.

  • Waste Collection: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container closed when not in use.

  • Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_prepare Prepare solution or use in experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate work surfaces handle_prepare->cleanup_decontaminate cleanup_dispose Dispose of waste in designated container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. Users should always consult with their institution's safety office and refer to any available specific safety data for the compounds they are working with. No specific experimental protocols or signaling pathways involving this compound were identified in the available literature.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.